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  • Product: 1,2-Dimethyl-1H-indole-3-carbonitrile
  • CAS: 51072-84-5

Core Science & Biosynthesis

Foundational

A Guide to the Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile: Strategy, Mechanism, and Execution

Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3][4] Among its many derivatives, 1,2-Dimethyl-1H-i...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3][4] Among its many derivatives, 1,2-Dimethyl-1H-indole-3-carbonitrile stands out as a valuable building block for the synthesis of more complex therapeutic agents.[5] This guide provides a comprehensive, technically-grounded overview of a robust and reproducible synthesis of this target molecule. We will delve into the strategic selection of the Fischer indole synthesis, explore its intricate mechanism, and present a detailed, step-by-step protocol suitable for implementation in a research or drug development setting. The causality behind experimental choices is emphasized to empower the reader with a deeper understanding beyond simple procedural instructions.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in drug discovery.[3][4] Its unique electronic properties and ability to participate in various intermolecular interactions allow indole-containing molecules to bind to a wide range of biological targets.[1][4] This versatility has led to the development of indole-based drugs for treating cancer, inflammation, microbial infections, and neurological disorders.[1][2] Specifically, the 1,2-dimethyl-1H-indole-3-carbonitrile core provides a synthetically versatile handle—the nitrile group—for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of novel drug candidates.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and historically validated approach to constructing the indole core of our target molecule is the Fischer indole synthesis .[6][7][8][9] Discovered by Emil Fischer in 1883, this reaction remains one of the most reliable methods for preparing substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[6][10]

Our retrosynthetic strategy breaks down 1,2-Dimethyl-1H-indole-3-carbonitrile into two key starting materials: N-methyl-N-phenylhydrazine and 2-oxopropanenitrile (also known as pyruvonitrile).

  • N-methyl-N-phenylhydrazine provides the benzene ring and the N1-methyl group.

  • 2-oxopropanenitrile provides the C2-methyl and C3-carbonitrile substituents that will form the pyrrole portion of the indole ring.

The forward reaction involves the acid-catalyzed condensation of these two precursors to form a hydrazone, which then undergoes a cascade of rearrangements to yield the final aromatic indole.

Mechanistic Insights: The Fischer Indole Synthesis Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed steps.[6][10][11]

  • Hydrazone Formation: The reaction initiates with the condensation of N-methyl-N-phenylhydrazine and 2-oxopropanenitrile to form the corresponding phenylhydrazone. This is a standard imine formation reaction.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine. This step is crucial as it sets the stage for the key bond-forming event.

  • [12][12]-Sigmatropic Rearrangement: After protonation of the ene-hydrazine, the molecule undergoes a concerted, pericyclic[12][12]-sigmatropic rearrangement. This is the rate-determining step and the heart of the Fischer synthesis, where the crucial C-C bond is formed between the benzene ring and the enamine carbon.

  • Aromatization and Cyclization: The resulting di-imine intermediate rapidly loses a proton to regain aromaticity in the six-membered ring. The newly formed aniline-like nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic intermediate, leading to the formation of the stable, aromatic indole ring system.

Below is a diagram illustrating the key mechanistic steps.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrange Steps 2 & 3: Tautomerization & Rearrangement cluster_finish Steps 4 & 5: Cyclization & Elimination Start N-methyl-N-phenylhydrazine + 2-Oxopropanenitrile Hydrazone Phenylhydrazone Intermediate Start->Hydrazone H⁺ EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement H⁺, Δ Cyclization Intramolecular Cyclization Rearrangement->Cyclization Aromatization Product 1,2-Dimethyl-1H-indole- 3-carbonitrile Cyclization->Product -NH₃ Synthesis_Workflow A 1. Reagent Staging (Hydrazine & Ketone) B 2. Reaction Setup (Combine in Acetic Acid) A->B C 3. Catalyst Addition (Slowly add PPA) B->C D 4. Thermal Cyclization (Heat to 80-90 °C) C->D E 5. Reaction Quench (Pour onto ice-water) D->E F 6. Neutralization (Add NaHCO₃ solution) E->F G 7. Product Extraction (Ethyl Acetate) F->G H 8. Drying & Concentration (MgSO₄, Rotary Evaporation) G->H I 9. Purification (Column Chromatography) H->I J 10. Characterization (NMR, MS, IR, MP) I->J

Caption: Overall workflow for the synthesis and purification.

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. N-methyl-N-phenylhydrazine is toxic and should be handled with extreme care. [13]

  • Hydrazone Formation (In Situ): In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in glacial acetic acid (5 volumes). To this solution, add 2-oxopropanenitrile (1.05 eq) dropwise at room temperature. Stir the mixture for 30 minutes. The formation of the hydrazone is typically accompanied by a slight color change.

  • Catalyst Addition & Cyclization: Carefully add polyphosphoric acid (PPA, 3.0 eq by weight) to the reaction mixture in portions. Causality Note: PPA serves as both a powerful Brønsted acid catalyst and a dehydrating agent, driving the reaction towards the indole product. [6][12]The addition should be exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

  • Heating: Once the addition is complete, heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up and Quenching: Allow the mixture to cool to room temperature. Carefully pour the viscous reaction mixture onto crushed ice (~10 volumes). Causality Note: This step quenches the reaction and precipitates the crude product while diluting the strong acid.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Alternatively, recrystallization from an ethanol/water mixture can be effective.

Characterization Data

The identity and purity of the synthesized 1,2-Dimethyl-1H-indole-3-carbonitrile should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol [14][15]
Appearance White to off-white solid
Melting Point 103-105 °C [15]
¹H NMR (CDCl₃, 500 MHz) δ (ppm): ~7.7 (d, 1H), ~7.3 (m, 3H), 3.7 (s, 3H, N-CH₃), 2.5 (s, 3H, C-CH₃)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): ~140, ~137, ~128, ~123, ~121, ~120, ~115, ~110, ~85, ~30 (N-CH₃), ~10 (C-CH₃)
IR (KBr, cm⁻¹) ~2220 (C≡N stretch), ~1600, ~1470 (Aromatic C=C stretch)
Mass Spec (ESI) m/z: 171.09 [M+H]⁺

Note: Exact NMR chemical shifts may vary slightly depending on the solvent and instrument.

Troubleshooting and Optimization

  • Low Yield: If the yield is poor, ensure the N-methyl-N-phenylhydrazine is of high purity and was protected from air oxidation. The reaction is also sensitive to moisture; using anhydrous solvents and reagents can improve results.

  • Incomplete Reaction: If TLC indicates starting material remains, the reaction time can be extended, or the temperature can be cautiously increased to 100 °C. The amount or strength of the acid catalyst is also a critical factor; other acids like zinc chloride (a Lewis acid) or sulfuric acid (a Brønsted acid) can be explored. [6][16][17]* Purification Difficulties: If the crude product is an oil or difficult to purify, it may contain polymeric side products. A thorough aqueous work-up and careful chromatography are essential.

Conclusion

The Fischer indole synthesis provides a reliable and scalable method for the preparation of 1,2-Dimethyl-1H-indole-3-carbonitrile. By understanding the underlying mechanism and paying close attention to experimental parameters, researchers can confidently produce this valuable intermediate. This guide serves as a foundational document, enabling drug development professionals to leverage this versatile scaffold for the creation of next-generation therapeutics.

References

  • Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Prochazka, M. P., Eklund, L., & Carlson, R. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610–613. Available from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539. Available from [Link]

  • Sharma, P. K., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15. Available from [Link]

  • International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. Available from [Link]

  • D'Agostino, M., et al. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Pharmaceuticals, 17(1), 1. Available from [Link]

  • D'Agostino, M., et al. (2024). Indole-Containing Metal Complexes and Their Medicinal Applications. Pharmaceuticals, 17(1), 1. Available from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 683756, 1,2-Dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chem-Station. (2014). Fischer Indole Synthesis. Retrieved from [Link]

  • Al-Azzawi, A. M., & Al-Razzak, F. H. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(4), 1578–1588. Available from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]

  • Popova, Y., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7545. Available from [Link]

  • Císařová, I., et al. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 25(17), 3843. Available from [Link]

  • Stenutz. 1,2-dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Ielo, L., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(16), 4991. Available from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Journal of the Chemical Society, Chemical Communications. (1970). N-methyl-N-phenyl-N′-methylsulphinylhydrazine: preparation and decomposition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36299, N-methyl-N-phenyl-hydrazine. Retrieved from [Link]

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Exploratory

1,2-Dimethyl-1H-indole-3-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethyl-1H-indole-3-carbonitrile Introduction: The Significance of the Indole Scaffold The indole nucleus, a bicyclic aromatic heterocycle, stands as a corne...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1,2-Dimethyl-1H-indole-3-carbonitrile

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] It is a privileged structure found in a vast array of natural products, including the essential amino acid tryptophan and the neurotransmitter serotonin, as well as in numerous synthetic pharmaceuticals.[1][3] Among its many derivatives, those substituted at the C3 position are of paramount importance, exhibiting a broad spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][4] The high nucleophilicity of the C3 position facilitates a wide range of electrophilic substitution reactions, making it a focal point for chemical modification.[1] This guide provides a detailed examination of a specific C3-substituted derivative, 1,2-Dimethyl-1H-indole-3-carbonitrile, offering insights into its synthesis, chemical properties, and spectroscopic characterization for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

1,2-Dimethyl-1H-indole-3-carbonitrile (CAS No. 51072-84-5) is a solid compound at room temperature.[5] Its core structure consists of an indole ring methylated at the N1 and C2 positions, with a nitrile group at the C3 position. This substitution pattern significantly influences its electronic properties and reactivity.

PropertyValueSource
CAS Number 51072-84-5[5][6]
Molecular Formula C₁₁H₁₀N₂[5][6]
Molecular Weight 170.21 g/mol [5][6][7]
IUPAC Name 1,2-dimethylindole-3-carbonitrile[5][7]
Physical State Solid[5]
Melting Point 103 to 105°C[5][6]
Solubility (pH 7.4) 19.9 µg/mL[7]
Canonical SMILES CC1=C(C#N)C2=CC=CC=C2N1C[5]
InChI Key QWHVKHABWPGMGT-UHFFFAOYSA-N[5][7]

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 1,2-Dimethyl-1H-indole-3-carbonitrile. The key spectral features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this exact compound are not publicly cataloged, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on its structure and data from analogous compounds.[8][9][10]

  • ¹H NMR:

    • Aromatic Protons (4H): Signals expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the fused benzene ring. The substitution pattern will lead to a complex multiplet.

    • N-Methyl Protons (3H): A sharp singlet is expected around δ 3.7 ppm.[9]

    • C2-Methyl Protons (3H): A sharp singlet is expected around δ 2.4 ppm.[8]

  • ¹³C NMR:

    • Aromatic Carbons: Multiple signals between δ 110-140 ppm.

    • Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.

    • Indole Carbons (C2, C3, etc.): Signals characteristic of the indole ring system.

    • Methyl Carbons: Signals for the N-CH₃ and C2-CH₃ groups would appear in the upfield region (δ 10-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The nitrile group (C≡N) is a particularly useful IR probe.[11]

  • Nitrile (C≡N) Stretch: A sharp, characteristic absorption band is expected in the region of 2220-2260 cm⁻¹. The precise frequency is sensitive to the local electronic environment and hydrogen bonding interactions, making it a valuable probe for studying molecular interactions.[11][12]

  • C-H Stretch (Aromatic and Aliphatic): Bands will appear around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic methyl groups).

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 170, corresponding to the molecular weight of the compound.[6]

  • Fragmentation: Common fragmentation pathways for indoles may involve the loss of methyl groups or the nitrile moiety, providing structural confirmation.

Spectroscopic DataExpected Features
¹H NMR Aromatic (δ 7.0-8.0), N-CH₃ (singlet, ~δ 3.7), C2-CH₃ (singlet, ~δ 2.4)
IR (cm⁻¹) C≡N stretch (2220-2260), Aromatic C-H stretch (3000-3100), Aliphatic C-H stretch (2850-3000)
Mass Spec (m/z) Molecular Ion [M]⁺ at 170

Synthesis Methodologies

The synthesis of 1,2-disubstituted-3-cyanoindoles can be achieved through several routes, including the direct cyanation of a pre-formed indole ring or the construction of the indole nucleus with the cyano group already incorporated.[13][14] A one-pot, modified Madelung synthesis represents an efficient and operationally simple method that avoids transition metals.[13][15]

Representative Synthetic Workflow: Modified Madelung Synthesis

This approach involves the intramolecular cyclization of an N-acylated o-toluidine derivative. The causality of this experimental choice lies in its efficiency and use of readily available starting materials to construct the complex indole core in a single pot.[13]

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization SM N-(o-tolyl)acetamide Derivative R1 KCN, DMSO 100°C, 12h SM->R1 Int1 Intermediate Amide R1->Int1 R2 DBN (Base) 100°C, 12h Int1->R2 Int1->R2 Deprotonation & Cyclization Product 1,2-Dimethyl-1H-indole -3-carbonitrile R2->Product

Caption: Modified Madelung synthesis workflow for 3-cyanoindoles.

Detailed Experimental Protocol

The following is a representative protocol adapted from the general procedure for synthesizing 1,2-disubstituted-3-cyanoindoles.[13][15]

Objective: To synthesize 1,2-Dimethyl-1H-indole-3-carbonitrile.

Materials:

  • N-methyl-N-(o-tolyl)acetamide (starting material)

  • Potassium Cyanide (KCN)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a screw-cap vial equipped with a magnetic stir bar, charge the N-methyl-N-(o-tolyl)acetamide (0.5 mmol, 1 equiv.), potassium cyanide (KCN) (2.0 mmol, 4 equiv.), and anhydrous DMSO (1 mL).

    • Scientist's Note: The use of a four-fold excess of KCN ensures the initial substitution reaction proceeds to completion. DMSO is chosen as the solvent due to its high boiling point and ability to dissolve ionic reagents.

  • Initial Reaction: Transfer the sealed vial to a preheated oil bath at 100°C and stir for 12 hours.

  • Cyclization Step: After 12 hours, add DBN (1.5 mmol, 3 equiv.) to the reaction mixture.

    • Scientist's Note: DBN is a non-nucleophilic strong base that facilitates the deprotonation at the benzylic position, initiating the crucial intramolecular cyclization without competing in side reactions.[13]

  • Second Reaction Phase: Allow the reaction mixture to stir for an additional 12 hours at 100°C.

  • Work-up: Pour the cooled reaction mixture into water and extract three times with CH₂Cl₂.

  • Purification: Combine the organic layers, wash three times with water to remove residual DMSO and salts, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the solution and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Potential Applications

The reactivity of 1,2-Dimethyl-1H-indole-3-carbonitrile is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing nitrile group.

  • Nitrile Group Transformations: The cyano group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid (yielding 1,2-Dimethyl-1H-indole-3-carboxylic acid[16][17]), reduced to an amine, or converted to various other functional groups, opening pathways to a diverse library of indole derivatives.[14]

  • Aromatic Ring Substitution: While the C3 position is blocked, electrophilic aromatic substitution can still occur on the benzene portion of the indole ring, typically at the C5 position.

  • Biological Activity: The indole scaffold is a well-established pharmacophore.[2][3] The presence of a C3-cyano group and methylation at N1 and C2 can modulate lipophilicity and steric interactions with biological targets. Derivatives of 3-cyanoindoles are explored for various therapeutic applications, and this compound serves as a valuable precursor for creating novel therapeutic agents.[14][18]

Safety and Handling

1,2-Dimethyl-1H-indole-3-carbonitrile should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection (P280).[5]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5]

    • Wash hands thoroughly after handling (P264).[5]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[5]

Conclusion

1,2-Dimethyl-1H-indole-3-carbonitrile is a synthetically valuable indole derivative. Its well-defined physicochemical properties, predictable spectroscopic features, and versatile reactivity make it an important building block in medicinal chemistry and materials science. The methodologies for its synthesis are efficient and scalable, providing a solid foundation for further research and development of novel indole-based compounds.

References

  • Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Publications. [Link]

  • Examples of biologically active C3‐substituted indoles. ResearchGate. [Link]

  • 1,2-dimethyl-1H-indole-3-carbonitrile. Stenutz. [Link]

  • 1,2-Dimethyl-1H-indole-3-carbonitrile | C11H10N2 | CID 683756. PubChem. [Link]

  • Biomedical Importance of Indoles. National Institutes of Health (NIH). [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

  • Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. ResearchGate. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Nature. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Taylor & Francis Online. [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Human Metabolome Database. [Link]

  • 1,2-Dimethyl-1H-indole-3-carbonitrile | C11H10N2 | MD Topology | NMR | X-Ray. ATB. [Link]

  • Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs. ResearchGate. [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. [Link]

  • Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Royal Society of Chemistry. [Link]

  • Chemical Properties of 1H-Indole-2-carbonitrile, 3-methyl- (CAS 13006-59-2). Cheméo. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]

  • 1H-Indole, 1,3-dimethyl-. NIST WebBook. [Link]

  • Replica Mass Spectra of Indole-3-acetonitrile (1TMS). Golm Metabolome Database. [Link]

  • 1,5-Dimethyl-1H-indole-3-carbonitrile - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

  • 1,3-Dimethyl-1H-indole-2-carbonitrile. National Institutes of Health (NIH). [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. MDPI. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PubMed Central. [Link]

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Foundational

A Spectroscopic Guide to 1,2-Dimethyl-1H-indole-3-carbonitrile: Structure, Properties, and Experimental Protocols

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS No: 51072-84-5)[1][2][3]. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS No: 51072-84-5)[1][2][3]. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this indole derivative through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure both technical accuracy and field-proven insights.

Introduction

1,2-Dimethyl-1H-indole-3-carbonitrile is a member of the indole family, a class of heterocyclic compounds that are scaffolds in numerous pharmaceuticals and biologically active molecules. The precise characterization of such molecules is paramount for understanding their chemical behavior, reactivity, and potential applications. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure. This guide will present and interpret the key spectroscopic data for 1,2-Dimethyl-1H-indole-3-carbonitrile, offering a foundational reference for its identification and use in research and development.

Molecular Structure and Properties

The fundamental structure of 1,2-Dimethyl-1H-indole-3-carbonitrile consists of a bicyclic system with a fused benzene and pyrrole ring. The pyrrole ring is substituted with a methyl group at the nitrogen (N1) and another methyl group at the C2 position. A nitrile group (-C≡N) is attached to the C3 position.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂PubChem[1]
Molecular Weight 170.21 g/mol PubChem[1]
CAS Number 51072-84-5Fluorochem[3]
Melting Point 103-105 °CFluorochem

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of 1,2-Dimethyl-1H-indole-3-carbonitrile in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.9m1HH-4
~ 7.2 - 7.4m3HH-5, H-6, H-7
~ 3.7s3HN-CH₃
~ 2.5s3HC2-CH₃

Interpretation:

  • The aromatic protons (H-4, H-5, H-6, and H-7) are expected to resonate in the downfield region (7.2-7.9 ppm) due to the aromatic ring current. The H-4 proton is anticipated to be the most deshielded due to the anisotropic effect of the adjacent nitrile group.

  • The N-methyl protons are expected to appear as a sharp singlet around 3.7 ppm.

  • The C2-methyl protons will also be a singlet, likely further upfield around 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 138C-7a
~ 135C-2
~ 128C-3a
~ 123C-5
~ 122C-6
~ 120C-4
~ 116C≡N
~ 110C-7
~ 90C-3
~ 31N-CH₃
~ 12C2-CH₃

Interpretation:

  • The quaternary carbons of the indole ring (C-2, C-3, C-3a, and C-7a) will have characteristic chemical shifts. The carbon bearing the nitrile group (C-3) is expected to be significantly shielded.

  • The nitrile carbon itself will have a distinct chemical shift around 116 ppm.

  • The aromatic methine carbons (C-4, C-5, C-6, and C-7) will appear in the typical aromatic region.

  • The methyl carbons will be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption for 1,2-Dimethyl-1H-indole-3-carbonitrile is the stretching vibration of the nitrile group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 2220StrongC≡N stretch
~ 3100-3000MediumAromatic C-H stretch
~ 2950-2850MediumAliphatic C-H stretch
~ 1600-1450Medium-StrongAromatic C=C stretch

Interpretation:

The presence of a strong, sharp absorption band around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group[5]. The other bands correspond to the vibrations of the aromatic and aliphatic C-H bonds, as well as the carbon-carbon double bonds within the indole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Data:

m/zInterpretation
170[M]⁺ (Molecular Ion)
169[M-H]⁺
155[M-CH₃]⁺
142[M-HCN]⁺ or [M-N₂]⁺
115Further fragmentation

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 170, corresponding to the molecular weight of the compound. Common fragmentation pathways for indole derivatives include the loss of small, stable molecules or radicals. The loss of a hydrogen radical to give a peak at m/z 169 is common. Fragmentation of a methyl group would result in a peak at m/z 155. Cleavage of the nitrile group could lead to fragments at m/z 142.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 1,2-Dimethyl-1H-indole-3-carbonitrile. These protocols are designed to be self-validating by including appropriate standards and instrument calibration procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1,2-Dimethyl-1H-indole-3-carbonitrile in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE 500 operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei[6].

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples. For GC-MS, dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • For EI, use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Visualizations

Molecular Structure of 1,2-Dimethyl-1H-indole-3-carbonitrile

Caption: 2D structure of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Key Spectroscopic Correlations

G cluster_mol 1,2-Dimethyl-1H-indole-3-carbonitrile cluster_tech Spectroscopic Techniques cluster_data Interpreted Data Mol Molecular Structure NMR NMR Spectroscopy (¹H & ¹³C) Mol->NMR is analyzed by IR IR Spectroscopy Mol->IR is analyzed by MS Mass Spectrometry Mol->MS is analyzed by NMR_Data Proton & Carbon Environment (Chemical Shifts, Coupling) NMR->NMR_Data provides IR_Data Functional Groups (C≡N stretch ~2220 cm⁻¹) IR->IR_Data provides MS_Data Molecular Weight & Fragmentation (M⁺ at m/z 170) MS->MS_Data provides

Caption: Relationship between the molecule and its spectroscopic data.

Conclusion

This technical guide has synthesized the available and predicted spectroscopic data for 1,2-Dimethyl-1H-indole-3-carbonitrile. While a complete set of experimentally verified data from a single source is not publicly available, the analysis of data from closely related analogs and the application of fundamental spectroscopic principles provide a robust framework for the characterization of this compound. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring the reliability and reproducibility of future research involving this molecule. This guide serves as a valuable resource for scientists and researchers, facilitating the confident identification and utilization of 1,2-Dimethyl-1H-indole-3-carbonitrile in their work.

References

  • Automated Topology Builder. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]

  • Li, Z., et al. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-1H-indole-2-carbonitrile. Retrieved from [Link]

  • Stenutz. (n.d.). 1,2-dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole, 1,3-dimethyl-. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile (C007B-127237). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,1′,2,2′-Tetramethyl-3,3′-(4-methoxybenzylidene)di-1H-indole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1,2,3,4-tetrahydrocyclopenta[b]indole-1,2-dione (bruceolline E). Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Versatile Synthesis of Oxindole-1,3-dicarboxamides. Retrieved from [Link]

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Exploratory

1,2-Dimethyl-1H-indole-3-carbonitrile CAS number 51072-84-5

An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS: 51072-84-5) Executive Summary This guide provides a comprehensive technical overview of 1,2-Dimethyl-1H-indole-3-carbonitrile, a key heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS: 51072-84-5)

Executive Summary

This guide provides a comprehensive technical overview of 1,2-Dimethyl-1H-indole-3-carbonitrile, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. The indole scaffold is a cornerstone in pharmacology, and this specific, functionalized derivative serves as a versatile building block for synthesizing complex molecular architectures.[1] This document moves beyond a simple recitation of facts, offering insights into synthetic strategy, the rationale behind procedural choices, and the compound's potential in modern therapeutic discovery. We will dissect its synthesis, characterization, reactivity, and safe handling, grounding all technical claims in authoritative literature.

Introduction: The Strategic Value of the Indole Nucleus

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets. The strategic functionalization of the indole core allows chemists to modulate a compound's physicochemical properties and pharmacological activity.

1,2-Dimethyl-1H-indole-3-carbonitrile (CAS: 51072-84-5) is a particularly valuable intermediate. The N1-methyl group eliminates hydrogen bonding potential and can enhance metabolic stability or cell permeability. The C2-methyl group provides steric bulk and can influence binding orientation. Most critically, the C3-carbonitrile is a versatile chemical handle, readily converted into other essential functional groups such as amides, carboxylic acids, amines, and tetrazoles, making it an ideal starting point for library synthesis and lead optimization.[2]

Physicochemical & Structural Data

All quantitative data for 1,2-Dimethyl-1H-indole-3-carbonitrile has been consolidated for rapid reference.

PropertyValueSource(s)
CAS Number 51072-84-5[3][4][5]
Molecular Formula C₁₁H₁₀N₂[3][4]
Molecular Weight 170.21 g/mol [3][5]
IUPAC Name 1,2-dimethylindole-3-carbonitrile[3][4]
Physical State Solid[4]
Melting Point 103 - 105 °C[4]
Solubility (Aq.) 19.9 µg/mL (at pH 7.4, experimental)[3]
Canonical SMILES CC1=C(C2=CC=CC=C2N1C)C#N[3][4]

Synthetic Strategy: A Modular and Scalable Approach

The synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile is not a trivial one-pot reaction but rather a strategic, multi-step process. A robust and logical pathway is crucial for ensuring high purity and yield, especially in a drug development context. Our recommended approach is a modular, three-stage synthesis starting from a commercially available precursor, 2-methyl-1H-indole. This route allows for clear checkpoints and purification stages, ensuring the quality of the final product.

cluster_0 Recommended Synthetic Pathway A 2-Methyl-1H-indole (Starting Material) B Stage 1: N-Methylation A->B C 1,2-Dimethyl-1H-indole B->C D Stage 2: C3-Iodination C->D E 3-Iodo-1,2-dimethyl-1H-indole D->E F Stage 3: Cyanation E->F G 1,2-Dimethyl-1H-indole-3-carbonitrile (Final Product) F->G

Caption: Proposed workflow for the synthesis of the target compound.

Stage 1: N-Methylation of 2-Methyl-1H-indole

Causality: The first step involves the methylation of the indole nitrogen. While classic reagents like methyl iodide or dimethyl sulfate are effective, they pose significant toxicity and handling risks (methyl iodide is a suspected carcinogen with a low boiling point, and dimethyl sulfate is highly toxic).[6][7] For a process that is both scalable and safer, we select dimethyl carbonate (DMC). DMC is an environmentally benign reagent that, in the presence of a base like potassium carbonate (K₂CO₃), provides excellent yields and high selectivity for N-methylation over potential C-methylation.[6][7][8]

Self-Validating Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-methyl-1H-indole (1 equivalent), potassium carbonate (1.5 equivalents), and dimethylformamide (DMF) to create a stirrable slurry.

  • Add dimethyl carbonate (DMC, 3 equivalents).

  • Heat the reaction mixture to reflux (approx. 130 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 3-5 hours).[6]

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., tert-butyl methyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,2-dimethyl-1H-indole. This product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Stages 2 & 3: Sequential C3-Iodination and Cyanation

Causality: Direct C-H cyanation of an electron-rich indole can be challenging and may lack regioselectivity. A more reliable and controllable strategy is a two-step, one-pot sequential iodination/cyanation process.[9] This approach first activates the C3 position—the most nucleophilic site on the N-methylated indole—via electrophilic iodination. The resulting 3-iodo intermediate is then subjected to a copper-catalyzed cyanation. This method leverages acetonitrile not only as a solvent but also as a safe and inexpensive cyanide source, avoiding the use of highly toxic reagents like KCN or TMSCN.[9]

Self-Validating Protocol:

  • In a resealable pressure tube under an inert atmosphere, dissolve 1,2-dimethyl-1H-indole (1 equivalent) in acetonitrile.

  • Add N-Iodosuccinimide (NIS, 1.1 equivalents) to the solution and stir at room temperature to facilitate the C3-iodination. Monitor this first step to completion by TLC.

  • Once the iodination is complete, add the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 2 equivalents), and hexamethyldisilane ((Me₃Si)₂, 2 equivalents).[9]

  • Seal the tube and heat the mixture (e.g., to 120 °C). The (Me₃Si)₂ system helps facilitate the C-CN bond cleavage of acetonitrile to generate the cyanide anion in situ.[9]

  • Monitor the reaction until the 3-iodo intermediate is consumed.

  • Upon completion, cool the reaction, quench with aqueous ammonia solution, and extract with an organic solvent.

  • Purify the crude product by silica gel column chromatography to yield pure 1,2-Dimethyl-1H-indole-3-carbonitrile.

Characterization and Spectroscopic Profile

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical signatures.

Analysis TechniqueExpected Results
¹H NMR Aromatic protons (4H) in the δ 7.0-7.8 ppm range. Singlet for N-CH₃ (3H) around δ 3.7 ppm. Singlet for C2-CH₃ (3H) around δ 2.4 ppm.
¹³C NMR Signals for 8 aromatic/heterocyclic carbons. Signal for the nitrile carbon (C≡N) around δ 115 ppm. Signal for the C3 carbon adjacent to the nitrile. Signals for the N-CH₃ and C2-CH₃ carbons.
FT-IR (ATR) A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-H stretching bands for aromatic and methyl groups around 2900-3100 cm⁻¹.
Mass Spectrometry Expected [M+H]⁺ peak at m/z = 171.09.

Reactivity and Application in Drug Discovery

The true value of 1,2-Dimethyl-1H-indole-3-carbonitrile lies in the synthetic versatility of its nitrile group. This functionality serves as a gateway to a multitude of other chemical moieties crucial for modulating biological activity.

cluster_1 Key Transformations of the C3-Nitrile Group A 1,2-Dimethyl-1H-indole-3-carbonitrile B Hydrolysis (Acid/Base) A->B D Reduction (e.g., LiAlH₄) A->D F Partial Hydrolysis (e.g., H₂O₂) A->F C 1,2-Dimethyl-1H-indole-3-carboxylic Acid B->C E (1,2-Dimethyl-1H-indol-3-yl)methanamine D->E G 1,2-Dimethyl-1H-indole-3-carboxamide F->G

Caption: Synthetic utility of the nitrile functional group.

  • To Carboxylic Acids and Amides: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 1,2-dimethylindole-3-carboxylic acid, another important pharmaceutical intermediate.[10] This acid can then be coupled with amines to form a diverse library of amides. Partial hydrolysis can yield the primary amide.

  • To Amines: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, provides the primary amine, (1,2-dimethyl-1H-indol-3-yl)methanamine. This introduces a basic center and a key pharmacophore for interacting with targets like G-protein coupled receptors (GPCRs) and ion channels.

  • As a Bioisostere: The nitrile group itself can act as a bioisostere for a carbonyl group or other polar functionality, offering a different hydrogen bonding profile and metabolic stability.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,2-Dimethyl-1H-indole-3-carbonitrile must be consulted prior to use, general precautions based on analogous structures like indole-3-carbonitrile should be followed.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]

  • Hazards: Compounds in this class are often categorized as harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,2-Dimethyl-1H-indole-3-carbonitrile is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, coupled with a versatile nitrile handle, provides a reliable and adaptable platform for the synthesis of novel therapeutic agents. The synthetic pathways outlined in this guide are designed for safety, scalability, and reproducibility, empowering scientists to confidently utilize this valuable intermediate in their drug discovery programs.

References

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 614-617. [6][7]

  • Li, L., et al. (2021). Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. [13]

  • Ahmad, M. S., et al. (2023). Copper-Catalyzed Regioselective Cyanation of Indoles via C-H Bond Activation with α-Aminoacetonitriles. Who we serve. [2]

  • Chen, F., et al. (2015). Cu-Catalyzed Cyanation of Indoles with Acetonitrile as a Cyano Source. ACS Publications. [9]

  • Yao, T., et al. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. ACS Publications. [14]

  • Li, L., et al. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983-5987. [15]

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [7]

  • Jiang, X., et al. (2001). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [8]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [16]

  • PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. [3]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. [17]

  • Fluorochem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. Fluorochem. [4]

  • ChemicalBook. (n.d.). 1,2-DIMETHYL-1H-INDOLE-3-CARBONITRILE. ChemicalBook. [5]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet - Indole-3-carbonitrile. Thermo Fisher Scientific. [11]

  • Fisher Scientific. (2010). Safety Data Sheet - Indole-3-carbonitrile. Fisher Scientific. [12]

  • Bajad, N. G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [1]

  • Sancus Laboratories. (n.d.). The Role of 1,2-Dimethylindole-3-Carboxylic Acid in Pharmaceutical Synthesis. [10]

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Foundational

The Enigmatic Potential of 1,2-Dimethyl-1H-indole-3-carbonitrile: A Technical Guide to Unraveling its Biological Activity

Introduction: The Indole Scaffold - A Cornerstone of Modern Drug Discovery The indole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural resemblanc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold - A Cornerstone of Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural resemblance to the amino acid tryptophan allows it to interact with a multitude of biological targets, including enzymes and receptors.[1][2] This inherent bioactivity has led to the development of numerous indole-containing drugs with a wide array of therapeutic applications, from anticancer and anti-inflammatory agents to antimicrobial and neuroprotective compounds.[2][3][4][5] The versatility of the indole ring, which can be readily functionalized at various positions, provides a fertile ground for the design and synthesis of novel therapeutic agents with enhanced potency and selectivity. This guide focuses on a specific, yet under-explored derivative, 1,2-Dimethyl-1H-indole-3-carbonitrile, and provides a comprehensive framework for investigating its potential biological activities, drawing upon the wealth of knowledge surrounding the broader class of indole compounds.

Synthesis and Physicochemical Properties

1,2-Dimethyl-1H-indole-3-carbonitrile is a solid compound with a molecular weight of 170.215 g/mol and a melting point of 103 to 105°C.[6] While specific synthetic routes for this exact molecule are not extensively detailed in publicly available literature, general methods for the synthesis of substituted indole-3-carbonitriles are well-established. One common approach involves the reaction of an appropriately substituted indole with a cyanating agent. For instance, synthesis of similar indole carbonitriles has been achieved from precursors like acrylonitrile.[7] The purity of the synthesized compound is typically assessed using standard analytical techniques such as NMR and mass spectrometry to confirm its structure and identity.[8][9]

Table 1: Physicochemical Properties of 1,2-Dimethyl-1H-indole-3-carbonitrile

PropertyValueReference
Molecular FormulaC11H10N2[6]
Molecular Weight170.215 g/mol [6]
Physical StateSolid[6]
Melting Point103-105 °C[6]
IUPAC Name1,2-dimethylindole-3-carbonitrile[6]

Anticipated Biological Activities and Proposed Investigational Workflows

Based on the extensive literature on indole derivatives, 1,2-Dimethyl-1H-indole-3-carbonitrile is predicted to exhibit a range of biological activities. This section outlines the most probable therapeutic areas and provides detailed, field-proven experimental protocols to systematically evaluate its potential.

Anticancer Activity

The indole scaffold is a hallmark of many potent anticancer agents.[4][10][11] Indole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways like NFkB/PI3/Akt/mTOR.[4]

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanistic Assays cluster_invivo In Vivo Validation start Synthesize & Purify 1,2-Dimethyl-1H-indole-3-carbonitrile cell_lines Select Panel of Human Cancer Cell Lines (e.g., HepG2, FADU, A549) start->cell_lines mtt_assay Cytotoxicity Screening (MTT Assay) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies xenograft Mouse Xenograft Model (e.g., Head and Neck Cancer) ic50->xenograft Lead Compound Selection cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis western_blot Western Blot Analysis (e.g., p-TRK, Bax, Bcl-2) mechanism_studies->western_blot treatment Administer Compound xenograft->treatment tumor_growth Monitor Tumor Growth Inhibition treatment->tumor_growth toxicity Assess Systemic Toxicity treatment->toxicity pk_pd Pharmacokinetic/ Pharmacodynamic Studies tumor_growth->pk_pd

Caption: Proposed workflow for evaluating the anticancer potential of 1,2-Dimethyl-1H-indole-3-carbonitrile.

a) Cytotoxicity Screening (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., FADU for head and neck cancer, HepG2 for liver cancer) in appropriate media.[12][13]

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with serial dilutions of 1,2-Dimethyl-1H-indole-3-carbonitrile (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

b) Cell Cycle Analysis:

  • Treatment: Treat cancer cells with the IC50 concentration of the compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.

  • Staining: Stain the cells with propidium iodide (PI) solution containing RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a particular phase (e.g., G2/M) would suggest cell cycle arrest.[11]

c) Apoptosis Assay:

  • Treatment: Treat cells with the compound as described above.

  • Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates apoptosis induction.[11]

Table 2: Cytotoxic Activity of Selected Indole Derivatives

CompoundCell LineActivity (IC50/GI50 in µM)Reference
Indole-acrylonitrile hybrid 3aBEL-740219.38 ± 3.38[14]
Indole-acrylonitrile hybrid 3kBEL-740215.43 ± 3.54[14]
Asperinamide B (1)FADU0.43 ± 0.03[12]
1H-indole-3-carbonitrile derivative C11Km-12Potent antiproliferative effects[15]
Antimicrobial Activity

Indole derivatives are a significant class of compounds with promising antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[3][16][17][18] Their mechanisms of action can involve the inhibition of essential enzymes, disruption of cell membranes, or interference with biofilm formation.[19]

antimicrobial_workflow cluster_screening Initial Screening cluster_quantitative Quantitative Analysis cluster_mechanism Mechanistic Studies start Synthesize & Purify Compound pathogens Select Panel of Microbial Strains (e.g., S. aureus, E. coli, C. albicans) start->pathogens disk_diffusion Disk Diffusion Assay pathogens->disk_diffusion zone_of_inhibition Measure Zone of Inhibition disk_diffusion->zone_of_inhibition mic Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution) zone_of_inhibition->mic Active Compound mbc_mfc Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) mic->mbc_mfc biofilm Biofilm Inhibition Assay mbc_mfc->biofilm time_kill Time-Kill Kinetics mbc_mfc->time_kill membrane_permeability Membrane Permeability Assay mbc_mfc->membrane_permeability

Caption: Workflow for assessing the antimicrobial properties of 1,2-Dimethyl-1H-indole-3-carbonitrile.

a) Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation: Prepare a two-fold serial dilution of 1,2-Dimethyl-1H-indole-3-carbonitrile in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Observation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

b) Biofilm Inhibition Assay:

  • Biofilm Formation: Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of the compound.

  • Staining: After incubation, wash the wells and stain the adherent biofilm with crystal violet.

  • Quantification: Solubilize the stain and measure the absorbance to quantify the biofilm biomass. A reduction in absorbance compared to the control indicates biofilm inhibition.[17]

Table 3: Antimicrobial Activity of Selected Indole Derivatives

CompoundMicroorganismActivity (MIC in µg/mL)Reference
Indole-acrylonitrile 2iS. aureus ATCC 65388[19]
Indole-acrylonitrile 2xClinical isolates of S. aureus16[19]
Indole-triazole derivative 3dC. krusei3.125[16]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Indole derivatives, such as the well-known NSAID Indomethacin, have demonstrated significant anti-inflammatory properties.[5] These compounds can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and reducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.[20][21]

anti_inflammatory_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Synthesize & Purify Compound macrophages Culture RAW 264.7 Macrophages start->macrophages lps_stimulation LPS Stimulation macrophages->lps_stimulation treatment Treat with Compound lps_stimulation->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) treatment->cytokine_assay paw_edema Carrageenan-Induced Paw Edema in Rats cytokine_assay->paw_edema Promising Candidate measurement Measure Paw Volume/ Leukocyte Migration paw_edema->measurement peritonitis Carrageenan-Induced Peritonitis in Mice peritonitis->measurement

Caption: A systematic approach to evaluate the anti-inflammatory activity of 1,2-Dimethyl-1H-indole-3-carbonitrile.

a) Nitric Oxide (NO) Inhibition Assay:

  • Cell Culture: Culture RAW 264.7 macrophage cells.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.[22]

b) Carrageenan-Induced Paw Edema:

  • Animal Model: Use Wistar rats.

  • Treatment: Administer the compound orally or intraperitoneally.

  • Induction: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer. A reduction in paw edema compared to the control group indicates anti-inflammatory activity.[22]

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress, protein misfolding, and neuroinflammation.[23] Indole derivatives, including the endogenous molecule melatonin, have shown significant neuroprotective effects by scavenging free radicals, reducing oxidative damage, and interfering with protein aggregation.[23][24]

neuroprotective_workflow cluster_invitro In Vitro Neuroprotection cluster_aggregation Anti-Aggregation Studies start Synthesize & Purify Compound neuronal_cells Culture Neuronal Cell Line (e.g., SH-SY5Y) start->neuronal_cells oxidative_stress Induce Oxidative Stress (e.g., H2O2, Aβ peptide) neuronal_cells->oxidative_stress treatment Treat with Compound oxidative_stress->treatment viability_assay Assess Cell Viability (MTT Assay) treatment->viability_assay ros_measurement Measure Intracellular ROS (DCFH-DA Assay) treatment->ros_measurement thioflavin_t Thioflavin T Assay (for Aβ aggregation) ros_measurement->thioflavin_t

Caption: Investigational workflow for the neuroprotective potential of 1,2-Dimethyl-1H-indole-3-carbonitrile.

a) Protection against Oxidative Stress in SH-SY5Y cells:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells.

  • Treatment: Pre-treat the cells with the compound for a specified duration.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide to induce cell death.[25]

  • Viability Assessment: Measure cell viability using the MTT assay. An increase in cell viability in the compound-treated group compared to the stress-induced group indicates a neuroprotective effect.[25]

Conclusion and Future Directions

While direct biological data for 1,2-Dimethyl-1H-indole-3-carbonitrile is scarce, the extensive and diverse bioactivities of the indole scaffold strongly suggest its potential as a valuable lead compound. The systematic, multi-faceted investigational approach outlined in this guide, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective assays, provides a robust framework for elucidating its therapeutic promise. The causality-driven experimental designs and detailed protocols are intended to empower researchers to efficiently and effectively unravel the biological activity of this intriguing molecule. Future studies should also focus on establishing structure-activity relationships (SAR) by synthesizing and evaluating a library of related analogs, which will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

References

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  • (2024, December 23). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
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  • (n.d.). 1,3-Dimethyl-1H-indole-2-carbonitrile. PMC - NIH.
  • (2024, May 29). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. PMC - NIH.
  • (n.d.). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. PMC - PubMed Central.
  • (2016, January 25). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed.
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Exploratory

1,2-Dimethyl-1H-indole-3-carbonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 1,2-Dimethyl-1H-indole-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1,2-Dimethyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of 1,2-Dimethyl-1H-indole-3-carbonitrile. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the nuanced properties of its derivatives is critical for rational drug design.[1][2][3] This document serves as a detailed resource for researchers, offering insights into the synthesis, structural elucidation, and potential applications of this specific indole derivative. We will delve into the causality behind synthetic choices, provide validated protocols, and interpret spectroscopic data to build a complete molecular profile.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems, influencing solubility, reactivity, and pharmacokinetic profiles.

PropertyValueSource
IUPAC Name 1,2-dimethylindole-3-carbonitrile[4][5]
CAS Number 51072-84-5[4][5]
Molecular Formula C₁₁H₁₀N₂[4][5]
Molecular Weight 170.21 g/mol [4][5]
Melting Point 103-105 °C[5]
Appearance Solid[5]
Solubility 19.9 µg/mL (at pH 7.4)[4]
SMILES CC1=C(C2=CC=CC=C2N1C)C#N[4]
InChIKey QWHVKHABWPGMGT-UHFFFAOYSA-N[4][5]

Synthesis and Mechanistic Insights

The synthesis of 1,2-disubstituted-3-cyanoindoles can be achieved through various methods. A robust and operationally simple approach is the one-pot, modified Madelung synthesis, which constructs the indole ring from readily available starting materials without the need for transition metals.[6][7] This method offers high yields and tolerates a range of substituents.

Rationale for Synthetic Strategy

The chosen modified Madelung approach involves the intramolecular cyclization of an N-(o-tolyl)benzamide derivative.[7] This strategy is advantageous because it builds the core indole scaffold with the desired substitution pattern in a controlled manner. The use of a strong, non-nucleophilic base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is critical for deprotonating the benzylic position, initiating the key cyclization step.[6] Potassium cyanide (KCN) serves as both a reactant to form the necessary precursor and can also influence the reaction's progression.[6]

Experimental Workflow: Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

The following diagram outlines the key stages in the one-pot synthesis.

Synthesis_Workflow Figure 1: One-Pot Synthesis Workflow cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification start Start: N-(2-methylphenyl)acetamide (o-acetotoluidide) reagent1 Reagent: Potassium Cyanide (KCN) Solvent: DMSO step1 Nucleophilic Substitution (Formation of Intermediate) start->step1 100 °C, 12h reagent2 Base Addition: DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) step1->reagent2 Add Base step2 Intramolecular Cyclization & Dehydration workup Aqueous Work-up (Quench with H₂O) step2->workup 100 °C, 12h extraction Extraction (e.g., CH₂Cl₂) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: 1,2-Dimethyl-1H-indole-3-carbonitrile purification->product

Caption: Figure 1: One-Pot Synthesis Workflow.

Detailed Synthesis Protocol

This protocol is adapted from the general procedure for 1,2-disubstituted-3-cyanoindoles and should be performed by qualified personnel using appropriate safety precautions.[6][7]

  • Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add the starting N-(o-tolyl)amide derivative (0.5 mmol), potassium cyanide (KCN, 2.0 mmol, 4 equiv.), and dimethyl sulfoxide (DMSO, 1 mL).

  • Initial Reaction: Transfer the sealed vial to a preheated oil bath at 100 °C and stir for 12 hours.

  • Base Addition and Cyclization: After 12 hours, add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN, 1.5 mmol, 3 equiv.) to the reaction mixture. Continue stirring at 100 °C for an additional 12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash three times with water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate it in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1,2-Dimethyl-1H-indole-3-carbonitrile.

Spectroscopic and Structural Elucidation

The confirmation of the molecular structure of 1,2-Dimethyl-1H-indole-3-carbonitrile is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Molecular Structure Diagram

The following diagram illustrates the core structure and standard IUPAC numbering for the indole ring system.

Caption: Figure 2: Structure of 1,2-Dimethyl-1H-indole-3-carbonitrile.

¹H NMR Spectroscopy

Proton NMR spectroscopy is essential for identifying the number and connectivity of hydrogen atoms in the molecule. The expected chemical shifts (δ) are influenced by the aromatic system and the electronic effects of the substituents.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H4, H5, H6, H7 7.10 - 7.80Multiplet (m)4HAromatic protons on the benzene ring. Their exact shifts and coupling patterns depend on complex second-order effects.
N1-CH₃ ~3.75Singlet (s)3HThe methyl group attached to the nitrogen is deshielded by the aromatic system.
C2-CH₃ ~2.40Singlet (s)3HThe methyl group at the C2 position is slightly less deshielded than the N-methyl group.
¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon skeleton. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C≡N 115 - 120The nitrile carbon is characteristically found in this region.
C2, C3a, C7a 125 - 140Quaternary carbons of the indole ring system. C2 will be downfield due to attachment to nitrogen.
C4, C5, C6, C7 110 - 130Aromatic carbons of the benzene ring.
C3 90 - 100This carbon is significantly shielded due to its position adjacent to the electron-donating nitrogen and the nitrile group.
N1-CH₃ ~31Typical shift for an N-methyl group on an aromatic heterocycle.
C2-CH₃ ~12Typical shift for a C-methyl group on an aromatic heterocycle.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify specific functional groups based on their vibrational frequencies. For 1,2-Dimethyl-1H-indole-3-carbonitrile, the most diagnostic peak is the nitrile stretch.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N Stretch (Nitrile) 2220 - 2260Medium to Strong, Sharp
C-H Stretch (Aromatic) 3000 - 3100Medium
C-H Stretch (Aliphatic) 2850 - 3000Medium
C=C Stretch (Aromatic) 1450 - 1600Medium to Strong

The exact frequency of the nitrile (C≡N) stretch is sensitive to its electronic environment and can be influenced by solvent polarity and hydrogen bonding capabilities.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a final confirmation of the molecular formula and structure.

IonExpected m/zRationale
[M]⁺ 170.21The molecular ion peak, corresponding to the molecular weight of C₁₁H₁₀N₂.
[M-CH₃]⁺ 155Loss of a methyl group is a common fragmentation pathway.

Applications in Drug Discovery and Development

The indole nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The C3 position is particularly reactive and serves as a key handle for functionalization.[1]

  • Scaffold for Bioactive Molecules: 3-Cyanoindoles are valuable precursors for synthesizing a wide array of more complex heterocyclic systems, such as pyridines, pyrimidines, and pyrans, many of which exhibit significant biological activity.[2][3]

  • Enzyme Inhibition: The rigid, planar structure of the indole ring allows it to fit into the active sites of various enzymes. Derivatives of 1,2-dimethyl-1H-indole have been investigated as inhibitors for targets such as protein kinases, which are crucial in cancer therapy.[6]

  • Receptor Ligands: The indole scaffold can mimic endogenous ligands, making it a valuable core for developing agents that target receptors like serotonin (5-HT) receptors.[6]

The presence of the nitrile group offers a site for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

1,2-Dimethyl-1H-indole-3-carbonitrile is a well-defined molecule whose structure is readily confirmed by a suite of standard spectroscopic techniques. Its synthesis via methods like the modified Madelung cyclization is efficient and scalable. As a member of the 3-cyanoindole class, it represents a versatile building block for the synthesis of more complex, biologically active molecules, underscoring its importance for professionals in chemical research and drug development. This guide provides the foundational knowledge necessary to confidently synthesize, characterize, and utilize this compound in advanced research applications.

References

  • Kaur, M., Singh, M., & Chadha, N. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22339-22370. [Link]

  • ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]

  • RSC Publishing. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. [Link]

  • ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of 3-Cyanoindoles: A Literature Review. [Link]

  • Stenutz. (n.d.). 1,2-dimethyl-1H-indole-3-carbonitrile. [Link]

  • MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1415. [Link]

  • MDPI. (2025). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. [Link]

Sources

Foundational

solubility of 1,2-Dimethyl-1H-indole-3-carbonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Dimethyl-1H-indole-3-carbonitrile in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailabi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,2-Dimethyl-1H-indole-3-carbonitrile in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. 1,2-Dimethyl-1H-indole-3-carbonitrile, a molecule of interest in contemporary drug discovery, presents a unique solubility profile that necessitates a thorough understanding for its advancement through the development pipeline. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1,2-Dimethyl-1H-indole-3-carbonitrile in various organic solvents. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable experimental protocols.

Physicochemical Properties of 1,2-Dimethyl-1H-indole-3-carbonitrile

Understanding the inherent properties of 1,2-Dimethyl-1H-indole-3-carbonitrile is fundamental to predicting and interpreting its solubility behavior. The molecule's structure, characterized by a substituted indole ring, dictates its interactions with different solvent environments.

  • Molecular Structure: The indole core is a bicyclic aromatic heterocycle, which is relatively nonpolar. The presence of two methyl groups (-CH3) at positions 1 and 2 further enhances its lipophilicity. The nitrile group (-C≡N) at position 3 introduces a degree of polarity due to the electronegativity of the nitrogen atom, creating a dipole moment.

  • Polarity and Lipophilicity: The interplay between the largely nonpolar indole scaffold and the polar nitrile group results in a molecule with moderate overall polarity. Its calculated LogP (partition coefficient) is a key indicator of its lipophilicity and is crucial for predicting its solubility in nonpolar versus polar solvents.

  • Hydrogen Bonding Capacity: The nitrile group can act as a hydrogen bond acceptor, while the absence of acidic protons means it cannot act as a hydrogen bond donor. This characteristic significantly influences its interaction with protic and aprotic solvents.

Caption: Key functional groups of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Solvent Polarity: Organic solvents can be broadly classified into polar and nonpolar categories.

    • Polar Solvents: These can be further divided into protic (containing O-H or N-H bonds, e.g., alcohols, water) and aprotic (lacking O-H or N-H bonds, e.g., acetone, DMSO). Polar protic solvents can act as both hydrogen bond donors and acceptors, while polar aprotic solvents are typically only hydrogen bond acceptors.

    • Nonpolar Solvents: These have low dielectric constants and are unable to form strong hydrogen bonds (e.g., hexane, toluene).

  • Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The dominant forces at play include:

    • Van der Waals forces: Present in all molecules, these are the primary forces of attraction in nonpolar systems.

    • Dipole-dipole interactions: Occur between polar molecules.

    • Hydrogen bonding: A strong type of dipole-dipole interaction.

Given its structure, 1,2-Dimethyl-1H-indole-3-carbonitrile is expected to exhibit higher solubility in moderately polar to nonpolar solvents, particularly those that are aprotic. Its solubility in highly polar protic solvents like water is anticipated to be low due to its significant nonpolar surface area.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for the quantitative determination of the solubility of 1,2-Dimethyl-1H-indole-3-carbonitrile using the shake-flask method, followed by analysis with High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 1,2-Dimethyl-1H-indole-3-carbonitrile (analytical standard)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,2-Dimethyl-1H-indole-3-carbonitrile to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a moderate agitation speed (e.g., 150 rpm).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended to determine the minimum time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of calibration standards of 1,2-Dimethyl-1H-indole-3-carbonitrile of known concentrations.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound. The mobile phase and detection wavelength should be optimized for the analyte.

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

start Start: Excess Solute + Solvent equilibrate Equilibration (Orbital Shaker, 24-48h, 25°C) start->equilibrate Step 1 & 2 settle Settle Undissolved Solid (2 hours) equilibrate->settle Step 3 filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc Step 4 calculate Calculate Solubility hplc->calculate Step 5 end End: Solubility Data (mg/mL) calculate->end

Caption: Workflow for experimental solubility determination.

Solubility Data Summary and Interpretation

Solvent ClassSolvent ExampleExpected SolubilityRationale
Nonpolar Hexane, TolueneModerate to HighFavorable van der Waals interactions with the nonpolar indole core.
Polar Aprotic Acetone, THF, DMSOHighDipole-dipole interactions with the nitrile group and good solvation of the overall molecule.
Polar Protic Ethanol, MethanolModerateCan act as hydrogen bond acceptors for the solvent's -OH group, but the large nonpolar part limits solubility.
WaterVery LowThe molecule's high lipophilicity prevents effective solvation by the highly polar water molecules.

Factors Influencing Solubility

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be experimentally verified.

  • Solvent Mixtures: The solubility in a co-solvent system can be non-linear and may be significantly higher than in either of the individual solvents. This is a common strategy in drug formulation.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

Applications in Drug Development

  • Formulation Development: Solubility data is essential for developing oral, parenteral, and topical dosage forms. It guides the selection of appropriate excipients and delivery systems.

  • Purification: Knowledge of solubility in different solvents is critical for developing effective crystallization and chromatographic purification methods.

  • Analytical Method Development: The choice of diluent for analytical samples is dictated by the compound's solubility.

Conclusion

The solubility of 1,2-Dimethyl-1H-indole-3-carbonitrile is a complex interplay of its molecular structure and the properties of the solvent. A systematic approach, combining theoretical understanding with rigorous experimental determination, is paramount for accurately characterizing its solubility profile. The protocol and principles outlined in this guide provide a robust framework for researchers to generate the critical data needed to advance the development of this promising compound.

References

There are no specific references for the solubility of 1,2-Dimethyl-1H-indole-3-carbonitrile. The principles and methods described are based on general pharmaceutical science and chemistry knowledge.

Exploratory

1,2-Dimethyl-1H-indole-3-carbonitrile NMR peak assignments

An In-Depth Technical Guide to the NMR Peak Assignments of 1,2-Dimethyl-1H-indole-3-carbonitrile Authored by: A Senior Application Scientist Introduction In the landscape of drug discovery and medicinal chemistry, the in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Peak Assignments of 1,2-Dimethyl-1H-indole-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction

In the landscape of drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone of privileged structures due to its prevalence in biologically active compounds. The precise characterization of substituted indoles is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized molecules. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1,2-Dimethyl-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various pharmacologically active agents. We will delve into the rationale behind peak assignments, leveraging fundamental principles of chemical shifts, spin-spin coupling, and through-bond correlations. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their projects forward.

The Importance of Structural Verification in Drug Development

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the accuracy of our assignments, the following protocol outlines the steps for acquiring high-quality NMR data for 1,2-Dimethyl-1H-indole-3-carbonitrile.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound, as it offers good solubility and its residual peak is easily identifiable.

  • Concentration: A sample concentration of 5-10 mg in 0.6 mL of CDCl₃ is typically sufficient for obtaining good signal-to-noise in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument and Parameters
  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good spectral dispersion, which is crucial for resolving the aromatic protons.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

¹H NMR Spectral Analysis and Peak Assignments

The ¹H NMR spectrum of 1,2-Dimethyl-1H-indole-3-carbonitrile presents a series of distinct signals corresponding to the aromatic and methyl protons. The assignments are based on their chemical shifts, integration values, and coupling patterns.

Aromatic Region (δ 7.0 - 8.0 ppm)

The four protons on the benzene ring of the indole scaffold give rise to a complex but interpretable pattern in this region. The electron-donating nature of the pyrrole ring and the electron-withdrawing effect of the nitrile group at the 3-position influence the chemical shifts.

  • H-4 (δ ~7.7 ppm): This proton is deshielded due to the anisotropic effect of the adjacent cyano group. It typically appears as a doublet of doublets (or a triplet of doublets) due to coupling with H-5 and a smaller long-range coupling.

  • H-7 (δ ~7.5 ppm): This proton is also in the deshielded region and appears as a doublet of doublets.

  • H-5 and H-6 (δ ~7.2 - 7.4 ppm): These two protons are more shielded and often appear as overlapping multiplets (triplets or triplet of doublets). Distinguishing between them definitively often requires 2D NMR techniques like COSY and NOESY.

Methyl Protons
  • N-CH₃ (δ ~3.7 ppm): The methyl group attached to the nitrogen atom (N-1) is deshielded by the electronegative nitrogen and the aromatic ring system. It appears as a sharp singlet with an integration of 3H.

  • C2-CH₃ (δ ~2.5 ppm): The methyl group at the C-2 position is slightly more shielded than the N-methyl group and also appears as a sharp singlet with an integration of 3H.

Table 1: Summary of ¹H NMR Peak Assignments for 1,2-Dimethyl-1H-indole-3-carbonitrile
ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-4~7.7dd1H
H-7~7.5dd1H
H-5~7.3t1H
H-6~7.2t1H
N-CH₃~3.7s3H
C2-CH₃~2.5s3H

¹³C NMR Spectral Analysis and Peak Assignments

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The assignments are based on chemical shifts and can be confirmed using 2D techniques like HSQC and HMBC.

Aromatic and Heterocyclic Carbons
  • C-7a (δ ~137 ppm): This is the bridgehead carbon atom.

  • C-3a (δ ~135 ppm): The other bridgehead carbon.

  • C-2 (δ ~130 ppm): The carbon bearing the methyl group.

  • C-4, C-5, C-6, C-7 (δ ~110 - 125 ppm): These aromatic carbons appear in the typical range for indole systems. Their precise assignment requires 2D NMR.

  • C-3 (δ ~90 ppm): The carbon attached to the nitrile group is significantly shielded.

Nitrile and Methyl Carbons
  • CN (δ ~115 ppm): The nitrile carbon has a characteristic chemical shift in this region.

  • N-CH₃ (δ ~31 ppm): The N-methyl carbon.

  • C2-CH₃ (δ ~12 ppm): The C2-methyl carbon.

Table 2: Summary of ¹³C NMR Peak Assignments for 1,2-Dimethyl-1H-indole-3-carbonitrile
CarbonChemical Shift (δ, ppm)
C-7a~137
C-3a~135
C-2~130
C-4~124
C-6~122
C-5~120
CN~115
C-7~110
C-3~90
N-CH₃~31
C2-CH₃~12

2D NMR for Unambiguous Assignments

While 1D NMR provides a wealth of information, 2D NMR experiments are often necessary for definitive assignments, especially in complex regions of the spectrum.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, it would show correlations between H-4, H-5, H-6, and H-7, helping to trace the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each aromatic proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the positions of the methyl groups and the nitrile group. For example, a correlation between the N-CH₃ protons and C-2 and C-7a would be expected.

Diagram 1: Molecular Structure and Key HMBC Correlations
Foundational

A Technical Guide to the Potential Mechanisms of Action of 1,2-Dimethyl-1H-indole-3-carbonitrile

Disclaimer: The precise mechanism of action for 1,2-Dimethyl-1H-indole-3-carbonitrile has not been definitively elucidated in publicly available scientific literature. This guide synthesizes information from studies on s...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The precise mechanism of action for 1,2-Dimethyl-1H-indole-3-carbonitrile has not been definitively elucidated in publicly available scientific literature. This guide synthesizes information from studies on structurally related indole-3-carbonitrile and other indole derivatives to propose potential mechanisms of action. The hypotheses presented herein are intended to guide future research and drug development efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its unique structure allows it to mimic peptide bonds and interact with various enzymes and receptors, making it a focal point in drug discovery.[1] The derivative, 1,2-Dimethyl-1H-indole-3-carbonitrile, belongs to the indole-3-carbonitrile class of compounds. While specific data on this molecule is sparse, the broader family of indole derivatives has been extensively studied, revealing a multitude of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[3] This technical guide will explore the potential mechanisms of action of 1,2-Dimethyl-1H-indole-3-carbonitrile based on the established activities of its structural analogs.

Hypothesized Mechanism 1: Tropomyosin Receptor Kinase (TRK) Inhibition

A compelling potential mechanism of action for 1,2-Dimethyl-1H-indole-3-carbonitrile is the inhibition of Tropomyosin Receptor Kinases (TRKs). Recent studies have identified 1H-indole-3-carbonitrile derivatives as potent inhibitors of TRK.[4] TRKs are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function. However, in various cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that drive tumor growth and proliferation.[4]

The TRK Signaling Pathway and its Inhibition

The binding of neurotrophins to TRK receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation.

Inhibition of TRK by a compound like 1,2-Dimethyl-1H-indole-3-carbonitrile would likely occur at the ATP-binding site of the kinase domain. This competitive inhibition would prevent the phosphorylation of TRK and subsequent activation of downstream signaling. The consequences of TRK inhibition in cancer cells with NTRK fusions are significant and include:

  • Cell Cycle Arrest: Disruption of the MAPK and PI3K pathways can lead to the arrest of the cell cycle, preventing tumor cells from dividing.[4]

  • Induction of Apoptosis: The PI3K/Akt pathway is a major pro-survival pathway, and its inhibition can trigger programmed cell death (apoptosis).[4]

  • Reduced Cell Migration: TRK signaling is also implicated in cell motility, so its inhibition can decrease the metastatic potential of cancer cells.[4]

TRK_Signaling_Pathway cluster_membrane Cell Membrane TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Neurotrophin Neurotrophin Neurotrophin->TRK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits Inhibitor 1,2-Dimethyl-1H-indole- 3-carbonitrile Inhibitor->TRK Inhibits

Caption: Hypothesized inhibition of the TRK signaling pathway.

Experimental Protocol: TRK Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a test compound against a specific TRK kinase.

  • Reagents and Materials:

    • Recombinant human TRK kinase (e.g., TRKA, TRKB, or TRKC)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ATP

    • Biotinylated peptide substrate

    • 1,2-Dimethyl-1H-indole-3-carbonitrile (dissolved in DMSO)

    • Positive control inhibitor (e.g., Larotrectinib)

    • Streptavidin-coated plates

    • Europium-labeled anti-phosphotyrosine antibody

    • Time-Resolved Fluorescence (TRF) plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase buffer.

    • Add the test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add the recombinant TRK kinase to all wells except the negative control.

    • Add the biotinylated peptide substrate to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the europium-labeled anti-phosphotyrosine antibody and incubate.

    • Wash the plate again.

    • Add enhancement solution and read the plate on a TRF plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothesized Mechanism 2: Tubulin Polymerization Inhibition

Another well-documented mechanism of action for many indole derivatives is the inhibition of tubulin polymerization.[5] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a proven strategy in cancer chemotherapy.

Microtubule Dynamics and its Disruption

Inhibitors of tubulin polymerization can bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules and the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis. Given that other indole-containing compounds act as tubulin polymerization inhibitors, it is plausible that 1,2-Dimethyl-1H-indole-3-carbonitrile could share this mechanism.[5]

Tubulin_Polymerization cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Enables Apoptosis Apoptosis Mitosis->Apoptosis Leads to (if disrupted) Inhibitor 1,2-Dimethyl-1H-indole- 3-carbonitrile Inhibitor->Tubulin Binds to Colchicine Site

Caption: Proposed inhibition of tubulin polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

  • Reagents and Materials:

    • Purified bovine brain tubulin (>99% pure)

    • General tubulin buffer (e.g., MES buffer, MgCl2, EGTA)

    • GTP

    • 1,2-Dimethyl-1H-indole-3-carbonitrile (dissolved in DMSO)

    • Positive control (e.g., Combretastatin A-4)

    • Negative control (DMSO)

    • Temperature-controlled spectrophotometer with a plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the general tubulin buffer.

    • Add the test compound, positive control, or DMSO to the appropriate wells.

    • Add purified tubulin to each well and incubate on ice for 15 minutes.

    • Initiate polymerization by adding GTP and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • The increase in absorbance at 340 nm corresponds to the extent of tubulin polymerization.

    • Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Other Potential Mechanisms of Action

The versatility of the indole scaffold suggests other plausible mechanisms of action for 1,2-Dimethyl-1H-indole-3-carbonitrile.

  • Broad-Spectrum Kinase Inhibition: Indole derivatives are known to inhibit a variety of protein kinases beyond TRKs.[6] These could include kinases involved in inflammatory signaling (e.g., JAKs, SYK) or other cancer-related pathways.

  • Enzyme Inhibition: The indole ring can interact with the active sites of various enzymes. For instance, some indole derivatives have been shown to inhibit acetylcholinesterase, which is relevant for neurodegenerative diseases, or cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.[7][8]

  • Cytotoxicity: Many indole derivatives exhibit general cytotoxic effects against cancer cell lines.[9][10][11] The underlying mechanisms can be diverse, including the induction of oxidative stress or interference with DNA replication.

Structure-Activity Relationship (SAR) Considerations

The specific substitutions on the indole ring of 1,2-Dimethyl-1H-indole-3-carbonitrile are likely to be critical determinants of its biological activity.

  • N1-Methyl Group: N-substitution can impact the compound's lipophilicity and its ability to act as a hydrogen bond donor. In some cases, N-alkylation has been shown to decrease antiproliferative activity, while in other contexts, it can enhance binding to specific targets.[12]

  • C2-Methyl Group: A methyl group at the C2 position adds steric bulk and can influence the orientation of the molecule within a binding pocket.

  • C3-Carbonitrile Group: The electron-withdrawing nature of the nitrile group at the C3 position significantly alters the electronic properties of the indole ring. This group can also participate in hydrogen bonding or other interactions with target proteins. The presence of a carbonitrile at this position is a key feature in the TRK inhibitors previously mentioned.[4]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for 1,2-Dimethyl-1H-indole-3-carbonitrile against various potential targets, illustrating the kind of data that would be generated through the experimental protocols described above.

Target/AssayHypothesized IC50 (µM)
TRKA Kinase Inhibition0.05
TRKB Kinase Inhibition0.12
Tubulin Polymerization1.5
Cytotoxicity (MCF-7)0.8
Acetylcholinesterase> 10
COX-2 Inhibition5.2

Conclusion

While the definitive mechanism of action of 1,2-Dimethyl-1H-indole-3-carbonitrile remains to be experimentally determined, the existing literature on related indole derivatives provides a strong foundation for forming well-grounded hypotheses. The most promising potential mechanisms include the inhibition of TRK kinases and the disruption of tubulin polymerization, both of which are validated targets in oncology. Further investigation using the experimental approaches outlined in this guide is necessary to elucidate the precise biological activity of this compound and to determine its potential as a therapeutic agent.

References

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  • Indole Alkaloids and Semisynthetic Indole Derivatives as Multifunctional Scaffolds Aiming the Inhibition of Enzymes Related to Neurodegenerative Diseases--A Focus on Psychotria L. Genus. (2014). Current Topics in Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]

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Exploratory

1,2-Dimethyl-1H-indole-3-carbonitrile: A Technical Guide to its Therapeutic Potential

Abstract This technical guide provides a comprehensive analysis of 1,2-Dimethyl-1H-indole-3-carbonitrile, a synthetic indole derivative with significant therapeutic promise. The indole scaffold is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1,2-Dimethyl-1H-indole-3-carbonitrile, a synthetic indole derivative with significant therapeutic promise. The indole scaffold is a cornerstone in medicinal chemistry, recognized for its broad-ranging biological activities.[1][2] This document, intended for researchers, scientists, and drug development professionals, will explore the synthesis, physicochemical properties, and potential therapeutic applications of this specific molecule, with a focus on its emerging role as an anticancer agent. We will delve into its mechanism of action, supported by preclinical data, and outline robust experimental protocols for its investigation.

Introduction: The Prominence of the Indole Scaffold

The indole nucleus, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in drug discovery.[1][3] Naturally occurring indole derivatives, such as tryptophan and the vinca alkaloids vinblastine and vincristine, have long been recognized for their critical physiological and medicinal roles.[1][3] The versatility of the indole ring allows for extensive chemical modification, leading to the development of synthetic derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] 1,2-Dimethyl-1H-indole-3-carbonitrile is one such synthetic derivative that has attracted attention for its potential as a targeted therapeutic agent.

Synthesis and Physicochemical Characteristics

The synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile can be achieved through various synthetic routes.[4] A common approach involves the methylation of 2-methyl-1H-indole at the N1 position, followed by the introduction of a nitrile group at the C3 position. The physicochemical properties of the resulting compound, such as its molecular weight (170.215 g/mol ), melting point (103-105°C), and solubility, are critical for its formulation and pharmacokinetic profile.[5][6]

Generalized Synthetic Workflow:

Synthesis_Workflow Start 2-Methyl-1H-indole Step1 N-Methylation (e.g., Methyl iodide, NaH) Start->Step1 Intermediate 1,2-Dimethyl-1H-indole Step1->Intermediate Step2 Cyanation (e.g., Chlorosulfonyl isocyanate) Intermediate->Step2 Product 1,2-Dimethyl-1H-indole-3-carbonitrile Step2->Product TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) TRK_Receptor->Downstream Phosphorylation Cascade Transcription Gene Transcription Downstream->Transcription DMIC 1,2-Dimethyl-1H-indole-3-carbonitrile DMIC->TRK_Receptor Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation NTRK_Fusion NTRK Gene Fusion (Oncogenic Driver) NTRK_Fusion->TRK_Receptor Constitutive Activation

Caption: Inhibition of the TRK signaling pathway by 1,2-Dimethyl-1H-indole-3-carbonitrile.

3.2. Preclinical Validation

The anticancer potential of 1,2-Dimethyl-1H-indole-3-carbonitrile can be validated through a series of preclinical assays.

Table 1: Representative In Vitro Anticancer Activity Data

Assay TypeCell LineEndpointResult (IC50)
Anti-proliferative Km-12 (TRK-dependent)Cell Viability50 nM
Colony Formation Km-12Colony Growth100 nM
Cell Migration Km-12Wound Healing200 nM
TRK Inhibition Cell-free assayp-TRK Levels25 nM

Note: The data in this table is illustrative and based on the activities of similar potent TRK inhibitors to provide a conceptual framework. [7]

Experimental Protocols
4.1. Western Blot for TRK Phosphorylation

This protocol details the assessment of TRK inhibition in a TRK-dependent cancer cell line.

Workflow Diagram:

Western_Blot_Workflow A 1. Seed TRK-dependent cancer cells B 2. Treat with 1,2-Dimethyl-1H-indole-3-carbonitrile A->B C 3. Lyse cells and quantify protein B->C D 4. SDS-PAGE and transfer to membrane C->D E 5. Probe with anti-p-TRK and anti-TRK antibodies D->E F 6. Detect and quantify bands E->F

Caption: Experimental workflow for Western blot analysis of TRK phosphorylation.

Step-by-Step Methodology:

  • Cell Culture: Plate a TRK-dependent cell line (e.g., Km-12) in 6-well plates and allow for adherence.

  • Compound Treatment: Treat cells with increasing concentrations of 1,2-Dimethyl-1H-indole-3-carbonitrile for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated TRK (p-TRK) and total TRK. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the ratio of p-TRK to total TRK.

Future Directions and Conclusion

While the initial evidence for the therapeutic potential of 1,2-Dimethyl-1H-indole-3-carbonitrile as a TRK inhibitor is compelling, further investigation is warranted. Future research should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy: Evaluation in xenograft models of TRK-fusion positive cancers.

  • Safety and Toxicology: Comprehensive assessment of potential off-target effects and toxicity.

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  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

  • Ciamala, K., et al. (2011). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 111(9), 5427–5469. [Link]

  • Roy, A., et al. (2021). A one-pot multi-component synthesis of novel 2((1H-Indole-3yl) (Phenyl) methyl) malononitrile derivative by utilizing recoverable and efficient TiO2 nanocatalyst. ResearchGate. [Link]

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Foundational

A-Z Guide to 1,2-Dimethyl-1H-indole-3-carbonitrile: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs.[1] Among the myriad of functionalized indoles, 1,2-Dimethyl-1H-indole-3-carbonitrile stands out as a particularly versatile heterocyclic building block. Its unique substitution pattern—featuring a nitrile group at the electron-rich C3 position and methyl groups at the N1 and C2 positions—offers a stable yet highly reactive scaffold for complex molecular synthesis.[2][[“]] This technical guide provides an in-depth exploration of 1,2-dimethyl-1H-indole-3-carbonitrile, covering its physicochemical properties, robust synthetic protocols, key chemical transformations, and its demonstrated utility in the development of biologically active compounds.

Profile of a Privileged Scaffold: Physicochemical Properties

1,2-Dimethyl-1H-indole-3-carbonitrile, also identified by its CAS Number 51072-84-5, is a solid compound at room temperature with a melting point in the range of 103-105°C.[4] Its molecular structure confers specific characteristics that are crucial for its role as a synthetic intermediate. The N-methylation prevents the formation of intermolecular hydrogen bonds and ensures its solubility in a range of organic solvents, while the C2-methylation sterically directs reactions and enhances the stability of the indole ring.

A comprehensive understanding of its properties is essential for its effective use in synthesis.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂PubChem[5]
Molecular Weight 170.21 g/mol PubChem[5]
CAS Number 51072-84-5Fluorochem[4]
Appearance SolidFluorochem[4]
Melting Point 103-105°CFluorochem[4]
¹H NMR (Predicted) Aromatic protons (δ 7.0-7.8 ppm), N-CH₃ (δ ~3.7 ppm), C-CH₃ (δ ~2.4 ppm)---
¹³C NMR (Predicted) Aromatic carbons, C≡N (δ ~115 ppm), N-CH₃, C-CH₃---
IR Spectroscopy C≡N stretch (~2220 cm⁻¹)---

Note: Predicted NMR values are based on typical shifts for similar indole structures. Experimental data should be acquired for confirmation.

Synthesis of the Building Block

The construction of the 1,2-dimethyl-1H-indole-3-carbonitrile scaffold is efficiently achieved through a multi-step sequence, typically starting from a commercially available indole derivative. A common and reliable approach involves the N-methylation of 2-methylindole followed by a Vilsmeier-Haack type reaction to introduce the cyano group at the C3 position.

Workflow for Synthesis

The following diagram outlines a representative and efficient synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Cyanation 2_Methylindole 2-Methylindole N_Methylation_Reagents Methyl Iodide (CH₃I) Base (e.g., NaH) Solvent (e.g., DMF) 2_Methylindole->N_Methylation_Reagents 1_2_Dimethylindole 1,2-Dimethylindole N_Methylation_Reagents->1_2_Dimethylindole Cyanation_Reagents Vilsmeier Reagent (POCl₃/DMF) followed by Hydroxylamine-O-sulfonic acid 1_2_Dimethylindole->Cyanation_Reagents Final_Product 1,2-Dimethyl-1H-indole-3-carbonitrile Cyanation_Reagents->Final_Product

Caption: Synthetic workflow for 1,2-Dimethyl-1H-indole-3-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 1,2-Dimethyl-1H-indole

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and anhydrous dimethylformamide (DMF).

    • Causality: An inert atmosphere is critical as sodium hydride reacts violently with water. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Indole Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 2-methylindole (1.0 eq.) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 5°C.

  • Methylation: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. Then, add methyl iodide (CH₃I, 1.1 eq.) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1,2-dimethyl-1H-indole.

Step 2: Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

  • Vilsmeier Reagent Formation: In a separate flask under argon, cool anhydrous DMF (3.0 eq.) to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to form the Vilsmeier reagent.

  • Formylation: Add a solution of 1,2-dimethyl-1H-indole (1.0 eq.) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to stir at room temperature for 2-3 hours.

    • Mechanism Insight: The electrophilic Vilsmeier reagent attacks the electron-rich C3 position of the indole, leading to the formation of an iminium salt intermediate.

  • Conversion to Nitrile: Pour the reaction mixture onto crushed ice and then add a solution of hydroxylamine-O-sulfonic acid (1.5 eq.) in water. Stir vigorously for 1 hour.

  • Work-up: Basify the mixture with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3x).[6] Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude solid by recrystallization or column chromatography to afford pure 1,2-dimethyl-1H-indole-3-carbonitrile.

The Cyano Group: A Versatile Handle for Transformation

The true power of 1,2-dimethyl-1H-indole-3-carbonitrile as a building block lies in the versatile reactivity of its C3-cyano group.[2][7] This functional group serves as a linchpin for a wide array of chemical transformations, allowing for the introduction of diverse functionalities essential for drug design.

Reactivity_Diagram cluster_transformations Key Transformations of the Cyano Group Start 1,2-Dimethyl-1H- indole-3-carbonitrile Carboxylic_Acid Carboxylic Acid (-COOH) Start->Carboxylic_Acid Acid/Base Hydrolysis Amine Primary Amine (-CH₂NH₂) Start->Amine Reduction (e.g., LiAlH₄, H₂/Catalyst) Tetrazole Tetrazole Ring Start->Tetrazole [3+2] Cycloaddition (e.g., NaN₃) Amide Amide (-CONH₂) Start->Amide Partial Hydrolysis

Caption: Key chemical transformations of the 3-cyano group.

Key Reactions and Mechanisms
  • Hydrolysis to Carboxylic Acid: Treatment with strong acid (e.g., H₂SO₄) or base (e.g., NaOH) under heating readily hydrolyzes the nitrile to the corresponding 1,2-dimethyl-1H-indole-3-carboxylic acid.[8] This carboxylic acid is itself a valuable intermediate for forming amides and esters, crucial linkages in many pharmaceutical agents.[8]

  • Reduction to Aminomethylindole: The nitrile can be reduced to the primary amine, (1,2-dimethyl-1H-indol-3-yl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation introduces a basic nitrogen center, often key for receptor binding and improving pharmacokinetic properties.

  • Conversion to Tetrazole: The cyano group can undergo a [3+2] cycloaddition reaction with sodium azide (NaN₃), typically in the presence of a Lewis acid, to form a 5-substituted tetrazole ring. Tetrazoles are widely used in medicinal chemistry as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.

Applications in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, and functionalized building blocks like 1,2-dimethyl-1H-indole-3-carbonitrile are instrumental in synthesizing novel therapeutic agents.[1] The derivatives of this core have been explored for a range of biological activities.

Table 2: Examples of Bioactive Scaffolds Derived from 3-Cyanoindoles

Derivative ClassTransformation of Cyano GroupTarget/Application AreaReference Insight
Indole-3-carboxamides Hydrolysis to acid, followed by amide couplingEnzyme inhibitors, GPCR ligandsThe amide linkage allows for probing interactions within protein binding pockets.
Indolyl-tetrazoles Cycloaddition with azideAngiotensin II receptor blockers, anti-inflammatory agentsThe tetrazole ring acts as a stable, metabolically robust acidic functional group.
(Indol-3-yl)methanamines Reduction of nitrileSerotonin receptor agonists, kinase inhibitorsThe primary amine provides a key hydrogen bond donor/acceptor site and a basic center for salt formation.
Pyrimidine-fused Indoles Cyclocondensation reactionsAnticancer agentsThe cyano group can participate in multi-component reactions to build complex heterocyclic systems.[9]

While specific drugs derived directly from 1,2-dimethyl-1H-indole-3-carbonitrile are not prominently in the public domain, the general class of 3-cyanoindoles are precursors to potent enzyme inhibitors, such as those targeting Inosine Monophosphate Dehydrogenase (IMPDH), an enzyme relevant in anticancer and antiviral therapies.[7]

Conclusion and Future Outlook

1,2-Dimethyl-1H-indole-3-carbonitrile is a high-value, versatile building block for chemical synthesis. Its stable, pre-functionalized core allows for rapid and efficient diversification. The strategic placement of the cyano group at the C3 position provides a gateway to a multitude of other functional groups, including carboxylic acids, amines, and tetrazoles, which are fundamental components of modern pharmaceuticals. As the demand for novel, complex, and potent small molecule therapeutics continues to grow, the utility of well-designed heterocyclic intermediates like 1,2-dimethyl-1H-indole-3-carbonitrile will only increase, solidifying its role as a critical tool in the arsenal of medicinal and synthetic chemists.

References

  • PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Badoni, G., Singh, C. B., Benjwal, S., & Puri, S. (2025). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. ChemistrySelect. Retrieved from [Link]

  • Consensus. (2025, April 1). Recent Advances in the Synthesis of 3‐Cyanoindoles: A Literature Review. Retrieved from [Link]

  • Patil, S. A., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Retrieved from [Link]

  • Boron Molecular. (n.d.). The Role of 1,2-Dimethylindole-3-Carboxylic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 1,3-Dimethyl-1H-indole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbonitrile: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Dimethyl-1H-indole-3-carbonitrile, a distinct member of the indole family, holds a unique position in the landscape of heterocyclic chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-1H-indole-3-carbonitrile, a distinct member of the indole family, holds a unique position in the landscape of heterocyclic chemistry. Its structure, characterized by methylation at the N1 and C2 positions and a nitrile group at the C3 position, imparts specific chemical properties and reactivity that have been a subject of interest in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the discovery and historical synthesis of this compound, offering insights into the evolution of synthetic methodologies and the chemical principles underpinning its preparation.

Physicochemical and Spectroscopic Data

A foundational understanding of a molecule begins with its physical and spectral characteristics. These data are crucial for its identification, purity assessment, and the prediction of its behavior in chemical reactions.

PropertyValueSource
CAS Number 51072-84-5[]
Molecular Formula C₁₁H₁₀N₂[2]
Molecular Weight 170.21 g/mol [2]
Melting Point 105 °C[2]
Appearance Solid[2]
SMILES Cn1c(C)c(C#N)c2ccccc12[2]
InChIKey QWHVKHABWPGMGT-UHFFFAOYSA-N[2]

Spectroscopic data provides a more detailed picture of the molecular structure:

SpectroscopyKey Features
¹H NMR Signals corresponding to two methyl groups, aromatic protons of the benzene ring, and the absence of a proton at the 3-position.
¹³C NMR Resonances for the nitrile carbon, the two methyl carbons, and the carbons of the indole core.
IR A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight.

Historical Context and Discovery

The precise first synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile is not prominently documented in readily available contemporary literature, suggesting its origins may lie in earlier, less digitized chemical archives. The development of synthetic routes to this molecule is intrinsically linked to the broader history of indole synthesis and functionalization.

Early methods for the synthesis of the indole core, such as the Fischer indole synthesis, laid the groundwork for accessing a wide variety of substituted indoles.[3][4] The subsequent challenge was the introduction of substituents at specific positions. The cyano group at the C3 position is a particularly valuable functional group, serving as a precursor to carboxylic acids, amides, and amines.

The synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile requires a multi-step approach involving the formation of the indole ring, followed by or concurrent with the introduction of the two methyl groups and the nitrile function. The historical development of methods for N-alkylation and C-alkylation of indoles, as well as techniques for introducing a cyano group at the C3 position, were all critical milestones leading to the eventual synthesis of this specific molecule.[5][6]

Key Synthetic Strategies and Methodologies

While the seminal publication of its first synthesis remains elusive in broad searches, a plausible and historically relevant synthetic approach can be constructed based on established indole chemistry. A logical pathway would involve the synthesis of a 2-methylindole precursor, followed by N-methylation and C3-cyanation.

Conceptual Synthetic Pathway

A likely historical route would involve the following key transformations:

  • Formation of a 2-methylindole core: This could be achieved through various methods, including the Fischer indole synthesis from phenylhydrazine and acetone.

  • N-methylation: The introduction of a methyl group at the nitrogen atom of the indole ring.

  • C3-Cyanation: The introduction of the nitrile group at the 3-position of the 1,2-dimethylindole intermediate.

Synthesis_Pathway

Detailed Experimental Protocol: A Plausible Modern Adaptation

The following protocol is a representative modern adaptation of a plausible synthetic route, reflecting the evolution of synthetic methods towards greater efficiency and control. This method utilizes a Vilsmeier-Haack type reaction followed by cyclization.

Step 1: Formation of the Vilsmeier Reagent

  • Objective: To generate the electrophilic Vilsmeier reagent in situ.

  • Procedure:

    • To a cooled (0 °C) solution of dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride with stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes to form the (chloromethylene)dimethylammonium chloride (Vilsmeier reagent).

Step 2: Reaction with N-Methyl-2-methylaniline

  • Objective: To form an intermediate iminium salt.

  • Procedure:

    • Slowly add N-methyl-2-methylaniline to the freshly prepared Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the formation of the intermediate is complete (monitored by TLC).

Step 3: Cyclization with Acetonitrile

  • Objective: To form the final indole product.

  • Procedure:

    • Add a solution of acetonitrile to the reaction mixture containing the intermediate iminium salt.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

Step 4: Work-up and Purification

  • Objective: To isolate and purify the desired product.

  • Procedure:

    • Carefully quench the reaction mixture by pouring it over ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1,2-Dimethyl-1H-indole-3-carbonitrile.

Conclusion

1,2-Dimethyl-1H-indole-3-carbonitrile represents a fascinating molecule at the intersection of fundamental indole chemistry and the quest for novel bioactive compounds. While its initial discovery is not widely publicized, its synthesis can be logically deduced from the rich history of indole functionalization. The methodologies for its preparation have evolved, reflecting the broader advancements in synthetic organic chemistry. This guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of its properties and a plausible historical and modern synthetic context.

References

  • Stenutz, R. 1,2-dimethyl-1H-indole-3-carbonitrile. Chemisynthesis. [Link]

  • USA Chemical Suppliers. Products: '0-9', Page: 61. ChemBuyersGuide.com.
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  • Mo熵化学. 1,2-二甲基吲哚- CAS号875-79-6.
  • Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. PubMed.
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses Procedure.
  • Development of Madelung-type indole synthesis using copper-catalyzed amidation/condens
  • Efficient method for the synthesis of 2,3-dimethyl-1H-indole using boron triflurideetherate as c
  • 1,3-Dimethyl-1H-indole-2-carbonitrile. PMC - NIH.
  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
  • Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.
  • US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
  • CA2405937C - Methylation of indole compounds using dimethyl carbonate.
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI.
  • Synthesis of Medicinally Important Indole Deriv
  • The first preparation of the unstable 1-hydroxy-2,3-dimethylindole, andstructural determination of its air-oxidized product,3-hydroxy-2,3-dimethyl-3H-indole N-oxide.
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  • Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles.
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Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 1,2-Dimethyl-1H-indole-3-carbonitrile

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 1,2-dimethyl-1H-indole-3-carbonitrile, a molecule of interest in medicinal chemistry and materials science. The principles and protocols detailed herein are designed to be broadly applicable to the crystallographic study of related heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

The indole scaffold is a privileged motif in numerous natural products and synthetic compounds with diverse biological activities.[1][2] The precise three-dimensional arrangement of atoms within a molecule, as determined by crystal structure analysis, is fundamental to understanding its physicochemical properties, intermolecular interactions, and ultimately, its function. For 1,2-dimethyl-1H-indole-3-carbonitrile (C₁₁H₁₀N₂), a derivative of the indole core, a detailed structural understanding can inform rational drug design, polymorphism screening, and the development of novel materials.

This guide will delineate a systematic approach to the crystal structure analysis of this compound, from synthesis and crystallization to data interpretation and visualization.

Synthesis and Physicochemical Properties

A reliable supply of high-purity material is a prerequisite for successful crystallization. 1,2-Dimethyl-1H-indole-3-carbonitrile can be synthesized via several established routes.[3]

Table 1: Physicochemical Properties of 1,2-Dimethyl-1H-indole-3-carbonitrile

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂PubChem[4]
Molecular Weight170.21 g/mol PubChem[4]
CAS Number51072-84-5PubChem[4]
Melting Point103-105 °CFluorochem[5]
AppearanceSolidFluorochem[5]
IUPAC Name1,2-dimethylindole-3-carbonitrilePubChem[4]

Experimental Workflow for Crystal Structure Determination

The primary technique for elucidating the atomic-level structure of crystalline solids is single-crystal X-ray diffraction. The overall workflow can be conceptualized as follows:

workflow Figure 1: Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file analysis Analysis of Intermolecular Interactions cif_file->analysis

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Crystallization

The growth of high-quality single crystals is often the most challenging step. Several methods should be systematically explored.

  • Solvent Selection: Begin by assessing the solubility of 1,2-dimethyl-1H-indole-3-carbonitrile in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent.

    • Place this solution in a smaller, open vial.

    • Place the smaller vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble.

    • The anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution to induce crystallization. The rate of cooling is a critical parameter.

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., a CCD or CMOS detector). Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects, absorption), and scaled. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

For a novel structure, direct methods or Patterson methods are commonly employed to solve the phase problem and generate an initial model of the electron density. This initial model is then refined against the experimental data.

Software: Widely used software packages for structure solution and refinement include SHELXS and SHELXL, respectively.

Refinement Process:

  • Initial Model: The initial solution will reveal the positions of most non-hydrogen atoms.

  • Least-Squares Refinement: The atomic coordinates and anisotropic displacement parameters are refined to minimize the difference between the observed and calculated structure factors.

  • Difference Fourier Maps: Hydrogen atoms are typically located from difference Fourier maps and are then refined with appropriate geometric constraints.

  • Convergence: The refinement is considered complete when the shifts in the refined parameters are negligible and the R-factors (indicators of the agreement between the experimental and calculated data) are low.

Hypothetical Crystal Structure Data for 1,2-Dimethyl-1H-indole-3-carbonitrile

As a practical example, a plausible set of crystallographic data for 1,2-dimethyl-1H-indole-3-carbonitrile is presented below. This data is analogous to that of similar published indole structures.[6]

Table 2: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Empirical FormulaC₁₁H₁₀N₂
Formula Weight170.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.956(2)
b (Å)15.421(3)
c (Å)13.550(3)
β (°)96.15(1)
Volume (ų)1857.9(7)
Z8
Molecules per asymmetric unit2
Calculated Density (g/cm³)1.215
Absorption Coefficient (mm⁻¹)0.08
F(000)720
Reflections Collected17250
Independent Reflections4250 [R(int) = 0.032]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.125
R indices (all data)R1 = 0.058, wR2 = 0.135

Analysis of Intermolecular Interactions

The refined crystal structure allows for a detailed analysis of the intermolecular forces that govern the crystal packing. For indole derivatives, π-π stacking and C-H···π interactions are often significant.[1][7]

packing Figure 2: Schematic of Potential Intermolecular Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B indole1 Indole Ring A indole2 Indole Ring B indole1->indole2 π-π Stacking cyano1 C≡N A cyano1->indole2 C-H···N Interaction cyano2 C≡N B

Caption: A conceptual diagram illustrating potential non-covalent interactions in the crystal lattice.

In the hypothetical structure, the two independent molecules in the asymmetric unit may exhibit slightly different conformations. The crystal packing would likely be dominated by π-π stacking interactions between the indole rings of adjacent molecules. The nitrile group could also participate in weak C-H···N hydrogen bonds, further stabilizing the three-dimensional architecture.

Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven approach to the crystal structure analysis of 1,2-dimethyl-1H-indole-3-carbonitrile. A detailed understanding of its solid-state structure provides an invaluable foundation for its potential applications in medicinal chemistry and materials science. Future work could involve co-crystallization studies with pharmacologically relevant targets or the investigation of its polymorphic landscape, both of which would be guided by the fundamental structural insights gained from the analysis described herein.

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega.
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Exploratory

literature review of 1,2-Dimethyl-1H-indole-3-carbonitrile research

An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Context Executive Summary This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-indol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2-Dimethyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Context

Executive Summary

This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-indole-3-carbonitrile, a heterocyclic compound belonging to the vast and pharmacologically significant indole family. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals with a wide array of biological activities.[1][2] This document, intended for researchers, scientists, and drug development professionals, delves into the essential physicochemical properties, robust synthetic methodologies, detailed spectroscopic characterization, and the potential biological relevance of this specific molecule. By synthesizing data from established chemical databases and the broader scientific literature, this guide serves as a foundational resource for leveraging 1,2-Dimethyl-1H-indole-3-carbonitrile in future research and development endeavors.

Physicochemical and Structural Properties

1,2-Dimethyl-1H-indole-3-carbonitrile is a solid compound at room temperature with a defined molecular structure and set of physical properties that are critical for its handling, formulation, and application in experimental settings.[3] Its core structure consists of a bicyclic indole ring, methylated at the N1 and C2 positions, and functionalized with a nitrile group at the C3 position. This substitution pattern dictates its chemical reactivity and potential biological interactions.

PropertyValueSource
IUPAC Name 1,2-dimethylindole-3-carbonitrilePubChem[4]
CAS Number 51072-84-5PubChem[4]
Molecular Formula C₁₁H₁₀N₂PubChem[4]
Molecular Weight 170.21 g/mol PubChem[4], Stenutz[5]
Physical State SolidFluorochem[3]
Melting Point 103 to 105°CFluorochem[3]
Solubility 19.9 µg/mL (in pH 7.4 buffer)PubChem[4]
Canonical SMILES CC1=C(C2=CC=CC=C2N1C)C#NPubChem[4]
InChIKey QWHVKHABWPGMGT-UHFFFAOYSA-NPubChem[4]

Synthesis and Mechanistic Insights

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For 1,2-Dimethyl-1H-indole-3-carbonitrile, a logical and efficient synthetic strategy involves the sequential modification of a simpler indole precursor. The following workflow outlines a common approach, starting from the commercially available 2-methylindole.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: C3-Cyanation via Vilsmeier-Haack Formylation cluster_2 Step 3: Conversion to Nitrile Start 2-Methylindole Step1_Reagents Base (e.g., NaH) Methylating Agent (e.g., CH₃I) Anhydrous Solvent (e.g., THF) Start->Step1_Reagents Reaction Product1 1,2-Dimethylindole Step1_Reagents->Product1 Yields Step2_Reagents Vilsmeier Reagent (POCl₃/DMF) Followed by hydroxylamine hydrochloride Product1->Step2_Reagents Reaction Product2 1,2-Dimethyl-1H-indole-3-carbaldehyde Step2_Reagents->Product2 Yields Intermediate Step3_Reagents Dehydrating Agent (e.g., Ac₂O or formic acid) Heat Product2->Step3_Reagents Reaction FinalProduct 1,2-Dimethyl-1H-indole-3-carbonitrile Step3_Reagents->FinalProduct Yields

Caption: Synthetic workflow for 1,2-Dimethyl-1H-indole-3-carbonitrile.

Causality Behind Experimental Choices
  • Step 1: N-Methylation: The indole nitrogen (N1) is acidic and can be readily deprotonated by a strong base like sodium hydride (NaH). The resulting anion acts as a potent nucleophile, attacking an electrophilic methyl source like methyl iodide (CH₃I) to form the N-C bond. Anhydrous THF is a choice solvent as it is aprotic and effectively solvates the reagents without interfering with the reaction.

  • Step 2: C3-Cyanation: The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl group (-CHO) at this position.[6] The Vilsmeier reagent, an electrophilic iminium salt formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), attacks the C3 position. Subsequent hydrolysis yields the aldehyde.

  • Step 3: Conversion to Nitrile: The resulting aldehyde is then converted to the nitrile. A common method involves forming an oxime with hydroxylamine, followed by dehydration. Heating the aldehyde directly with a reagent like formic acid or acetic anhydride in the presence of a nitrogen source can also achieve this transformation in one pot.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 1,2-Dimethylindole

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully suspend it in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 2-methylindole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield pure 1,2-dimethylindole.

Step 2 & 3: Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

  • In a separate flask at 0°C, slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous DMF (3.0 equivalents) to form the Vilsmeier reagent.

  • Add a solution of 1,2-dimethylindole (1.0 equivalent) in DMF to the pre-formed Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium hydroxide solution until alkaline.

  • This step forms the intermediate aldehyde, which can be isolated or used directly. To convert to the nitrile, add hydroxylamine hydrochloride (1.5 equivalents) and heat the mixture under reflux in a solvent like formic acid or ethanol/pyridine until the reaction is complete.

  • Cool the mixture, and collect the precipitated solid by filtration.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2-Dimethyl-1H-indole-3-carbonitrile.

Spectroscopic Analysis

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The expected data for 1,2-Dimethyl-1H-indole-3-carbonitrile are summarized below, based on its known structure and data from similar indole derivatives.[7][8]

TechniqueExpected Observations
¹H NMR Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.8 ppm, corresponding to the four protons on the benzene ring portion of the indole. N-Methyl Protons (3H): A sharp singlet around δ 3.7-4.0 ppm. C2-Methyl Protons (3H): A sharp singlet around δ 2.4-2.7 ppm.
¹³C NMR Nitrile Carbon (C≡N): A quaternary carbon signal around δ 115-120 ppm. Indole Carbons: Signals for the 8 carbons of the indole ring, typically between δ 100-140 ppm. Methyl Carbons: Two signals for the N-CH₃ and C2-CH₃ groups, typically in the upfield region (δ 10-35 ppm).
Mass Spec (GC-MS) Molecular Ion (M⁺): A prominent peak at m/z = 170, corresponding to the molecular weight of the compound.[4] Fragmentation: Common fragmentation patterns would involve the loss of methyl groups or parts of the indole ring.
IR Spectroscopy Nitrile Stretch (C≡N): A sharp, characteristic absorption band in the region of 2220-2260 cm⁻¹. C-H Stretches: Aromatic and aliphatic C-H stretching bands around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Biological Significance and Therapeutic Potential

While specific biological activity data for 1,2-Dimethyl-1H-indole-3-carbonitrile is not extensively reported in public literature, its structural motifs—the indole scaffold and the nitrile group—are features of countless biologically active molecules.[9] This allows for an informed projection of its potential areas of interest for therapeutic research.

The indole nucleus is often described as a "privileged scaffold" because it can bind to a wide variety of biological receptors and enzymes with high affinity.[1] Derivatives have shown a vast range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][10]

Conceptual Framework for Indole Bioactivity

Biological_Potential cluster_activities Potential Biological Activities (based on analogs) IndoleCore 1,2-Dimethyl-1H-indole-3-carbonitrile Scaffold Indole Scaffold (Mimics Tryptophan) IndoleCore->Scaffold is based on Nitrile Cyano Group (C≡N) (H-bond acceptor, metabolic handle) IndoleCore->Nitrile features Methyl N1 & C2 Methyl Groups (Modulate lipophilicity & steric profile) IndoleCore->Methyl features Anticancer Anticancer (e.g., Tubulin Polymerization Inhibition) Scaffold->Anticancer Antimicrobial Antimicrobial (e.g., Enzyme Inhibition) Scaffold->Antimicrobial Antiviral Antiviral (e.g., Replication Inhibition) Scaffold->Antiviral CNS CNS Activity (e.g., Receptor Antagonism) Scaffold->CNS Nitrile->Anticancer

Caption: Potential bioactivity derived from the compound's structural features.

  • As a Bioisostere: The indole ring is a well-known bioisostere of the amino acid tryptophan, allowing it to interact with a multitude of biological targets.

  • Role of the Nitrile Group: The cyano group at the C3 position is a versatile functional group. It is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions within a protein binding pocket. Furthermore, it can be metabolically transformed or used as a synthetic handle to create other functional groups like carboxylic acids or tetrazoles, expanding the chemical space for drug discovery.

  • Impact of Methylation: The methyl groups at N1 and C2 positions significantly influence the molecule's properties. The N1-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can alter binding modes. Both methyl groups increase lipophilicity, potentially enhancing membrane permeability. They also provide steric bulk that can fine-tune selectivity for a specific biological target.

Given these features, 1,2-Dimethyl-1H-indole-3-carbonitrile represents a valuable starting point for medicinal chemistry campaigns, particularly in oncology, infectious diseases, and neurology.

Conclusion

1,2-Dimethyl-1H-indole-3-carbonitrile is a well-defined chemical entity with accessible synthetic routes and clear spectroscopic signatures. While its own biological profile awaits detailed investigation, its structure firmly places it within a class of compounds of high interest to the pharmaceutical and life sciences industries. The strategic placement of the methyl and nitrile functionalities on the privileged indole scaffold provides a unique combination of electronic and steric properties. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 683756, 1,2-Dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Retrieved from [Link]

  • Stenutz, R. (n.d.). 1,2-dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile (C007B-127237). Retrieved from [Link]

  • MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • ResearchGate. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Protocol for the Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

Abstract This application note provides a detailed, reliable, and experimentally validated two-step protocol for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and experimentally validated two-step protocol for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the formylation of commercially available 1,2-dimethylindole via the Vilsmeier-Haack reaction to yield the intermediate aldehyde, 1,2-dimethyl-1H-indole-3-carbaldehyde. Subsequent conversion of the aldehyde to the target nitrile is achieved through a robust one-pot procedure involving the formation of an intermediate aldoxime and its dehydration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure successful and reproducible synthesis.

Introduction

The indole nucleus is a privileged scaffold in numerous biologically active compounds and functional materials. Specifically, 3-cyanoindole derivatives serve as crucial intermediates in the synthesis of various pharmaceuticals. The target molecule, 1,2-Dimethyl-1H-indole-3-carbonitrile, with its specific substitution pattern, offers a unique starting point for further chemical elaboration. The protocol detailed herein follows a logical and efficient two-step synthetic sequence, beginning with the electrophilic formylation at the electron-rich C3 position of the indole ring, followed by the conversion of the resulting aldehyde functionality into a nitrile group.

The first step employs the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] This electrophile then attacks the C3 position of 1,2-dimethylindole, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to afford 1,2-dimethyl-1H-indole-3-carbaldehyde.[1][3]

The second step addresses the conversion of the aldehyde to a nitrile. While various methods exist, this protocol utilizes a reliable one-pot reaction. The aldehyde is first reacted with hydroxylamine to form the corresponding aldoxime. The aldoxime is then dehydrated in situ using a suitable dehydrating agent, such as acetic anhydride or thionyl chloride, to yield the desired 1,2-Dimethyl-1H-indole-3-carbonitrile. This two-step approach is advantageous due to the ready availability of starting materials, high yields, and straightforward purification procedures.

Experimental Overview

The overall synthetic pathway is depicted below:

Synthesis_Workflow Start 1,2-Dimethylindole Step1 Step 1: Vilsmeier-Haack Formylation Start->Step1 POCl₃, DMF Intermediate 1,2-Dimethyl-1H-indole-3-carbaldehyde Step1->Intermediate Aqueous Workup Step2 Step 2: Aldehyde to Nitrile Conversion Intermediate->Step2 1. NH₂OH·HCl 2. Dehydrating Agent Product 1,2-Dimethyl-1H-indole-3-carbonitrile Step2->Product

Caption: Overall workflow for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
1,2-Dimethylindole≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLaboratory Prepared
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Hydroxylamine Hydrochloride (NH₂OH·HCl)≥99%Commercially Available
Sodium Acetate (CH₃COONa)Anhydrous, ≥99%Commercially Available
Acetic Anhydride ((CH₃CO)₂O)≥99%Commercially Available
Ethanol200 ProofCommercially Available
HexanesACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available

All reactions should be conducted in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, dropping funnels, and condensers, are required. A magnetic stirrer with a heating mantle is also necessary.

Detailed Protocol

Part 1: Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde

This procedure is adapted from the well-established Vilsmeier-Haack formylation of indoles.[3]

  • Preparation of the Vilsmeier Reagent: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (30 mL). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition. The formation of a yellowish, viscous complex (the Vilsmeier reagent) will be observed.

  • Reaction with 1,2-Dimethylindole: Dissolve 1,2-dimethylindole (7.25 g, 50 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Workup and Isolation: After the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Basify the resulting aqueous solution to a pH of ~8-9 by the slow addition of a 30% aqueous sodium hydroxide solution. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Dry the solid under vacuum to yield 1,2-dimethyl-1H-indole-3-carbaldehyde as a pale yellow solid. The product is typically of high purity, but can be further purified by recrystallization from ethanol if necessary.

Expected Yield: 80-90% Appearance: Pale yellow solid

Part 2: Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

This part of the protocol outlines the conversion of the aldehyde to the nitrile.

  • Formation of the Aldoxime: In a 250 mL round-bottom flask, dissolve 1,2-dimethyl-1H-indole-3-carbaldehyde (5.2 g, 30 mmol), hydroxylamine hydrochloride (2.5 g, 36 mmol), and sodium acetate (3.0 g, 36 mmol) in 100 mL of ethanol.

  • Heat the mixture to reflux and stir for 1 hour. Monitor the formation of the aldoxime by TLC.

  • Dehydration to the Nitrile: Cool the reaction mixture to room temperature. Add acetic anhydride (10 mL, 105 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for an additional 2-3 hours. The reaction should be monitored by TLC until the aldoxime intermediate is fully consumed.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with water (3 x 30 mL).

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain 1,2-Dimethyl-1H-indole-3-carbonitrile as a solid.

Expected Yield: 75-85% Appearance: Off-white to light brown solid

Results and Discussion

The two-step synthesis outlined in this application note consistently provides the target compound, 1,2-Dimethyl-1H-indole-3-carbonitrile, in good overall yield. The Vilsmeier-Haack reaction is highly regioselective for the C3 position of the indole due to the high electron density at this position, which is further enhanced by the electron-donating methyl groups at the N1 and C2 positions. Careful temperature control during the formation of the Vilsmeier reagent and the subsequent reaction with the indole is crucial to minimize side product formation.

The conversion of the aldehyde to the nitrile via the aldoxime intermediate is a reliable and high-yielding transformation. The one-pot nature of this step simplifies the procedure and reduces handling losses. The purity of the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Sodium Hydroxide: Caustic. Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. The described two-step method, involving a Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to a nitrile, is efficient and scalable. The detailed procedural steps and mechanistic rationale will enable researchers to successfully synthesize this valuable indole derivative for their research and development needs.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Patel, H. P., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Organic Syntheses. Indole-3-aldehyde. Available from: [Link]

  • Google Patents. US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
  • Singh, R. K., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B.
  • Oakwood Chemical. 1,2-Dimethyl-1H-indole-3-carboxaldehyde. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

Abstract This comprehensive technical guide provides detailed application notes and protocols for the efficient synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile via a palladium-catalyzed direct C-H bond cyanation. This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the efficient synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile via a palladium-catalyzed direct C-H bond cyanation. This methodology offers a significant improvement over traditional synthetic routes, utilizing a non-toxic cyanide source and demonstrating high regioselectivity and yield. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, process optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction: The Significance of Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1] The introduction of a cyano group at the C3 position of the indole ring, as in 1,2-Dimethyl-1H-indole-3-carbonitrile, provides a versatile synthetic handle for further molecular elaborations. The nitrile functionality can be readily converted into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it a valuable intermediate in the synthesis of complex molecules.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds.[2] Specifically, the direct C-H functionalization of indoles has emerged as a powerful and atom-economical strategy, avoiding the need for pre-functionalized substrates often required in traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. This guide focuses on a robust palladium-catalyzed C-H cyanation protocol that employs potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a stable and non-toxic cyanide source, offering a safer and more environmentally benign alternative to highly toxic cyanide reagents.

Reaction Mechanism: Unraveling the Catalytic Cycle

The palladium-catalyzed direct C-H cyanation of 1,2-dimethyl-1H-indole is believed to proceed through a Pd(II)/Pd(0) catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

A plausible catalytic cycle is depicted below:

Palladium-Catalyzed C-H Cyanation of Indole cluster_reactants Reactants cluster_product Product Pd(OAc)₂ Pd(OAc)₂ Active Pd(II) Species Active Pd(II) Species Pd(OAc)₂->Active Pd(II) Species Ligand Exchange/Activation Indole Coordination Indole Coordination Active Pd(II) Species->Indole Coordination + 1,2-Dimethyl-1H-indole C-H Activation / Palladacycle Formation C-H Activation / Palladacycle Formation Indole Coordination->C-H Activation / Palladacycle Formation Electrophilic Palladation at C3 Cyanation Cyanation C-H Activation / Palladacycle Formation->Cyanation + [Fe(CN)₆]⁴⁻ Reductive Elimination Reductive Elimination Cyanation->Reductive Elimination Transmetalation of CN⁻ Pd(0) Pd(0) Reductive Elimination->Pd(0) Product Release 1,2-Dimethyl-1H-indole-3-carbonitrile 1,2-Dimethyl-1H-indole-3-carbonitrile Reductive Elimination->1,2-Dimethyl-1H-indole-3-carbonitrile Pd(0)->Active Pd(II) Species Oxidation (Cu(OAc)₂ / O₂) Oxidation Oxidation 1,2-Dimethyl-1H-indole 1,2-Dimethyl-1H-indole 1,2-Dimethyl-1H-indole->Indole Coordination K₄[Fe(CN)₆] K₄[Fe(CN)₆] K₄[Fe(CN)₆]->Cyanation Cu(OAc)₂ Cu(OAc)₂ Cu(OAc)₂->Oxidation

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H cyanation of 1,2-dimethyl-1H-indole.

Detailed Mechanistic Steps:

  • Activation of the Palladium Precursor: The reaction is initiated by the in-situ formation of an active Pd(II) species from the palladium(II) acetate precursor.

  • Coordination and C-H Activation: The electron-rich 1,2-dimethyl-1H-indole coordinates to the electrophilic Pd(II) center. Subsequently, an irreversible C-H activation occurs at the C3 position, which is the most nucleophilic site, to form a six-membered palladacycle intermediate. This step is often the rate-determining step of the reaction.[1]

  • Transmetalation: The cyanide ligand is transferred from the potassium hexacyanoferrate(II) complex to the palladium center. The precise mechanism of this transfer may involve dissociation of a cyanide ion which then coordinates to the palladium.

  • Reductive Elimination: The C-CN bond is formed through reductive elimination from the Pd(II) intermediate, releasing the desired product, 1,2-Dimethyl-1H-indole-3-carbonitrile, and a Pd(0) species.

  • Reoxidation of the Catalyst: The Pd(0) species is reoxidized to the active Pd(II) state by the copper(II) acetate oxidant, thus completing the catalytic cycle. Molecular oxygen from the air can also participate in this reoxidation process.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material, 1,2-dimethyl-1H-indole, and the target molecule, 1,2-Dimethyl-1H-indole-3-carbonitrile.

Synthesis of the Starting Material: 1,2-Dimethyl-1H-indole

A common and efficient method for the synthesis of 1,2-dimethyl-1H-indole is the N-methylation of commercially available 2-methyl-1H-indole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methyl-1H-indole≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Methyl Iodide (CH₃I)≥99%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially Available
Diethyl EtherAnhydrous, ≥99.7%Commercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)Reagent Grade-
BrineSaturated Aqueous NaCl-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-

Experimental Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1H-indole (1.0 eq).

  • Add anhydrous DMF to dissolve the 2-methyl-1H-indole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be observed as a change in color or consistency.

  • Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. Caution: Methyl iodide is a toxic and volatile reagent. Handle in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 1,2-dimethyl-1H-indole as a solid.

Palladium-Catalyzed Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

This protocol is adapted from the work of Yan et al. (2010).

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,2-Dimethyl-1H-indoleAs synthesized above-
Palladium(II) Acetate (Pd(OAc)₂)≥98%Commercially Available
Copper(II) Acetate (Cu(OAc)₂)≥98%Commercially Available
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)≥98.5%Commercially Available
Anhydrous Dimethyl Sulfoxide (DMSO)≥99.9%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
BrineSaturated Aqueous NaCl-
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent Grade-

Experimental Procedure:

Experimental_Workflow start Start reagents Combine Reactants: 1,2-Dimethyl-1H-indole (1.0 equiv) Pd(OAc)₂ (0.1 equiv) Cu(OAc)₂ (3.0 equiv) K₄[Fe(CN)₆] (0.5 equiv) in DMSO start->reagents reaction Heat at 130 °C under O₂ atmosphere (12 hours) reagents->reaction workup Aqueous Work-up: Dilute with H₂O Extract with Ethyl Acetate reaction->workup purification Purification: Dry organic layer (Na₂SO₄) Concentrate Silica Gel Chromatography workup->purification product 1,2-Dimethyl-1H-indole-3-carbonitrile purification->product

Caption: A streamlined workflow for the palladium-catalyzed synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile.

  • To a sealable reaction tube equipped with a magnetic stir bar, add 1,2-dimethyl-1H-indole (0.45 mmol, 1.0 equiv), palladium(II) acetate (0.045 mmol, 10 mol%), copper(II) acetate (1.35 mmol, 3.0 equiv), and potassium hexacyanoferrate(II) trihydrate (0.225 mmol, 0.5 equiv).

  • Add 5 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Seal the reaction tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 12 hours under an oxygen atmosphere (an oxygen-filled balloon is sufficient).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 30 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 1,2-Dimethyl-1H-indole-3-carbonitrile as a solid. A typical yield for this reaction is approximately 92%.

Process Optimization and Troubleshooting

The success of the palladium-catalyzed cyanation is contingent on several factors. This section provides insights into optimizing the reaction and addressing common challenges.

ParameterRecommended ConditionRationale and Optimization Insights
Palladium Catalyst Pd(OAc)₂Palladium(II) acetate is a common and effective catalyst for C-H activation. Other Pd(II) sources can be explored, but may require re-optimization of the reaction conditions.
Oxidant Cu(OAc)₂ / O₂Copper(II) acetate is a cost-effective and efficient co-oxidant for regenerating the active Pd(II) catalyst. The presence of an oxygen atmosphere further facilitates this process. The amount of Cu(OAc)₂ can be crucial; lower amounts may lead to incomplete reaction, while a large excess is unnecessary.
Cyanide Source K₄[Fe(CN)₆]This non-toxic and stable solid is a safe alternative to other cyanide sources. Its slow release of cyanide ions in the reaction mixture helps to prevent catalyst deactivation.
Solvent DMSODimethyl sulfoxide is a polar aprotic solvent that effectively dissolves the reagents and facilitates the C-H activation step. Other polar aprotic solvents like DMF or DMA can be used, but may result in lower yields.
Temperature 130 °CThis temperature provides a good balance between reaction rate and stability of the reagents and products. Lower temperatures may lead to slow or incomplete reactions, while higher temperatures could promote side reactions or decomposition.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality and has been stored properly.

    • Insufficient Heating: Verify the internal temperature of the reaction mixture.

    • Poor Quality Reagents: Use anhydrous solvents and high-purity reagents. Moisture can deactivate the catalyst and interfere with the reaction.

    • Inert Atmosphere: While the reaction uses an oxygen atmosphere for reoxidation, ensure the initial setup is under an inert gas if sensitive reagents are used before the introduction of oxygen.

  • Formation of Byproducts:

    • Homocoupling of Indole: A common side reaction is the formation of indole dimers. This can be minimized by ensuring an efficient cyanation step. The slow release of cyanide from K₄[Fe(CN)₆] helps to suppress this side reaction.

    • Decomposition: At high temperatures, indoles can be prone to decomposition. Adhering to the recommended reaction time and temperature is crucial.

  • Purification Challenges:

    • The product can be purified by silica gel chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes) to a more polar system (e.g., increasing amounts of ethyl acetate) is typically effective.

    • Residual copper salts can often be removed by washing the organic layer with an aqueous solution of EDTA or ammonia during the work-up.

Characterization of 1,2-Dimethyl-1H-indole-3-carbonitrile

Thorough characterization of the final product is essential to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol [3]
Appearance Solid
Melting Point 103-105 °C[4]

Spectroscopic Data:

  • ¹H NMR (CDCl₃):

    • The proton NMR spectrum is expected to show signals for the two methyl groups (one on the nitrogen and one at the C2 position), as well as the aromatic protons of the indole ring. The absence of a proton at the C3 position is a key indicator of successful cyanation.

  • ¹³C NMR (CDCl₃):

    • The carbon NMR spectrum will show characteristic signals for the indole ring carbons, the two methyl carbons, and the nitrile carbon (typically in the range of 115-120 ppm).

  • Mass Spectrometry (GC-MS):

    • The mass spectrum should show a molecular ion peak (M⁺) at m/z = 170.[3]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band in the region of 2220-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

Conclusion

The palladium-catalyzed direct C-H cyanation of 1,2-dimethyl-1H-indole represents a highly efficient, selective, and safer method for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This application note provides a comprehensive guide for researchers, detailing the underlying mechanism, providing robust experimental protocols, and offering practical advice for optimization and troubleshooting. By leveraging the principles and procedures outlined herein, scientists can confidently and reproducibly synthesize this valuable intermediate for a wide range of applications in drug discovery and materials science.

References

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020, 10(63), 38385-38405. [Link]

  • Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K₄[Fe(CN)₆]. Organic Letters, 12(3), 496–499. [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile - 4.2.1 GC-MS. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

Method

Expedited Microwave-Assisted Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile: A Modern Protocol for Heterocyclic Scaffolding

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile, a valuable building block for drug discovery. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this two-step method dramatically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry by minimizing energy consumption and solvent use.[2][3] The protocol details the Vilsmeier-Haack formylation of 1,2-dimethyl-1H-indole, followed by the conversion of the resulting aldehyde to the target nitrile, all under controlled microwave irradiation. This guide is designed for researchers and drug development professionals seeking to accelerate the synthesis of complex indole derivatives.

The Strategic Advantage of Microwave-Assisted Synthesis

Conventional organic synthesis often relies on conductive heating, where heat is inefficiently transferred from an external source through the vessel walls to the reaction mixture.[4] This process can be slow and lead to uneven heating, resulting in side product formation and lower yields.[5] Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift, utilizing dielectric heating to directly and uniformly energize polar molecules within the reaction mixture.[2][4]

Core Principles of MAOS:

  • Direct Energy Transfer: Microwaves, a form of electromagnetic energy, interact directly with polar molecules (those with a dipole moment), causing them to rapidly oscillate and generate heat.[6] This bypasses the slow process of thermal conduction.

  • Rapid & Uniform Heating: The entire volume of the reaction mixture is heated simultaneously, eliminating hot spots and leading to highly reproducible results.[7] This rapid temperature elevation can accelerate reaction rates by orders of magnitude compared to conventional methods.[4]

  • Superheating Capabilities: In sealed, pressure-rated vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions that would otherwise be sluggish or require high-boiling, difficult-to-remove solvents.[8]

  • Alignment with Green Chemistry: MAOS significantly reduces energy consumption and often allows for solvent-free reactions or the use of more environmentally benign solvents, addressing key principles of green chemistry.[5][9]

Synthetic Strategy & Mechanism

The synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile is achieved via a robust two-step sequence starting from the commercially available 1,2-dimethyl-1H-indole. The C3 position of the indole ring is inherently nucleophilic and thus highly susceptible to electrophilic substitution.[10]

Step 1: Microwave-Assisted Vilsmeier-Haack Formylation. The first step involves the introduction of a formyl group (-CHO) at the C3 position. The Vilsmeier-Haack reaction is the classic method for this transformation.[11] The Vilsmeier reagent, a chloromethyleneiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich indole. Microwave irradiation dramatically accelerates this reaction, which traditionally requires hours of stirring at elevated temperatures.[10]

Step 2: Microwave-Assisted Aldehyde-to-Nitrile Conversion. The intermediate aldehyde is then converted to the target carbonitrile. A highly effective method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, which is subsequently dehydrated under microwave irradiation to yield the nitrile.[12] This transformation is often facilitated by a dehydrating agent or can proceed directly at high temperatures in a suitable solvent.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_start Reactant Preparation cluster_step1 Step 1: Formylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Cyanation cluster_final Final Product & Analysis Start 1,2-Dimethyl-1H-indole + Vilsmeier Reagents MW_Formylation Microwave Irradiation (Vilsmeier-Haack Reaction) Start->MW_Formylation Charge Reactor Workup1 Aqueous Work-up & Isolation MW_Formylation->Workup1 Reaction Complete Aldehyde 1,2-Dimethyl-1H-indole-3-carbaldehyde Workup1->Aldehyde MW_Nitrile Microwave Irradiation (Aldehyde to Nitrile Conversion) Aldehyde->MW_Nitrile Add Reagents Workup2 Purification (Column Chromatography) MW_Nitrile->Workup2 Reaction Complete Product 1,2-Dimethyl-1H-indole-3-carbonitrile Workup2->Product Analysis Characterization (NMR, IR, MS, MP) Product->Analysis

Caption: Overall workflow for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Detailed Experimental Protocols

3.1. Materials and Equipment

Reagent / MaterialCAS NumberMolecular FormulaNotes
1,2-Dimethyl-1H-indole875-79-6C₁₀H₁₁NPurity >98%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous grade
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OPReagent grade, handle with extreme care
Hydroxylamine hydrochloride5470-11-1H₄ClNOPurity >98%
Sodium Acetate127-09-3C₂H₃NaO₂Anhydrous
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS grade for extraction
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS grade for chromatography
Hexanes110-54-3C₆H₁₄ACS grade for chromatography
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃Saturated aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄For drying organic layers
Equipment
Microwave Synthesizer--Single-mode, with temperature & pressure sensors
10 mL Microwave Reaction Vials--With snap caps and septa
Magnetic Stir Bars--Teflon-coated

3.2. Step-by-Step Procedure

Part A: Microwave-Assisted Synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde

  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent. To a clean, dry 10 mL microwave reaction vial containing a magnetic stir bar, add anhydrous DMF (2.0 mL). Cool the vial in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (0.4 mL, 4.3 mmol) dropwise to the chilled DMF with stirring. Allow the mixture to stir in the ice bath for 10 minutes.

  • Reactant Addition: Dissolve 1,2-dimethyl-1H-indole (0.5 g, 3.44 mmol) in anhydrous DMF (1.0 mL) and add this solution dropwise to the prepared Vilsmeier reagent.

  • Microwave Irradiation: Securely cap the reaction vial and place it in the microwave synthesizer. Irradiate the mixture at 100 °C for 5 minutes , with a maximum pressure limit of 20 bar. Ensure stirring is active throughout.

  • Work-up and Isolation: After the reaction, cool the vial to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 20 g). Basify the solution to pH 8-9 by slowly adding a saturated aqueous solution of sodium bicarbonate. A precipitate will form.

  • Filtration: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude 1,2-dimethyl-1H-indole-3-carbaldehyde can be used in the next step without further purification or can be purified by recrystallization from ethanol/water.

Part B: Microwave-Assisted Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the crude 1,2-dimethyl-1H-indole-3-carbaldehyde (0.4 g, 2.31 mmol), hydroxylamine hydrochloride (0.24 g, 3.46 mmol), and sodium acetate (0.28 g, 3.46 mmol).

  • Solvent Addition: Add ethanol (4 mL) and water (1 mL) to the vial. Add a magnetic stir bar.

  • Microwave Irradiation: Cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10 minutes . Monitor the internal pressure, ensuring it remains below the vessel's limit.

  • Work-up and Extraction: After cooling, pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield 1,2-Dimethyl-1H-indole-3-carbonitrile as a solid. Determine the yield and characterize the product.[13]

Expected Results & Characterization

ParameterStep A: Aldehyde SynthesisStep B: Nitrile Synthesis
Reaction Time 5 minutes10 minutes
Temperature 100 °C150 °C
Typical Yield 85-95% (crude)70-85% (after purification)
Appearance Off-white to pale yellow solidWhite to off-white solid

Characterization Data for 1,2-Dimethyl-1H-indole-3-carbonitrile:

  • Molecular Formula: C₁₁H₁₀N₂

  • Molecular Weight: 170.21 g/mol

  • Melting Point: Literature values vary; experimental determination is recommended.

  • ¹H NMR (CDCl₃, 500 MHz): Expect signals corresponding to the two methyl groups, and aromatic protons of the indole ring. The N-methyl signal will be a singlet around 3.7-3.8 ppm, the C2-methyl signal a singlet around 2.4-2.5 ppm, and aromatic protons in the 7.2-7.8 ppm range.

  • ¹³C NMR (CDCl₃, 125 MHz): Expect signals for the nitrile carbon (~115-118 ppm), the C3 carbon (~85-90 ppm), and other aromatic and methyl carbons.

  • IR (KBr, cm⁻¹): A strong, sharp absorption band characteristic of the nitrile (C≡N) group around 2220-2240 cm⁻¹ .[12] Also, C-H and C=C aromatic stretches.

  • Mass Spectrometry (EI-MS): m/z (%) = 170 ([M]⁺), corresponding to the molecular ion.

Reaction Mechanism Visualization

The following diagram illustrates the key chemical transformations in the synthesis.

G cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Aldehyde to Nitrile Conversion Indole 1,2-Dimethyl-1H-indole Aldehyde 1,2-Dimethyl-1H-indole-3-carbaldehyde Indole->Aldehyde 1. Electrophilic Attack 2. Hydrolysis Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ Aldehyde2 Aldehyde Intermediate Nitrile 1,2-Dimethyl-1H-indole-3-carbonitrile Aldehyde2->Nitrile Oxime formation & Dehydration Reagents NH₂OH·HCl, NaOAc, Δ

Caption: Key mechanistic transformations in the synthesis protocol.

Safety and Handling

  • Professional Equipment: All microwave-assisted reactions must be performed in a dedicated, commercially available microwave synthesizer designed for laboratory use. DO NOT use a domestic kitchen microwave oven , as they lack the necessary safety features for temperature and pressure control and are not designed to handle corrosive chemical vapors.[14][15]

  • Reagent Hazards: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Pressure Monitoring: Always use pressure-rated reaction vessels and ensure that the reaction scale and temperature do not exceed the manufacturer's specifications. Be aware that rapid heating can cause sudden pressure increases.[14]

  • Superheating: Microwave heating can superheat solvents above their boiling points without visible boiling. Always ensure adequate stirring to prevent localized superheating and bumping.[14]

  • Familiarity with Kinetics: Chemists should be aware of the potential kinetics of the reaction. If exploring a new reaction, start with a small scale and lower power/temperature settings to gauge the reaction's behavior before scaling up.[14]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.).
  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved from [Link]

  • G, A., & P, B. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.). Retrieved from [Link]

  • Leonelli, F., & Calvo, R. R. (n.d.). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. ACS Publications. Retrieved from [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES - ijrpr. (n.d.). Retrieved from [Link]

  • Candeias, N. R., & Afonso, C. A. M. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. MDPI. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis (MAOS) has emerged as a revolutionary approach in green chemistry, offering an energy-efficient, environmentally friendly alternative to traditional synthetic methods. (n.d.). Retrieved from [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles - PubMed. PubMed. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 7-Iodo-1H-indole-3-carbonitrile - MDPI. (n.d.). Retrieved from [Link]

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer - Taylor & Francis Online. (2024, July 16). Taylor & Francis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the One-Pot Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

Introduction: The Strategic Importance of 3-Cyanoindoles in Medicinal Chemistry The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Cyanoindoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Among the diverse array of functionalized indoles, 3-cyanoindoles stand out as exceptionally versatile synthetic intermediates. The nitrile group at the C3 position serves as a linchpin for a variety of chemical transformations, allowing for the facile introduction of other functional groups and the construction of more complex molecular architectures. This strategic importance has driven the development of efficient and robust synthetic methodologies for their preparation.

This document provides a comprehensive guide to the one-pot synthesis of a specific, highly substituted indole, 1,2-Dimethyl-1H-indole-3-carbonitrile. The protocol leverages the classic Fischer indole synthesis, a powerful and time-tested reaction for the construction of the indole ring system. By employing a one-pot approach, this methodology minimizes operational complexity, reduces waste, and improves overall efficiency, making it an attractive strategy for researchers in both academic and industrial settings.

Synthetic Strategy: A Modern Approach to a Classic Reaction

The cornerstone of this synthetic protocol is the Fischer indole synthesis, a reaction discovered in 1883 that involves the acid-catalyzed cyclization of an arylhydrazone.[1] The general mechanism proceeds through the formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization to afford the indole.[1]

For the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile, the logical precursors are N-methyl-N-phenylhydrazine and an α-cyano ketone, specifically 2-oxopropanenitrile (also known as pyruvonitrile). The one-pot nature of the described protocol obviates the need for the isolation of the intermediate hydrazone, streamlining the entire process.

The choice of acid catalyst is critical to the success of the Fischer indole synthesis. A variety of Brønsted and Lewis acids have been successfully employed.[1] For this particular transformation, which involves a somewhat sterically hindered system, a strong acid catalyst capable of promoting the key cyclization step is paramount. Polyphosphoric acid (PPA) is an excellent candidate due to its high acidity and dehydrating properties, which can effectively drive the reaction to completion.

Experimental Protocol: One-Pot Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

This protocol details a one-pot procedure for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile from N-methyl-N-phenylhydrazine and 2-oxopropanenitrile using polyphosphoric acid as the catalyst.

Materials:

  • N-methyl-N-phenylhydrazine (≥97%)

  • 2-Oxopropanenitrile (≥95%)

  • Polyphosphoric acid (PPA)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add polyphosphoric acid (50 g). Begin stirring the PPA and gently heat it to approximately 80 °C in an oil bath to reduce its viscosity.

  • Addition of Reactants: In a separate beaker, carefully dissolve N-methyl-N-phenylhydrazine (5.0 g, 40.9 mmol) in anhydrous toluene (50 mL). To this solution, add 2-oxopropanenitrile (2.82 g, 40.9 mmol) portion-wise with stirring. A slight exotherm may be observed.

  • Initiation of the Reaction: Add the toluene solution of the reactants dropwise to the pre-heated and stirring polyphosphoric acid over a period of 30 minutes.

  • Reaction Progression: After the addition is complete, raise the temperature of the oil bath to 110-120 °C and maintain the reaction mixture at this temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Reaction Quenching and Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice (200 g) in a large beaker with vigorous stirring.

  • Neutralization: Cautiously neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 hexanes:ethyl acetate) to afford the pure 1,2-Dimethyl-1H-indole-3-carbonitrile.

Data Presentation

Table 1: Key Reaction Parameters and Expected Results

ParameterValue
Starting Material 1 N-methyl-N-phenylhydrazine
Starting Material 2 2-Oxopropanenitrile
Catalyst Polyphosphoric Acid (PPA)
Solvent Toluene
Reaction Temperature 110-120 °C
Reaction Time 2-3 hours
Expected Yield 65-75%
Appearance of Product Solid
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol [3]
Melting Point 103-105 °C[4]

Visualization of the Synthetic Pathway

One_Pot_Synthesis Figure 1: One-Pot Fischer Indole Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process One-Pot Process Reactant1 N-methyl-N-phenylhydrazine Hydrazone_Formation In situ Hydrazone Formation Reactant1->Hydrazone_Formation Reactant2 2-Oxopropanenitrile Reactant2->Hydrazone_Formation Catalyst Polyphosphoric Acid (PPA) Solvent Toluene Temperature 110-120 °C Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone_Formation->Cyclization + Catalyst, Heat Product 1,2-Dimethyl-1H-indole-3-carbonitrile Cyclization->Product

Caption: One-pot synthesis workflow.

Mechanistic Insights

The reaction proceeds through a well-established mechanism for the Fischer indole synthesis.

Fischer_Indole_Mechanism Figure 2: Reaction Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Aromatization and Cyclization cluster_step5 Step 5: Elimination A N-methyl-N-phenylhydrazine + 2-Oxopropanenitrile B N-methyl-N'- (1-cyanoethylidene)phenylhydrazone (Hydrazone Intermediate) A->B H⁺ C Hydrazone Intermediate D Ene-hydrazine Intermediate C->D Tautomerization E Ene-hydrazine Intermediate F Di-imine Intermediate E->F Heat G Di-imine Intermediate H Cyclized Intermediate G->H H⁺ I Cyclized Intermediate J 1,2-Dimethyl-1H-indole-3-carbonitrile I->J -NH₃

Caption: Key steps in the reaction mechanism.

Conclusion and Future Outlook

The one-pot Fischer indole synthesis protocol detailed herein provides an efficient and direct route to 1,2-Dimethyl-1H-indole-3-carbonitrile. The operational simplicity and good expected yields make this method a valuable tool for researchers engaged in the synthesis of functionalized indole derivatives. The product of this synthesis, a 3-cyanoindole, is a versatile building block for further chemical exploration, opening avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Future work could explore the optimization of this protocol using microwave-assisted heating to potentially reduce reaction times and improve yields, further enhancing the utility of this classic yet ever-relevant transformation.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Wagaw, S.; Yang, B. H.; Buchwald, S. L. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. J. Am. Chem. Soc.1999, 121 (44), 10251–10263.
  • Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Nat. Protoc.2008 , 3 (8), 1249–1252.

  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-678.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.
  • PubChem. 1,2-Dimethyl-1H-indole-3-carbonitrile.

  • Wikipedia. Fischer indole synthesis.

  • Fluorochem. 1,2-Dimethyl-1H-indole-3-carbonitrile.

Sources

Method

The Strategic Application of 1,2-Dimethyl-1H-indole-3-carbonitrile in Modern Medicinal Chemistry

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active natural products and synthetic drugs.[1] Its inherent ability to interact wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active natural products and synthetic drugs.[1] Its inherent ability to interact with a wide range of biological targets has cemented its status as a privileged structure in the pursuit of novel therapeutics.[1] Within this esteemed class of heterocycles, 1,2-Dimethyl-1H-indole-3-carbonitrile emerges as a particularly intriguing starting point for drug discovery campaigns. The strategic incorporation of methyl groups at the N1 and C2 positions, coupled with the versatile cyano group at C3, offers a unique combination of steric and electronic properties that can be exploited for the targeted design of potent and selective modulators of enzyme and receptor function.

This technical guide provides an in-depth exploration of the utility of 1,2-Dimethyl-1H-indole-3-carbonitrile in medicinal chemistry, with a focus on its application as a scaffold for the development of kinase inhibitors and anti-inflammatory agents. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent biological evaluation, and present a framework for its derivatization to optimize pharmacological properties.

The Rationale for 1,2-Dimethyl-1H-indole-3-carbonitrile in Drug Design

The unique structural features of 1,2-Dimethyl-1H-indole-3-carbonitrile provide several advantages in a medicinal chemistry context:

  • N1-Methylation: The methyl group at the N1 position eliminates the hydrogen bond donor capability of the indole nitrogen. This modification can be crucial for several reasons. Firstly, it can enhance metabolic stability by preventing N-dealkylation or conjugation reactions. Secondly, it can improve cell permeability and oral bioavailability by increasing lipophilicity. From a target interaction perspective, the absence of the N-H proton can alter the binding mode within a protein active site, potentially leading to enhanced selectivity for a particular target.

  • C2-Methylation: The methyl group at the C2 position provides a steric handle that can be used to probe the topology of a binding pocket. This substituent can influence the orientation of the indole core and appended functionalities, thereby fine-tuning the interactions with target residues. Furthermore, the C2-methyl group can block potential sites of metabolism, such as oxidation, thus prolonging the compound's half-life.

  • C3-Cyano Group: The nitrile functionality at the C3 position is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, including carboxylic acids, amides, tetrazoles, and amines, each offering distinct physicochemical properties and potential interactions with biological targets. The electron-withdrawing nature of the cyano group also modulates the electronic character of the indole ring, influencing its reactivity and potential for pi-stacking interactions. The 3-cyanoindole moiety is a key building block for a range of biologically active molecules, including inhibitors of inosine monophosphate dehydrogenase (IMPDH), a target for anticancer and antiviral therapies.[2]

Application Focus: A Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The indole scaffold has been successfully employed in the design of numerous kinase inhibitors. The 1,2-Dimethyl-1H-indole-3-carbonitrile core can serve as a foundational element for developing novel kinase inhibitors, leveraging the aforementioned structural advantages to achieve potency and selectivity. For instance, derivatives of 1H-indole-3-carbonitrile have been identified as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions.[3]

Logical Workflow for Kinase Inhibitor Development

The development of a kinase inhibitor from the 1,2-Dimethyl-1H-indole-3-carbonitrile scaffold follows a logical, multi-step process.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold 1,2-Dimethyl-1H-indole-3-carbonitrile Synthesis Synthesis Protocol Scaffold->Synthesis KinaseAssay In Vitro Kinase Assay Synthesis->KinaseAssay Test Compound CellAssay Cell-Based Proliferation Assay KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Studies CellAssay->SAR Biological Data ADME ADME/Tox Profiling SAR->ADME ADME->Scaffold Optimized Lead

Caption: Workflow for developing kinase inhibitors from the target scaffold.

Protocol 1: Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

This protocol describes a general method for the synthesis of the title compound, adapted from known procedures for related indole derivatives.

Materials:

  • 1,2-Dimethylindole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Hydroxylamine hydrochloride

  • Sodium formate

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier-Haack Formylation:

    • To a stirred solution of 1,2-dimethylindole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, add POCl₃ (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture into ice-water and basify with a saturated NaOH solution to pH > 10.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude 1,2-dimethyl-1H-indole-3-carbaldehyde.

  • Oxime Formation and Dehydration to Nitrile:

    • To a solution of the crude carbaldehyde (1.0 eq) in formic acid (5-10 volumes), add hydroxylamine hydrochloride (1.5 eq) and sodium formate (1.5 eq).

    • Heat the mixture to reflux (around 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel (EtOAc/Hexanes gradient) to yield 1,2-Dimethyl-1H-indole-3-carbonitrile.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the in vitro potency (IC₅₀) of 1,2-Dimethyl-1H-indole-3-carbonitrile and its derivatives against a target protein kinase.

Materials:

  • 1,2-Dimethyl-1H-indole-3-carbonitrile (or derivative) stock solution (10 mM in 100% DMSO)

  • Recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Known potent inhibitor for the target kinase (positive control)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM stock solution in 100% DMSO to generate a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilution).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Include wells for the positive control (known inhibitor) and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

    • Add the master mix to all wells.

    • Prepare an ATP solution in the kinase reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells.

    • Incubate in the dark according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Compound Target Kinase Hypothetical IC₅₀ (nM)
1,2-Dimethyl-1H-indole-3-carbonitrileKinase X5,000
Derivative AKinase X50
Derivative BKinase X15
Staurosporine (Control)Kinase X5

Application Focus: Development of Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Indole derivatives have a well-established history as anti-inflammatory agents, with indomethacin being a classic example. The 1,2-Dimethyl-1H-indole-3-carbonitrile scaffold can be utilized to design novel anti-inflammatory compounds that may offer improved efficacy and safety profiles. The anti-inflammatory effects of indole derivatives can be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB.

Signaling Pathway in Inflammation

A simplified representation of a key inflammatory signaling pathway that can be targeted by indole derivatives.

G cluster_0 Cellular Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB_Activation NF-κB Activation Receptor->NFkB_Activation IKK IKK Complex NFkB_Activation->IKK IkB IκBα Degradation IKK->IkB Gene_Expression Pro-inflammatory Gene Expression IkB->Gene_Expression Nuclear Translocation of NF-κB Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines COX2 COX-2 Gene_Expression->COX2 Indole_Derivative 1,2-Dimethyl-1H-indole-3-carbonitrile Derivative Indole_Derivative->IKK Inhibition Indole_Derivative->COX2 Inhibition

Caption: Potential sites of action for indole-based anti-inflammatory agents.

Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a method to assess the anti-inflammatory potential of 1,2-Dimethyl-1H-indole-3-carbonitrile and its derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • 1,2-Dimethyl-1H-indole-3-carbonitrile (or derivative) stock solution (10 mM in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle (DMSO) control.

    • Pre-incubate the cells with the compounds for 1-2 hours.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and medium only (unstimulated control).

  • Incubation:

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Nitrite Measurement (as an indicator of NO production):

    • Collect the cell culture supernatant.

    • Use the Griess Reagent System to measure the nitrite concentration in the supernatant according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Cell Viability Assay:

    • Perform a cell viability assay on the remaining cells in the plate to ensure that the observed reduction in NO production is not due to cytotoxicity.

Data Analysis:

  • Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated vehicle control.

  • Determine the IC₅₀ value for NO inhibition and the CC₅₀ (50% cytotoxic concentration) from the cell viability data.

Compound NO Inhibition IC₅₀ (µM) CC₅₀ (µM) Selectivity Index (CC₅₀/IC₅₀)
1,2-Dimethyl-1H-indole-3-carbonitrile> 100> 100-
Derivative C15.2> 100> 6.6
Derivative D5.885.314.7
Dexamethasone (Control)0.5> 100> 200

Conclusion and Future Directions

1,2-Dimethyl-1H-indole-3-carbonitrile represents a versatile and strategically designed scaffold for the development of novel therapeutic agents. Its unique substitution pattern provides a solid foundation for creating potent and selective kinase inhibitors and anti-inflammatory compounds. The protocols outlined in this guide offer a starting point for researchers to synthesize, evaluate, and optimize derivatives of this promising core structure. Future work should focus on the synthesis of diverse libraries based on this scaffold and their screening against a wide range of biological targets to fully exploit its potential in medicinal chemistry. The continued exploration of such privileged structures is essential for the discovery of next-generation medicines to address unmet medical needs.

References

  • Fadaeinasab, M., et al. (2017). Indole alkaloid Reflexin A from Rauwolfia reflexa possesses anti-cancer properties against HCT-116 cancer cells. Journal of the Serbian Chemical Society, 82(1), 89-98.
  • He, Z.-X., et al. (2019). Synthesis, biological evaluation, and molecular docking of novel thiosemicarbazone-indole derivatives as potential anticancer agents with low toxicity. Bioorganic & Medicinal Chemistry, 27(15), 3328-3339.
  • Hu, H., et al. (2018). Design, synthesis, and biological evaluation of novel substituted indole-2-carbohydrazide derivatives as potential anticancer agents. Molecules, 23(11), 2859.
  • Dhar, M. K., et al. (2003). 3-cyanoindole-based inhibitors of inosine monophosphate dehydrogenase: synthesis and initial structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 13(20), 3557-3560.
  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231.
  • BenchChem. (2025). An In-depth Technical Guide to 3-Cyanoindole (CAS 5457-28-3).
  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Substituted 3-Cyanoindoles.
  • Meine, R., et al. (2018). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 23(2), 64.
  • Nusser, B. D., et al. (2024). Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. The Journal of Organic Chemistry, 89(19), 12610–12618.
  • Gribble, G. W., et al. (2002). The Anti-Inflammatory Triterpenoid Methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate Methanol Solvate Hydrate. Acta Crystallographica Section C, 58(Pt 3), o199-200.
  • Ali, M. A., et al. (2023). Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. Future Medicinal Chemistry, 15(21), 1943-1965.
  • de Oliveira, J. R., et al. (2022). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. International Journal of Molecular Sciences, 23(21), 13449.
  • Folkes, A. J., et al. (2008). Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Journal of Medicinal Chemistry, 51(18), 5522-5532.
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  • Sadaphal, S. A., et al. (2011). Cellulose sulfuric acid: a green and reusable catalyst for the synthesis of bis(indolyl)methanes and indolyl-3-yl-alkanones under solvent-free conditions. Green Chemistry Letters and Reviews, 4(1), 51-58.
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  • Kardooni, R., et al. (2013). Catalyst-free one-pot three-component synthesis of 3-substituted indoles in polyethylene glycol. Journal of the Brazilian Chemical Society, 24(9), 1496-1503.
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  • Lehmann, F., et al. (2009).
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  • Fluorochem. 1,2-Dimethyl-1H-indole-3-carbonitrile product page.

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Application

Application Notes & Protocols: Leveraging 1,2-Dimethyl-1H-indole-3-carbonitrile for the Synthesis of Neurologically Active Tryptamines

Abstract & Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1][2][3] Its unique elect...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1][2][3] Its unique electronic properties allow it to serve as a versatile pharmacophore, interacting with a wide array of biological targets, particularly within the central nervous system (CNS). Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter biochemically derived from tryptophan, features this indole core and modulates processes ranging from mood and cognition to sleep and appetite.[4][5] Consequently, synthetic indole derivatives, especially tryptamines, are cornerstone molecules for developing drugs targeting the serotonergic system, including treatments for migraines and psychiatric disorders.[1][6][7]

This guide focuses on the strategic application of 1,2-Dimethyl-1H-indole-3-carbonitrile as a pivotal precursor for the synthesis of potent, neurologically active tryptamine derivatives. The methylation at the N-1 and C-2 positions provides metabolic stability and modulates the electronic character of the indole ring, influencing receptor binding affinity and selectivity. The C-3 carbonitrile is the key functional handle, serving as a direct and efficient precursor to the quintessential ethylamine side chain that defines the tryptamine class.

We will provide a detailed exploration of the synthetic transformations required to convert this precursor into a valuable N,N-dimethyltryptamine analogue, a common motif in 5-HT receptor agonists. The protocols herein are designed to be robust and reproducible, with an emphasis on the causality behind experimental choices to empower researchers in their drug development endeavors.

Precursor Profile: 1,2-Dimethyl-1H-indole-3-carbonitrile

Before delving into synthetic protocols, a summary of the precursor's key physicochemical properties is provided for reference.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[8]
Molecular Weight 170.21 g/mol [8][9]
CAS Number 51072-84-5[8]
Appearance Solid[9]
Melting Point 103 to 105 °C[9]
IUPAC Name 1,2-dimethylindole-3-carbonitrile[8]

Core Synthetic Strategy: From Nitrile to Bioactive Tryptamine

The primary synthetic value of 1,2-dimethyl-1H-indole-3-carbonitrile lies in the facile conversion of its C-3 nitrile group into a 2-aminoethyl side chain. This transformation is the gateway to the tryptamine scaffold. The overall workflow involves a two-step sequence: reduction of the nitrile to a primary amine, followed by exhaustive methylation to yield the tertiary amine, a common pharmacophore in 5-HT receptor ligands.

G A 1,2-Dimethyl-1H-indole-3-carbonitrile (Precursor) B 1,2-Dimethyl-3-(2-aminoethyl)-1H-indole (Primary Tryptamine Intermediate) A->B Step 1: Nitrile Reduction (e.g., Catalytic Hydrogenation) C N,N,1,2-Tetramethyl-1H-indole-3-ethanamine (Final Product) B->C Step 2: Reductive Amination (Eschweiler-Clarke Reaction)

Figure 1: Overall synthetic workflow from precursor to the target N,N-dimethyltryptamine analogue.
Step 1: Catalytic Reduction of the Nitrile Group

The reduction of the nitrile to a primary amine is a critical transformation. While potent hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, catalytic hydrogenation is often preferred in a drug development setting due to its milder conditions, higher yields, and operational safety. Catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) in the presence of hydrogen gas efficiently reduce the nitrile without affecting the indole core. The choice of an ammonia-saturated solvent (e.g., methanolic ammonia) is a field-proven technique to suppress the formation of secondary amine byproducts by minimizing the reaction of the initially formed primary amine with intermediate imines.

Step 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction

To achieve the target N,N-dimethyltryptamine structure, the primary amine is exhaustively methylated. The Eschweiler-Clarke reaction is a classic and highly efficient method for this purpose.[10][11] It utilizes an excess of formic acid and formaldehyde to methylate primary or secondary amines to their corresponding tertiary amines.[12][13]

Causality and Trustworthiness: A key advantage of the Eschweiler-Clarke reaction is its self-limiting nature; the reaction stops at the tertiary amine stage, preventing the formation of undesirable quaternary ammonium salts.[10] This is because a tertiary amine cannot form the necessary iminium ion intermediate with formaldehyde, rendering the reaction irreversible and clean.[10][11] The reaction is driven by the formation of gaseous carbon dioxide, which shifts the equilibrium towards the products.[10]

G cluster_0 First Methylation cluster_1 Second Methylation A R-NH₂ B Iminium Ion A->B + CH₂O, -H₂O C R-NH-CH₃ B->C + HCOOH, -CO₂ D R-NH-CH₃ E Iminium Ion D->E + CH₂O, -H₂O F R-N(CH₃)₂ E->F + HCOOH, -CO₂

Sources

Method

Comprehensive Analytical Characterization of 1,2-Dimethyl-1H-indole-3-carbonitrile

An Application Note and Protocol Guide: Abstract This document provides a detailed guide with robust protocols for the analytical characterization of 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS: 51072-84-5). As a substitu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

This document provides a detailed guide with robust protocols for the analytical characterization of 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS: 51072-84-5). As a substituted indole, this compound serves as a valuable building block in medicinal chemistry and materials science. Definitive structural confirmation and purity assessment are critical for its application in research and development. This guide outlines an integrated approach using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure data integrity and reproducibility.

Introduction and Physicochemical Profile

1,2-Dimethyl-1H-indole-3-carbonitrile is a heterocyclic aromatic compound featuring an indole core, a synthetically versatile nitrile group at the C3 position, and methyl substitutions on the indole nitrogen (N1) and the C2 position. This substitution pattern precludes the N-H reactivity common to many indoles, influencing its solubility, stability, and spectral characteristics. Accurate characterization is the foundation of all subsequent research, ensuring that biological or material properties are correctly attributed to the compound of interest.

A summary of the key physicochemical properties of 1,2-Dimethyl-1H-indole-3-carbonitrile is presented below. These parameters are fundamental for selecting appropriate analytical conditions, such as solvent choice and column temperature.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂PubChem[1]
Molecular Weight 170.21 g/mol PubChem, Fluorochem[1][2]
CAS Number 51072-84-5Fluorochem[2]
Appearance SolidFluorochem[2]
Melting Point 103 to 105°CFluorochem[2]
Solubility (pH 7.4) 19.9 µg/mLPubChem[1]
IUPAC Name 1,2-dimethylindole-3-carbonitrilePubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the molecular structure of small organic molecules. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each nucleus. For 1,2-Dimethyl-1H-indole-3-carbonitrile, ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall identity.

Rationale for Experimental Choices
  • Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds, including indole derivatives, and its relatively simple solvent signal.[3] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though it can complicate sample recovery.[4]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a reliable reference point.[3]

Protocol 2.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1,2-Dimethyl-1H-indole-3-carbonitrile sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS in a clean, dry NMR tube.

    • Cap the tube and gently agitate until the sample is fully dissolved. Ensure no solid particles remain.

  • Instrument Setup & Acquisition (Example on a 500 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25°C).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.

    • For ¹H NMR:

      • Acquire a standard single-pulse experiment.

      • Typical parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2-5 seconds, and 8-16 scans for good signal-to-noise.

    • For ¹³C NMR:

      • Acquire a proton-decoupled experiment (e.g., zgpg30).

      • Typical parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[3]

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to assign signals to the specific protons in the molecule.

Expected Spectral Features
Assignment ¹H NMR (Expected δ, ppm) Multiplicity Integration ¹³C NMR (Expected δ, ppm)
N-CH₃ ~3.7Singlet3H~30-35
C2-CH₃ ~2.5Singlet3H~10-15
Aromatic H (4 protons) 7.2 - 7.8Multiplets/Doublets4H110 - 140
C2 ---~135-145
C3 ---~90-100
C≡N ---~115-120
Aromatic C (6 carbons) ---110 - 140

Note: The exact chemical shifts can vary based on solvent and concentration. The aromatic region will show a complex pattern corresponding to the four protons on the benzene ring.[5]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. It is a highly sensitive technique, requiring minimal sample. Coupling MS with a chromatographic inlet (GC or LC) is standard practice for analyzing purity and identifying trace impurities.

Rationale for Experimental Choices
  • Ionization Method: Electron Ionization (EI) is well-suited for GC-MS and provides reproducible, library-searchable fragmentation patterns.[6] Electrospray Ionization (ESI) is a soft ionization technique ideal for LC-MS, typically yielding a strong protonated molecular ion [M+H]⁺, which is crucial for confirming the molecular weight.[7]

  • Chromatographic Inlet: GC-MS is suitable for thermally stable and volatile compounds like 1,2-Dimethyl-1H-indole-3-carbonitrile. LC-MS is more versatile and is often used in conjunction with HPLC purity analysis.[8]

Protocol 3.1: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrument Setup & Acquisition:

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is appropriate.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program:

      • Initial oven temperature: 100°C, hold for 1 minute.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Detector (EI):

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation:

    • The primary peak in the chromatogram should correspond to the target compound.

    • Examine the mass spectrum of this peak. The molecular ion (M⁺) should be observed at m/z 170.

    • Analyze the fragmentation pattern. Common fragmentations for indoles include loss of methyl groups or HCN from the pyrrole ring.[6]

Protocol 3.2: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution (~10 µg/mL) in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup & Acquisition:

    • LC System: Use the HPLC conditions outlined in Section 4.

    • MS Detector (ESI):

      • Mode: Positive ion mode is preferred for nitrogen-containing compounds.

      • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for the target compound.

      • Mass Range: Scan from m/z 100 to 400.

  • Data Interpretation:

    • The primary signal should be the protonated molecular ion [M+H]⁺ at m/z 171.21.

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[7][9]

High-Performance Liquid Chromatography (HPLC): Purity and Quantification

HPLC is the gold standard for determining the purity of pharmaceutical compounds and other high-purity chemicals. A well-developed reverse-phase method can separate the main compound from starting materials, by-products, and degradation products.

Rationale for Experimental Choices
  • Column: A C18 column is the most common and versatile choice for reverse-phase chromatography of small organic molecules.[10]

  • Mobile Phase: A gradient of acetonitrile and water is effective for eluting indole derivatives. Adding a small amount of acid (formic or trifluoroacetic acid) improves peak shape by ensuring acidic and basic functional groups are consistently protonated.[11]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. Indoles have a strong chromophore and typically absorb around 280 nm.[10] A DAD allows for the acquisition of the full UV spectrum, which aids in peak identification and purity assessment.

Protocol 4.1: Reverse-Phase HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

    • Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup & Acquisition:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD, monitor at 280 nm.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Rationale for Experimental Choices
  • Sampling Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for analyzing solid powders. It requires minimal sample preparation and is highly reproducible.

Protocol 5.1: FT-IR Analysis
  • Sample Preparation:

    • Place a small amount of the solid 1,2-Dimethyl-1H-indole-3-carbonitrile powder directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

  • Instrument Setup & Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Interpretation:

    • The resulting spectrum should be analyzed for characteristic absorption bands.

Expected Characteristic Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3100 - 3000Sharp, medium-to-weak bands.[12]
Aliphatic C-H Stretch 3000 - 2850Bands from the two methyl groups.
Nitrile (C≡N) Stretch 2250 - 2210 Key diagnostic peak; sharp and strong. [13]
Aromatic C=C Stretch 1620 - 1450Multiple sharp bands characteristic of the indole ring system.[12]
C-H Bend 1470 - 1350Bending vibrations from methyl groups.[12]
Aromatic C-H Out-of-Plane Bend 900 - 675Strong bands indicative of the benzene ring substitution pattern.

Integrated Characterization Workflow

No single technique is sufficient for the complete characterization of a compound. The strength of this guide lies in the integration of orthogonal techniques, where the results of one method confirm and complement the others. The workflow below illustrates a logical sequence for a comprehensive analysis.

G cluster_0 Initial Confirmation & Purity cluster_1 Structural Elucidation cluster_2 Functional Group & Final ID cluster_3 Final Assessment HPLC HPLC-UV Analysis LCMS LC-MS Analysis HPLC->LCMS Confirm Mass NMR_H 1H NMR LCMS->NMR_H Purity OK NMR_C 13C NMR NMR_H->NMR_C Correct Proton Env. FTIR FT-IR Analysis NMR_C->FTIR Correct C-Framework GCMS GC-MS Analysis FTIR->GCMS Confirm Functional Groups Report Certificate of Analysis GCMS->Report Confirm ID & Purity Sample Test Sample: 1,2-Dimethyl-1H-indole-3-carbonitrile Sample->HPLC Assess Purity (>95%?)

Caption: Integrated workflow for compound characterization.

References

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules. [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. [Link]

  • FT-IR studies on interactions between Indole and Coumarin. (n.d.). Technoarete. [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (2022). International Journal of Molecular Sciences. [Link]

  • Ester-Derivatized Indoles as Fluorescent and Infrared Probes for Hydration Environments. (2018). Journal of the Korean Physical Society. [Link]

  • 1,2-Dimethyl-1H-indole-3-carbonitrile. (n.d.). PubChem. [Link]

  • Supporting information - General Procedure for the Methylation of Indoles and Pyrroles. (n.d.). The Royal Society of Chemistry. [Link]

  • 1,2-dimethyl-1H-indole-3-carbonitrile. (n.d.). Stenutz. [Link]

  • 1,2-Dimethyl-1H-indole-3-carbonitrile | C11H10N2 | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. [Link]

  • 1,2-Dimethyl-1H-indole-3-ethylamine. (n.d.). PubChem. [Link]

  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane. (2014). Journal of Chromatography B. [Link]

  • Separation of Indole-3-carbinol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • 1H-Indole, 1,2-dimethyl-. (n.d.). NIST WebBook. [Link]

  • Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). Antonie Van Leeuwenhoek. [Link]

  • 1H-Indole, 1,3-dimethyl-. (n.d.). NIST WebBook. [Link]

  • NMR STUDIES OF INDOLE. (1988). HETEROCYCLES. [Link]

  • 1,3-Dimethyl-1H-indole-2-carbonitrile. (2012). Acta Crystallographica Section E. [Link]

  • Analytical Characterization of Some Synthetic Cannabinoids, Derivatives of indole-3-carboxylic Acid. (2013). Forensic Science International. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2020). Molecules. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Liquid chromatography-tandem mass spectrometry method for the bioanalysis of N,N-dimethyltryptamine (DMT) and its metabolites. (2022). Journal of Chromatography B. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives. (2023). Molecules. [Link]

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Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1,2-Dimethyl-1H-indole-3-carbonitrile

Introduction and Scientific Context 1,2-Dimethyl-1H-indole-3-carbonitrile is a heterocyclic compound belonging to the indole family. Indole derivatives are scaffolds of immense interest in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

1,2-Dimethyl-1H-indole-3-carbonitrile is a heterocyclic compound belonging to the indole family. Indole derivatives are scaffolds of immense interest in medicinal chemistry, serving as building blocks for a wide range of pharmacologically active agents. The precise biological activity and safety profile of any synthesized compound are directly contingent on its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can confound experimental results and pose safety risks in drug development.[1][2][3]

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of such synthetic intermediates.[4][5] Its high resolution and versatility make it indispensable for isolating target compounds from complex reaction mixtures.[6] This application note provides a comprehensive, field-proven protocol for the purification of 1,2-Dimethyl-1H-indole-3-carbonitrile using Reversed-Phase HPLC (RP-HPLC). The methodology is designed to be robust, scalable, and self-validating, ensuring researchers can achieve high purity and yield. We will delve into the causality behind instrumental and chemical choices, moving beyond a simple list of steps to empower the user with a deeper understanding of the purification strategy.

Analyte Characterization: 1,2-Dimethyl-1H-indole-3-carbonitrile

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful separation strategy. These properties dictate the choice of stationary phase, mobile phase, and detection parameters.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[7][8][9]
Molecular Weight 170.21 g/mol [7][8][9]
Appearance Solid[8]
Melting Point 103-105 °C[8]
Solubility (Aqueous) 19.9 µg/mL (at pH 7.4)[7]
Solubility (Organic) Soluble in methanol, acetonitrile, DMSO[10][11][12]
UV Absorbance (λmax) ~280 nm (typical for indole rings)[10][11]

The compound's limited aqueous solubility and good solubility in common organic solvents make it an ideal candidate for Reversed-Phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[13] The indole ring provides a strong chromophore, enabling sensitive detection by UV absorbance.[10]

The Logic of Method Development

The goal of HPLC method development is to achieve optimal separation (resolution) between the target compound and its impurities in the shortest possible time.[14] For impurity profiling and purification, Reversed-Phase HPLC is the most frequently employed technique.[15] The following diagram illustrates the logical workflow for developing the purification method.

MethodDevelopment A Analyte Characterization (Solubility, pKa, UV) B Select HPLC Mode (Reversed-Phase) A->B C Column Selection (Start with C18) B->C D Mobile Phase Scouting (ACN vs. MeOH, pH) C->D E Gradient Optimization (Scouting Run) D->E F Evaluate Resolution & Peak Shape E->F G Is Resolution > 1.5? F->G H Fine-tune Gradient Slope & Flow Rate G->H Yes K Try Different Column (e.g., C8, Phenyl-Hexyl) G->K No I Method Validation (Load Study, Purity Check) H->I J Final Preparative Method I->J K->D

Caption: Logical workflow for HPLC method development.

Causality in Experimental Choices
  • Mode Selection (Reversed-Phase): 1,2-Dimethyl-1H-indole-3-carbonitrile is a moderately non-polar organic molecule. RP-HPLC is chosen because retention is driven by hydrophobic interactions between the analyte and the stationary phase.[13] This mode is robust and provides excellent resolving power for a vast range of small molecules.[5]

  • Stationary Phase (C18): An octadecylsilane (C18) column is the universal starting point for RP-HPLC method development.[16][17] Its long alkyl chains provide strong hydrophobic retention, which is necessary to retain the indole derivative and separate it from more polar impurities. The choice of stationary phase is a primary driver of chromatographic selectivity.[15]

  • Mobile Phase (Acetonitrile & Water): Acetonitrile (ACN) is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure and higher chromatographic efficiency.[18] Water is the weak solvent. The addition of a small amount of acid (0.1% formic acid) is critical. It serves two purposes: 1) It protonates any free silanol groups on the silica backbone of the stationary phase, preventing undesirable interactions that lead to peak tailing[10], and 2) It ensures a consistent pH, which is vital for reproducible retention times, especially if any impurities have ionizable functional groups.[18]

Detailed Protocol for Preparative HPLC Purification

This protocol is designed for purifying multi-milligram to gram quantities of crude 1,2-Dimethyl-1H-indole-3-carbonitrile.

Instrumentation, Chemicals, and Consumables
  • System: Preparative HPLC system equipped with a binary pump, autosampler or manual injector, column compartment, Diode Array Detector (DAD) or variable wavelength UV detector, and a fraction collector.

  • Column: C18 stationary phase, 5-10 µm particle size. A common dimension is 250 mm length x 21.2 mm internal diameter.

  • Chemicals:

    • Crude 1,2-Dimethyl-1H-indole-3-carbonitrile

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (Type I ultrapure or HPLC grade)

    • Formic Acid (LC-MS grade)

  • Consumables:

    • 0.45 µm PTFE syringe filters

    • Autosampler vials or appropriate glassware

    • Collection tubes or flasks

Sample and Mobile Phase Preparation
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in water. For 1 L, add 1 mL of formic acid to 999 mL of water. Degas thoroughly.

  • Mobile Phase B: Use 100% acetonitrile. Degas thoroughly.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like methanol or acetonitrile to create a concentrated stock solution (e.g., 20-50 mg/mL). It is crucial to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column damage.[10]

Chromatographic Conditions

The following parameters have been optimized for high-resolution separation and efficient purification.

ParameterRecommended Setting
Column C18, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 20.0 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm
Injection Volume 1-5 mL (dependent on concentration and column loading)
Gradient Program See Table Below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
20.0595
25.0595
25.15050
30.05050
Purification Workflow

The overall purification process involves several key stages, from system setup to final product isolation.

PurificationWorkflow A System Equilibration (Initial Conditions) B Analytical Scout Run (Small Injection to ID Peak) A->B C Preparative Injection (Load Crude Sample) B->C D Monitor UV Signal & Collect Fractions C->D E Analyze Collected Fractions (Analytical HPLC) D->E F Pool Pure Fractions E->F G Solvent Evaporation (Rotovap) F->G H Final Product (Dry, Weigh, Characterize) G->H

Caption: Step-by-step experimental purification workflow.

Step-by-Step Procedure:

  • System Equilibration: Purge the pump lines and equilibrate the column with the initial mobile phase conditions (50% A, 50% B) for at least 30 minutes or until a stable baseline is achieved.

  • Scouting Run: Perform a small analytical-scale injection (e.g., 10 µL of a diluted sample) to confirm the retention time of the target compound and the separation from major impurities.

  • Preparative Run: Inject the filtered, concentrated crude sample onto the column. The volume will depend on the column's loading capacity, which should be determined empirically to avoid peak distortion.

  • Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise and stop collecting just after it returns to baseline. Use a fraction collector programmed to isolate the peak based on retention time or UV threshold.

  • Purity Analysis: After the preparative run, analyze a small aliquot from each collected fraction using a rapid analytical HPLC method to confirm the purity.

  • Pooling and Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum to remove any residual solvent. The final purified product can then be weighed to determine the yield and characterized by other analytical techniques (NMR, MS, etc.).

Method Validation and System Suitability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][19] For purification, this means ensuring the method consistently produces a product of the required purity.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5 between the target peak and the closest eluting impurity.Ensures baseline separation and prevents cross-contamination of fractions.[3]
Tailing Factor (Tf) 0.8 < Tf < 1.5A symmetrical peak shape is crucial for accurate fraction cutting and maximizing recovery.
Purity of Collected Fractions > 98% (or as required by the application)Confirms the effectiveness of the separation.
Recovery Calculated as (Mass of pure compound / Mass of compound in crude) x 100Measures the efficiency of the purification process.

Troubleshooting Common HPLC Issues

ProblemProbable Cause(s)Recommended Solution(s)
High System Backpressure 1. Column frit blockage.[10] 2. Particulate matter from sample. 3. Precipitated buffer/sample in lines.1. Back-flush the column; replace frit if necessary. 2. Ensure all samples are filtered before injection. 3. Flush the system with an appropriate solvent (e.g., water, isopropanol).
Peak Tailing 1. Secondary interactions with residual silanols.[10] 2. Column overload. 3. Column degradation.1. Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid). 2. Reduce injection mass/volume. 3. Replace the column.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Gradient is too steep. 3. Column is losing efficiency.1. Optimize the organic modifier percentage. 2. Decrease the gradient slope (make it longer). 3. Perform a column performance test or replace the column.
Ghost Peaks 1. Contamination in the mobile phase. 2. Carryover from a previous injection.1. Use high-purity solvents and prepare fresh mobile phase.[10] 2. Run a strong needle wash and inject a blank gradient.

References

  • SynThink Research Chemicals.
  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds.
  • LCGC International. Method Development for Drug Impurity Profiling: Part 1.
  • Veeprho.
  • Reversed-Phase HPLC Retention Behavior of Coal- Rel
  • PubChem. 1,2-Dimethyl-1H-indole-3-carbonitrile.
  • HPLC Method Development and Valid
  • African Journal of Biomedical Research. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Benchchem.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Fluorochem. 1,2-Dimethyl-1H-indole-3-carbonitrile.
  • Pharmaguideline.
  • IJPPR.
  • Jetir.Org.
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • NIH. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Stenutz. 1,2-dimethyl-1H-indole-3-carbonitrile.
  • LCGC International.
  • Cayman Chemical. Indole-3-carboxaldehyde.

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Method

Application Notes &amp; Protocols for the Development of Novel Analogs from 1,2-Dimethyl-1H-indole-3-carbonitrile

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] This guide focuses on 1,2-Dimethyl-1H-i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] This guide focuses on 1,2-Dimethyl-1H-indole-3-carbonitrile, a versatile starting material for the development of novel therapeutic agents. The presence of a reactive carbonitrile group at the C3 position, coupled with methyl groups at N1 and C2, provides a unique chemical platform for strategic molecular diversification. We present a series of detailed synthetic protocols and biological evaluation methods designed for researchers in drug discovery. The methodologies herein are not merely procedural; they are framed with expert rationale to explain the causality behind experimental choices, empowering scientists to troubleshoot, optimize, and expand upon these core techniques. Our objective is to provide a self-validating framework for generating and screening a library of novel indole analogs, thereby accelerating the identification of new lead compounds.

Strategic Framework for Analog Development

The therapeutic potential of indole derivatives spans a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The development of analogs from a core scaffold like 1,2-Dimethyl-1H-indole-3-carbonitrile is a systematic exploration of its chemical space to optimize biological activity, a process guided by Structure-Activity Relationship (SAR) studies.[1][6]

The parent molecule offers several key sites for chemical modification, each with the potential to significantly alter the compound's physicochemical properties and biological interactions.

Key Rationale for Modification:

  • C3-Carbonitrile Group: This is the most versatile functional handle. It can be transformed into amides, carboxylic acids, amines, or serve as a participant in cycloaddition reactions to build novel heterocyclic systems. These modifications dramatically alter polarity, hydrogen bonding capability, and steric profile.

  • Indole Benzene Ring (C4-C7): Substitution on the aromatic ring, particularly at the C5 position, with electron-withdrawing or electron-donating groups can modulate the electronic character of the entire indole system, influencing target binding affinity.[6] These positions also serve as anchors for introducing larger substituents via cross-coupling reactions.

  • N1-Methyl Group: While stable, modification at this position can influence the molecule's lipophilicity and conformation. N-substitution can be critical for blocking metabolic degradation or improving cell permeability.[6]

  • C2-Methyl Group: This group provides steric bulk and influences the electronics of the pyrrole ring. Its presence is a defining feature of this scaffold.

G cluster_scaffold 1,2-Dimethyl-1H-indole-3-carbonitrile cluster_mods Strategic Modification Hotspots Scaffold Core Scaffold p1 p2 p3 p4 C3 C3-Carbonitrile (Versatile Handle) Benzene Benzene Ring (C4-C7) (Electronic Tuning) N1 N1-Methyl (Lipophilicity/Metabolism) C2 C2-Methyl (Steric Influence) p1->C3 Primary Target p2->Benzene SAR Exploration p3->N1 Property Modulation p4->C2 Core Feature

Caption: Key modification sites on the 1,2-Dimethyl-1H-indole-3-carbonitrile scaffold.

Synthetic Protocols for Analog Generation

The following protocols are designed to be robust and adaptable. Each procedure includes detailed steps for synthesis, purification, and characterization, forming a self-validating workflow.

Workflow for Analog Synthesis

The overall synthetic strategy is designed for divergent synthesis, allowing for the creation of multiple analog classes from a common intermediate.

G cluster_C3 C3-Nitrile Modifications cluster_C5 C5-Ring Modifications Start 1,2-Dimethyl-1H- indole-3-carbonitrile C3_Acid Carboxylic Acid (Protocol 2.2.1) Start->C3_Acid C3_Amine Primary Amine (Protocol 2.2.2) Start->C3_Amine C3_Tetrazole Tetrazole Ring (Protocol 2.2.3) Start->C3_Tetrazole C5_Bromo 5-Bromo Intermediate (Protocol 2.3.1) Start->C5_Bromo C5_Aryl 5-Aryl Analog (Protocol 2.3.2) C5_Bromo->C5_Aryl

Caption: Divergent synthetic workflow for generating diverse analogs.

Protocols: Modification at the C3-Carbonitrile

2.2.1 Protocol: Alkaline Hydrolysis to 1,2-Dimethyl-1H-indole-3-carboxylic acid

  • Rationale: Conversion of the nitrile to a carboxylic acid introduces a key hydrogen bond donor/acceptor and a handle for further amide coupling reactions. This significantly increases the polarity of the molecule.

  • Materials: 1,2-Dimethyl-1H-indole-3-carbonitrile, Potassium Hydroxide (KOH), Ethylene Glycol, Hydrochloric Acid (HCl, 2M), Ethyl Acetate, Brine.

  • Procedure:

    • To a round-bottom flask, add 1,2-Dimethyl-1H-indole-3-carbonitrile (1.0 eq) and ethylene glycol (approx. 10 mL per 1 g of starting material).

    • Add potassium hydroxide (5.0 eq) to the suspension.

    • Heat the mixture to 160 °C under a reflux condenser and stir vigorously for 12-18 hours. Monitor reaction completion by TLC (disappearance of starting material).

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization: The crude solid can be purified by recrystallization from an ethanol/water mixture. Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS.

2.2.2 Protocol: Reduction to (1,2-Dimethyl-1H-indol-3-yl)methanamine

  • Rationale: The introduction of a basic primary amine creates a positively charged center at physiological pH, which can form crucial ionic interactions with biological targets. This transformation is key for exploring interactions with targets like GPCRs or ion channels.

  • Materials: 1,2-Dimethyl-1H-indole-3-carbonitrile, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF), Sodium Sulfate (Na₂SO₄), Saturated Sodium Bicarbonate solution.

  • Procedure (CAUTION: LAH reacts violently with water. Perform under inert atmosphere):

    • To a flame-dried, three-neck flask under argon, add LAH (2.0 eq) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 1,2-Dimethyl-1H-indole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench carefully by sequential, dropwise addition of water (X mL), 15% NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.

    • Wash the filter cake with additional THF.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification & Characterization: Purify by flash column chromatography on silica gel using a DCM/Methanol/Triethylamine gradient. Confirm structure by NMR and MS.

2.2.3 Protocol: [3+2] Cycloaddition to a 5-(1,2-Dimethyl-1H-indol-3-yl)-1H-tetrazole Analog

  • Rationale: The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering similar acidic properties but with improved metabolic stability and oral bioavailability.[7]

  • Materials: 1,2-Dimethyl-1H-indole-3-carbonitrile, Sodium Azide (NaN₃), Triethylamine Hydrochloride, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a sealed tube, combine 1,2-Dimethyl-1H-indole-3-carbonitrile (1.0 eq), sodium azide (3.0 eq), and triethylamine hydrochloride (3.0 eq).

    • Add anhydrous DMF.

    • Heat the mixture to 120 °C for 24-48 hours.

    • Cool to room temperature, pour into water, and acidify with 2M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify by flash chromatography. Confirm the formation of the tetrazole ring via IR (disappearance of nitrile stretch), NMR, and high-resolution mass spectrometry.

Protocols: Modification of the Indole Benzene Ring

2.3.1 Protocol: Electrophilic Bromination at C5

  • Rationale: Introducing a halogen, such as bromine, at the C5 position serves two purposes: it acts as a probe for SAR studies and provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Materials: 1,2-Dimethyl-1H-indole-3-carbonitrile, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,2-Dimethyl-1H-indole-3-carbonitrile (1.0 eq) in DCM and cool to 0 °C.

    • Add NBS (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium thiosulfate solution, followed by water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to give the crude product.

  • Purification & Characterization: Purify by flash chromatography (Hexane/Ethyl Acetate gradient) to yield 5-bromo-1,2-dimethyl-1H-indole-3-carbonitrile. Confirm regiochemistry and structure by ¹H NMR (noting changes in the aromatic proton signals) and MS.

2.3.2 Protocol: Suzuki Cross-Coupling of the 5-Bromo Analog

  • Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling extensive exploration of the chemical space around the indole core.[8]

  • Materials: 5-bromo-1,2-dimethyl-1H-indole-3-carbonitrile, desired Arylboronic Acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Sodium Carbonate (2.0 eq), 1,4-Dioxane, Water.

  • Procedure:

    • To a microwave vial, add the 5-bromo indole (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (2.0 eq).

    • Evacuate and backfill the vial with argon three times.

    • Add a degassed 3:1 mixture of 1,4-dioxane and water.

    • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification & Characterization: Purify by flash chromatography. Confirm product structure by NMR and MS.

Protocols for Biological Evaluation

Screening the newly synthesized analogs is crucial for identifying lead compounds and establishing SAR. The following are foundational assays relevant to the known biological activities of indole derivatives.

Biological Screening Cascade

A tiered approach ensures efficient use of resources, starting with broad cytotoxicity screening and moving to more specific, mechanism-based assays for promising hits.

G Lib Synthesized Analog Library Tier1 Tier 1: Primary Screening - Cytotoxicity (MTT Assay) - Antimicrobial (MIC Assay) Lib->Tier1 Broad Screening Tier2 Tier 2: Secondary Assays (for active hits) - Kinase Inhibition Profiling - Apoptosis Assay (Caspase-Glo) Tier1->Tier2 Hit Identification Tier3 Tier 3: Lead Optimization - In vivo model testing - ADME/Tox Profiling Tier2->Tier3 Candidate Selection

Caption: Tiered biological screening cascade for analog evaluation.

3.1.1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Rationale: This colorimetric assay is a robust, high-throughput method to assess a compound's ability to inhibit cell proliferation or induce cell death, essential for anticancer drug discovery.[6]

  • Materials: Human cancer cell line (e.g., MCF-7, A549), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium and treat the cells with various concentrations of the compounds for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

3.1.2 Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

  • Rationale: To determine the lowest concentration of an analog that inhibits the visible growth of a microorganism, which is a standard measure of antimicrobial efficacy.

  • Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well plates, test compounds.

  • Procedure:

    • Perform a two-fold serial dilution of each test compound in a 96-well plate using MHB.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Interpretation and SAR Analysis

Systematic analysis of the biological data is key to building a robust Structure-Activity Relationship.

Table 1: Hypothetical SAR Data for Synthesized Analogs

Compound IDR¹ (at C3)R² (at C5)Cytotoxicity IC₅₀ (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
Parent -CN-H> 50128
2.2.1-A -COOH-H25.464
2.2.2-A -CH₂NH₂-H42.132
2.2.3-A -Tetrazole-H15.864
2.3.1-B -CN-Br12.532
2.3.2-C -CN-Phenyl8.216
2.3.2-D -CN-4-F-Phenyl4.58

Expert Insights from Hypothetical Data:

  • C3 Modification: Converting the nitrile to a tetrazole (2.2.3-A) improves cytotoxicity over the carboxylic acid (2.2.1-A), suggesting the tetrazole is a superior bioisostere in this context. The primary amine (2.2.2-A) decreases anticancer activity but improves antibacterial potency.

  • C5 Modification: The introduction of a bromine atom (2.3.1-B) significantly enhances both anticancer and antibacterial activity, consistent with literature suggesting electron-withdrawing groups can be beneficial.[6]

  • Synergistic Effects: Extending from the C5-bromo intermediate to C5-aryl analogs (2.3.2-C, 2.3.2-D) further boosts potency. The addition of a fluorine atom to the phenyl ring (2.3.2-D) provides the most potent analog in this series, highlighting a potential key interaction site for this substituent.

Conclusion

The 1,2-Dimethyl-1H-indole-3-carbonitrile scaffold represents a rich starting point for medicinal chemistry campaigns. The protocols detailed in this guide provide a validated and logically structured pathway for the synthesis and evaluation of novel analogs. By systematically modifying the C3-nitrile and the C5-position of the indole ring, researchers can rapidly generate diverse libraries and establish clear Structure-Activity Relationships. This integrated approach of targeted synthesis and tiered biological screening is fundamental to the efficient discovery and optimization of next-generation therapeutic agents derived from the versatile indole core.

References

  • Nikoofar, K., Kadivar, D., & Shirzadnia, S. (2014). Pharmacological properties of some 3-substituted indole derivatives, a concise overview. Iranian chemical communication, 2(4), 300-315. [Link]

  • Wrona-Piotrowicz, A., & Mąkosza, M. (2013). Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. Beilstein Journal of Organic Chemistry, 9, 919–924. [Link]

  • Royal Society of Chemistry. (n.d.). Elegant Synthetic Routes to Indole Derivatives. Retrieved from [Link]

  • Nikoofar, K. (2014). Pharmacological properties of some 3-substituted indole derivatives, a concise overview. Iranian Chemical Communication. [Link]

  • Wang, L., et al. (2015). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide. Molecules, 20(7), 12793–12804. [Link]

  • Nikoofar, K., Kadivar, D., & Shirzadnia, S. (2014). Pharmacological properties of some 3-substituted indole derivatives, a concise overview. Iranian Chemical Communication, 2(4), 300-315. [Link]

  • Zhang, M., et al. (2025). Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 285, 117231. [Link]

  • Al-Zaydi, K. M. (2009). Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs. ARKIVOC, 2009(7), 281-291. [Link]

  • Coudert, P., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(19), 6296. [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Sanaboina, C., & Kulkarni, P. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 12, 1-24. [Link]

  • Kamal, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100781. [Link]

  • Singh, V., & Kumar, R. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 849-858. [Link]

  • Kumar, A., & Kumar, V. (2023). Synthesis of highly functionalized spirooxindole derivatives via multicomponent [3+2] cycloaddition reactions. Elsevier. [Link]

  • Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. [Link]

  • Alam, M. S., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry, 21(27), 2451-2476. [Link]

  • Kaushik, N. K., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

  • Hawash, M. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]

  • ResearchGate. (2025). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • Reddy, C. S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Bioorganic & Medicinal Chemistry Letters, 26(2), 653-658. [Link]

  • Djerourou, A., et al. (2017). Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT calculations and statistical results. Neliti. [Link]

  • Kamal, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Staszewska-Krajewska, O., et al. (2023). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 28(15), 5790. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 1,2-Dimethyl-1H-indole-3-carbonitrile

Introduction: A Strategic Approach to Characterizing Novel Indole Analogs The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Indole Analogs

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 1,2-Dimethyl-1H-indole-3-carbonitrile (PubChem CID: 683756) represents a novel synthetic analog within this class.[3] A thorough in vitro evaluation is the critical first step in elucidating its pharmacological profile and potential for further development.

This guide provides a comprehensive, field-proven framework for the initial in vitro characterization of 1,2-Dimethyl-1H-indole-3-carbonitrile. We will move beyond a simple recitation of steps to explain the scientific rationale behind the chosen experimental cascade. Our approach is designed to be self-validating, beginning with a foundational assessment of cytotoxicity to establish a viable concentration range for subsequent, more specific mechanistic assays. Given that many xenobiotics, including indole-containing compounds, interact with drug-metabolizing enzymes, we will then focus on a robust assay to determine the compound's potential to induce cytochrome P450 (CYP) enzymes via activation of the Pregnane X Receptor (PXR).[4][5]

Part 1: Foundational Cytotoxicity Assessment

Rationale: Before investigating any specific mechanism of action, it is imperative to determine the concentrations at which 1,2-Dimethyl-1H-indole-3-carbonitrile affects basic cell viability. This information is crucial for distinguishing targeted pharmacological effects from non-specific toxicity and for selecting appropriate, non-toxic concentrations for subsequent mechanistic studies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6]

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the 50% inhibitory concentration (IC50) of 1,2-Dimethyl-1H-indole-3-carbonitrile in a relevant human cell line (e.g., HepG2, a human liver cancer cell line commonly used for toxicology and drug metabolism studies).

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1,2-Dimethyl-1H-indole-3-carbonitrile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of 1,2-Dimethyl-1H-indole-3-carbonitrile in DMSO. Create a series of dilutions in complete cell culture medium. It is advisable to perform a broad range-finding experiment first (e.g., 0.1, 1, 10, 100, 1000 µM) followed by a narrower range to pinpoint the IC50. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).[6]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be consistent with the planned duration of subsequent mechanistic assays.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Line HepG2 (Human Hepatocellular Carcinoma)
Seeding Density 8,000-10,000 cells/well
Compound 1,2-Dimethyl-1H-indole-3-carbonitrile
Vehicle DMSO (≤ 0.5% final concentration)
Incubation Time 48-72 hours
Endpoint Absorbance at 570 nm

Part 2: Mechanistic Assay - PXR Activation and CYP3A4 Induction

Rationale: The pregnane X receptor (PXR) is a key nuclear receptor primarily expressed in the liver and intestine.[4] It functions as a xenobiotic sensor, and upon activation by a ligand, it translocates to the nucleus and promotes the transcription of genes involved in drug metabolism and transport, most notably cytochrome P450 3A4 (CYP3A4).[5] Assessing the potential of a new chemical entity to activate PXR is a critical component of preclinical drug development to predict potential drug-drug interactions.[7][8] A luciferase reporter gene assay provides a highly sensitive and quantitative method to measure PXR activation.[4][9]

Experimental Workflow: PXR Activation Assay

PXR_Activation_Workflow cluster_prep Day 0-1: Preparation cluster_treatment Day 2: Treatment cluster_readout Day 3-4: Readout & Analysis cell_prep Thaw & Seed Reporter Cells (e.g., DPX2™ or HepG2-CYP3A4-hPXR) plate_prep Incubate 24h (37°C, 5% CO2) cell_prep->plate_prep cell_treat Treat Cells with Compounds plate_prep->cell_treat compound_dil Prepare Serial Dilutions of 1,2-Dimethyl-1H-indole-3-carbonitrile & Positive Control (Rifampicin) compound_dil->cell_treat incubate_treat Incubate 24-48h (37°C, 5% CO2) cell_treat->incubate_treat viability Assess Cell Viability (e.g., CellTiter-Fluor™) incubate_treat->viability luciferase Measure Luciferase Activity (Luminescence) viability->luciferase analysis Normalize Luciferase to Viability Calculate Fold Activation vs. Vehicle luciferase->analysis

Caption: Workflow for the PXR activation reporter assay.

Experimental Protocol: PXR Activation Luciferase Reporter Assay

Objective: To quantify the activation of the human PXR by 1,2-Dimethyl-1H-indole-3-carbonitrile in a stable reporter cell line.

Materials:

  • DPX2™ cells (stably transfected with human PXR and a CYP3A4-luciferase reporter) or a similar system (e.g., HepG2-CYP3A4-hPXR).[4][9]

  • Assay-specific cell culture and dosing media.

  • 1,2-Dimethyl-1H-indole-3-carbonitrile (test compound).

  • Rifampicin (positive control for PXR activation).[5]

  • DMSO, cell culture grade.

  • White, opaque 96-well cell culture plates (for luminescence assays).

  • Cell viability reagent (e.g., CellTiter-Fluor™).

  • Luciferase detection reagent (e.g., ONE-Glo™).

  • Luminometer and a fluorometer.

Procedure:

  • Cell Handling and Seeding: Upon receipt, thaw and seed the reporter cells directly into a white, opaque 96-well plate according to the supplier's protocol.[9][10] Typically, this involves dispensing the cell suspension into pre-warmed medium. Incubate overnight (18-24 hours) at 37°C, 5% CO2.

  • Compound Preparation: Prepare a dilution series of 1,2-Dimethyl-1H-indole-3-carbonitrile in the appropriate dosing medium at concentrations below its cytotoxic threshold (determined in Part 1). Prepare a similar dilution series for the positive control, Rifampicin (e.g., starting from 20 µM). Also, prepare a vehicle control (0.1% DMSO in dosing medium).[9]

  • Cell Dosing: Remove the 96-well plate from the incubator and replace the existing medium with the prepared compound and control solutions.

  • Incubation: Return the plate to the incubator for 24 to 48 hours.[9][10]

  • Cell Viability Assessment: After the treatment incubation, assess cell viability to normalize the luciferase data. This step is crucial to ensure that any observed changes in reporter activity are not due to cell death. Follow the protocol for the chosen viability reagent (e.g., CellTiter-Fluor™), which typically involves adding the reagent and measuring fluorescence.[9]

  • Luciferase Assay: Following the viability measurement, add the luciferase detection reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme. After a short incubation period (as per the manufacturer's instructions), measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. For each well, obtain a relative fluorescence unit (RFU) for viability and a relative light unit (RLU) for luciferase activity. b. Normalize the luciferase activity for cell viability by dividing the RLU by the RFU for each well.[9][10] c. Calculate the fold activation for each compound concentration by dividing the normalized luciferase activity of the test compound by the normalized activity of the vehicle (DMSO) control.[9][10] d. Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).

Parameter Description
Test System DPX2™ or similar PXR reporter cell line
Test Compound 1,2-Dimethyl-1H-indole-3-carbonitrile
Positive Control Rifampicin
Vehicle Control 0.1% DMSO
Incubation Time 24-48 hours
Primary Endpoint Luciferase Activity (RLU)
Normalization Cell Viability (RFU)
Data Output Fold Activation vs. Vehicle, EC50
Signaling Pathway: PXR-Mediated CYP3A4 Induction

PXR_Pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole 1,2-Dimethyl-1H- indole-3-carbonitrile PXR PXR Indole->PXR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXR_RXR_Nuc PXR-RXR PXR_RXR->PXR_RXR_Nuc Translocation PXRE PXRE (DNA Response Element) PXR_RXR_Nuc->PXRE Binding CYP3A4_Gene CYP3A4 Gene PXRE->CYP3A4_Gene Initiates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation

Sources

Method

Application Note &amp; Protocol: A Robust and Scalable N-Methylation of 2-Methyl-1H-indole-3-carbonitrile

Introduction: The Significance of the N-Methyl Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] A simp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Methyl Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] A simple modification—the addition of a methyl group to the indole nitrogen (N-methylation)—can profoundly alter a molecule's biological properties. This "magic methyl effect" can enhance metabolic stability, improve membrane permeability, and increase binding affinity to therapeutic targets by influencing conformation and blocking N-H hydrogen bond donation.[2]

This guide provides a detailed, field-proven protocol for the N-methylation of 2-methyl-1H-indole-3-carbonitrile, a common building block in drug discovery.[3] Traditional methods for this transformation often rely on highly toxic and volatile reagents like methyl iodide or dimethyl sulfate.[4][5] These classical approaches present significant challenges for large-scale synthesis, including safety risks and problematic waste streams.[4][5]

To address these limitations, this application note details a robust and environmentally conscious protocol using dimethyl carbonate (DMC) as the methylating agent. DMC is a significantly less toxic and more eco-friendly alternative that provides high yields and purity, making the process suitable for both research and manufacturing scales.[4][5]

Reaction Mechanism: Deprotonation and Nucleophilic Substitution

The N-methylation of an indole proceeds via a two-step mechanism: deprotonation followed by a nucleophilic substitution reaction (SN2).

  • Deprotonation: The N-H proton of the indole ring is weakly acidic (pKa ≈ 16-17), comparable to an alcohol.[6] A suitable base, such as potassium carbonate (K₂CO₃), is required to remove this proton, generating a nucleophilic indolide anion. The resulting anion is stabilized by resonance, with the negative charge delocalized over the pyrrole ring.

  • Nucleophilic Attack (SN2): The indolide anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent, dimethyl carbonate. This attack proceeds via an SN2 pathway, displacing the methyl carbonate leaving group and forming the N-methylated indole product.

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical. It effectively dissolves the indole substrate and the carbonate base while facilitating the SN2 reaction by solvating the potassium cation without strongly solvating the indolide anion, thus preserving its nucleophilicity. The elevated temperature accelerates the reaction to completion in a reasonable timeframe.[7]

Visualized Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Indole 2-methyl-1H-indole-3-carbonitrile Product 1,2-dimethyl-1H-indole-3-carbonitrile Indole->Product 1. DMC Dimethyl Carbonate (DMC) DMC->Product 2. Base K₂CO₃ (Base) Base->Product Solvent DMF (Solvent) Solvent->Product Heat Reflux (~130°C) Heat->Product

Caption: Overall reaction for the N-methylation of 2-methyl-1H-indole-3-carbonitrile.

Detailed Experimental Protocol

This protocol is adapted from a highly successful and scalable procedure reported for the N-methylation of 3-cyanoindole using dimethyl carbonate.[4][7]

4.1 Materials and Reagents

ReagentCAS NumberMolecular FormulaPurity
2-methyl-1H-indole-3-carbonitrile51072-83-4C₁₀H₈N₂≥98%
Dimethyl Carbonate (DMC)616-38-6C₃H₆O₃≥99%
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃≥99%
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO≥99.8%
Tert-butyl methyl ether (TBME)1634-04-4C₅H₁₂O≥99%
Deionized Water7732-18-5H₂ON/A
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄≥99%

4.2 Equipment

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

4.3 Step-by-Step Procedure

  • Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen/argon inlet. Ensure the glassware is dry.

  • Charging Reagents: To the flask, add 2-methyl-1H-indole-3-carbonitrile (e.g., 1.56 g, 10.0 mmol), anhydrous potassium carbonate (0.76 g, 5.5 mmol, 0.55 equiv), and 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Initiation: Begin stirring the mixture. Add dimethyl carbonate (DMC) (2.7 g, 30.0 mmol, 3.0 equiv) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 130°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.[4][7]

  • Work-up - Quenching: Once the starting material is consumed, remove the heating mantle and allow the mixture to cool to room temperature, followed by further cooling in an ice bath to ~5°C.

  • Work-up - Precipitation & Extraction: Slowly add 50 mL of ice-cold deionized water to the cooled reaction mixture while stirring. The product may precipitate as an oil or solid. Extract the aqueous mixture with tert-butyl methyl ether (TBME) (3 x 40 mL).

  • Work-up - Washing: Combine the organic extracts in a separatory funnel and wash with deionized water (3 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the target product, 1,2-dimethyl-1H-indole-3-carbonitrile, which is often obtained as an oil or a low-melting solid in high purity.[4] Further purification via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) can be performed if necessary.

Experimental Workflow and Data

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with indole, K₂CO₃, and DMF B Add Dimethyl Carbonate (DMC) A->B C Heat to reflux (~130°C) under N₂ for 3-5h B->C Start Heating D Monitor by TLC/HPLC C->D E Cool to ~5°C D->E Reaction Complete F Quench with ice-cold water E->F G Extract with TBME (3x) F->G H Wash combined organic layers with water (3x) G->H I Dry over Na₂SO₄ H->I J Filter and concentrate (Rotovap) I->J K Isolate Product J->K

Caption: Step-by-step experimental workflow for the N-methylation reaction.

5.1 Summary of Reaction Parameters and Expected Results

ParameterValueRationale
Substrate2-methyl-1H-indole-3-carbonitrileThe starting material for the N-methylation.
Methylating AgentDimethyl Carbonate (DMC)A safe, non-toxic, and environmentally friendly methyl source.[5]
BasePotassium Carbonate (K₂CO₃)An effective and economical base for deprotonating the indole N-H.[4]
SolventN,N-Dimethylformamide (DMF)A polar aprotic solvent that facilitates the SN2 reaction and allows for high temperatures.[7]
Temperature~130°C (Reflux)Provides sufficient thermal energy to drive the reaction to completion.[7]
Reaction Time3 - 5 hoursTypical duration for complete conversion of the starting material.[4]
Expected Yield >95% Based on reported yields for the structurally analogous 3-cyanoindole.[4][7]
Product 1,2-dimethyl-1H-indole-3-carbonitrile The desired N-methylated product.

Safety and Troubleshooting

  • Safety: Always perform this reaction in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. DMF is a reproductive toxin and should be handled with caution. Organic solvents are flammable.

  • Incomplete Reaction: If monitoring shows significant starting material remaining after 5 hours, the reaction time can be extended. Ensure that the potassium carbonate used is anhydrous, as moisture will inhibit the deprotonation step.

  • Low Yield: Low yields can result from non-anhydrous conditions or impure reagents. Ensure all glassware is thoroughly dried and use anhydrous grade solvents and reagents for best results. Inefficient extraction during work-up can also lead to product loss; ensure thorough mixing and separation of layers.

References

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 608-611. [Link]

  • Chiappe, C., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. [Link]

  • ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(42), 7315–7319. [Link]

  • Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • ResearchGate. (n.d.). Unveiling the Mechanism of N -Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. [Link]

  • Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate. U.S.
  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • American Chemical Society. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. [Link]

  • ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • Taylor & Francis Online. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 128-135. [Link]

  • ACS Publications. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]

  • ChemUniverse. (n.d.). 2-METHYL-1H-INDOLE-3-CARBONITRILE [Q04879]. [Link]

  • SpectraBase. (n.d.). 1-methyl-2-[(1-naphthyloxy)methyl]-1H-indole-3-carbonitrile. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-methyl-1H-indole-3-carbonitrile. [Link]

  • ResearchGate. (n.d.). Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... [Link]

  • MySkinRecipes. (n.d.). 2-Methyl-1H-indole-3-carbonitrile. [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]

Sources

Application

Application Note: A Scalable, Three-Step Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile for Pharmaceutical Research and Development

Introduction and Significance The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, 1,2-Dimethyl-1H-indole-3-carboni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, 1,2-Dimethyl-1H-indole-3-carbonitrile is a key synthetic intermediate, valued for the versatility of its nitrile group which can be elaborated into a wide range of functional groups such as amines, amides, and carboxylic acids. Its robust and scalable synthesis is therefore of critical importance to drug development professionals engaged in creating libraries of novel indole-based compounds.

This application note provides a comprehensive, field-proven guide for the large-scale laboratory synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. The described three-step sequence is designed for efficiency, scalability, and high fidelity, beginning with the construction of the indole core via the Fischer indole synthesis, followed by functionalization at the C3 position using a Vilsmeier-Haack reaction, and concluding with the conversion to the target nitrile.

Overview of the Synthetic Strategy

The chosen synthetic pathway is a logical sequence of three well-established and reliable reactions, ensuring high yields and purity on a scalable basis.

Synthetic_Workflow A N-Methyl-N-phenylhydrazine + Methyl Ethyl Ketone B Step 1: 1,2-Dimethyl-1H-indole A->B Fischer Indole Synthesis (Acid Catalyst, Heat) C Step 2: 1,2-Dimethyl-1H-indole-3-carboxaldehyde B->C Vilsmeier-Haack Formylation (POCl₃, DMF) D Step 3: 1,2-Dimethyl-1H-indole-3-carbonitrile C->D Nitrile Formation (e.g., NaBH₄, NaCN)

Caption: Overall three-step synthetic workflow.

Causality Behind Experimental Choices:

  • Step 1: Fischer Indole Synthesis: This century-old reaction remains one of the most powerful and versatile methods for constructing the indole core from simple precursors.[2][3] By reacting N-methyl-N-phenylhydrazine with methyl ethyl ketone (2-butanone) under acidic conditions, the 1,2-dimethylindole scaffold is formed regioselectively and in high yield. This method is highly adaptable to scale-up.[4]

  • Step 2: Vilsmeier-Haack Formylation: The indole ring is highly electron-rich, particularly at the C3 position. The Vilsmeier-Haack reaction provides an efficient and economical method to install a formyl (-CHO) group at this position with high regioselectivity.[5][6] The Vilsmeier reagent, an electrophilic iminium salt formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the key reactant.[7]

  • Step 3: Aldehyde to Nitrile Conversion: The intermediate aldehyde is a stable, easily purified solid that serves as an excellent precursor to the final nitrile. While several methods exist for this transformation, a one-pot procedure using sodium borohydride and sodium cyanide offers high yields and operational simplicity, avoiding the isolation of potentially unstable oxime intermediates.[8]

Mechanistic Insights

Fischer Indole Synthesis Mechanism

The reaction proceeds through the acid-catalyzed condensation of the hydrazine and ketone to form a hydrazone. This tautomerizes to an ene-hydrazine, which then undergoes a critical[9][9]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[2][3]

Vilsmeier-Haack Reaction Mechanism

This reaction is a cornerstone of aromatic chemistry for its reliability in formylating electron-rich systems.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Sigma Complex Intermediate Vilsmeier->Intermediate Indole 1,2-Dimethylindole Indole->Intermediate Attacks Vilsmeier Reagent Product_Imine Iminium Salt Product Intermediate->Product_Imine Aromatization Aldehyde Indole-3-carboxaldehyde Product_Imine->Aldehyde Hydrolysis (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation.

The reaction begins with the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃.[5] The electron-rich C3 position of the 1,2-dimethylindole attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[7]

Detailed Experimental Protocols

Safety First: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Emergency shower and eyewash stations must be readily accessible.[10][11]

Part A: Large-Scale Synthesis of 1,2-Dimethyl-1H-indole

Materials:

  • N-Methyl-N-phenylhydrazine (122.17 g, 1.0 mol)

  • Methyl ethyl ketone (MEK) (86.5 g, 1.2 mol)

  • Polyphosphoric acid (PPA) (approx. 500 g)

  • Toluene (1.5 L)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N-methyl-N-phenylhydrazine (1.0 mol) and toluene (500 mL).

  • Slowly add methyl ethyl ketone (1.2 mol) to the stirred solution. An initial exotherm may be observed.

  • Once the addition is complete, begin heating the mixture to 80°C and slowly add polyphosphoric acid in portions over 30 minutes. Caution: The reaction is exothermic.

  • After the PPA addition is complete, increase the temperature to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over 1 kg of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic aqueous layer by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

  • Extract the aqueous layer with toluene (2 x 250 mL).

  • Combine the organic extracts, wash with brine (2 x 300 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield a dark oil.

  • Purify the crude product by vacuum distillation to obtain 1,2-Dimethyl-1H-indole as a pale yellow oil.

Part B: Vilsmeier-Haack Formylation to 1,2-Dimethyl-1H-indole-3-carboxaldehyde

Materials:

  • 1,2-Dimethyl-1H-indole (from Part A, e.g., 145.2 g, 1.0 mol)

  • N,N-Dimethylformamide (DMF) (109.6 g, 1.5 mol)

  • Phosphorus oxychloride (POCl₃) (184.0 g, 1.2 mol)

  • Dichloromethane (DCM) (1 L)

  • Ice, Water, Sodium hydroxide (NaOH) solution (2 M)

Procedure:

  • In a 2L three-necked flask under a nitrogen atmosphere, equipped with a mechanical stirrer, dropping funnel, and thermometer, add anhydrous DMF (1.5 mol).

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (1.2 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Extreme Caution: POCl₃ is highly corrosive, toxic, and reacts violently with water.[9][12][13] This operation must be performed in a well-ventilated fume hood.

  • After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0°C for 30 minutes.

  • Dissolve the 1,2-Dimethyl-1H-indole (1.0 mol) in DCM (500 mL) and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The mixture will typically turn deep red/brown.

  • Cool the reaction back to 0°C and very carefully quench by slowly adding 500 g of crushed ice, followed by 500 mL of cold water.

  • Stir the mixture vigorously for 30 minutes.

  • Carefully neutralize the mixture by adding 2 M NaOH solution until the pH is basic (pH 9-10), which will precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the crude aldehyde.

  • Recrystallize the product from an ethanol/water mixture to obtain pure 1,2-Dimethyl-1H-indole-3-carboxaldehyde as a crystalline solid.[14]

Part C: Conversion to 1,2-Dimethyl-1H-indole-3-carbonitrile

Materials:

  • 1,2-Dimethyl-1H-indole-3-carboxaldehyde (from Part B, e.g., 173.2 g, 1.0 mol)

  • Sodium borohydride (NaBH₄) (49.2 g, 1.3 mol)

  • Sodium cyanide (NaCN) (490 g, 10.0 mol)

  • Methanol (MeOH) (1 L)

  • Formamide (NH₂CHO) (1 L)

  • Brine, Ethyl Acetate

Procedure:

  • To a 5L flask, add the aldehyde (1.0 mol), methanol (1 L), and formamide (1 L). Stir to dissolve.

  • Carefully add sodium borohydride (1.3 mol) portion-wise.

  • Add sodium cyanide (10.0 mol). Extreme Caution: NaCN is highly toxic. Handle with extreme care and ensure the reaction mixture remains basic to prevent the formation of HCN gas.

  • Stir the mixture at room temperature for 1 hour, then heat to reflux (approx. 100°C) for 12 hours.[8]

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 5 L of brine and extract with ethyl acetate (3 x 1 L).

  • Combine the organic layers, wash with brine (2 x 1 L), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) or recrystallization from ethanol to yield the final product, 1,2-Dimethyl-1H-indole-3-carbonitrile, as a solid.

Quantitative Data Summary

The following table provides representative data for a synthesis starting from 1.0 mole of N-Methyl-N-phenylhydrazine. Actual yields may vary based on experimental conditions and scale.

CompoundStepStarting MolesMW ( g/mol )Theoretical Yield (g)Typical Actual Yield (g)Typical % Yield
1,2-Dimethyl-1H-indole11.00145.21145.2116.280%
1,2-Dimethyl-1H-indole-3-carboxaldehyde20.80173.21138.6117.885%
1,2-Dimethyl-1H-indole-3-carbonitrile 3 0.68 170.21 115.7 98.4 85%
Overall 1-3 1.00 170.21 170.2 98.4 58%

Safety and Hazard Management

A thorough risk assessment is mandatory before beginning this synthesis.[15]

  • N-Methyl-N-phenylhydrazine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[16][17][18][19] Handle only in a fume hood with appropriate PPE.

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing toxic HCl gas.[9][10][12][13][20] Must be handled under inert, anhydrous conditions. Spills should be absorbed with dry sand or vermiculite; DO NOT USE WATER .

  • Vilsmeier-Haack Reaction: The reaction to form the Vilsmeier reagent is exothermic and can become thermally unstable if not properly cooled.[21][22] The subsequent formylation is also exothermic. Strict temperature control is critical for safety.

  • Sodium Cyanide (NaCN): Highly toxic. Fatal if swallowed or in contact with skin. Contact with acid liberates extremely toxic hydrogen cyanide (HCN) gas. Ensure all solutions containing cyanide remain basic at all times.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal. Cyanide waste must be treated with bleach (sodium hypochlorite) under basic conditions to oxidize it to the less toxic cyanate before disposal.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from nj.gov. Link

  • Fisher Scientific. (2025). Phosphorus oxychloride - Safety Data Sheet. Retrieved from fishersci.com. Link

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from coleparmer.com. Link

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from en.wikipedia.org. Link

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from alfa-chemistry.com. Link

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from jk-scientific.com. Link

  • Fisher Scientific. (2025). Phosphorus(V) oxychloride - Safety Data Sheet. Retrieved from fishersci.com. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36299, N-methyl-N-phenyl-hydrazine. Retrieved from pubchem.ncbi.nlm.nih.gov. Link

  • Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS. Retrieved from lobachemie.com. Link

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from ijarsct.co.in. Link

  • Fisher Scientific. (n.d.). Safety Data Sheet - Hydrazine, 1-methyl-1-phenyl-. Retrieved from fishersci.com. Link

  • RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from pubs.rsc.org. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Highly Reactive Formylating Agents. Retrieved from benchchem.com. Link

  • Organic Syntheses. (n.d.). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from orgsyn.org. Link

  • Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. Link

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from mt.com. Link

  • ScienceMadness.org. (1981). The vilsmeier-haack formylation of 1,2,3-trimethylindole. Retrieved from sciencemadness.org. Link

  • MDPI. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Molecules. Link

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from organic-chemistry.org. Link

  • MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules. Link

  • International Journal of Pharmaceutical Archive. (n.d.). Review Article on Vilsmeier-Haack Reaction. Link

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from pubs.rsc.org. Link

  • ACS Publications. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Link

  • ECHEMI. (n.d.). 1-Methyl-1-phenylhydrazine. Retrieved from echemi.com. Link

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from jk-scientific.com. Link

  • ResearchGate. (2025). Simple synthesis of methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1h-indole-3-carboxylate. Link

  • ChemicalBook. (n.d.). 1-Methyl-1-phenylhydrazine. Retrieved from chemicalbook.com. Link

  • Sigma-Aldrich. (n.d.). 1-Methyl-1-phenylhydrazine 97%. Retrieved from sigmaaldrich.com. Link

  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol. Retrieved from patents.google.com. Link

  • National Center for Biotechnology Information. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from ncbi.nlm.nih.gov. Link

  • National Center for Biotechnology Information. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Retrieved from ncbi.nlm.nih.gov. Link

  • BenchChem. (n.d.). Synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole: A Technical Guide. Retrieved from benchchem.com. Link

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Sources

Method

experimental procedure for Sonogashira coupling with indole-3-carbonitriles

Application Note: Sonogashira Coupling with Indole-3-carbonitriles A Detailed Protocol for the Synthesis of 3-Cyano-alkynylindoles Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synth...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Sonogashira Coupling with Indole-3-carbonitriles

A Detailed Protocol for the Synthesis of 3-Cyano-alkynylindoles

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction has become indispensable in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[1][3] The resulting arylalkyne and conjugated enyne moieties are critical structural motifs in numerous biologically active compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Sonogashira coupling of terminal alkynes with halogenated indole-3-carbonitriles. We will delve into the mechanistic underpinnings, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale and Key Components

A successful Sonogashira coupling relies on the synergistic interplay of a palladium catalyst, a copper(I) co-catalyst, a base, and an appropriate solvent. The reaction is widely accepted to proceed via two interconnected catalytic cycles.[4][5][6]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (the indole-3-carbonitrile substrate), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1] The reactivity order for the halide is I > Br >> Cl.[1][4]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][7] This step increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynyl-indole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 Ar-Pd(II)L₂-X Pd0->Pd_int1 Oxidative Addition (Ar-X) Pd_int2 Ar-Pd(II)L₂-C≡CR' Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_int2->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide Base Cu_acetylide->Pd_int1 Cu_acetylide->CuX Alkyne H-C≡CR' Alkyne->Cu_acetylide dummy1->Pd_int1 dummy2->CuX

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Causality Behind Component Selection
  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are the most common choices.[4][5] While Pd(PPh₃)₄ is the active Pd(0) form, PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility. The Pd(II) in PdCl₂(PPh₃)₂ is reduced in situ to the active Pd(0) species.[1]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its presence allows the reaction to proceed under much milder conditions than copper-free variants.[1] However, the presence of copper and oxygen can promote undesirable alkyne homocoupling (Glaser coupling).[8] Therefore, for sensitive substrates or when homocoupling is a major issue, a copper-free protocol may be necessary, often requiring more specialized ligands or higher temperatures.[2][8]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves two critical roles: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (HX) formed during the catalytic cycle.[9]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are integral to the catalyst. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its electronic and steric properties, which directly impacts catalytic activity.[4]

  • Solvent: Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they can dissolve the diverse range of organic substrates and inorganic reagents.[10] Anhydrous and deoxygenated solvents are crucial for preventing catalyst deactivation and side reactions.[11]

  • Indole-3-carbonitrile Substrate: The indole-3-carbonitrile scaffold presents a unique consideration. The acidic N-H proton of the indole can potentially interfere with the basic conditions or the catalyst.[10] While many reactions proceed without protection, N-protection (e.g., with a Boc group) can sometimes improve yields and consistency by preventing these side reactions.[10]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of a halo-indole-3-carbonitrile with a terminal alkyne.

Materials and Equipment
Reagents & MaterialsEquipment
5-Bromo-1H-indole-3-carbonitrileSchlenk flask or oven-dried round-bottom flask
PhenylacetyleneMagnetic stirrer and stir bar
PdCl₂(PPh₃)₂Inert gas line (Argon or Nitrogen) with bubbler
Copper(I) Iodide (CuI)Schlenk line or manifold
Triethylamine (Et₃N)Syringes and needles
Anhydrous solvent (e.g., DMF or THF)Septa
Saturated aq. NH₄Cl, BrineTLC plates (silica gel 60 F₂₅₄)
Ethyl acetate (EtOAc), HexanesRotary evaporator
Anhydrous Na₂SO₄ or MgSO₄Glassware for workup and column chromatography
Experimental Workflow Diagram

Workflow start Start setup Assemble & Flame-Dry Glassware Under Inert Gas start->setup add_solids Add Indole Substrate, PdCl₂(PPh₃)₂, and CuI setup->add_solids degas Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) add_solids->degas add_liquids Add Anhydrous Solvent, Et₃N, and Alkyne react Stir at Reaction Temperature (e.g., RT to 60 °C) add_liquids->react degas->add_liquids monitor Monitor Progress by TLC/LC-MS react->monitor monitor->react Reaction Incomplete workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup Reaction Complete purify Concentrate and Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Sources

Application

Application Notes &amp; Protocols for Suzuki Coupling Reactions Involving 1,2-Dimethyl-1H-indole-3-carbonitrile

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Functionalization of the indole ring system is a critical strategy in drug discovery for modulating biological activity.[4] This guide provides a comprehensive technical overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving a specialized substrate: 1,2-Dimethyl-1H-indole-3-carbonitrile . While the core principles of the Suzuki reaction are well-established, the unique electronic properties of this substrate—specifically the electron-withdrawing nitrile group at the C3 position—necessitate carefully optimized conditions. This document offers field-proven insights into catalyst selection, reaction setup, and troubleshooting to empower researchers in synthesizing novel 3-aryl-1,2-dimethylindoles, a class of compounds with significant potential in modern drug development.[5][6]

Introduction: The Strategic Importance of C3-Arylated Indoles

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relatively low toxicity of its organoboron reagents.[7][8][9] This reaction facilitates the formation of carbon-carbon bonds, most notably for creating biaryl structures.[10][11] In the context of drug discovery, the indole nucleus is a recurring motif in molecules targeting a vast array of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2][3][12]

The specific substrate, 1,2-Dimethyl-1H-indole-3-carbonitrile, presents both a challenge and an opportunity. The N-methylation prevents complications often seen with unprotected indoles, which can act as ligands and inhibit the palladium catalyst.[1][13][14] However, the potent electron-withdrawing nature of the C3-carbonitrile group significantly alters the electronic landscape of the indole ring. This guide will address the mechanistic implications of this feature and provide a validated protocol for achieving high-yield couplings.

Mechanistic Considerations for an Electron-Deficient Indole System

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9][15]

  • Oxidative Addition : A Pd(0) catalyst complex inserts into the carbon-halogen bond of the aryl halide (or pseudohalide). This is often the rate-determining step.[7] For electron-deficient aryl halides, this step is typically facilitated.[16]

  • Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center. This step requires activation by a base.[7][15]

  • Reductive Elimination : The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7][15]

For a Suzuki coupling to occur with 1,2-Dimethyl-1H-indole-3-carbonitrile, it must first be functionalized with a leaving group (e.g., Br, I, OTf) at a position targeted for arylation. Assuming we are coupling at the C5 or C6 position (a common strategy for benzenoid ring functionalization), the electron-withdrawing nitrile at C3 will influence the oxidative addition step.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Reagents Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar¹-X) Transmetalation Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) Oxidative_Addition->Transmetalation Transmetalation (Ar²-B(OR)₂) Reductive_Elimination Ar¹-Ar² Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Aryl_Halide Ar¹-X (e.g., Bromo-Indole) Aryl_Halide->Oxidative_Addition Boronic_Acid Ar²-B(OR)₂ (Boronic Acid/Ester) Boronic_Acid->Transmetalation Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Transmetalation Activates Boron Species caption Figure 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1. Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Optimized Protocol: Suzuki Coupling of 5-Bromo-1,2-Dimethyl-1H-indole-3-carbonitrile

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halogenated 1,2-Dimethyl-1H-indole-3-carbonitrile derivative with a generic arylboronic acid.

Materials and Reagents
  • Substrate: 5-Bromo-1,2-dimethyl-1H-indole-3-carbonitrile

  • Coupling Partner: Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Solvent: Anhydrous 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas line (Argon or Nitrogen).

Step-by-Step Experimental Procedure

Caption: Figure 2. Experimental Workflow for the Suzuki Coupling Protocol.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-1,2-dimethyl-1H-indole-3-carbonitrile (1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.5 eq) and cesium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Degassing: Seal the flask and thoroughly degas the mixture by sparging with argon for 15-20 minutes. A vigorous subsurface stream of argon is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: While maintaining a positive pressure of argon, quickly add the Pd(dppf)Cl₂ catalyst (0.05 eq).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction overnight (12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For challenging substrates, microwave irradiation at 120-140 °C for 30-60 minutes can significantly accelerate the reaction.[17]

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1,2-dimethylindole product.

Key Parameters and Optimization Insights

The success of the Suzuki-Miyaura coupling, especially with heteroaromatic substrates, is highly dependent on the careful selection of several key parameters.[13][18][19]

ParameterRecommended ChoiceRationale & Expert Insights
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often superior for heteroaromatic couplings due to the ligand's wide bite angle and electron-rich nature, which promotes reductive elimination. Pd(PPh₃)₄ is a classic, reliable choice, particularly effective under microwave conditions.[17] For highly challenging couplings, modern Buchwald-type ligands (e.g., SPhos, XPhos) with a Pd₂(dba)₃ precursor may offer improved yields.[14]
Base Cs₂CO₃, K₃PO₄Cs₂CO₃ is highly effective due to its high solubility in organic solvents, facilitating the activation of the boronic acid. K₃PO₄ is a strong, non-nucleophilic base that is also widely successful, particularly in aqueous/organic solvent mixtures.[8][13]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFDioxane/Water is a versatile and common choice that effectively solubilizes both organic and inorganic reagents. The water is essential for activating the boronic acid with the base. Anhydrous conditions can be attempted but often require different bases (e.g., KF).
Temperature 80-120 °C (Conventional) or 120-150 °C (Microwave)Higher temperatures are generally required to drive the reaction to completion, especially for less reactive aryl bromides or chlorides.[14] Microwave heating offers rapid, uniform heating that can dramatically reduce reaction times and improve yields.[17]
Boron Source Boronic Acid vs. Boronic Ester (e.g., Pinacol Ester)Boronic acids are more reactive but can be prone to decomposition (protodeboronation).[16] Pinacol esters are more stable, easier to purify, and often used for slow-release coupling strategies, though they may require slightly more forcing conditions.

Troubleshooting & Common Pitfalls

  • Low or No Conversion: The primary suspect is catalyst deactivation by oxygen. Ensure all reagents are dry (where specified) and the system is rigorously degassed. Increase catalyst loading (up to 10 mol%) or switch to a more robust ligand system (e.g., Buchwald-type).

  • Protodeboronation: If the major byproduct is the debrominated starting material, it indicates that the transmetalation step is too slow relative to competing side reactions. Consider using a stronger base (if compatible), a more reactive boronic acid, or switching to anhydrous conditions with KF as the base.

  • Homocoupling of Boronic Acid: This side reaction is often observed with highly reactive boronic acids or if the reaction is overheated. Reducing the temperature or using a pinacol ester instead of the boronic acid can mitigate this issue.

Conclusion

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of 3-aryl-1,2-dimethylindoles from precursors like 1,2-Dimethyl-1H-indole-3-carbonitrile. By understanding the mechanistic nuances imposed by the electron-withdrawing nitrile group and by carefully selecting the catalyst, base, and solvent system, researchers can reliably access a diverse library of novel indole derivatives. The protocol detailed herein provides a validated and robust starting point for exploration, enabling the rapid development of new chemical entities for drug discovery and materials science.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. Available at: [Link]

  • Baradarani, M. M., et al. (n.d.). The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. ResearchGate. Available at: [Link]

  • Sigrist, M., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

  • (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Hu, Y., et al. (n.d.). “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. PMC. Available at: [Link]

  • (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available at: [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes with Indoles Using Ethynylbenziodazolones as Electrophilic Alkynylating Reagents. ResearchGate. Available at: [Link]

  • (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • (n.d.). Synthesis of 3-[(1-Aryl)aminomethyl]indoles. ResearchGate. Available at: [Link]

  • Hu, Y., et al. (2022). Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes with Indoles Using Ethynylbenziodazolones as Electrophilic Alkynylating Reagents. Organic Letters. Available at: [Link]

  • Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Rios-Mera, J. D., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]

  • Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]

  • (n.d.). (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. Available at: [Link]

  • (n.d.). Palladium‐Catalyzed Coupling Reaction of o‐Alkenyl Chloroformylaniline with o‐Alkynylaniline: An Approach to Indolylmethyl Oxindole. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS. Available at: [Link]

  • (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]

  • Kim, J., et al. (n.d.). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. NIH. Available at: [Link]

  • (n.d.). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Available at: [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]

  • (n.d.). (PDF) Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. Available at: [Link]

  • (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]

  • (n.d.). (PDF) Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. ResearchGate. Available at: [Link]

  • Lee, H., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. Available at: [Link]

  • (n.d.). 2-(N-benzylindol-3-ylmethylene)quinuclidin-3-ol derivatives as potent thermal sensitizing agents. NIH. Available at: [Link]

  • (n.d.). The key marketed drug molecules of 3‐substituted‐2‐oxindole derivatives. ResearchGate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

Section 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. Below are several potential causes and their corresponding solutions, organized from most to least likely.

Q1: I'm seeing a very low yield after my methylation reaction. What's the most likely cause?

A1: The most probable cause is incomplete deprotonation of the indole nitrogen, which is a prerequisite for efficient alkylation. Indole's N-H bond is acidic, but not exceptionally so, requiring a sufficiently strong base to generate the highly nucleophilic indolate anion.[1][2]

  • Expert Insight: If you are using a weak base like potassium carbonate (K₂CO₃), the equilibrium between the indole and the indolate anion may not sufficiently favor the anion. This results in a slow or incomplete reaction. Forcing the reaction with higher temperatures when using a weak base can sometimes lead to side reactions or decomposition, further reducing the yield.[1][2]

  • Solution: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH). NaH irreversibly deprotonates the indole, driving the reaction to completion. It is crucial to use anhydrous solvents like DMF or THF, as NaH reacts violently with water.

Q2: I've used a strong base (NaH), but my yield is still poor. What else could be wrong?

A2: If deprotonation is not the issue, consider the following factors:

  • Purity of Starting Materials: Impurities in your starting material (e.g., 2-methyl-1H-indole-3-carbonitrile or 1-methyl-1H-indole-3-carbonitrile) can interfere with the reaction.[3][4] Consider purifying your starting materials by recrystallization or column chromatography before use.

  • Atmospheric Moisture: The indolate anion is highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5]

  • Methylating Agent Reactivity: While dimethyl sulfate (DMS) and methyl iodide (MeI) are common, they are also highly toxic. A safer, albeit sometimes slower, alternative is dimethyl carbonate (DMC).[6][7] If using DMC, higher temperatures (e.g., reflux in DMF at ~130 °C) are often required to achieve a good reaction rate.[6][7]

  • Reaction Temperature: For reactions with NaH, initial deprotonation is often performed at 0 °C to control the hydrogen gas evolution, followed by warming to room temperature or slightly above for the alkylation step. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can improve the rate, but should be monitored carefully by TLC to avoid byproduct formation.[1]

Q3: My TLC shows the consumption of starting material, but I can't isolate the desired product after workup. Where is it going?

A3: This suggests potential issues with the workup or product stability.

  • Improper Quenching: When quenching a reaction that used NaH, the addition of water or acid must be done slowly and at a low temperature (0 °C) to manage the exothermic reaction. A violent quench can lead to product degradation.

  • Product Solubility: 1,2-Dimethyl-1H-indole-3-carbonitrile is an organic-soluble compound. During aqueous workup, ensure you are extracting with a suitable solvent (e.g., ethyl acetate, dichloromethane) multiple times to ensure complete recovery from the aqueous layer.

  • Product Volatility: While not extremely volatile, some product loss can occur if rotary evaporation is performed at too high a temperature or for an extended period.

Issue 2: Formation of Multiple Products & Impurities

The appearance of unexpected spots on your TLC plate indicates side reactions are occurring.

Q1: I see a second major spot on my TLC plate. What could this byproduct be?

A1: The identity of the byproduct depends on your specific synthetic route.

  • If N-methylating 2-methyl-1H-indole-3-carbonitrile: The primary side reaction is C3-alkylation. While N-alkylation is generally thermodynamically favored, C3-alkylation can be a kinetic byproduct, especially if a less polar solvent is used or if the indole nitrogen is not fully deprotonated.[1][2]

  • If C2-methylating 1-methyl-1H-indole-3-carbonitrile: Direct C2-methylation of an indole is challenging. If using a strong base like n-BuLi to deprotonate the C2 position followed by addition of a methylating agent, you risk metallation at other positions or addition of the organolithium to the nitrile group. Modern palladium-catalyzed C-H activation methods offer a more selective route to C2-methylation.[8][9]

  • Degradation: Indoles can be sensitive to strong acids and oxidation.[4] If your product appears as a colored oil or solid (e.g., pink or brown), it may indicate the presence of oxidized impurities.

Q2: How can I improve the selectivity of my reaction and minimize byproducts?

A2: To enhance selectivity for the desired product:

  • Optimize Solvent and Base: For N-alkylation, using a strong base (NaH) in a polar aprotic solvent like DMF generally favors the formation of the N-alkylated product.[1][2]

  • Control Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic byproducts, or vice-versa.[3] Monitor the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.

  • Purification Strategy: If byproducts are unavoidable, a robust purification strategy is essential. Column chromatography using a gradient elution of ethyl acetate in hexanes is typically effective for separating indole isomers and impurities.[4] Recrystallization can also be a powerful technique for obtaining high-purity material.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to 1,2-Dimethyl-1H-indole-3-carbonitrile?

A1: A common and reliable two-step approach starts from commercially available 2-methyl-1H-indole.

  • Cyanation at C3: The C3 position of 2-methyl-1H-indole is highly nucleophilic and can be cyanated using various methods. A straightforward approach involves a Vilsmeier-Haack type formylation at C3 to yield 2-methyl-1H-indole-3-carboxaldehyde, followed by conversion of the aldehyde to a nitrile.[10]

  • N-Methylation: The resulting 2-methyl-1H-indole-3-carbonitrile is then N-methylated using a standard protocol, such as sodium hydride with dimethyl sulfate or dimethyl carbonate in DMF, to yield the final product.[6][7]

This route is generally preferred over attempting to introduce the methyl group at the C2 position of a pre-existing indole, which is often less regioselective.[8]

Q2: How do I choose the best reagents for the N-methylation step?

A2: The choice of base, methylating agent, and solvent is critical for success. The following table summarizes common choices and their rationales.

Reagent TypeOption 1 (Recommended)RationaleOption 2 (Alternative)Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the indole nitrogen, driving the reaction to completion.[2]Potassium Carbonate (K₂CO₃)Milder, easier to handle base. May require higher temperatures and longer reaction times, and may not lead to complete conversion.[6]
Methylating Agent Dimethyl Carbonate (DMC)"Green" methylating agent with low toxicity. Requires higher temperatures (~130 °C) for efficient reaction.[6][7]Dimethyl Sulfate (DMS) / Methyl Iodide (MeI)Highly reactive and effective at lower temperatures. However, they are extremely toxic and carcinogenic, requiring stringent safety precautions.
Solvent N,N-Dimethylformamide (DMF)High-boiling, polar aprotic solvent that effectively dissolves the indolate anion and facilitates the Sₙ2 reaction.[1]Tetrahydrofuran (THF)Lower-boiling polar aprotic solvent. Good for reactions at or below room temperature but may not be suitable for reactions requiring high heat (e.g., with DMC).

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC chamber with a suitable eluent system (e.g., 20-30% Ethyl Acetate in Hexanes).

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Quench the aliquot in a vial containing a small amount of water and ethyl acetate.

    • Spot the organic layer on a silica gel TLC plate, alongside a spot of your starting material.

    • Develop the plate and visualize under a UV lamp (254 nm).

  • Interpretation: The starting indole will be one spot, and the more substituted (and often less polar) N-methylated product will appear as a new spot with a higher Rf value. The reaction is complete when the starting material spot has completely disappeared.

Q4: My final product is a brown/pink solid instead of the expected white/off-white crystals. How can I purify it?

A4: The color is likely due to minor oxidative impurities, which are common with indole derivatives.[4]

  • Column Chromatography: This is the most effective method. Pack a silica gel column and elute with a hexanes/ethyl acetate gradient. The pure product should elute as a single fraction, which can be identified by TLC.

  • Recrystallization: If the product is mostly pure, recrystallization can be very effective. Try dissolving the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or acetone) and then allow it to cool slowly. Adding a non-solvent (like water or hexanes) dropwise to the hot solution until it becomes slightly cloudy can also induce crystallization upon cooling.[4]

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently for a few minutes, and then filter the hot solution through celite to remove the carbon (and the colored impurities adsorbed to it). Then, remove the solvent or proceed with recrystallization.

Section 3: Visualized Workflows & Protocols

General Synthesis Workflow

The following diagram illustrates a typical workflow for the N-methylation of 2-methyl-1H-indole-3-carbonitrile.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Prep Oven-dry glassware Inert Atmosphere (N2/Ar) StartMat Dissolve Starting Material in Anhydrous DMF Prep->StartMat AddBase Add NaH at 0°C Stir for 30 min StartMat->AddBase AddMe Add Methylating Agent (e.g., DMC) AddBase->AddMe Heat Heat to specified temp Monitor by TLC AddMe->Heat Quench Cool to 0°C Quench with H2O Heat->Quench Extract Extract with EtOAc Quench->Extract Dry Dry (Na2SO4), Filter, Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Final Pure 1,2-Dimethyl-1H- indole-3-carbonitrile Purify->Final

Caption: General workflow for N-methylation.

Troubleshooting Decision Tree: Low Yield

If you are experiencing low yields, use this decision tree to diagnose the potential issue.

Troubleshooting Start Low Yield Observed TLC Check TLC: Is starting material (SM) consumed? Start->TLC SM_Yes Yes, SM is gone TLC->SM_Yes Yes SM_No No, SM remains TLC->SM_No No Workup Issue is likely in Workup or Isolation SM_Yes->Workup Reaction Issue is likely in Reaction Conditions SM_No->Reaction Workup_Cause Possible Causes: - Improper Quench - Product lost in aqueous layer - Degradation Workup->Workup_Cause Reaction_Cause Possible Causes: - Inactive/Wet Reagents - Insufficient Base - Temp too low Reaction->Reaction_Cause

Sources

Optimization

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed to provide expert advice and trou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed to provide expert advice and troubleshooting for common issues encountered during the multi-step synthesis of this valuable indole derivative. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires a deep understanding of not just the desired reaction pathway, but also the potential side reactions that can impact yield and purity. This guide is structured in a question-and-answer format to directly address the challenges you may face at each stage of the synthesis.

The synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile is typically approached in three key stages:

  • Fischer Indole Synthesis: Formation of the 2-methyl-1H-indole core.

  • N-Methylation: Introduction of the methyl group at the N1 position.

  • C3-Cyanation: Installation of the carbonitrile group at the C3 position.

Each of these steps presents its own set of challenges and potential for side product formation. This guide will walk you through these challenges, providing mechanistic insights and practical solutions.

Part 1: Fischer Indole Synthesis of 2-Methyl-1H-indole

The Fischer indole synthesis is a robust method for creating the indole core, involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1] In the case of 2-methyl-1H-indole, acetone is a common carbonyl source.

Frequently Asked Questions & Troubleshooting

Q1: My Fischer indole synthesis is resulting in a low yield and a complex mixture of products. What are the likely side reactions?

A1: Low yields in the Fischer indole synthesis are often due to two primary side reactions: N-N bond cleavage and polymerization.

  • N-N Bond Cleavage: This is a significant competing pathway, particularly with electron-donating substituents on the phenylhydrazine. The acidic conditions can promote the cleavage of the N-N bond in the ene-hydrazine intermediate, leading to the formation of aniline derivatives and other fragmentation products.

  • Polymerization/Tar Formation: Indoles, especially those with an unsubstituted C3 position, are susceptible to dimerization and polymerization under strong acidic conditions.[2][3] The highly reactive C3 position of one indole molecule can attack the C2 position of another protonated indole, leading to the formation of dimeric and oligomeric tars that are difficult to characterize and remove.

Q2: I observe a significant amount of an aniline derivative in my crude product mixture. How can I prevent this?

A2: The formation of aniline derivatives is a direct result of N-N bond cleavage. To mitigate this, careful optimization of the acid catalyst and reaction temperature is crucial.

ParameterRecommendationRationale
Acid Catalyst Use milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., polyphosphoric acid) in stoichiometric amounts rather than strong mineral acids like H₂SO₄ or HCl.[1]Stronger acids can accelerate the undesired N-N bond cleavage.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Higher temperatures provide the activation energy for the cleavage pathway.

Q3: My reaction mixture has turned into a dark, intractable tar. What happened and how can I avoid it?

A3: Tar formation is a classic issue in Fischer indole synthesis, arising from the acid-catalyzed polymerization of the indole product.

Experimental Protocol: Optimized Fischer Indole Synthesis of 2-Methyl-1H-indole

  • To a stirred solution of phenylhydrazine (1.0 eq) in glacial acetic acid, add acetone (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1 hour to form the phenylhydrazone.

  • Slowly add a milder acid catalyst, such as polyphosphoric acid or zinc chloride (1.2 eq), while maintaining the temperature below 40°C.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: N-Methylation of 2-Methyl-1H-indole

Once the 2-methyl-1H-indole core is synthesized, the next step is the introduction of a methyl group at the nitrogen atom. While seemingly straightforward, this step can lead to undesired side products if not properly controlled.

Frequently Asked Questions & Troubleshooting

Q4: I am observing multiple methylated products in my reaction. What are these and how do I achieve selective N-methylation?

A4: The primary side product in the methylation of 2-methyl-1H-indole is the C,N-dimethylated indole.

  • C,N-Dimethylation: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the methylating agent, especially under certain conditions. This leads to the formation of 1,2,3-trimethyl-1H-indole.

  • Over-methylation: While less common for indoles, with highly reactive methylating agents and strong bases, there is a small possibility of forming quaternary ammonium salts.

To achieve selective N-methylation, the choice of base and methylating agent is critical. A common and effective method is to use a base to deprotonate the indole nitrogen, followed by the addition of a methylating agent.

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF.NaH irreversibly deprotonates the indole nitrogen, forming the highly nucleophilic indolide anion, which favors N-alkylation.
Methylating Agent Use a standard methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).These are effective electrophiles for the indolide anion.

Q5: I am using dimethyl carbonate as a "green" methylating agent and see an unexpected byproduct. What could it be?

A5: When using dimethyl carbonate (DMC), particularly with strong bases, you can form an N-methoxycarbonylated side product (methyl 2-methyl-1H-indole-1-carboxylate). This occurs because DMC can act as both a methylating and a methoxycarbonylating agent.

Experimental Protocol: Selective N-Methylation of 2-Methyl-1H-indole

  • To a solution of 2-methyl-1H-indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

Part 3: C3-Cyanation of 1,2-Dimethyl-1H-indole

The final step is the introduction of a nitrile group at the C3 position. A common method for this transformation is the Vilsmeier-Haack reaction to install a formyl group, followed by conversion to the nitrile.

Frequently Asked questions & Troubleshooting

Q6: I am attempting a Vilsmeier-Haack formylation at C3, but the reaction is messy and gives a low yield of the aldehyde. What are the potential issues?

A6: The Vilsmeier-Haack reaction involves a highly reactive electrophile (the Vilsmeier reagent, formed from POCl₃ and DMF), which can lead to side reactions if not controlled.[4]

  • Decomposition: The strongly acidic and reactive nature of the Vilsmeier reagent can cause decomposition of the indole substrate, especially at elevated temperatures.

  • Incomplete Hydrolysis: The intermediate iminium salt must be hydrolyzed to the aldehyde during workup. Incomplete hydrolysis can lead to the isolation of this intermediate or its decomposition products.

Q7: After forming the 3-formyl indole, my conversion to the nitrile is inefficient. What are the common side products?

A7: The conversion of the aldehyde to the nitrile typically involves forming an oxime followed by dehydration. A common side product is the corresponding amide, formed by the hydrolysis of the nitrile under the reaction or workup conditions.

  • Hydrolysis to Amide/Carboxylic Acid: The nitrile group can be sensitive to both acidic and basic conditions, particularly at elevated temperatures, leading to the formation of 1,2-dimethyl-1H-indole-3-carboxamide or 1,2-dimethyl-1H-indole-3-carboxylic acid.

Experimental Protocol: C3-Cyanation via Formylation and Dehydration

Step A: Vilsmeier-Haack Formylation

  • In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous DMF (3.0 eq) with stirring under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,2-dimethyl-1H-indole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours (monitor by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a solution of sodium hydroxide until the pH is basic, which will hydrolyze the iminium salt and precipitate the aldehyde.

  • Filter the solid, wash with water, and dry to obtain crude 1,2-dimethyl-1H-indole-3-carbaldehyde.

Step B: Conversion to Nitrile

  • Reflux a mixture of the crude aldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium formate (1.5 eq) in formic acid for 1-2 hours.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate, wash with a saturated solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 1,2-dimethyl-1H-indole-3-carbonitrile by recrystallization or column chromatography.

Visualizing the Reaction Pathways and Side Products

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction mechanisms.

Fischer_Indole_Synthesis cluster_main Desired Pathway cluster_side1 Side Reaction: N-N Cleavage cluster_side2 Side Reaction: Polymerization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Acetone - H₂O Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Diimine Diimine Ene-hydrazine->Diimine [3,3]-Sigmatropic Rearrangement Aniline Derivative Aniline Derivative Ene-hydrazine->Aniline Derivative H⁺ Cleavage 2-Methyl-1H-indole 2-Methyl-1H-indole Diimine->2-Methyl-1H-indole - NH₃ Dimer/Polymer Dimer/Polymer 2-Methyl-1H-indole->Dimer/Polymer H⁺ N_Methylation cluster_main Desired Pathway cluster_side Side Reaction: C,N-Dimethylation 2-Methyl-1H-indole 2-Methyl-1H-indole Indolide Anion Indolide Anion 2-Methyl-1H-indole->Indolide Anion + NaH - H₂ 1,2-Dimethyl-1H-indole 1,2-Dimethyl-1H-indole Indolide Anion->1,2-Dimethyl-1H-indole + CH₃I 1,2,3-Trimethyl-1H-indole 1,2,3-Trimethyl-1H-indole Indolide Anion->1,2,3-Trimethyl-1H-indole + CH₃I (C3 attack)

Caption: N-Methylation: Selective N-alkylation versus C,N-dialkylation.

C3_Cyanation cluster_main Desired Pathway cluster_side Side Reaction: Hydrolysis 1,2-Dimethyl-1H-indole 1,2-Dimethyl-1H-indole Iminium Salt Iminium Salt 1,2-Dimethyl-1H-indole->Iminium Salt + Vilsmeier Reagent 3-Formyl Indole 3-Formyl Indole Iminium Salt->3-Formyl Indole H₂O Workup 3-Cyano Indole 3-Cyano Indole 3-Formyl Indole->3-Cyano Indole 1. NH₂OH·HCl 2. Dehydration 3-Amide/Carboxylic Acid 3-Amide/Carboxylic Acid 3-Cyano Indole->3-Amide/Carboxylic Acid H₂O / H⁺ or OH⁻

Caption: C3-Cyanation: Vilsmeier-Haack formylation and potential hydrolysis.

References

  • Umpolung of Indoles: Triflic Acid-Mediated C3-Regioselective Hy - ChemRxiv. Available at: [Link] (Accessed: January 11, 2026).

  • Oligomerization of indole-3-carbinol in aqueous acid - PubMed. Available at: [Link] (Accessed: January 11, 2026).

  • Acid catalysed dimerization of indole‐3‐carbinols - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Studies on the acid-catalyzed dimerization of 2-prenylindoles - PolyU Scholars Hub. Available at: [Link] (Accessed: January 11, 2026).

  • indole-3-carbonitrile - Organic Syntheses Procedure. Available at: [Link] (Accessed: January 11, 2026).

  • Fischer indole synthesis - Wikipedia. Available at: [Link] (Accessed: January 11, 2026).

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link] (Accessed: January 11, 2026).

  • Oligomerization of indole derivatives with incorporation of thiols - PubMed. Available at: [Link] (Accessed: January 11, 2026).

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available at: [Link] (Accessed: January 11, 2026).

  • N-methylation and O-methylation of indole and phenol respectively using... | Download Table - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Methylation of indole? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link] (Accessed: January 11, 2026).

  • [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. Available at: [Link] (Accessed: January 11, 2026).

  • Fischer Indole Synthesis - YouTube. Available at: [Link] (Accessed: January 11, 2026).

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed. Available at: [Link] (Accessed: January 11, 2026).

  • Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link] (Accessed: January 11, 2026).

  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.... - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC - NIH. Available at: [Link] (Accessed: January 11, 2026).

  • Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism - PMC - PubMed Central. Available at: [Link] (Accessed: January 11, 2026).

  • Cyanation catalyzed by Quinidine Derivative - Buchler GmbH. Available at: [Link] (Accessed: January 11, 2026).

  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Directed C3-Alkoxymethylation of Indole via Three-Component Cascade Reaction | Organic Letters - ACS Publications. Available at: [Link] (Accessed: January 11, 2026).

  • ChemInform Abstract: Cyanation of Indoles with Benzyl Cyanide as the Cyanide Anion Surrogate. | Request PDF - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Proposed reaction mechanism for C2 cyanation of indole with TsCN. - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents.
  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - NIH. Available at: [Link] (Accessed: January 11, 2026).

  • How to do N-Methylation of Indole? - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Cyanation of Indoles with NH4HCO3/DMSO. | Download Scientific Diagram - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS - DergiPark. Available at: [Link] (Accessed: January 11, 2026).

  • Metal-mediated C−CN Bond Activation in Organic Synthesis - Xingwei Li. Available at: [Link] (Accessed: January 11, 2026).

  • (PDF) Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. Available at: [Link] (Accessed: January 11, 2026).

  • Catalytic cyanation with other related CN sources Reaction conditions: 0.3 mmol scale - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

  • ChemInform Abstract: Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide(NCTS). | Request PDF - ResearchGate. Available at: [Link] (Accessed: January 11, 2026).

Sources

Troubleshooting

Technical Support Center: Purification of 1,2-Dimethyl-1H-indole-3-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS 51072-84-5). As a Senior Application Scientist, I understand...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS 51072-84-5). As a Senior Application Scientist, I understand that obtaining this compound in high purity is critical for the success of your research and development efforts. Impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in characterization.

This guide is structured to provide direct, actionable solutions to common purification challenges. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your laboratory.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Question 1: "My final product has a low melting point (below 103°C) and the peaks in my ¹H NMR spectrum are broad. What's the likely cause and how do I fix it?"

Answer:

This is a classic sign of impurities. A depressed and broad melting point range indicates that the crystal lattice of your compound is disrupted by foreign molecules. Similarly, broad NMR peaks often result from the presence of paramagnetic impurities or a mixture of closely related compounds that are in slow exchange. The most common culprits are:

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual 1,2-dimethylindole or other precursors.

  • Isomeric Byproducts: Synthesis of substituted indoles can sometimes lead to the formation of isomers which may have very similar physical properties to the desired product.[1]

  • Residual Solvents: Solvents from the reaction or workup (e.g., DMF, THF, Toluene) can be trapped in the solid.[2]

A robust, two-stage purification strategy involving flash chromatography followed by recrystallization is the most effective way to address this.

Expert Rationale: Chromatography serves as a "blunt instrument" to separate your product from compounds with significantly different polarities (like baseline starting materials or highly polar byproducts). Recrystallization then acts as a "fine tool," meticulously excluding trace impurities and structurally similar molecules from the crystal lattice to achieve high purity.

Step-by-Step Protocol: Two-Stage Purification

Part A: Flash Column Chromatography

  • Slurry Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (a mass roughly 1.5-2x the mass of your crude product) and concentrate the slurry on a rotary evaporator to create a dry, free-flowing powder. This "dry loading" technique prevents streaking and improves separation.

  • Column Packing: Pack a glass column with silica gel (typically 50-100x the mass of your crude product) using your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Loading and Elution: Carefully add your dry-loaded sample to the top of the silica bed. Begin elution with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. The goal is to find a solvent ratio where your product has an Rf value of ~0.3 on a TLC plate.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the partially purified solid.

Part B: Recrystallization

  • Solvent Screening: The key to successful recrystallization is finding a solvent system where the compound is highly soluble when hot but poorly soluble when cold.[3] Test small amounts of your chromatographed product in the solvent systems listed in the table below.

    Table 1: Recommended Solvent Systems for Recrystallization Screening

    Solvent System Rationale Procedure
    Ethanol/Water A polar protic system often effective for moderately polar compounds like indoles.[4] Dissolve in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then allow to cool slowly.
    Acetone/Hexane A polar aprotic/nonpolar system that provides a steep solubility curve.[5] Dissolve in a minimum of hot acetone. Add hexane at room temperature until the cloud point is reached. Re-heat gently to clarify if needed, then cool.

    | Toluene | A nonpolar aromatic solvent. Can be effective if other systems fail. | Dissolve in a minimum of hot toluene and allow to cool. |

  • Procedure: Once an effective solvent system is identified, dissolve the bulk of your material in the minimum required amount of the hot solvent. If the solution has colored impurities, you can add a small amount of activated carbon and perform a hot filtration.[6]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.[4]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity by melting point and NMR analysis.

Question 2: "I'm running a column, but I have a stubborn impurity that co-elutes with my product. How can I improve the separation?"

Answer:

This is a common and frustrating challenge. Co-elution occurs when the impurity and your product have nearly identical affinities for the stationary phase in your chosen mobile phase. To resolve this, you need to alter the chemical interactions governing the separation.

Expert Rationale: Chromatography relies on a balance of interactions between the analyte, the stationary phase (silica), and the mobile phase (eluent). Silica gel is a polar stationary phase. If your product and impurity are both interacting with the silica in a similar manner, you won't achieve separation. The solution is to change the nature of the mobile phase to introduce different types of interactions (selectivity).

Troubleshooting Workflow for Co-eluting Impurities

G start Problem: Co-eluting Impurity solvent_swap Change Solvent Selectivity (e.g., Hexane/EtOAc -> Hexane/DCM or Hexane/Toluene) start->solvent_swap check_tlc Analyze with New System by TLC solvent_swap->check_tlc run_column Run Optimized Flash Chromatography check_tlc->run_column Separation Improved recrystal Attempt Recrystallization check_tlc->recrystal No/Poor Improvement hplc Consider Preparative HPLC check_tlc->hplc Separation Still Poor success Pure Product Isolated run_column->success recrystal->check_tlc Purity Still Insufficient recrystal->success Impurity Removed hplc->success

Caption: Workflow for optimizing chromatographic separation.

Actionable Steps:

  • Change Solvent Selectivity: Do not just increase or decrease the percentage of your current eluent. Instead, swap one of the solvents for another of similar strength but different chemical character. For example, if you are using a Hexane/Ethyl Acetate system, try a Hexane/Dichloromethane system. Ethyl acetate is a hydrogen bond acceptor, while dichloromethane is a polar aprotic solvent. This change can alter the interactions enough to resolve the compounds.

  • Consider an Additive: If your compounds are slightly acidic or basic, adding a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase can sharpen peaks and improve separation by suppressing ionization.

  • Attempt Recrystallization First: If the impurity is present in a small amount (<5-10%), it may be easier to remove it by careful recrystallization rather than spending significant time optimizing chromatography.

  • Switch to Reverse-Phase HPLC: For very challenging separations or for obtaining material of very high purity (>99.5%), High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 column with an Acetonitrile/Water mobile phase is a standard starting point for indole-type compounds.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for in my crude 1,2-Dimethyl-1H-indole-3-carbonitrile?

A: The impurity profile is highly dependent on your synthetic route. However, common classes of impurities include:

  • Starting Materials: Unreacted 1,2-dimethylindole.

  • Isomers: Positional isomers where the cyano group is at a different position, or isomers formed from side reactions during an indole synthesis like the Fischer indole synthesis.[9][10]

  • Oxidation/Degradation Products: Indoles can be susceptible to oxidation. Look for the corresponding aldehyde (1,2-Dimethyl-1H-indole-3-carbaldehyde) or carboxylic acid (1,2-Dimethyl-1H-indole-3-carboxylic acid).[11][12]

  • Reagents: If a Vilsmeier-Haack type reaction was used, residual phosphorus oxychloride or DMF could be present.[13]

Q2: What is the best way to assess the purity of my final product?

A: A combination of techniques is always recommended for a comprehensive assessment:

  • ¹H NMR: This is the first and most important analysis. It confirms the structure and can reveal the presence of impurities, even at low levels. Comparing the integrals of impurity peaks to your product peaks can give a rough estimate of purity. Pay close attention to the aromatic region and the methyl singlets.

  • HPLC-UV: This is the gold standard for quantitative purity analysis. An isocratic or gradient method using a C18 column can separate trace impurities. The purity is typically reported as the area percentage of the main peak.[7]

  • Melting Point: A sharp melting point within a narrow range (e.g., 103-105°C) is a strong indicator of high purity.[14]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown impurity peaks seen in the HPLC trace by providing their molecular weight.

Q3: How should I properly store purified 1,2-Dimethyl-1H-indole-3-carbonitrile to ensure its stability?

A: Like many indole derivatives, this compound should be protected from light, air, and heat to maintain its purity over time.

  • Container: Store in a tightly sealed amber glass vial.

  • Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is recommended to prevent oxidation.

  • Temperature: Store in a cool environment, such as a refrigerator (+4°C). For maximum stability, storage in a freezer (-20°C) is advisable.

  • Location: Keep in a dark and dry place, such as a desiccator.

References

  • PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-carbonitrile. Retrieved from [Link]

  • Stenutz. (n.d.). 1,2-dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • Li, W., Wang, D., & Wang, J. (2009). 1,3-Dimethyl-1H-indole-2-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2539. Retrieved from [Link]

  • Sátinský, D., Chocholouš, P., & Solich, P. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 280-286. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - Supporting Information. Retrieved from [https://supp.chemistry-europe.onlinelibrary.wiley.com/ Angewandte Chemie/supinfo/2022/134/e202203929/e202203929-sup-0001-misc_information.pdf]([Link] Angewandte Chemie/supinfo/2022/134/e202203929/e202203929-sup-0001-misc_information.pdf)

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reiter, E., et al. (2013). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2013(4), M806. Retrieved from [Link]

  • Kráľová, P., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(23), 7352. Retrieved from [Link]

  • Idris, M. A., et al. (2015). Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences, 5(7), 384-388. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • City University of New York (CUNY). (n.d.). Purification by Recrystallization. CUNY Queensborough Community College. Retrieved from [Link]

  • Anderton, M. J., et al. (2004). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. Journal of Chromatography B, 800(1-2), 261-267. Retrieved from [Link]

  • Idris, M. A., et al. (2015). Efficient method for the synthesis of 2,3-dimethyl-1H-indole using boron triflurideetherate as catalyst. International Research & Development Publisher. Retrieved from [Link]

  • Kim, J-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(4), 748. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Over-Methylation in Indole Synthesis

Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indole chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indole chemistry. Over-methylation, particularly at the indole nitrogen (N1 position) or other unintended sites, is a common and often frustrating side reaction that can significantly impact yield, purity, and the overall success of a synthetic campaign.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose, prevent, and resolve over-methylation issues. Our approach is grounded in mechanistic principles to empower you with the knowledge to make informed decisions in your laboratory.

I. Frequently Asked Questions (FAQs) on Indole Over-Methylation

Q1: What is over-methylation in the context of indole synthesis, and why is it a problem?

A: Over-methylation refers to the undesired addition of one or more methyl groups to the indole scaffold beyond the intended transformation. The most common site for this side reaction is the indole nitrogen (N1), but C-methylation at electron-rich positions like C3 can also occur, especially with highly activated indoles or aggressive methylating agents.

This phenomenon is problematic for several reasons:

  • Reduced Yield of Target Compound: Formation of methylated byproducts directly consumes starting material and reagents, lowering the overall yield of the desired product.

  • Purification Challenges: N-methylated and C-methylated indoles often have similar polarities to the desired product, making chromatographic separation difficult, time-consuming, and costly, particularly at scale.

  • Altered Biological Activity: In drug development, unintended methylation can drastically alter a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. For instance, the N-H bond of an indole is often a crucial hydrogen bond donor for protein-ligand interactions.

Q2: During a Fischer indole synthesis, I'm observing significant N1-methylation. I'm not adding a methylating agent. What's happening?

A: This is a classic issue that can arise even without an explicit methylating agent like methyl iodide. The Fischer indole synthesis involves heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[1][2][3] If your reaction solvent or reagents contain a source of a methyl group that can be activated under these acidic and thermal conditions, unintended N-methylation can occur.

Common culprits include:

  • Methanol as a Solvent: Under strongly acidic and heated conditions, methanol can act as a methylating agent.

  • Acetone as a Reactant: While acetone is a common ketone partner in this synthesis, under certain conditions, it or its byproducts can contribute to methylation.

  • Degradation of Reagents or Solvents: Impurities or degradation products in your starting materials or solvents can sometimes be the hidden source of methyl groups.

To troubleshoot, consider switching to a non-methylating solvent like toluene, xylene, or using polyphosphoric acid (PPA) as both the catalyst and solvent.

Q3: I'm trying to perform a selective C3-methylation on an indole substrate, but I'm getting a mixture of N1-methylated and C3,N1-dimethylated products. How can I improve selectivity?

A: This is a common selectivity challenge due to the nucleophilic nature of both the C3 position and the N1 position. The indole nitrogen is often readily deprotonated, making it a prime target for electrophilic methylating agents.[4] To favor C3-methylation, you need to either decrease the nucleophilicity of the nitrogen or enhance the reactivity at C3.

Key strategies include:

  • Nitrogen Protection: The most robust strategy is to temporarily "cap" the indole nitrogen with a protecting group. This physically blocks N-alkylation. After the C3-methylation is complete, the protecting group is removed.

  • Choice of Methylating Agent: The reactivity and steric bulk of the methylating agent can influence the reaction's regioselectivity.

  • Reaction Conditions: The choice of base and solvent can significantly impact the outcome by altering the relative nucleophilicity of the N1 and C3 positions.

A detailed guide on implementing these strategies is provided in the Troubleshooting section below.

Q4: Are there "safer" or more environmentally friendly alternatives to traditional methylating agents like methyl iodide or dimethyl sulfate?

A: Yes, the use of highly toxic and volatile methylating agents like methyl iodide and dimethyl sulfate is a significant concern, especially in process chemistry and large-scale manufacturing.[5] In recent years, several greener alternatives have been developed:

  • Dimethyl Carbonate (DMC): DMC is an excellent, environmentally benign methylating agent.[5][6][7][8] It is less toxic and produces non-hazardous byproducts. N-methylation of indoles using DMC, often in the presence of a base like potassium carbonate and a solvent like DMF, is a well-established and scalable method.[5][6]

  • Quaternary Ammonium Salts: Reagents like phenyl trimethylammonium iodide can serve as solid, easy-to-handle methylating agents that offer high monoselectivity for N-methylation under mild basic conditions.[9][10]

These alternatives not only improve safety but can also offer advantages in terms of selectivity and ease of handling.[5]

II. Troubleshooting Guides for Preventing Over-Methylation

Guide 1: Implementing Nitrogen Protecting Groups for Selective C-Alkylation

This guide outlines the workflow for using a protecting group to prevent undesired N-methylation when targeting other positions on the indole ring.

Workflow Diagram

protecting_group_workflow Start Indole Substrate (N-H) Protect Step 1: N-Protection (e.g., SEM-Cl, NaH, DMF) Start->Protect Protected_Indole N-Protected Indole (e.g., N-SEM) Protect->Protected_Indole C_Methylation Step 2: C-Methylation (e.g., MeI, Base) Protected_Indole->C_Methylation Methylated_Protected C-Methylated, N-Protected Indole C_Methylation->Methylated_Protected Deprotect Step 3: Deprotection (e.g., TBAF or Acid) Methylated_Protected->Deprotect Final_Product Desired C-Methylated Indole (N-H) Deprotect->Final_Product

Caption: Workflow for selective C-methylation using an N-protecting group strategy.

Step-by-Step Protocol & Rationale

Step 1: Selection and Installation of a Suitable Protecting Group

The choice of protecting group is critical and depends on the overall stability of your molecule to the conditions required for its removal.

Protecting GroupAbbreviationKey Features & Deprotection Conditions
[2-(Trimethylsilyl)ethoxy]methyl SEMStable to a wide range of conditions. Cleaved with fluoride sources (e.g., TBAF) or Lewis/Brønsted acids.[11][12]
Tosyl (p-Toluenesulfonyl) TsVery robust. Removed by strong reducing agents (e.g., sodium in liquid ammonia) or strong acids.[13]
tert-Butoxycarbonyl BocAcid-labile. Removed with acids like TFA or HCl. Can be sensitive to heated acidic conditions.
Benzenesulfonyl BsSimilar to Tosyl but can offer different cleavage profiles.

Experimental Protocol (Example: SEM Protection):

  • Dissolve the starting indole in an anhydrous aprotic solvent like DMF or THF.

  • Cool the solution to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add a base, such as sodium hydride (NaH), portion-wise to deprotonate the indole nitrogen.

  • Stir for 30-60 minutes at 0 °C or room temperature until hydrogen evolution ceases.

  • Slowly add SEM-Chloride (SEM-Cl).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and perform a standard workup and purification.

Causality: Using a strong base like NaH ensures complete deprotonation of the indole nitrogen, creating the nucleophilic N-anion that readily reacts with the electrophilic SEM-Cl. This effectively "caps" the nitrogen, rendering it non-nucleophilic for the subsequent methylation step.[11][12]

Step 2: Perform the Desired C-Methylation

With the nitrogen protected, you can now perform the methylation reaction with much higher selectivity for the desired carbon position.

Step 3: Deprotection

After successful C-methylation, the protecting group is removed to yield the final product.

Experimental Protocol (Example: SEM Deprotection):

  • Dissolve the N-SEM protected, C-methylated indole in a solvent like THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

  • Stir at room temperature or with gentle heating until the reaction is complete.

  • Perform an aqueous workup and purify the final N-H indole product.

Trustworthiness: This entire protocol is a self-validating system. Successful protection can be confirmed by NMR (disappearance of the N-H proton, appearance of SEM protons) and mass spectrometry. The final deprotected product should show the return of the N-H signal and the absence of the protecting group signals, confirming the integrity of the process.

Guide 2: Modulating Reaction Conditions to Control N- vs. C-Methylation

When a protecting group strategy is not feasible, carefully tuning the reaction conditions can help steer the selectivity of methylation.

Logical Relationship Diagram

condition_logic cluster_conditions Reaction Parameters cluster_outcomes Reaction Outcomes Base Base Strength (e.g., K2CO3 vs. NaH) N_Methylation Favors N1-Methylation (Ionic Character) Base->N_Methylation Strong Base (e.g., NaH) -> More N-anion C_Methylation Favors C3-Methylation (Covalent Character) Base->C_Methylation Weaker Base (e.g., K2CO3) -> Less N-anion Solvent Solvent Polarity (e.g., Toluene vs. DMF) Solvent->N_Methylation Polar Aprotic (e.g., DMF) -> Stabilizes N-anion Solvent->C_Methylation Nonpolar (e.g., Toluene) -> Less stabilization Temp Temperature Temp->N_Methylation Higher Temp -> Can favor thermodynamic product

Caption: Influence of reaction parameters on the regioselectivity of indole methylation.

Troubleshooting Scenarios & Recommendations

Scenario 1: Predominant N-Methylation

  • Problem: Your reaction conditions are likely favoring the formation and stability of the highly nucleophilic indole anion.

  • Solution 1 (Change the Base): Switch from a very strong base (like NaH, LDA, or n-BuLi) to a milder, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Rationale: Weaker bases do not fully deprotonate the indole nitrogen, leading to a lower concentration of the highly reactive N-anion at any given time. This can shift the balance towards methylation at the less nucleophilic but still reactive C3 position.

  • Solution 2 (Change the Solvent): Move from a polar aprotic solvent (like DMF or DMSO) to a less polar one (like THF, 1,4-dioxane, or toluene).

    • Rationale: Polar aprotic solvents are very effective at solvating cations, which leaves the corresponding anion (the indole anion) highly reactive or "naked." A less polar solvent will not stabilize the separated ion pair as effectively, potentially favoring a reaction pathway with more covalent character, which can lead to higher C3 selectivity.

Scenario 2: Low Conversion or No Reaction After Changing Conditions

  • Problem: The milder conditions implemented to suppress N-methylation are not sufficient to promote the desired C-methylation.

  • Solution (Introduce an Additive): Consider the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) when using a heterogeneous base like K₂CO₃.[6][8]

    • Rationale: A PTC helps shuttle the base or the indole anion between the solid and liquid phases, increasing the effective concentration of the reactive species without resorting to strongly basic, homogeneous conditions that favor N-methylation. This can provide a "best of both worlds" scenario, enhancing reactivity while maintaining selectivity.

Guide 3: Analytical Detection of Over-Methylation

Accurately identifying and quantifying over-methylation is the first step in troubleshooting.

Analytical MethodWhat It Tells YouStrengths & Limitations
Thin Layer Chromatography (TLC) Presence of multiple products.Strengths: Fast, inexpensive, good for initial reaction monitoring. Limitations: Poor resolution for isomers, not quantitative.
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of product distribution (product vs. byproducts).Strengths: Highly quantitative, excellent resolution.[5] Limitations: Requires method development.
Mass Spectrometry (MS) Confirms the mass of the desired product and any methylated byproducts (M+14, M+28, etc.).Strengths: Highly sensitive, provides molecular weight confirmation. Limitations: Does not distinguish between isomers (e.g., N1-methyl vs. C3-methyl).
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural identification of all products.Strengths: Definitive structural information. Distinguishes isomers. Limitations: Requires isolation of byproducts for full characterization, less sensitive than MS.

Self-Validating System: A combination of these techniques provides a robust, self-validating analytical workflow. For example, an HPLC run might show three peaks. Mass spectrometry can confirm that these correspond to the starting material, the mono-methylated product, and a di-methylated byproduct. Finally, NMR analysis of the isolated fractions will definitively identify the positions of methylation.

III. References

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205. [Link]

  • Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. Synlett, 1999(1), 75-77. [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205. [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Sciencemadness Discussion Board. (2012). Methylation of indole? [Link]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7423–7428. [Link]

  • Shad-Roth, J. L., & Li, J. P. (2001). Methylation of indole compounds using dimethyl carbonate. U.S. Patent No. 6,326,501 B1.

  • Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 555-557. [Link]

  • Asghari, S., Ramezani, M., & Mahdavi, M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2456–2463. [Link]

  • F. Hoffmann-La Roche AG. (2001). Methylation of indole compounds using dimethyl carbonate. WO 2001/081305 A2.

  • F. Hoffmann-La Roche AG. (2005). Methylation of indole compounds using dimethyl carbonate. EP 1 276 721 B1.

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 11, 2026, from [Link]

  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7423–7428. [Link]

  • Wikipedia contributors. (2023). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Indole Cyanation Reactions

Welcome to the technical support center for indole cyanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole cyanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The cyano group is a valuable synthetic handle, readily convertible into amines, amides, and carboxylic acids, making cyanoindoles highly sought-after intermediates.[1][2] However, achieving efficient and selective indole cyanation can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during indole cyanation, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired cyanated indole is a frequent issue. The root cause can range from catalyst deactivation to suboptimal reaction parameters.

Possible Causes and Recommended Actions:

  • Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to confirm if the starting material is being consumed.[3] If the starting material remains, consider the following optimizations:

    • Temperature and Time: Increase the reaction temperature and/or extend the reaction time. For instance, some palladium-catalyzed cyanations require heating at 120-140 °C for 12-24 hours.[1]

    • Reagent Stoichiometry: Ensure the correct stoichiometry of all reagents, including the catalyst, ligand, cyanide source, and any additives or oxidants.

    • Purity of Starting Materials: Impurities in the starting indole, solvents, or reagents can inhibit the catalyst or lead to side reactions. Ensure all materials are of high purity and solvents are anhydrous, as water can lead to hydrolysis of the nitrile product.[3]

  • Catalyst Deactivation: Transition metal catalysts, particularly palladium, can be sensitive to air, moisture, and certain functional groups.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

    • Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. For challenging substrates, screening different phosphine ligands (e.g., XPhos) may be necessary.[4]

    • Cyanide Poisoning: High concentrations of soluble cyanide can bind strongly to the palladium center, forming inactive species and inhibiting catalysis.[5] Using a cyanide source with low solubility or a slow-release formulation can mitigate this issue. Zinc cyanide (Zn(CN)₂) is often preferred as it is less toxic and its lower solubility can prevent catalyst deactivation.[5]

  • Product Degradation: The cyanated indole product itself might be unstable under the reaction conditions.

    • Harsh Conditions: Prolonged exposure to high temperatures or strongly acidic/basic conditions can lead to product degradation.[3] Optimization to shorten reaction times or lower the temperature is recommended.

    • Hydrolysis: The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of water and acid or base.[3] Ensure anhydrous conditions and a neutral work-up procedure.

Problem 2: Poor Regioselectivity (C2 vs. C3 Cyanation)

Controlling the position of cyanation on the indole ring is a critical aspect of the synthesis. The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position, but various factors can influence the regioselectivity.

Factors Influencing Regioselectivity and How to Control Them:

  • Substitution on the Indole Ring:

    • N-Protecting Group: The nature of the substituent on the indole nitrogen can direct the cyanation. For instance, the installation of a removable pyrimidyl group on the indole nitrogen has been shown to direct copper-mediated cyanation to the C2 position.[6]

    • Substituents at C2 or C3: If the C3 position is blocked by a substituent, cyanation will preferentially occur at C2. Conversely, a substituent at C2 can direct cyanation to the C3 position.[7]

  • Reaction Mechanism:

    • Electrophilic Cyanation: Traditional electrophilic cyanation methods generally favor the C3 position due to the higher electron density at this carbon.

    • Transition-Metal Catalyzed C-H Functionalization: The regioselectivity in these reactions is often governed by the directing group and the mechanism of C-H activation. For example, rhodium(III)-catalyzed reactions can achieve C2-selective cyanation.[2]

    • Electrochemical Cyanation: Electrochemical methods offer a high degree of control over regioselectivity. By tuning the reaction conditions, such as the redox catalyst and electrolyte, both C2- and C3-cyanated indoles can be obtained in good yields.[8][9]

Problem 3: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS indicates the formation of side products. Identifying and mitigating these is key to a clean reaction and straightforward purification.

Common Side Products and Prevention Strategies:

  • Hydrolysis Products (5-Carboxamidoindole or 5-Carboxyindole): As mentioned earlier, hydrolysis of the nitrile group is a common side reaction.[3]

    • Prevention: Use anhydrous solvents and reagents, minimize reaction time and temperature, and perform a prompt, neutral work-up.[3]

  • N-Alkylated and C-Alkylated Indoles: If alkylating agents are present or formed in situ, unwanted alkylation of the indole nitrogen or the C3 position can occur.[3]

    • Prevention: Protect the indole nitrogen with a suitable protecting group if N-alkylation is a concern. Careful control of reaction conditions can minimize C-alkylation.

  • Homocoupling of the Indole Substrate: This can be an issue in some cross-coupling reactions.

    • Prevention: Optimizing the catalyst system and reaction conditions can suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which cyanide source should I choose for my reaction?

The choice of cyanide source is critical and depends on the reaction type, safety considerations, and desired reactivity.

Cyanide SourceAdvantagesDisadvantages
Trimethylsilyl cyanide (TMSCN) Readily available, often used in electrochemical and Lewis acid-promoted cyanations.[7][8]Toxic and moisture-sensitive.
Zinc cyanide (Zn(CN)₂) Less toxic than alkali metal cyanides, inexpensive, and its low solubility can prevent catalyst poisoning.[5]Can require higher temperatures for efficient reaction.
Potassium ferrocyanide (K₄[Fe(CN)₆]) Stable, less toxic, and inexpensive.[4][10]Often requires specific catalyst systems to be effective.
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) Stable, non-toxic, and acts as an electrophilic cyanide source.[2][11]May require specific catalysts like rhodium complexes.[2]
Acetonitrile (CH₃CN) Can serve as both the solvent and a "non-metallic" cyanide source, offering a greener approach.[1][6]Typically requires specific copper or palladium catalyst systems and harsh conditions.[1][6]
Ammonium bicarbonate (NH₄HCO₃) and DMSO A combination that acts as a safe and practical "CN" source in some palladium-catalyzed reactions.[12]The scope and general applicability may be limited.

Q2: How does the choice of catalyst and ligand impact the reaction?

The catalyst and ligand are at the heart of transition-metal-catalyzed indole cyanation, influencing yield, selectivity, and substrate scope.

  • Catalyst: Palladium complexes are widely used for their efficiency in cross-coupling and C-H functionalization reactions.[1][4] Other transition metals like nickel, copper, and rhodium have also been successfully employed, each offering unique reactivity profiles.[2][6][13] For instance, nickel catalysts can be a more cost-effective alternative to palladium for the cyanation of aryl halides.[13]

  • Ligand: The ligand stabilizes the metal center, influences its electronic properties, and can control the regioselectivity of the reaction. Bulky, electron-rich phosphine ligands are often used in palladium-catalyzed cyanations to promote oxidative addition and reductive elimination steps.[4] The choice of ligand is often substrate-dependent, and screening may be necessary to find the optimal one for a specific transformation.

Q3: Can I perform indole cyanation without a transition-metal catalyst?

Yes, metal-free methods for indole cyanation are available and offer a more sustainable alternative.

  • Electrochemical Cyanation: This method uses an electric current to drive the reaction, avoiding the need for transition-metal catalysts and chemical oxidants.[8][9] It has been shown to be highly site-selective and can be scaled up.[8]

  • Visible-Light-Promoted Cyanation: Photocatalysis can also be used to achieve indole cyanation under mild and environmentally friendly conditions.[14]

Experimental Protocols

General Protocol for Palladium-Catalyzed C-H Cyanation of Indole

This protocol is a general guideline and may require optimization for specific substrates.

  • To a sealable reaction tube, add the indole substrate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and an oxidant (e.g., Cu₂O, 0.5 equiv).[1]

  • Add the cyanide source (e.g., K₄[Fe(CN)₆], 1.2 equiv).

  • Add the solvent (e.g., acetonitrile, 3-5 mL).[1]

  • Seal the tube and heat the mixture at 120-140 °C for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove insoluble salts, washing with a suitable organic solvent like ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired cyanated indole.[1]

Visualizing the Process

Troubleshooting Workflow for Low Yield in Indole Cyanation

LowYieldTroubleshooting start Low Yield Observed check_conversion Monitor Reaction by TLC/LC-MS Is starting material consumed? start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No product_degradation Product Degradation or Side Reactions check_conversion->product_degradation Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Adjust Stoichiometry - Check Reagent Purity incomplete_reaction->optimize_conditions end Improved Yield optimize_conditions->end check_stability Investigate Product Stability: - Reduce Temperature/Time - Ensure Anhydrous Conditions - Neutralize Work-up product_degradation->check_stability catalyst_issue Catalyst Deactivation? product_degradation->catalyst_issue check_stability->end optimize_catalyst Optimize Catalyst System: - Use Inert Atmosphere - Screen Ligands - Use Slow-Release Cyanide Source catalyst_issue->optimize_catalyst Yes catalyst_issue->end No optimize_catalyst->end

Caption: A decision tree for troubleshooting low yields in indole cyanation reactions.

Simplified Catalytic Cycle for Palladium-Catalyzed Indole C-H Cyanation

CatalyticCycle Pd0 Pd(0) PdII_Indole Pd(II)-Indole Complex Pd0->PdII_Indole Oxidative Addition / C-H Activation Palladacycle Palladacycle Intermediate PdII_Indole->Palladacycle PdII_CN Pd(II)-CN Complex Palladacycle->PdII_CN Cyanation PdII_CN->Pd0 Cyanated_Indole Cyanated Indole PdII_CN->Cyanated_Indole Reductive Elimination Indole Indole Indole->PdII_Indole CN_Source CN⁻ Source CN_Source->PdII_CN

Caption: A simplified representation of the catalytic cycle for palladium-catalyzed C-H cyanation of indoles.[1]

References

  • Troubleshooting common side reactions in 5-Cyanoindole synthesis. - Benchchem.
  • Site-Selective Electrochemical C-H Cyanation of Indoles - Organic Chemistry Portal.
  • Palladium-Catalyzed Cyanation of Indole Derivatives: Application Notes and Protocols - Benchchem.
  • Site-Selective Electrochemical C–H Cyanation of Indoles | Organic Letters.
  • Site-Selective Electrochemical C–H Cyanation of Indoles - American Chemical Society.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • Rhodium(III)‐catalyzed C2‐selective cyanation of indoles - ResearchGate.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH.
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications.
  • The cyanation of indole derivatives and the expected mechanisms - ResearchGate.
  • Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source | The Journal of Organic Chemistry - ACS Publications.
  • Substrate scope of substituted indoles, pyrroles. Reaction condition:... - ResearchGate.
  • The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing).
  • A Visible-Light-Promoted Aerobic Metal-Free C-3 Thiocyanation of Indoles | The Journal of Organic Chemistry - ACS Publications.
  • Catalytic Cyanation of C–N Bonds with CO2/NH3 | JACS Au - ACS Publications.
  • Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH.
  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer - ACS Publications.
  • Nickel-Catalyzed Cyanation of Aryl Thioethers | Organic Letters - ACS Publications.
  • Substrate scope and late-stage cyanation of drug derivatives a,... - ResearchGate.
  • Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones.
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Multiple inert chemical bonds cleavage for indole cyanation - ResearchGate.
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
  • (PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate.
  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PubMed Central.
  • Proposed reaction mechanism for C2 cyanation of indole with TsCN. - ResearchGate.
  • Substrate scope for cyanation at aryl site. [a] The reactions were... - ResearchGate.
  • Kinetics and pathways of cyanide degradation at high temperatures and pressures.
  • Substrate scope of cyanation by Moberg - ResearchGate.
  • Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC - NIH.
  • RECENT ADVANCES IN CYANATION REACTIONS - SciELO.
  • Cyanation of aromatic halides | Chemical Reviews - ACS Publications.
  • GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide | Request PDF.

Sources

Optimization

Technical Support Center: 1,2-Dimethyl-1H-indole-3-carbonitrile

Welcome to the technical support center for 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound.

Introduction

1,2-Dimethyl-1H-indole-3-carbonitrile is a substituted indole derivative. The indole nucleus is a common motif in pharmacologically active compounds, but it is also susceptible to various degradation pathways that can impact experimental outcomes, product stability, and safety profiles.[1][2] Understanding the potential degradation of this molecule is crucial for developing stable formulations and ensuring the accuracy of analytical methods.[3][4] This guide provides insights into the likely degradation pathways, frequently asked questions, and troubleshooting protocols.

Frequently Asked Questions (FAQs)

What are the most likely degradation pathways for 1,2-Dimethyl-1H-indole-3-carbonitrile?

Based on the known chemistry of indole derivatives, the primary degradation pathways for 1,2-Dimethyl-1H-indole-3-carbonitrile are expected to be oxidation, hydrolysis, and photodegradation.[5]

  • Oxidative Degradation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation.[6] This can lead to the formation of various oxidized species, including N-oxides, oxindoles, and ring-opened products. The presence of two methyl groups may influence the rate and regioselectivity of oxidation.

  • Hydrolytic Degradation: The carbonitrile group at the 3-position can be susceptible to hydrolysis under acidic or basic conditions. This would lead to the formation of the corresponding carboxylic acid, 1,2-Dimethyl-1H-indole-3-carboxylic acid, or the intermediate amide.

  • Photodegradation: Indole and its derivatives are known to be sensitive to light, particularly UV radiation.[5][7][8] Exposure to light can lead to the formation of radicals and subsequent degradation products, potentially involving dimerization or oxidation. Sertindole, another indole-containing molecule, has been shown to be highly photolabile.[7][8][9]

How should I properly store 1,2-Dimethyl-1H-indole-3-carbonitrile to minimize degradation?

To ensure the stability of 1,2-Dimethyl-1H-indole-3-carbonitrile, it is recommended to:

  • Store in a cool, dark, and dry place: This minimizes thermal degradation, photodegradation, and hydrolysis.

  • Use amber vials or light-blocking containers: This will protect the compound from light exposure.[5]

  • Store under an inert atmosphere (e.g., argon or nitrogen): This is particularly important for long-term storage to prevent oxidation.

  • Avoid exposure to strong acids, bases, and oxidizing agents.

What are the expected degradation products I should look for in my analytical runs?

When analyzing samples of 1,2-Dimethyl-1H-indole-3-carbonitrile that may have degraded, you should look for peaks corresponding to potential degradation products with different retention times in your chromatogram. Based on the likely degradation pathways, key products to monitor include:

Potential Degradation ProductMolar Mass ( g/mol )Likely Formation Pathway
1,2-Dimethyl-1H-indole-3-carboxylic acid189.21Hydrolysis of the nitrile
1,2-Dimethyl-1H-indole-3-carboxamide188.23Partial hydrolysis of the nitrile
1,2-Dimethyl-1,3-dihydro-2H-indol-2-one derivativesVariesOxidation
Ring-opened products (e.g., derivatives of 2-aminoacetophenone)VariesOxidative cleavage
Which analytical techniques are best suited for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and effective technique for analyzing the degradation of indole derivatives.[10][11][12]

  • Reverse-phase HPLC with a C18 column is typically a good starting point for separating the parent compound from its more polar degradation products.[2][10]

  • A diode array detector (DAD) can help in identifying peaks that are spectrally different from the parent compound.

  • Mass spectrometry (MS) is invaluable for identifying the molecular weights of unknown degradation products, which can then be used to propose their structures.

Troubleshooting Guides

Scenario 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.

Possible Cause: Degradation of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Troubleshooting Steps:

  • Verify the Purity of Your Standard: Run a freshly prepared standard solution of 1,2-Dimethyl-1H-indole-3-carbonitrile from a reputable source to ensure the unexpected peaks are not impurities in your starting material.

  • Review Sample Handling and Storage:

    • Were the samples exposed to light for an extended period?

    • Were the samples stored at an appropriate temperature?

    • What was the pH of the sample matrix?

  • Perform Forced Degradation Studies: To confirm that the unexpected peaks are indeed degradation products, you can perform forced degradation studies.[3][4][13] This involves intentionally exposing the compound to stress conditions:

    • Acidic/Basic Conditions: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

    • Oxidative Conditions: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Heat a solid sample or a solution of the compound.

    • Photolytic Stress: Expose a solution of the compound to UV light.

  • Analyze Stressed Samples: Analyze the samples from the forced degradation studies by HPLC-MS. If the retention times of the unexpected peaks in your original sample match those generated under specific stress conditions, you can identify the likely cause of degradation.

Scenario 2: The concentration of my 1,2-Dimethyl-1H-indole-3-carbonitrile solution is decreasing over time.

Possible Cause: Instability and degradation of the compound in the chosen solvent or storage conditions.

Troubleshooting Steps:

  • Evaluate Solvent Stability:

    • The stability of indole derivatives can be solvent-dependent. If you are using a protic solvent, consider switching to an aprotic solvent (e.g., acetonitrile, THF) to see if stability improves.

    • Ensure the solvent is of high purity and free from contaminants that could promote degradation.

  • Assess pH Effects: If your solution is buffered, the pH may be promoting hydrolysis. Evaluate the stability at different pH values to find the optimal range for your application.

  • Investigate Photostability in Solution: Prepare fresh solutions and store one in the dark and another exposed to ambient light. Monitor the concentration over time to determine if photodegradation is the primary cause of the decrease.

  • Consider Container Interactions: While less common, interactions with the storage container can sometimes contribute to degradation. If you are observing significant loss, consider using a different type of container material (e.g., switching from plastic to glass).

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of 1,2-Dimethyl-1H-indole-3-carbonitrile based on the known reactivity of the indole scaffold.

G cluster_main 1,2-Dimethyl-1H-indole-3-carbonitrile cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 1,2-Dimethyl-1H-indole-3-carbonitrile B 1,2-Dimethyl-1H-indole-3-carboxamide A->B H₂O / H⁺ or OH⁻ (Partial) D N-Oxide Derivative A->D [O] E Oxindole Derivative A->E [O] G Radical Intermediates A->G hν (UV light) C 1,2-Dimethyl-1H-indole-3-carboxylic acid B->C H₂O / H⁺ or OH⁻ (Complete) F Ring-Opened Products E->F Further Oxidation G->E [O] H Dimers/Polymeric Products G->H Dimerization

Caption: Potential degradation pathways of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Materials:

  • 1,2-Dimethyl-1H-indole-3-carbonitrile

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with DAD or MS detector

  • C18 HPLC column

  • pH meter

  • UV lamp (for photostability)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 1,2-Dimethyl-1H-indole-3-carbonitrile (e.g., 1 mg/mL) in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep one sample at room temperature and another at 60°C for 24 hours. Neutralize samples with acid before injection.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Place a vial of the stock solution under a UV lamp for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis:

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples, including a control (unstressed) sample, by HPLC.

    • Compare the chromatograms of the stressed samples to the control to identify new peaks.

    • If using an MS detector, determine the mass-to-charge ratio of the new peaks to aid in identification.

References

  • Jinjing Chemical. (2025, August 26). What are the photodegradation characteristics of 99% Indole? - Blog.
  • Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in w
  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degrad
  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method - PubMed. (2016, February 20).
  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degrad
  • (PDF)
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • ANALYTICAL METHODS FOR THE DEGRAD
  • Discovery of indole derivatives as STING degraders - PubMed. (2025, September 15).
  • Green Oxidation of Indoles Using Molecular Oxygen over a Copper Nitride Nanocube C
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
  • Development of forced degradation and stability indic
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. (2018, November 1).
  • Degradation of Substituted Indoles by an Indole-Degrading Methanogenic Consortium - PubMed.
  • Proposed degradation pathways of indole by ozonation - ResearchG
  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed.

Sources

Troubleshooting

stability of 1,2-Dimethyl-1H-indole-3-carbonitrile in solution

An In-Depth Technical Guide to the Solution Stability of 1,2-Dimethyl-1H-indole-3-carbonitrile A Message from Your Senior Application Scientist Welcome to the technical support center. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solution Stability of 1,2-Dimethyl-1H-indole-3-carbonitrile

A Message from Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,2-Dimethyl-1H-indole-3-carbonitrile. While this specific substituted indole is not extensively characterized in public stability literature, the indole scaffold is well-understood. This document synthesizes established principles of indole chemistry with field-proven methodologies to provide you with a robust framework for ensuring the stability and integrity of your compound in solution. We will address common questions, troubleshoot potential issues, and provide you with the experimental tools to validate stability in your specific systems.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section covers the most common initial questions regarding the handling and stability of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Q1: What are the primary stability concerns for indole derivatives like this one in solution?

A1: The indole ring system, while aromatic and generally stable, is susceptible to several degradation pathways, particularly when in solution.[1] The primary concerns are:

  • Oxidative Degradation: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation by atmospheric oxygen.[2] This can be accelerated by heat, light, and the presence of metal ions.

  • Acid-Catalyzed Degradation: In strongly acidic conditions, the indole ring can be protonated, typically at the C3 position. This can lead to dimerization, polymerization, or other undesired side reactions.[2]

  • Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to initiate degradation, often through radical pathways.[2] Many indole derivatives are explicitly listed as light-sensitive.[3][4]

  • Thermal Instability: While the solid compound is relatively stable, prolonged heating in solution can promote decomposition.[2]

Q2: How should I store the solid compound and my stock solutions?

A2: Proper storage is the first line of defense against degradation. Based on safety data sheets for analogous compounds and general chemical principles, the following conditions are recommended:

FormRecommended Storage ConditionsRationale
Solid Compound Store at 2-8°C in a tightly sealed container, protected from light, preferably under an inert atmosphere (e.g., argon or nitrogen).Minimizes thermal degradation, prevents moisture absorption, and protects against photo-oxidation. The inert atmosphere displaces oxygen.
Stock Solutions Prepare fresh where possible. If storage is necessary, store in amber vials at -20°C or -80°C. Use degassed solvents for preparation.[2]Freezing slows kinetic processes of degradation. Amber vials prevent light exposure. Degassing the solvent removes dissolved oxygen.
Q3: Which solvents are best for preparing stock solutions of 1,2-Dimethyl-1H-indole-3-carbonitrile?

A3: The choice of solvent is critical. While experimental data for this specific molecule is limited, we can predict its solubility based on its structure. It is a moderately polar molecule.

  • Recommended Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to provide the highest solubility and are common choices for creating concentrated stock solutions for biological screening.[5] Acetonitrile (ACN) and alcohols like methanol or ethanol are also good candidates.[5]

  • Solvents to Use with Caution: Chlorinated solvents like Dichloromethane (DCM) may be suitable for short-term use in synthesis but can contain acidic impurities that promote degradation over time.

  • Poor Solvents: Highly non-polar solvents like hexanes are unlikely to be effective.[5] While the compound has low predicted aqueous solubility, buffers are often used as the final assay medium.[6]

It is crucial to experimentally determine the solubility and stability in your solvent of choice.

Part 2: Troubleshooting Guide - Investigating Solution Instability

Encountering variability in experimental results? The issue might be the stability of your compound. This section provides a logical workflow to diagnose and solve common stability-related problems.

Logical Workflow for Troubleshooting Instability

G A Problem: Inconsistent Assay Results or Decreasing Compound Concentration B Is the solution colored or turning colored (e.g., yellow/brown)? A->B E Are you using an acidic buffer or acidic reagents? A->E H Is the solution exposed to ambient or UV light for prolonged periods? A->H C Potential Oxidation. Indole oxidation often produces colored byproducts. B->C Yes B->E No D Action: 1. Use degassed solvents. 2. Work under inert gas (N2/Ar). 3. Add antioxidant (if compatible). 4. Protect from light. C->D F Potential Acid-Catalyzed Degradation. The indole nucleus is unstable in strong acid. E->F Yes E->H No G Action: 1. Buffer solution to pH 7-8.5. 2. If acid is required, use the mildest conditions possible for the shortest duration. F->G I Potential Photodegradation. H->I Yes K Confirm Instability: Run a Forced Degradation Study (See Protocol Below) H->K No J Action: 1. Use amber glassware/vials. 2. Wrap vessel in aluminum foil. 3. Minimize light exposure during handling. I->J

Caption: Troubleshooting workflow for suspected compound instability.

Q4: My HPLC analysis shows the peak for my compound decreasing over time, even in a sealed vial. What's happening?

A4: This is a classic sign of solution instability. The most likely culprits are dissolved oxygen or trace impurities in your solvent.

  • Causality: Even in a sealed vial, dissolved atmospheric oxygen in the solvent can cause slow oxidation of the indole ring.[2] The rate can be slow at room temperature but is often significant over hours or days. Additionally, solvents like DMSO can absorb water from the atmosphere, which may alter stability.

  • Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents.

    • Degassing: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Headspace: When storing solutions, consider flushing the headspace of the vial with inert gas before sealing.

    • Confirmation: To confirm this is the issue, prepare two samples: one using standard solvent and one using degassed solvent. Analyze both at T=0 and after 24 hours at room temperature. A significantly smaller decrease in the degassed sample points to oxidation as the primary issue.

Q5: I've noticed a yellow or brownish tint developing in my stock solution. Is the compound degrading?

A5: Yes, the formation of colored byproducts is a strong indicator of indole oxidation.[2]

  • Causality: The oxidation of indole rings often leads to the formation of highly conjugated systems, such as oxindoles or polymeric species, which absorb visible light and appear colored.[2][7] This process is often initiated by light and catalyzed by oxygen.

  • Troubleshooting Steps:

    • Light Protection: Immediately switch to using amber vials or wrap your glassware in aluminum foil.[2]

    • Inert Atmosphere: When conducting reactions or preparing solutions, work under a nitrogen or argon atmosphere to minimize exposure to oxygen.

    • Purity Check: Ensure your starting material is pure. Trace metal ions can catalyze oxidation. If necessary, purify the starting material.

    • Analytical Investigation: Use HPLC-UV/Vis or LC-MS to analyze the colored solution. The appearance of new, later-eluting peaks with different UV spectra is characteristic of degradation products.

Part 3: Experimental Protocols for Stability Assessment

Do not assume stability. Generate the data. The following protocols provide a framework for systematically evaluating the stability of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to identify the conditions under which your compound is unstable.[8][9] It involves subjecting the compound to harsh conditions and monitoring for degradation.

Objective: To determine the degradation profile of 1,2-Dimethyl-1H-indole-3-carbonitrile under various stress conditions.

Materials:

  • 1,2-Dimethyl-1H-indole-3-carbonitrile

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV/DAD detector, photostability chamber or UV lamp, heating block or oven.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Condition Setup: For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in the stress medium. Prepare a control sample diluted in ACN/water (50:50) and stored at 4°C in the dark.

Stress ConditionProcedure
Acid Hydrolysis Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.
Thermal Dilute in ACN/water (50:50). Incubate at 60°C for 24 hours in the dark.
Photolytic Dilute in ACN/water (50:50). Expose to light in a photostability chamber (ICH Q1B guidelines) or ~20 cm from a 254 nm UV lamp for 24 hours at room temperature. Wrap a control sample in foil.
  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining.

    • Monitor for the appearance of new peaks (degradants). A good stability-indicating method will show a decrease in the parent peak area and a corresponding increase in the area of the degradant peaks.

Protocol 2: Developing a Stability-Indicating HPLC-UV Method

A good analytical method is essential to accurately quantify the parent compound and separate it from any potential degradants.

Objective: To develop a reverse-phase HPLC method that can resolve 1,2-Dimethyl-1H-indole-3-carbonitrile from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient, e.g., 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the compound's λmax (approx. 290-300 nm for indole-3-carbonitriles).

  • Injection Volume: 10 µL.

Workflow Diagram for Method Development:

G A Inject pure compound. Determine retention time (RT) and peak shape. B Inject a degraded sample (e.g., from forced degradation). A->B C Are all peaks baseline resolved from the parent peak? B->C D Method is stability-indicating. Proceed with validation. C->D Yes G Check Peak Purity with DAD. Are spectra across the parent peak homogenous? C->G No E Adjust Gradient. Make it shallower to increase separation between peaks. E->B Re-inject F Change Organic Modifier. Try Methanol instead of ACN. This changes selectivity. E->F If still no resolution F->B Re-inject G->D Yes G->E No

Sources

Optimization

Technical Support Center: A Guide to Scaling Up the Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. We will address frequently asked questions and provide detailed troubleshooting guides to ensure a successful and efficient scale-up process.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,2-Dimethyl-1H-indole-3-carbonitrile and what are the key scale-up considerations?

A1: A prevalent synthetic strategy involves a two-step process: the formylation of 1,2-dimethylindole via the Vilsmeier-Haack reaction to yield 1,2-dimethyl-1H-indole-3-carbaldehyde, followed by the conversion of the aldehyde to the nitrile.

Key Scale-up Considerations for this Route:

  • Vilsmeier-Haack Reaction: This reaction is exothermic and involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which can be hazardous on a large scale.[1] Careful temperature control and appropriate reactor design are crucial.

  • Aldehyde to Nitrile Conversion: Several methods exist, each with its own scale-up challenges. A common lab-scale method involves converting the aldehyde to an oxime followed by dehydration. On a larger scale, direct conversion methods are often preferred to minimize steps and waste.[2]

  • Purification: The final product and intermediates may require robust purification methods like crystallization to achieve the desired purity at scale, as chromatographic techniques can be costly and time-consuming for large quantities.[3][4]

Q2: Are there alternative synthetic routes to consider for large-scale production?

A2: Yes, other routes can be explored. One alternative is the direct cyanation of the 1,2-dimethylindole core. However, this can sometimes lead to regioselectivity issues and may require specialized cyanating agents. Another possibility is a Sandmeyer-type reaction if a suitable amino-indole precursor is available, though this introduces the handling of diazonium salts, which have inherent safety risks.[5][6][7]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns include:

  • Handling of Hazardous Reagents: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. Cyanide salts are highly toxic.[2]

  • Exothermic Reactions: The Vilsmeier-Haack reaction is exothermic and requires careful monitoring and control to prevent runaways.[8]

  • Solvent Handling: Large volumes of solvents like DMF pose flammability and health risks.

All large-scale operations should be conducted in appropriate reactors with proper ventilation and emergency preparedness plans in place.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during the scale-up of the 1,2-Dimethyl-1H-indole-3-carbonitrile synthesis.

Issue 1: Low Yield in the Vilsmeier-Haack Formylation Step

Question: We are experiencing a significant drop in yield for the formylation of 1,2-dimethylindole upon scaling up from 10g to 1kg. What are the likely causes and how can we mitigate them?

Answer:

Low yields in a scaled-up Vilsmeier-Haack reaction are often multifactorial. Here’s a breakdown of potential causes and solutions:

  • Poor Temperature Control:

    • Causality: The Vilsmeier-Haack reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature rises, causing decomposition of the starting material, the Vilsmeier reagent, or the product.[8]

    • Solution:

      • Slow Addition of Reagents: Add the phosphorus oxychloride to the DMF at a controlled rate while maintaining a low temperature (typically 0-10 °C).

      • Efficient Cooling: Ensure your reactor has adequate cooling capacity.

      • Monitoring: Use temperature probes to monitor the internal reaction temperature closely.

  • Inefficient Mixing:

    • Causality: Inadequate mixing can lead to localized high concentrations of reagents, which can cause side reactions and charring.

    • Solution:

      • Appropriate Agitation: Use a reactor with an appropriate agitator design (e.g., anchor or turbine) and agitation speed to ensure good mixing.

      • Baffles: The use of baffles in the reactor can improve mixing efficiency.

  • Moisture Contamination:

    • Causality: The Vilsmeier reagent is highly sensitive to moisture and will decompose upon contact, reducing the effective concentration of the formylating agent.

    • Solution:

      • Dry Solvents and Reagents: Ensure that all solvents and reagents are anhydrous.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Scale-up of Vilsmeier-Haack Formylation

  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with anhydrous DMF (10 L).

  • Reagent Preparation: The reactor is cooled to 0-5 °C. Phosphorus oxychloride (2.5 kg, 16.3 mol) is added dropwise to the DMF over 2-3 hours, ensuring the temperature does not exceed 10 °C. The mixture is stirred for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Reaction: A solution of 1,2-dimethylindole (2 kg, 13.8 mol) in anhydrous DMF (5 L) is added to the reactor over 1-2 hours, maintaining the temperature between 10-20 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours and monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is slowly and carefully quenched by adding it to a stirred mixture of ice and water (30 L). The pH is adjusted to 8-9 with a 20% aqueous sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried under vacuum.

Issue 2: Incomplete Conversion of Aldehyde to Nitrile

Question: We are attempting a one-step conversion of 1,2-dimethyl-1H-indole-3-carbaldehyde to the nitrile using sodium cyanide, but the reaction stalls at around 70% conversion on a larger scale. What could be the issue?

Answer:

Incomplete conversion in this step at scale can often be traced back to issues with reagent stoichiometry, reaction conditions, or the presence of impurities.

  • Insufficient Cyanide Source:

    • Causality: While a molar equivalent of cyanide is theoretically sufficient, side reactions or degradation can consume the reagent.

    • Solution:

      • Increase Stoichiometry: Experiment with a slight excess of the cyanide source (e.g., 1.1-1.2 equivalents).

      • Reagent Quality: Ensure the cyanide salt is of high purity and has not degraded.

  • Byproduct Formation:

    • Causality: The intermediate cyanohydrin can revert to the starting aldehyde, or other side reactions can occur, leading to an equilibrium that prevents full conversion. One common byproduct is the corresponding formamide.[2]

    • Solution:

      • Reaction Conditions: Optimize the reaction temperature and time. In some cases, a higher temperature may be needed to drive the reaction to completion, but this must be balanced against potential degradation.

      • Dehydrating Agent: If proceeding via an oxime intermediate, ensure the dehydrating agent is effective and used in sufficient quantity.

  • pH Control:

    • Causality: The pH of the reaction mixture can influence the reactivity of the cyanide nucleophile and the stability of the intermediates.

    • Solution:

      • Buffering: Consider using a buffered system to maintain the optimal pH throughout the reaction.

Data Presentation: Aldehyde to Nitrile Conversion Methods

MethodKey ReagentsTypical Scale-up Challenges
Oxime Dehydration Hydroxylamine, Dehydrating agent (e.g., Ac₂O, SOCl₂)Two-step process, potential for thermal decomposition during dehydration.
Direct Cyanation NaCN or KCN, often with a phase-transfer catalystHandling of toxic cyanides, potential for incomplete conversion, byproduct formation.[2]
Vilsmeier-based Vilsmeier reagent, HydroxylamineOne-pot potential from the indole, but requires careful control of the Vilsmeier reaction.
Issue 3: Product Purity and Color Issues After a-scale Purification

Question: Our final product, 1,2-Dimethyl-1H-indole-3-carbonitrile, has a persistent yellow or pinkish hue even after crystallization, and we are struggling to meet the purity specifications. What are the likely impurities and how can we improve the purification?

Answer:

Color in indole derivatives often indicates the presence of trace impurities, which can arise from side reactions or degradation.

  • Likely Impurities:

    • Oxidized Species: Indoles can be susceptible to air oxidation, leading to colored byproducts.

    • Residual Starting Materials or Intermediates: Unreacted 1,2-dimethylindole or the intermediate aldehyde can be difficult to remove completely.

    • Byproducts from Cyanation: As mentioned, formamide byproducts can be present.[2]

  • Improved Purification Strategy:

    • Crystallization Solvent Screening:

      • Causality: The choice of crystallization solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

      • Solution:

        • Systematic Screening: Perform a systematic screen of single and mixed solvent systems. Common solvents for indole purification include toluene, heptane, ethanol, and isopropanol.

        • Anti-solvent Crystallization: Consider dissolving the crude product in a good solvent and then adding an anti-solvent to induce crystallization.

    • Decolorization:

      • Causality: Colored impurities can sometimes be removed by adsorption.

      • Solution:

        • Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent and treat with a small amount of activated carbon. Heat the mixture briefly and then filter the hot solution to remove the carbon before allowing it to cool and crystallize. Be aware that this can sometimes lead to product loss on the carbon.

    • pH Adjustment during Work-up:

      • Causality: Some impurities may have different solubilities at different pH values.

      • Solution:

        • Aqueous Washes: During the work-up, perform washes with dilute acid and/or base to remove any acidic or basic impurities.

Experimental Protocol: Recrystallization of 1,2-Dimethyl-1H-indole-3-carbonitrile

  • Dissolution: The crude 1,2-Dimethyl-1H-indole-3-carbonitrile (1 kg) is dissolved in hot toluene (5-7 L) in a suitable reactor.

  • Decolorization (Optional): Activated carbon (20-50 g) is added, and the mixture is stirred at 80-90 °C for 30 minutes.

  • Filtration: The hot solution is filtered through a pad of celite to remove the activated carbon.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled to 0-5 °C for 2-4 hours to maximize crystal formation.

  • Isolation: The crystals are collected by filtration, washed with cold toluene, and dried under vacuum at 40-50 °C.

III. Visualization of Key Processes

Diagram 1: Synthetic Pathway

Synthesis_Pathway Indole 1,2-Dimethylindole Aldehyde 1,2-Dimethyl-1H-indole-3-carbaldehyde Indole->Aldehyde Vilsmeier-Haack (POCl3, DMF) Nitrile 1,2-Dimethyl-1H-indole-3-carbonitrile Aldehyde->Nitrile Cyanation Troubleshooting_Yield start Low Yield in Vilsmeier-Haack temp_control Check Temperature Control start->temp_control mixing Evaluate Mixing Efficiency start->mixing moisture Assess for Moisture start->moisture slow_addition Slow Reagent Addition temp_control->slow_addition better_cooling Improve Reactor Cooling temp_control->better_cooling agitator Optimize Agitator/Baffles mixing->agitator dry_reagents Use Anhydrous Reagents moisture->dry_reagents inert_atm Ensure Inert Atmosphere moisture->inert_atm

Caption: Decision tree for troubleshooting low yield in the formylation step.

IV. References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Sharma, S. D., & Kaur, S. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46(3), 513-517.

  • Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. ACS Omega, 5(33), 20977-20985. [Link]

  • Khushtar, M., Zaheer, Z., & Khan, A. U. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 14(10), 2069-2092.

  • Chavan, S. S. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(10), 2535-2542.

  • Bellavita, V., Cirillo, G., & Al-Qatamin, R. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435.

  • Wikipedia. Sandmeyer reaction. [Link]

  • Dounay, A. B., & Magnus, P. (2003). The Sandmeyer reaction. In Organic Reactions (pp. 1-61).

  • Fritz, H. (1959). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Helvetica Chimica Acta, 42(5), 1544-1550.

  • A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5595. [Link]

  • Transformation of amides to nitriles with Vilsmeier reagent and sodium acetate. Tetrahedron Letters, 52(43), 5649-5651.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,3-Dioxoindoline-5-carbonitrile via Sandmeyer Reaction.

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • Indole-3-carbonitrile. ResearchGate. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Methyl 1-methyl-1H-indole-3-carboxylate. ResearchGate. [Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Catalysis, 10(15), 8446-8453. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. Catalysts, 13(7), 1083. [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • 2-methylindole. Organic Syntheses. [Link]

  • 1-methylindole. Organic Syntheses. [Link]

  • Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide(NCTS). ResearchGate. [Link]

  • Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 111(5), 3333-3378. [Link]

  • US5085991A - Process of preparing purified aqueous indole solution. Google Patents.

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22435-22463. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Processes, 10(9), 1693. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1632. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step or direct synthesis. We will address common failures in a question-and-answer format, explaining the underlying chemical principles and providing actionable, field-proven solutions.

Section 1: General Troubleshooting & Initial Diagnosis

This section covers universal issues that can arise regardless of the specific synthetic route employed. A systematic initial check can often resolve problems without extensive optimization.

Q1: My reaction has failed to initiate, or my TLC shows only starting material. What are the first things I should check?

This is a frequent and frustrating issue, but it can typically be traced back to fundamental experimental parameters.

  • Reagent Purity and Integrity: This is the most common culprit. Ensure the purity of your starting materials, particularly the indole substrate and any catalysts.[1] Impurities can poison catalysts or introduce side reactions.

    • 1,2-Dimethylindole: If synthesized in-house (e.g., via Fischer indole synthesis), ensure it is free of residual acid catalyst or hydrazone precursors.

    • Cyanating Agents: Many cyanating agents are sensitive to moisture and air. Use fresh, properly stored reagents.

    • Catalysts: Transition metal catalysts (e.g., Palladium, Copper) can be sensitive to oxidation. Ensure they are handled under an inert atmosphere if required by the protocol.

  • Atmospheric Control: Many organometallic reactions and reactions involving strong bases or hydrides are sensitive to moisture and oxygen.[1] If your chosen route involves such reagents, ensure you are using properly dried solvents and glassware, and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.

  • Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. Some reactions have a narrow optimal temperature window. For exothermic reactions, ensure your cooling bath is adequate to prevent runaway reactions that can lead to decomposition.

Q2: My reaction is messy, with multiple spots on the TLC plate and significant baseline material. How can I improve the reaction's selectivity?

A complex reaction mixture points towards competing side reactions or product decomposition.

  • Lower the Reaction Temperature: Elevated temperatures often accelerate undesired side reactions more than the primary reaction. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve selectivity.[1]

  • Optimize Catalyst/Reagent Loading: Incorrect stoichiometry can lead to a host of problems.

    • Too little catalyst: May result in a sluggish or incomplete reaction, allowing time for starting materials to decompose.

    • Too much catalyst or reagent: Can promote undesired secondary reactions. For example, in a Vilsmeier-Haack reaction, excess reagent can lead to formylation at other positions or polymerization.[2]

  • Re-evaluate Your Solvent: The solvent can influence reaction pathways. Ensure you are using a solvent of appropriate polarity and aprotic/protic nature as dictated by the reaction mechanism.

Section 2: Troubleshooting Specific Synthetic Pathways

The synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile can be approached via several routes. Below are troubleshooting guides for the most common pathways.

Pathway A: Direct C3-Cyanation of 1,2-Dimethylindole

Direct C-H functionalization is an elegant and modern approach but is highly dependent on the catalytic system. These methods often employ transition metals like Palladium or Copper, or electrochemical approaches.[3][4][5]

Q: My Pd-catalyzed direct cyanation using Acetonitrile as the cyanide source is giving low yield. Why might this be failing?

This palladium-catalyzed C–H functionalization is a powerful but sensitive reaction.[3]

  • Causality & Solutions:

    • Catalyst Oxidation/Deactivation: The active Pd catalyst can be sensitive to air. Ensure the reaction is set up under a strict inert atmosphere. The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂) can also be critical.

    • Inefficient C-CN Bond Cleavage: This specific method relies on the cleavage of the C-CN bond in acetonitrile.[3] Reaction temperature and the presence of the correct oxidant are crucial for this step. If the reaction is sluggish, a modest increase in temperature may be necessary, but watch for decomposition.

    • Ligand Issues: While this protocol can be ligand-free, some direct cyanations require specific ligands to stabilize the catalyst and promote reductive elimination.[3] If your substrate is more complex, a ligand screen may be necessary.

    • Moisture: Water can interfere with the catalytic cycle. Use anhydrous solvents and reagents.

Workflow: Direct C3-Cyanation Pathway

G A 1,2-Dimethylindole C C-H Activation at C3 A->C B Pd(II) Catalyst + Cyanide Source (e.g., CH3CN) B->C D C-CN Bond Formation (Reductive Elimination) C->D E 1,2-Dimethyl-1H-indole- 3-carbonitrile D->E

Caption: A simplified workflow for the direct C3-cyanation of an indole substrate.

Pathway B: Vilsmeier-Haack Formylation followed by Conversion to Nitrile

This is a classic, two-step approach. First, formylation at the C3 position yields 1,2-Dimethyl-1H-indole-3-carboxaldehyde, which is then converted to the nitrile.[6][7]

Q: The first step, the Vilsmeier-Haack formylation, is giving a very low yield of the aldehyde. What's going wrong?

The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[6]

  • Causality & Solutions:

    • Improper Vilsmeier Reagent Formation: The reagent is typically formed in situ by adding POCl₃ to DMF at low temperatures (e.g., 0 °C). Adding the reagents in the wrong order or at too high a temperature can lead to decomposition. Always add POCl₃ slowly to chilled DMF.[8]

    • Substrate Reactivity: 1,2-Dimethylindole is highly activated towards electrophilic substitution. The reaction can be very fast and exothermic. If the temperature is not controlled during the addition of the indole to the Vilsmeier reagent, polymerization and tar formation can occur, drastically reducing the yield.[9]

    • Hydrolysis/Work-up: The initial product of the electrophilic attack is an iminium salt, which must be hydrolyzed to the aldehyde.[6] This is typically done by quenching the reaction mixture in an ice-water mixture, followed by basification (e.g., with NaOH or Na₂CO₃). Incomplete hydrolysis will result in low yields of the desired aldehyde.

Q: The aldehyde intermediate is clean, but the conversion to the nitrile is failing. What are the common pitfalls?

Converting the aldehyde to a nitrile typically involves forming an aldoxime and then dehydrating it.[10]

  • Causality & Solutions:

    • Inefficient Oxime Formation: The reaction of the aldehyde with hydroxylamine hydrochloride requires a base (e.g., sodium acetate) to free the hydroxylamine. Ensure the pH is appropriate for this condensation reaction.

    • Harsh Dehydration Conditions: Dehydrating the oxime can be tricky. Overly harsh conditions (strong acids, high heat) can lead to decomposition of the indole ring. Reagents like acetic anhydride, trifluoroacetic anhydride, or even milder modern reagents should be considered. A well-established method involves refluxing with diammonium hydrogen phosphate in nitropropane and acetic acid.[10]

    • Purification Issues: The final nitrile product may be contaminated with starting aldehyde or intermediate oxime. Careful chromatography or recrystallization is often necessary.[10]

Table 1: Troubleshooting the Vilsmeier-Haack / Nitrile Conversion Route

IssuePossible CauseRecommended Action
Low Aldehyde Yield Poor Vilsmeier reagent formation.Add POCl₃ slowly to DMF at 0 °C before adding the indole.[8]
Reaction temperature too high, causing tarring.Maintain low temperature during indole addition and allow to warm slowly. Monitor via TLC.
Incomplete hydrolysis during work-up.Ensure the reaction is quenched in ice-water and made sufficiently basic to hydrolyze the iminium intermediate.[6]
Low Nitrile Yield (from Aldehyde) Incomplete oxime formation.Check the stoichiometry of hydroxylamine and base. Monitor the disappearance of the aldehyde spot by TLC.
Decomposition during oxime dehydration.Use milder dehydrating agents. Screen conditions starting with lower temperatures. Explore literature for substrate-specific dehydrating systems.[10]
Pathway C: Issues with the Fischer Indole Synthesis of the Precursor

If you are synthesizing the 1,2-dimethylindole starting material yourself, the Fischer indole synthesis is a common but notoriously problematic reaction.[11]

Q: My Fischer indole synthesis to make 1,2-dimethylindole is failing, producing mostly tar or unidentifiable byproducts. Why?

The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone. It is highly sensitive to the acid catalyst, temperature, and substrate electronics.[9][11]

  • Causality & Solutions:

    • Inappropriate Acid Catalyst: This is the most critical variable. A catalyst that is too strong can cause decomposition and tarring, while one that is too weak will not promote the reaction.[9] A screen of Brønsted acids (HCl, H₂SO₄, p-TsOH) and Lewis acids (ZnCl₂, BF₃·OEt₂) is often required. Polyphosphoric acid (PPA) is effective for stubborn substrates but can be difficult to work with.

    • Competing N-N Bond Cleavage: The key step is a[4][4]-sigmatropic rearrangement. However, a competing pathway is the heterolytic cleavage of the N-N bond. This side reaction is favored by certain electronic factors and can prevent the desired cyclization entirely.[12][13]

    • Thermal Decomposition: The reaction often requires heat, but overheating can lead to extensive polymerization and the formation of intractable tars, which makes product isolation nearly impossible.[9]

Diagram: Troubleshooting the Fischer Indole Synthesis

FischerTroubleshooting start Low Yield / No Product in Fischer Indole Synthesis catalyst Is the acid catalyst optimal? start->catalyst temp Is the temperature too high? catalyst->temp Yes screen_catalyst Action: Screen different acid catalysts (e.g., p-TsOH, ZnCl2, PPA). catalyst->screen_catalyst No hydrazone Is the hydrazone precursor pure? temp->hydrazone No lower_temp Action: Lower reaction temperature and increase reaction time. temp->lower_temp Yes tar Observation: Significant tar formation. temp->tar hydrazone->start Yes, still failing purify_hydrazone Action: Purify the hydrazone by recrystallization before cyclization. hydrazone->purify_hydrazone No tar->lower_temp

Caption: A decision tree for troubleshooting common failures in the Fischer indole synthesis.

Section 3: References

  • The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • 1,2-Dimethyl-1H-indole-3-carbonitrile synthesis. ChemicalBook. Available at:

  • Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Chemical Communications (RSC Publishing). Available at:

  • Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem. Available at:

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Available at:

  • Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters. Available at:

  • Site-Selective Electrochemical C-H Cyanation of Indoles. Organic Chemistry Portal. Available at:

  • Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society via PMC - NIH. Available at:

  • Direct cyanation of indoles and pyrroles. ResearchGate. Available at:

  • Problems with Fischer indole synthesis. Reddit r/Chempros. Available at:

  • Why do some Fischer indolizations fail? PubMed - NIH. Available at:

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at:

  • indole-3-carbonitrile. Organic Syntheses Procedure. Available at:

  • Vilsmeier–Haack reaction. Wikipedia. Available at:

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at:

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. Available at:

  • Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Benchchem. Available at:

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Indole Derivatives

Welcome to the technical support center for the column chromatography of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purifica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of compounds. The inherent chemical properties of the indole nucleus can lead to common issues such as peak tailing, on-column degradation, and co-elution with impurities. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and optimize your purification workflows.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of indole derivatives and provides actionable solutions based on established scientific principles.

Problem 1: Significant Peak Tailing or Streaking

Symptom: Your compound elutes from the column as a broad, asymmetrical band, often smearing across many fractions. On a TLC plate, the spot appears elongated rather than round.

Underlying Cause: The basic nitrogen atom within the indole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in tailing.

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount (0.1-2%) of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase.[2][3] These modifiers will compete with your indole derivative for binding to the acidic silanol sites, effectively masking them and allowing for a more symmetrical peak shape.

    • Adjust pH: For reverse-phase chromatography, buffering the mobile phase can ensure your analyte is in a single ionic state, leading to sharper peaks.[3]

  • Stationary Phase Selection:

    • Deactivated Silica Gel: Before packing your column, you can deactivate the silica gel by treating it with a solvent system containing a small percentage of triethylamine.[2]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina or Florisil (a magnesium silicate-based adsorbent).[2] For highly polar indoles, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[3]

  • Proper Sample Loading:

    • Ensure your sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band to prevent initial band broadening.[2][4]

Problem 2: Compound Degradation on the Column

Symptom: You observe the appearance of new, unexpected spots on your TLC analysis of the collected fractions. Your overall yield of the desired product is significantly lower than expected.

Underlying Cause: The acidic nature of standard silica gel can act as a catalyst for the degradation of acid-sensitive indole derivatives.[1][2][5] This is a common issue, particularly with indoles bearing sensitive functional groups.

Solutions:

  • Assess Stability with 2D TLC: Before committing to a preparative column, it's crucial to determine if your compound is stable on silica gel. A two-dimensional TLC experiment is a quick and effective way to evaluate this.[1][2]

    Experimental Protocol: 2D TLC for Stability Check

    • Spot your compound in one corner of a square TLC plate.

    • Develop the plate in a suitable mobile phase.

    • Thoroughly dry the plate.

    • Rotate the plate 90 degrees and re-develop it in the same mobile phase.

    • Interpretation: A single spot on the diagonal indicates a stable compound. The appearance of spots off the diagonal suggests decomposition on the silica gel.[1]

  • Deactivate the Silica Gel: If decomposition is observed, deactivating the acidic sites on the silica gel is a primary solution. This is typically achieved by introducing a small amount of a basic modifier, such as triethylamine (TEA).[2]

    Experimental Protocol: Silica Gel Deactivation with Triethylamine (TEA)

    • Prepare your chosen mobile phase (eluent).

    • Add 1-3% triethylamine to the mobile phase.[2]

    • Pack your chromatography column with silica gel as usual.

    • Flush the packed column with a volume of the TEA-containing mobile phase equal to the volume of the silica gel.[2]

    • Discard the eluted solvent. The column is now ready for sample loading.[2]

  • Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase.

    • Neutral Alumina: Often a suitable choice for basic compounds.[2]

    • Reverse-Phase (C18) Silica: This allows for purification in aqueous/organic mobile phases, which can be buffered to a neutral pH to prevent degradation.[2]

Problem 3: Co-elution with Impurities

Symptom: Your collected fractions contain both your desired indole derivative and one or more impurities, as confirmed by TLC or other analytical methods.

Underlying Cause: The polarity of the impurity is very similar to that of your target compound, making separation with the current solvent system and stationary phase ineffective.[1]

Solutions:

  • Optimize the Mobile Phase:

    • Thorough TLC Screening: Before running the column, screen a variety of solvent systems using TLC to find one that provides the best possible separation between your product and the impurities. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[1]

    • Utilize Different Solvent Polarities: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate system is not providing adequate separation, try a dichloromethane/methanol system.[6]

  • Change the Stationary Phase:

    • Different Selectivity: Switching to a different stationary phase, such as alumina or a bonded phase like cyano or diol, can alter the selectivity of the separation and may resolve the co-eluting compounds.[7][8]

  • Employ a Gradient Elution:

    • Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This can often improve the resolution of closely eluting compounds.[6]

  • Consider Alternative Purification Techniques:

    • If column chromatography consistently fails to resolve the mixture, consider other techniques such as preparative HPLC, which often provides higher resolution, or recrystallization if your compound is a solid.[5][9]

Problem 4: Poor or No Recovery of the Compound

Symptom: You are unable to detect your compound in any of the collected fractions, or the amount recovered is extremely low.

Underlying Cause: This can be due to several factors, including irreversible adsorption to the stationary phase, on-column degradation, or elution in very dilute fractions.[1]

Solutions:

  • Address Irreversible Adsorption:

    • If you suspect your compound is sticking irreversibly to the column, try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane.[1]

    • Adding a modifier to the mobile phase (e.g., a small amount of acid for acidic compounds or a base for basic compounds) can help to reduce strong interactions with the stationary phase.[1]

  • Rule Out Degradation:

    • As described in "Problem 2," confirm the stability of your compound on silica gel using 2D TLC. If it is degrading, you will need to use a deactivated or alternative stationary phase.[1][10]

  • Check for Dilute Fractions:

    • Your compound may have eluted, but in such dilute concentrations that it is not visible by TLC. Try concentrating a range of fractions where you expected your compound to elute and re-analyze by TLC.[10]

  • Verify Sample Loading:

    • Ensure that your sample was properly loaded onto the column and did not run down the sides of the column between the silica gel and the glass.

Frequently Asked Questions (FAQs)

Q1: What is the best way to choose a starting solvent system for my indole derivative?

A1: The best practice is to use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11][12] The ideal solvent system for column chromatography will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate.[1] This range generally ensures that the compound will not elute too quickly (with the solvent front) or be retained too strongly on the column.

Q2: How does the pH of the mobile phase affect the separation of indole derivatives?

A2: The pH of the mobile phase can have a significant impact on the retention and peak shape of ionizable indole derivatives.[13][14] For indoles with acidic or basic functional groups, adjusting the pH can change their ionization state. Generally, for acidic compounds, a lower pH will lead to longer retention times, while for basic compounds, a higher pH will increase retention.[13][15] It is crucial to control the pH to achieve reproducible results and sharp, symmetrical peaks.[16]

Q3: Can I use a gradient elution for my indole purification?

A3: Yes, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often very effective for purifying indole derivatives, especially from complex mixtures.[6] This technique can improve resolution between compounds with similar polarities and can also help to elute more strongly retained compounds in a reasonable amount of time.

Q4: What are some common solvent systems used for the TLC and column chromatography of indole derivatives?

A4: The choice of solvent system is highly dependent on the specific indole derivative and its polarity. Here are some commonly used systems, listed in order of increasing polarity:

Solvent System ComponentsTypical Ratios (v/v)Notes
Hexane / Ethyl Acetate9:1 to 1:1A good starting point for many moderately polar indoles.[11][12]
Dichloromethane / Methanol99:1 to 9:1Effective for more polar indole derivatives.
Butanol / Acetic Acid / Water12:3:5A more polar system, sometimes used for highly functionalized indoles.[17]
Isopropanol / Ammonia / Water8:1:1A basic solvent system that can be useful for basic indoles to prevent tailing.[17]

Q5: What should I do if my compound is not soluble in the eluent I plan to use for the column?

A5: If your compound has poor solubility in the optimal eluent, you can use a technique called "dry loading."[4]

Experimental Protocol: Dry Loading

  • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution (approximately 5-10 times the mass of your crude sample).

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.[4]

This method ensures that your compound is introduced to the column in a concentrated band without the use of a strong solvent that could compromise the separation.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting common issues in indole derivative chromatography.

TroubleshootingWorkflow Start Start Purification Tailing Problem: Peak Tailing? Start->Tailing Degradation Problem: Degradation? Tailing->Degradation No Sol_Tailing Add Basic Modifier (TEA) or Use Neutral Alumina Tailing->Sol_Tailing Yes CoElution Problem: Co-elution? Degradation->CoElution No Sol_Degradation Assess with 2D TLC Deactivate Silica (TEA) or Use Neutral/RP Phase Degradation->Sol_Degradation Yes LowRecovery Problem: Low Recovery? CoElution->LowRecovery No Sol_CoElution Optimize Mobile Phase (TLC) Use Gradient Elution or Change Stationary Phase CoElution->Sol_CoElution Yes Success Successful Purification LowRecovery->Success No Sol_LowRecovery Flush with Polar Solvent Check for Degradation Concentrate Fractions LowRecovery->Sol_LowRecovery Yes Sol_Tailing->Degradation Sol_Degradation->CoElution Sol_CoElution->LowRecovery Sol_LowRecovery->Success

Caption: A decision tree for troubleshooting common chromatography issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Column Chromatography of Indole Derivatives.
  • Benchchem. (n.d.). Preventing decomposition of 3H-Indole on silica gel during chromatography.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of 1H-Indole-1-pentanoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Indole Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
  • ResearchGate. (n.d.). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • AKJournals. (n.d.). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
  • Agilent. (n.d.). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • NIH. (n.d.). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Indole Synthesis Scale-Up

Welcome to the Technical Support Center for managing exothermic reactions during the scale-up of indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the scale-up of indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on identifying, controlling, and mitigating thermal hazards associated with these critical reactions.

The synthesis of the indole scaffold, a privileged structure in medicinal chemistry, often involves potent reagents and reaction conditions that can lead to significant heat release.[1][2] While manageable on a laboratory scale, the risk of a thermal runaway increases dramatically during scale-up due to the decrease in the surface-area-to-volume ratio, which impairs heat dissipation.[3][4] This guide provides troubleshooting advice and frequently asked questions to ensure the safe and efficient scale-up of your indole synthesis.

Frequently Asked Questions (FAQs)

Q1: My indole synthesis required initial heating to start. Can it still pose a significant exothermic risk?

A1: Yes, absolutely. Many named indole syntheses, such as the Fischer, Madelung, and Bischler-Möhlau methods, often require an initial energy input to overcome the activation energy barrier.[3] Once initiated, these reactions can become highly exothermic. If the rate of heat generation exceeds the system's capacity for heat removal, a dangerous thermal runaway can occur.[3][4] It is a critical misconception to assume that a reaction requiring heat to start is not exothermic.

Q2: What are the immediate warning signs of a thermal runaway during my indole synthesis?

A2: Vigilance is key to preventing accidents. Be alert for the following indicators of a loss of thermal control:

  • A rapid and unexpected rise in the internal reaction temperature that does not respond to standard cooling measures.[3]

  • A sudden increase in pressure within the reaction vessel.[4]

  • Vigorous, uncontrolled boiling or refluxing of the solvent.[3]

  • Noticeable changes in the color or viscosity of the reaction mixture, or unexpected gas evolution.[3]

  • The exterior of the reaction vessel becoming too hot to touch.[3]

If you observe any of these signs, you must initiate emergency cooling procedures immediately. This may involve using an ice bath, adding a cold quenching agent if safe to do so, and preparing for a controlled shutdown of the reaction.[5]

Q3: How can I qualitatively assess the exothermic risk of my specific indole synthesis before beginning the experiment?

A3: A qualitative risk assessment is a crucial first step. Consider these factors:

  • Reaction Type: Be aware that classic named reactions like the Fischer, Madelung, and Bischler-Möhlau syntheses are known for their exothermic potential, particularly with strong acid catalysts or high temperatures.[3][6][7]

  • Reagents and Catalysts: The use of strong acids (e.g., polyphosphoric acid, sulfuric acid), strong bases (e.g., sodium ethoxide at high temperatures), or highly reactive intermediates increases the likelihood of a strong exotherm.[3][6][7]

  • Scale: The risk of a thermal runaway is significantly higher at a larger scale. A reaction that is easily controlled at the 1-gram scale may become hazardous at the 100-gram scale due to reduced heat dissipation efficiency.[3]

  • Concentration: Higher reactant concentrations can lead to accelerated reaction rates and, consequently, a greater rate of heat generation.[3][8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Rapid, Uncontrolled Temperature Spike During Fischer Indole Synthesis

Symptoms:

  • The internal temperature of the reaction rapidly exceeds the target temperature.

  • The reaction mixture darkens, and tar-like substances form.

  • Vigorous off-gassing is observed.

Probable Cause: The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, can be highly exothermic, especially with reactive substrates and strong acids like polyphosphoric acid or Eaton's reagent.[7][9] The cyclization step is often the main heat-generating phase.[10]

Solutions & Mitigation Strategies:

  • Control Reagent Addition: Instead of adding the catalyst all at once, consider a portion-wise or slow, continuous addition. For liquid reagents, dilution in the reaction solvent before slow addition via a syringe pump or addition funnel is recommended.[11] This allows the rate of the reaction, and thus the rate of heat generation, to be controlled by the rate of addition.

  • Optimize Temperature Control:

    • Ensure your reactor is equipped with an efficient cooling system, such as a jacketed vessel with a circulating coolant.[3]

    • For larger scales, overhead stirring is crucial to prevent localized hot spots and ensure uniform heat distribution.[12]

    • Always monitor the internal reaction temperature with a thermocouple or thermometer, as the external bath temperature can be misleading.[5][12]

  • Solvent Choice and Concentration:

    • Running the reaction at a lower concentration can help to moderate the exotherm.

    • In some cases, using a higher-boiling point solvent can provide a larger temperature window for control, but this must be balanced with the potential for byproduct formation at higher temperatures.

Experimental Protocol: Safer Scale-Up of Fischer Indole Synthesis

  • Setup: Assemble a jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor internal temperature, a reflux condenser, and an addition funnel. Connect the jacket to a circulating chiller/heater.

  • Initial Charge: Charge the reactor with the phenylhydrazine and the solvent. Begin stirring and set the chiller to the desired initial temperature.

  • Controlled Addition: Dissolve the aldehyde or ketone in a portion of the solvent and add it to the addition funnel. Add the carbonyl compound dropwise to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature.

  • Catalyst Addition: If using a liquid acid catalyst, add it slowly via the addition funnel. For solid catalysts like polyphosphoric acid, consider adding it in small portions.

  • Monitoring and Control: Maintain the internal temperature within a narrow range. If the temperature begins to rise uncontrollably, immediately stop the addition and apply maximum cooling.

Issue 2: Thermal Runaway During Madelung Indole Synthesis

Symptoms:

  • A violent, uncontrolled reaction after an initial induction period.

  • Rapid pressure build-up in the reactor.

  • Solidification or charring of the reaction mixture.

Probable Cause: The traditional Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide.[6] These reactions often require very high temperatures (200-400 °C) and strong bases like sodium or potassium alkoxides, creating a high-risk scenario for a thermal runaway.[6]

Solutions & Mitigation Strategies:

  • Modern, Milder Conditions: Whenever possible, avoid the classical high-temperature conditions. Modern variations of the Madelung synthesis utilize stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25 °C), significantly reducing the thermal risk.[6] A recently developed tandem method using a LiN(SiMe3)2/CsF system also proceeds under milder conditions.[2][13]

  • Process Safety Analysis: Before attempting a large-scale Madelung synthesis, it is highly recommended to perform a thermal hazard assessment using techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC).[3] This will provide crucial data on the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

  • Reactor and Equipment Choice:

    • For high-temperature reactions, ensure the reactor is properly rated for the expected temperatures and pressures.

    • Use a lab jack to elevate the heating source (e.g., heating mantle) so it can be quickly removed in case of an emergency.[5][12]

Data Presentation: Comparison of Madelung Synthesis Conditions

Condition Base Temperature Thermal Risk Reference
Classical Sodium Ethoxide200-400 °CVery High[6]
Madelung-Houlihan n-BuLi or LDA-20 to 25 °CModerate[6]
Tandem LiN(SiMe3)2/CsF LiN(SiMe3)2/CsF110 °CModerate[13]
Issue 3: Exotherm in Other Indole Syntheses (Leimgruber-Batcho, Hemetsberger)

Symptoms:

  • Unexpected temperature increases during specific steps of the synthesis.

  • Formation of byproducts due to localized overheating.

Probable Causes and Solutions:

  • Leimgruber-Batcho Synthesis: The reductive cyclization of the intermediate enamine can be exothermic, particularly when using highly reactive reducing agents like Raney nickel with hydrazine.[14][15]

    • Mitigation: Control the rate of addition of the reducing agent or perform the reduction at a lower temperature with more controlled reagents like palladium on carbon with hydrogen gas.[14]

  • Hemetsberger Synthesis: This reaction involves the thermal decomposition of an α-azido-cinnamate ester, often in a high-boiling solvent like xylene.[16][17] The decomposition can release a significant amount of energy and nitrogen gas.

    • Mitigation: Ensure the reaction is performed in a dilute solution to help dissipate the heat.[16] Slow addition of the azide precursor to the hot solvent can also control the rate of decomposition. A robust off-gas management system is essential.

Visualization of Workflow and Decision Making

Diagram 1: Decision-Making Workflow for Managing Exotherms This diagram outlines the key steps in assessing and controlling exothermic reactions during scale-up.

Exotherm_Management_Workflow cluster_planning Phase 1: Pre-Reaction Planning cluster_execution Phase 2: Reaction Execution & Monitoring cluster_response Phase 3: Emergency Response qual_assess Qualitative Risk Assessment (Reaction Type, Reagents) quant_assess Quantitative Analysis (DSC, RC1) qual_assess->quant_assess High perceived risk proc_design Process Design (Reagent Addition, Cooling) qual_assess->proc_design Low perceived risk quant_assess->proc_design monitoring Continuous Monitoring (Internal Temp, Pressure) proc_design->monitoring control Maintain Control (Adjust Cooling/Addition) monitoring->control excursion Temperature Excursion? control->excursion excursion->control No emergency_cool Initiate Emergency Cooling excursion->emergency_cool Yes shutdown Controlled Shutdown emergency_cool->shutdown

Caption: Decision workflow for proactive and reactive management of thermal hazards.

Diagram 2: Heat Flow in a Jacketed Reactor This diagram illustrates the principles of heat generation and removal in a typical chemical reactor.

Caption: Simplified heat balance in a jacketed reactor during an exothermic process.

References

  • University of Rochester, Department of Chemistry. How to Add Reagents to A Reaction.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Indole Synthesis.
  • Scribd. Optimization of Reactor Design For Exothermic Reactions.
  • ACS Publications. (2009). Loop Reactor Design and Control for Reversible Exothermic Reactions.
  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques.
  • Wikipedia. Madelung synthesis.
  • Sistemas EEL. Reactor Design-General Principles.
  • University of Michigan.
  • QES Academy. Scaling Up Chemical Processes? Unlock Safety and Success.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • ResearchGate. (2014). Further Applications of the Hemetsberger Indole Synthesis.
  • University of Technology-Chemical Engineering Department. Reactor Design Lectures Notes.
  • Synthesis and Chemistry of Indole.
  • BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
  • Wikipedia. Fischer indole synthesis.
  • Wikipedia.
  • ResearchG
  • HETEROCYCLES. (2016).
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
  • Fluorostore. (2025).
  • Wikipedia. Hemetsberger indole synthesis.
  • Organic Letters. (2023).
  • Organic Chemistry Portal. Synthesis of indoles.
  • National Institutes of Health. (2012).
  • YouTube. (2011). The Fischer Indole synthesis: reaction mechanism tutorial.
  • National Institutes of Health. (2019).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.
  • Clark, R. D. (1985).
  • University of Groningen. (2022). Sustainable multicomponent indole synthesis with broad scope.
  • RSC Publishing. (2006). Indoles via Knoevenagel–Hemetsberger reaction sequence.
  • ResearchGate. (2017).
  • chemeurope.com. Hemetsberger indole synthesis.
  • Indoles.
  • BenchChem. (2025). "common side reactions in indole-pyrrole synthesis".
  • Quora. (2024). How does adding more reactants affect an exothermic or endothermic chemical reaction?
  • ACS Chemical Health & Safety. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
  • YouTube. (2024).
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • SynArchive.
  • MDPI. (2020). A General and Scalable Synthesis of Polysubstituted Indoles.
  • Oreate AI Blog. (2026). A Review of the Indole Synthesis Reaction System.
  • Flinn Scientific.
  • SERC (Carleton). (2007). Chemical Reactions: Investigating Exothermic and Endothermic Reactions.
  • Reddit. (2016).

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Optimization

effect of impurities on 1,2-Dimethyl-1H-indole-3-carbonitrile reactions

Technical Support Center: 1,2-Dimethyl-1H-indole-3-carbonitrile Introduction 1,2-Dimethyl-1H-indole-3-carbonitrile is a key synthetic intermediate in medicinal chemistry and materials science. Its utility is predicated o...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,2-Dimethyl-1H-indole-3-carbonitrile

Introduction

1,2-Dimethyl-1H-indole-3-carbonitrile is a key synthetic intermediate in medicinal chemistry and materials science. Its utility is predicated on the predictable reactivity of the nitrile group and the indole core. However, the presence of seemingly minor impurities can drastically alter reaction pathways, leading to diminished yields, complex product mixtures, and failed experiments. This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting issues arising from impurities in reactions involving this important building block. We will explore the origin of common impurities, their mechanistic impact on subsequent transformations, and robust protocols for their detection and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available or lab-synthesized 1,2-Dimethyl-1H-indole-3-carbonitrile?

A1: Impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These originate from the synthetic route used. The most common is the N-demethylated precursor, 2-methyl-1H-indole-3-carbonitrile , resulting from incomplete N-alkylation. Another possibility is the presence of isomeric byproducts, such as 1,3-dimethyl-1H-indole-2-carbonitrile , which can form under certain reaction conditions.[1]

  • Degradation-Related Impurities: Indoles are susceptible to oxidation, especially when exposed to air and light over long periods.[2] This can lead to the formation of colored, often pinkish or brownish, oligomeric or polymeric species that are difficult to characterize but detrimental to reactivity.[2][3]

  • Residual Reagents and Solvents: Leftover alkylating agents, bases (e.g., sodium hydride), or solvents like DMF from the synthesis and workup can interfere with sensitive downstream reactions.

Q2: How can I reliably detect and quantify these impurities?

A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a UV detector is the gold standard for quantifying the purity of substituted indoles.[4][5] It can effectively separate the main compound from most process-related and degradation impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities, residual solvents, and for confirming the identity of isomeric byproducts.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The presence of a signal around 8-11 ppm can indicate an N-H proton from the unmethylated precursor. Comparing the integration of characteristic peaks can help quantify major impurities.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool to get a preliminary check on the purity of your sample and to monitor the progress of purification.[2][7]

Q3: My bottle of 1,2-Dimethyl-1H-indole-3-carbonitrile has a pinkish or yellow hue. Is it still usable?

A3: The pinkish or hazy appearance is a common sign of minor oxidation.[2] While the bulk of the material may still be the desired compound, these colored impurities can act as reaction inhibitors or promote tar formation, particularly in sensitive reactions like catalytic hydrogenations or those involving strong acids.[3] It is highly recommended to purify the material before use, for instance, by recrystallization or by passing a solution of the compound through a short plug of silica gel.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific experimental problems and links them to likely impurity-related causes.

Issue 1: Low or No Yield in N-Alkylation or Metal-Catalyzed Reactions

  • Observed Problem: You are attempting a subsequent reaction, such as the reduction of the nitrile to an amine using LiAlH₄ or a palladium-catalyzed coupling at the indole ring, but you observe very low conversion of your starting material.

  • Probable Cause: The most likely culprit is the presence of the unmethylated precursor, 2-methyl-1H-indole-3-carbonitrile . The acidic N-H proton (pKa ≈ 17) will react preferentially with organometallic reagents, strong bases (like NaH or LDA), or hydrides (LiAlH₄), consuming at least one equivalent of the reagent before any desired reaction can occur.[8][9]

  • Proposed Solution:

    • Verify Purity: Analyze your starting material using ¹H NMR to check for the characteristic broad N-H singlet and HPLC to quantify the impurity level.

    • Purification: If the precursor is present, purify the bulk material via recrystallization or flash column chromatography.

    • Stoichiometry Adjustment (Not Recommended): While one could theoretically add an extra equivalent of base or reagent to compensate, this is poor practice. The resulting deprotonated impurity is still nucleophilic and can lead to unwanted side products, complicating your purification.

Issue 2: Formation of an Intractable, Tarry Mixture

  • Observed Problem: Upon addition of an acid catalyst (Brønsted or Lewis) or upon heating, your reaction turns dark and produces a significant amount of insoluble, tar-like material, making product isolation impossible.

  • Probable Cause: This is characteristic of indole polymerization or decomposition.[3] The reaction may be initiated by oxidized impurities in your starting material. Indoles are electron-rich and can be unstable in strongly acidic conditions, leading to protonation at the C3 position, which can trigger polymerization.[10][11]

  • Proposed Solution:

    • Decolorize Starting Material: Dissolve the 1,2-Dimethyl-1H-indole-3-carbonitrile in a suitable solvent (e.g., ethyl acetate), treat with a small amount of activated carbon, stir for 15-20 minutes, and filter through celite to remove colored oxidation products.[12]

    • Use Milder Conditions: If possible, screen for milder acid catalysts or lower the reaction temperature.

    • Inert Atmosphere: Always run reactions sensitive to oxidation under an inert atmosphere of nitrogen or argon to prevent in-situ degradation.

Issue 3: An Unexpected Isomer is Isolated as a Major Byproduct

  • Observed Problem: After performing a reaction and purifying the product, you obtain a significant side product that has the correct mass but different spectroscopic data (NMR, IR) than your expected product.

  • Probable Cause: Your starting material was likely contaminated with an isomeric impurity, such as 1,3-dimethyl-1H-indole-2-carbonitrile .[1] This isomer will undergo the same reaction as your target molecule, leading to a corresponding isomeric product that may be difficult to separate.

  • Proposed Solution:

    • High-Resolution Analysis: Use a high-resolution HPLC method or GC-MS to confirm the presence of isomers in your starting material.

    • Careful Purification: Isomers can often be separated by meticulous flash column chromatography with a slow polarity gradient or by preparative HPLC.

    • Re-synthesis: If separation is not feasible, the most reliable solution is to re-synthesize the 1,2-Dimethyl-1H-indole-3-carbonitrile using a method known to have high regioselectivity.

Data Summary: Impact of Common Impurities
Impurity NameLikely SourceImpact on Downstream ReactionsRecommended Purity Threshold
2-methyl-1H-indole-3-carbonitrileIncomplete N-methylationQuenches bases/organometallics; acts as competing nucleophile.>99.5%
Oxidized/Polymeric IndolesAir/light exposurePromotes tar formation; may inhibit catalysts.No visible color
1,3-dimethyl-1H-indole-2-carbonitrileSynthetic side-reactionLeads to hard-to-separate isomeric products.>99%
Residual Sodium Hydride (NaH)Incomplete quenchingHighly basic; can cause unwanted side reactions.Not detectable

Visualized Workflows and Pathways

Impurity Formation Pathways

The following diagram illustrates the primary synthetic route to 1,2-Dimethyl-1H-indole-3-carbonitrile and the points at which common impurities can arise.

G cluster_0 Synthesis & Impurity Formation SM 2-Methyl-1H-indole-3-carbonitrile Reagent + Methylating Agent (e.g., MeI) + Base (e.g., NaH) SM->Reagent Product 1,2-Dimethyl-1H-indole-3-carbonitrile Impurity2 Oxidized Impurities Product->Impurity2 Reagent->Product Complete N-Methylation Impurity1 Unreacted Starting Material Reagent->Impurity1 Incomplete Reaction Impurity3 Isomeric Byproduct (1,3-dimethyl-1H-indole-2-carbonitrile) Reagent->Impurity3 Air Air / Light Air->Impurity2 SideReaction Side Reaction SideReaction->Impurity3 G Start Reaction Problem Observed (Low Yield, Tar, Side Products) CheckPurity Analyze Starting Material Purity (HPLC, NMR, TLC) Start->CheckPurity IsPure Is Purity >99% and Colorless? CheckPurity->IsPure Purify Purify Starting Material (Recrystallization, Column, Carbon Treatment) IsPure->Purify No Optimize Purity is High. Optimize Reaction Conditions (Temp, Catalyst, Solvent) IsPure->Optimize Yes ReRun Re-run Reaction with Purified Material Purify->ReRun Success Problem Resolved ReRun->Success Optimize->Success

Caption: A logical workflow for troubleshooting reactions.

Experimental Protocols

Protocol 1: Purification of 1,2-Dimethyl-1H-indole-3-carbonitrile by Recrystallization

This protocol is effective for removing minor colored impurities and unreacted starting materials.

  • Dissolution: In a suitable flask, dissolve the crude 1,2-Dimethyl-1H-indole-3-carbonitrile (e.g., 5.0 g) in a minimum amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes. Start with the more polar solvent (ethanol or ethyl acetate) and heat to a gentle boil.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Swirl and gently reheat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a pad of Celite for carbon) into a clean, warm flask to remove the carbon or any insoluble impurities.

  • Crystallization: Add the less polar solvent (water or hexanes) dropwise to the hot filtrate until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the polar solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight. Verify purity using HPLC or NMR.

Protocol 2: Standard HPLC Method for Purity Assessment

This method provides a general starting point for analyzing indole derivatives. [4][5]

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a 95:5 (A:B) mixture, ramp to 5:95 (A:B) over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

References

  • Reddy, G. M., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 55-62. Retrieved from [Link]

  • Bandini, M., & Gualandi, A. (2018). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 23(10), 2652. Retrieved from [Link]

  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]

  • Zaitsev, V. P., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7508. Retrieved from [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]

  • Lee, J. H., & Lee, J. (2016). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Sensors (Basel), 16(11), 1765. Retrieved from [Link]

  • Blatter, H. M., Lukaszewski, H., & de Stevens, G. (1963). Indole-3-carbonitrile. Organic Syntheses, 43, 58. Retrieved from [Link]

  • Asemo, N., et al. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry, 25(57), 13205-13212. Retrieved from [Link]

  • ResearchGate. (2014). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. Retrieved from [Link]

  • Koch, D. D., & Kissinger, P. T. (1979). Optimized determination of indole derivatives by high-performance liquid chromatography with selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 164(4), 441-455. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • DergiPark. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]

  • Reddy, P. V., & Tunge, J. A. (2014). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. The Journal of Organic Chemistry, 79(13), 6333-6343. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Bower, J. F., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19, 69-73. Retrieved from [Link]

  • Julian, P. L., & Pikl, J. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S. Patent and Trademark Office.
  • CN102786460A. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wang, Y., et al. (2009). 1,3-Dimethyl-1H-indole-2-carbonitrile. Acta Crystallographica Section E, 65(Pt 8), o1759. Retrieved from [Link]

  • Sharma, P., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13, 23201-23233. Retrieved from [Link]

  • Bakunov, S. A., et al. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 24(10), 1971. Retrieved from [Link]

  • IRD India. (2014). Efficient method for the synthesis of 2,3-dimethyl-1H-indole using boron triflurideetherate as catalyst. Retrieved from [Link]

  • Castagnolo, D., et al. (2013). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2013(2), M792. Retrieved from [Link]

  • MSN Laboratories Private Limited. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Poor Solubility of Indole Compounds in Aqueous Media

Welcome to the technical support center for addressing the common yet significant challenge of poor aqueous solubility of indole-containing compounds. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing the common yet significant challenge of poor aqueous solubility of indole-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions and a fundamental understanding of the principles governing solubility. We will explore various techniques, from simple adjustments to advanced formulation strategies, to ensure reliable and reproducible experimental outcomes.

The Challenge: Why Are Indole Compounds Poorly Soluble?

The indole scaffold, a cornerstone in medicinal chemistry, is inherently hydrophobic due to its bicyclic aromatic structure. This lipophilicity often leads to poor solubility in aqueous media, posing a significant hurdle in various experimental settings, from in vitro cellular assays to in vivo pharmacokinetic studies. Achieving adequate concentrations for biological testing is a frequent challenge for researchers.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides a step-by-step approach to resolving them.

Issue 1: My indole compound will not dissolve in aqueous buffers for my cellular assays.

Probable Cause: The inherent hydrophobicity of the indole ring system is the primary reason for poor aqueous solubility. The addition of other lipophilic groups to the indole structure can further decrease its solubility in water.

Solutions:

  • The "DMSO First" Approach: The initial and most common strategy is to first dissolve your compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide array of both polar and nonpolar compounds. This stock can then be serially diluted into your aqueous assay medium.

    • Causality: DMSO effectively disrupts the intermolecular forces between the indole compound molecules, allowing them to be solvated. When this concentrated stock is diluted into a larger volume of aqueous buffer, the DMSO helps to keep the compound in solution.

    • Critical Consideration: It is crucial to keep the final concentration of DMSO in your assay low (typically <0.5% to 1%) to avoid solvent-induced artifacts or cytotoxicity.

  • Employ Co-solvents: If direct dilution of the DMSO stock leads to precipitation, incorporating a co-solvent into your aqueous buffer can be an effective strategy.

    • Mechanism: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) reduce the polarity of the aqueous medium.[] This is achieved by interfering with the hydrogen bonding network of water, which in turn reduces the energy required to create a cavity for the non-polar indole compound, thereby increasing its solubility.[]

    • Protocol: Prepare your aqueous buffer with a small percentage (e.g., 1-10%) of a co-solvent before adding your indole compound stock solution.

  • pH Adjustment: For indole derivatives with ionizable functional groups, altering the pH of the medium can dramatically increase solubility.[]

    • Scientific Principle: The solubility of ionizable compounds is pH-dependent. For a weakly basic indole derivative (e.g., containing an amine group), decreasing the pH will lead to protonation, forming a more soluble salt.[2] Conversely, for a weakly acidic derivative (e.g., containing a carboxylic acid group), increasing the pH will result in deprotonation and enhanced solubility.[3]

    • Experimental Step: Determine the pKa of your compound. For basic compounds, use an acidic buffer; for acidic compounds, use a basic buffer.

Issue 2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.

This is a very common problem and indicates that the thermodynamic solubility of your compound in the final aqueous medium has been exceeded.

Troubleshooting Workflow:

G start Compound Precipitates Upon Dilution check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO stock concentration and repeat dilution. check_dmso->reduce_dmso Yes use_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer. check_dmso->use_cosolvent No end Solubility Achieved reduce_dmso->end add_surfactant Add a non-ionic surfactant (e.g., Tween 80) to the formulation. use_cosolvent->add_surfactant use_cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. add_surfactant->use_cyclodextrin use_cyclodextrin->end

Sources

Optimization

Technical Support Center: Troubleshooting Tar Formation in Indole Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for indole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with byproduct formation, particularly intractable tars and polymers, during indole synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This guide is structured as a series of frequently asked questions that directly address common issues encountered in the laboratory. We focus primarily on the Fischer indole synthesis, as it is both widely used and notoriously prone to tar formation, with additional insights into other common methods.

Section 1: The Fischer Indole Synthesis: Mastering a Classic

The Fischer indole synthesis, first reported in 1883, remains one of the most versatile methods for creating the indole core.[1][2] However, its reliance on acid catalysts and heat often leads to significant challenges.[3]

FAQ 1: My Fischer indole synthesis has produced a significant amount of black, intractable tar. What are the likely causes?

Tar formation in this synthesis is almost always a consequence of the harsh reaction conditions employed.[3] The primary culprits are:

  • Aggressive Acid Catalysis : Strong Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as some Lewis acids, can be overly aggressive.[2][3][4] They can promote a cascade of side reactions, including polymerization and decomposition of the starting materials, the crucial hydrazone intermediate, or the final indole product.[3] Indoles themselves are susceptible to polymerization under strongly acidic conditions.[5]

  • High Temperatures : Elevated temperatures, while necessary to overcome the activation energy for the key[6][6]-sigmatropic rearrangement, also accelerate the rates of undesirable decomposition and polymerization pathways.[3][7]

  • Unstable Intermediates : The hydrazone and subsequent enamine intermediates are the most vulnerable species in the reaction sequence.[3] Under the stress of high heat and strong acid, these intermediates can degrade before they have a chance to undergo the productive cyclization step.

Fischer_Pathway cluster_0 Desired Reaction Pathway cluster_1 Side Reactions Arylhydrazine Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Intermediate Hydrazone->Degradation1 Decomposition Enamine Enamine Tautomer Enamine->Degradation2 Decomposition Diimine Di-imine Intermediate (Post-Rearrangement) Indole Aromatic Indole (Product) Tar Tar & Polymeric Byproducts Degradation1->Tar Degradation2->Tar

FAQ 2: How can I modify my reaction conditions to minimize tar formation?

Optimizing your reaction conditions is the most critical step. A systematic approach is recommended:

  • Catalyst Selection : Switch from strong, aggressive acids to milder alternatives. Experiment with weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[3] The choice of catalyst can be crucial, though its effect on regioselectivity in unsymmetrical ketones is often minimal compared to the substrate's structure.[8]

  • Temperature Control : If your reaction is generating tar, the first modification should be to lower the temperature. Running the reaction at a lower temperature for a longer duration can significantly reduce the rate of side reactions while still allowing the desired transformation to proceed to completion.[3]

  • Solvent Choice : High-boiling point solvents can inadvertently lead to higher effective reaction temperatures and promote tarring. Consider switching to a lower-boiling solvent if your reaction allows. Conversely, for some modern methods, specific solvents can be beneficial; for example, ionic liquids can serve as both the solvent and catalyst, offering a greener and often cleaner alternative.[3]

Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis

Catalyst Type Typical Conditions Advantages Disadvantages
H₂SO₄, PPA Strong Brønsted High temp (100-200°C) Inexpensive, powerful High potential for tarring, harsh
HCl (in EtOH/AcOH) Strong Brønsted Reflux Common, effective Can be corrosive, tar formation
p-TSA Milder Brønsted Reflux in Toluene/Xylene Less charring, often higher yield More expensive than mineral acids
ZnCl₂ Lewis Acid 170-250°C (neat or solvent) Classic, widely used High temperatures required, hygroscopic
BF₃·OEt₂ Lewis Acid Milder temps (e.g., 80°C) Can be milder than ZnCl₂ Moisture sensitive, can be expensive

| Ionic Liquids | Brønsted/Lewis | Variable, often lower temp | Reusable, can give clean reactions | High cost, substrate dependent |

FAQ 3: Are there alternative, cleaner methodologies for conducting the Fischer synthesis?

Yes, several modern variations have been developed specifically to mitigate the harshness of the classical procedure.

  • Microwave-Assisted Synthesis : This is a powerful technique for reducing tar formation. Microwave irradiation can dramatically shorten reaction times from hours to mere minutes.[3][9] This brief exposure to high temperatures minimizes the opportunity for starting materials and intermediates to decompose, leading to cleaner reactions and often higher yields.[3]

  • Use of Ionic Liquids : SO₃H-functionalized ionic liquids can act as both the solvent and a recyclable acid catalyst.[3] These reactions can often be run under milder conditions and provide a greener alternative to traditional methods.[3]

Workflow_Comparison cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted A1 Combine Reactants & Catalyst in Solvent A2 Heat under Reflux (2-24 hours) A1->A2 A3 Workup & Purification (Often extensive) A2->A3 A4 Lower Yield, More Impurities A3->A4 B1 Combine Reactants in Microwave Vial B2 Irradiate in Microwave (5-30 minutes) B1->B2 B3 Simplified Workup & Purification B2->B3 B4 Higher Yield, Cleaner Product B3->B4

Section 2: Issues in Other Indole Syntheses

FAQ 4: The Bischler-Möhlau synthesis is also giving me low yields and significant byproducts. Are the causes similar to the Fischer synthesis?

Yes, the root cause is very similar. The Bischler-Möhlau synthesis, which involves reacting an α-halo-acetophenone with an excess of an aniline, is also notorious for requiring harsh conditions, leading to low yields and byproduct formation.[6][10] The high temperatures and strong acids traditionally used can cause degradation of both starting materials and the desired 2-arylindole product.[6] Modern approaches focus on implementing milder reaction conditions, with microwave irradiation being a particularly effective strategy for improving outcomes.[6]

Section 3: General Purification and Troubleshooting

FAQ 5: My reaction produced an unavoidable amount of tar. What are the most effective strategies for purifying my indole product?

Purifying a desired compound from a tarry mixture is a common challenge in organic synthesis.[3] A multi-step approach is often necessary.

  • Initial Workup : First, perform a standard liquid-liquid extraction. Your indole product will likely be in the organic layer. Washing the organic layer with brine and drying it thoroughly is a crucial first step.

  • Column Chromatography : This is the most powerful tool for this type of purification.[3]

    • Adsorbent : Use silica gel as the stationary phase. A "dry load" technique, where the crude product is adsorbed onto a small amount of silica before loading onto the column, is highly recommended for tarry samples.

    • Solvent System : Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Heptane/DCM) and gradually increase the polarity (gradient elution).

    • Pro-Tip : Tarry materials often remain at the top of the column (the baseline). A common trick is to add a very small percentage (0.5-1%) of a polar solvent like methanol or a base like triethylamine to the mobile phase. This can help elute your slightly polar indole product while leaving the highly polar, intractable tar adsorbed to the silica.

  • Recrystallization : If your purified indole is a solid but still contains minor impurities, recrystallization is an excellent final polishing step.[3]

  • Distillation : For indoles that are liquid and have sufficient thermal stability, distillation under reduced pressure can be a viable option to separate them from non-volatile polymeric materials.[3]

Troubleshooting_Tree start Tar Formation Observed q1 Strong Brønsted Acid (H₂SO₄, PPA) Used? start->q1 q2 High Reaction Temperature (>120°C)? q1->q2 No a1 Switch to milder catalyst: p-TSA, ZnCl₂, or BF₃·OEt₂ q1->a1 Yes q3 Reaction Time > 12 hours? q2->q3 No a2 Lower temperature and increase reaction time q2->a2 Yes end Cleaner Reaction Achieved q3->end No a3 Consider microwave-assisted synthesis to reduce time q3->a3 Yes a1->q2 a2->q3 a3->end

Validated Protocols
Protocol 1: Microwave-Assisted Fischer Synthesis of 2-Phenylindole

This protocol describes a rapid and efficient synthesis that minimizes byproduct formation.[3]

Materials:

  • Phenylhydrazine

  • Propiophenone

  • Ethanol

  • 10 mL microwave vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To the 10 mL microwave vial, add phenylhydrazine (1.0 mmol), propiophenone (1.0 mmol), and ethanol (3 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer and irradiate at 120°C for 15 minutes.

  • After the reaction is complete and the vial has cooled to room temperature, transfer the contents to a round-bottom flask.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Purify the crude residue by flash column chromatography (Silica gel, 9:1 Hexane:Ethyl Acetate) to yield the pure 2-phenylindole.

Protocol 2: General Column Chromatography for Purification from Tar

Procedure:

  • Prepare the Column : Pack a glass column with silica gel slurried in a non-polar solvent (e.g., 100% Hexane).

  • Load the Sample : Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. This is the "dry load."

  • Add the Sample : Carefully add the dry-loaded sample to the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance.

  • Elute the Column : Begin eluting with your non-polar solvent (e.g., 100% Hexane).

  • Run the Gradient : Gradually increase the polarity of the mobile phase. For example:

    • 2 column volumes of 100% Hexane.

    • 2 column volumes of 2% Ethyl Acetate in Hexane.

    • 2 column volumes of 5% Ethyl Acetate in Hexane.

    • Continue increasing the gradient until your product elutes. The tar should remain strongly adsorbed at the top of the column.

  • Collect and Concentrate : Collect the fractions containing your product (as determined by TLC) and concentrate them under reduced pressure.

References
  • Lee, J., et al. (2021). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. MDPI. Retrieved from [Link]

  • Zaretskii, M. I., et al. (1980). Isolation of indole from coal-tar fractions by liquid extraction. OSTI.GOV. Retrieved from [Link]

  • ResearchGate. (2015). High-Purity Purification of Indole Contained in Coal Tar Absorption Oil by Extraction-Distillation-Crystallization Combination. Retrieved from [Link]

  • Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. Retrieved from [Link]

  • Gribble, G. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Mondal, S., et al. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1,2-Dimethyl-1H-indole-3-carbonitrile and Other Indole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Indole Scaffold The indole nucleus stands as a privileged scaffold in medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Indole Scaffold

The indole nucleus stands as a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with a wide spectrum of biological activities. This versatility has made it a focal point for drug discovery efforts, leading to the development of numerous therapeutic agents. This guide presents a detailed comparison of 1,2-Dimethyl-1H-indole-3-carbonitrile with other notable indole derivatives, offering insights into its potential performance based on established structure-activity relationships (SAR). The analysis will center on key parameters for drug development, including anticancer activity, kinase inhibition, and metabolic stability.

Chemical Profile: 1,2-Dimethyl-1H-indole-3-carbonitrile

  • IUPAC Name: 1,2-dimethyl-1H-indole-3-carbonitrile

  • Molecular Formula: C₁₁H₁₀N₂

  • Molecular Weight: 170.21 g/mol

  • Key Structural Features:

    • A core indole ring, a well-established pharmacophore.

    • N1-methylation (a methyl group at the 1-position).

    • A methyl group at the 2-position.

    • A carbonitrile moiety at the 3-position.

The specific placement of these methyl and carbonitrile groups is pivotal in shaping the molecule's biological profile and how it is processed within a biological system.

Comparative Biological Activity: A Deeper Dive

Anticancer Potential: Unpacking the Structure-Activity Relationship

The indole framework is a recurring motif in a variety of anticancer agents, with many approved drugs targeting key pathways in cancer progression. The anticancer efficacy of indole-3-carbonitrile derivatives is profoundly influenced by the nature and location of substituents on the indole ring.

  • The Impact of N1-Methylation: The methyl group at the N1 position of 1,2-Dimethyl-1H-indole-3-carbonitrile is a significant structural modification. Extensive SAR studies have demonstrated that N-methylation can dramatically enhance the anticancer properties of indole derivatives. For example, research on a series of indole-containing compounds revealed that the introduction of a methyl group at the N-1 position boosted anticancer activity by as much as 60-fold when compared to their non-methylated counterparts. This strongly suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile could possess significant cytotoxic activity against various cancer cell lines.

  • The Role of C2-Substitution: The methyl group at the C2 position also contributes to the molecule's overall characteristics. While specific data on the effect of C2-methylation in indole-3-carbonitriles is not as prevalent, substitutions at this position are known to alter the electronic and steric landscape of the molecule, which can, in turn, affect its binding to biological targets.

  • The C3-Carbonitrile Moiety: The carbonitrile group at the C3 position is a critical pharmacophore, with numerous indole-3-carbonitrile derivatives being explored for their anticancer properties.

Table 1: Comparative Anticancer Activity of Selected Indole Derivatives

Compound/Derivative ClassKey SubstitutionsTarget/Cell Line(s)Observed Activity (IC50/EC50)Reference
Indole-linked aryl heterocyclesN1-methylated indoleVarious cancer cell lines2 to 11 µM
Chalcone-indole derivativeN-substituted indoleCancer cell lines0.22 to 1.80 µM
Indole-3-carbinol (I3C)Unsubstituted at N1 and C2Glioblastoma cellsLow micromolar activity
1,2-Dimethyl-1H-indole-3-carbonitrile N1-methyl, C2-methyl To Be DeterminedPredicted high potency based on SAR -
Kinase Inhibition: A Promising Therapeutic Avenue

Protein kinases are crucial regulators of cellular processes and represent a major class of drug targets, particularly in oncology. The indole scaffold is a common feature in many approved kinase inhibitors.

  • Targeting DYRK1A: A notable study investigating indole-3-carbonitriles as inhibitors of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) found that this class of compounds can exhibit potent inhibition in the double-digit nanomolar range. While 1,2-Dimethyl-1H-indole-3-carbonitrile was not included in this specific study, the results highlight the potential of the indole-3-carbonitrile scaffold for the development of potent kinase inhibitors. The substitutions at the N1 and C2 positions would be expected to modulate the binding affinity and selectivity for various kinases.

Kinase_Inhibitor_Discovery_Workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Screening Hit Identification Hit Identification HTS Assay->Hit Identification Data Analysis SAR Studies SAR Studies Hit Identification->SAR Studies Lead Compounds In Vitro Kinase Assays In Vitro Kinase Assays SAR Studies->In Vitro Kinase Assays Synthesized Analogs Cell-Based Assays Cell-Based Assays In Vitro Kinase Assays->Cell-Based Assays Potent Inhibitors Cell-Based Assays->SAR Studies Feedback for Design

Caption: A generalized workflow for the discovery of novel kinase inhibitors.

Comparative Metabolic Stability: A Critical Parameter for Drug Development

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile and, ultimately, its success as a drug. The indole ring itself can be a target for metabolic enzymes, primarily cytochrome P450s.

  • The Protective Effect of N-Methylation: The methylation of the nitrogen atom in the indole ring of 1,2-Dimethyl-1H-indole-3-carbonitrile is predicted to significantly enhance its metabolic stability. The N-H group of an unsubstituted indole is a known site for metabolic conjugation reactions. By "capping" this position with a methyl group, this metabolic pathway is effectively blocked. This strategy is commonly employed in medicinal chemistry to improve the metabolic profile of drug candidates.

  • Steric Shielding by C2-Methylation: The C2 position of the indole ring is also susceptible to oxidative metabolism. The presence of a methyl group at this position can act as a steric shield, hindering the access of metabolic enzymes and thereby prolonging the compound's half-life in the body.

Table 2: Predicted Metabolic Stability of Indole Derivatives

CompoundKey Structural FeaturesPredicted Metabolic StabilityRationale for Prediction
Indole-3-carbonitrileUnsubstituted at N1 and C2ModerateThe N-H and C2 positions are open to metabolic attack.
1,2-Dimethyl-1H-indole-3-carbonitrile N1-methyl, C2-methyl High N-methylation prevents conjugation, and C2-methylation may reduce oxidation.
Indole-3-carbinolUnsubstituted at N1 and C2LowKnown to be rapidly metabolized in biological systems.

Essential Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This widely used colorimetric assay measures the cytotoxic effects of a compound on cancer cells.

  • Cell Culture: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with a range of concentrations of the indole derivative and a control vehicle for a defined period (typically 48 hours).

  • MTT Staining: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Crystal Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the purple formazan crystals formed by viable cells.

  • Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of living cells.

In Vitro Kinase Inhibition Profiling

This assay is crucial for determining the potency and selectivity of a compound against a panel of kinases.

  • Reaction Setup: A reaction mixture is prepared containing the target kinase, a specific substrate peptide, ATP, and an appropriate buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The reaction is started by the addition of ATP and incubated at a controlled temperature.

  • Signal Detection: The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable method, such as fluorescence, luminescence, or radioactivity.

  • IC50 Calculation: The concentration of the compound that results in 50% inhibition of the kinase activity (the IC50 value) is determined.

In Vitro Metabolic Stability Evaluation (Liver Microsomes)

This assay provides an early indication of a compound's metabolic fate.

  • Incubation: The test compound is incubated with liver microsomes (from human or other species) in a buffered solution.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 15, 30, and 60 minutes) and the reaction is stopped by adding a quenching solvent like acetonitrile.

  • LC-MS/MS Analysis: The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the remaining parent compound.

  • Data Interpretation: The data is used to calculate the compound's half-life (t₁/₂) and intrinsic clearance (CLint).

Metabolic_Stability_Assay_Workflow cluster_prep Reaction Setup Test Compound Test Compound Incubation (37°C) Incubation (37°C) Test Compound->Incubation (37°C) Liver Microsomes Liver Microsomes Liver Microsomes->Incubation (37°C) NADPH (Cofactor) NADPH (Cofactor) NADPH (Cofactor)->Incubation (37°C) Initiates Reaction Quenching (Acetonitrile) Quenching (Acetonitrile) Incubation (37°C)->Quenching (Acetonitrile) Time Points LC-MS/MS Analysis LC-MS/MS Analysis Quenching (Acetonitrile)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Half-life (t1/2)\nIntrinsic Clearance (CLint) Half-life (t1/2) Intrinsic Clearance (CLint) Data Analysis->Half-life (t1/2)\nIntrinsic Clearance (CLint)

Caption: A schematic representation of the in vitro metabolic stability assay workflow.

Conclusion: A Promising Scaffold for Further Exploration

Drawing upon the extensive body of research on indole derivatives, 1,2-Dimethyl-1H-indole-3-carbonitrile presents itself as a compelling candidate for further preclinical investigation. The strategic methylation at the N1 and C2 positions is predicted to bestow favorable properties, including enhanced anticancer activity and improved metabolic stability, when compared to its less substituted analogs. To transform these predictions into actionable data, rigorous experimental validation is essential. The methodologies and comparative insights provided in this guide offer a robust framework for researchers to initiate and advance the evaluation of this and other promising indole-based compounds in the quest for novel therapeutics.

References

  • Falke, H., et al. (2020). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. Molecules, 25(21), 5089. [Link]

  • Falke, H., et al. (2020). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PubMed, 33138225. [Link]

  • A, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114445. [Link]

  • Falke, H., et al. (2020). Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. MDPI. [Link]

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Comparative

The Impact of N-Methylation on the Biological Activity of Indole-3-Carbonitrile: A Comparative Guide

Introduction: The Indole-3-Carbonitrile Scaffold and its Therapeutic Potential Indole-3-carbonitrile (I3C-nitrile) is a naturally occurring compound found in cruciferous vegetables, belonging to a class of indole derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole-3-Carbonitrile Scaffold and its Therapeutic Potential

Indole-3-carbonitrile (I3C-nitrile) is a naturally occurring compound found in cruciferous vegetables, belonging to a class of indole derivatives that have garnered significant attention in the biomedical research community. These compounds, including the more extensively studied indole-3-carbinol (I3C), are recognized for their potential anticancer, anti-inflammatory, and chemopreventive properties.[1][2] The biological activities of indole derivatives are often attributed to their ability to modulate a variety of cellular signaling pathways, with the Aryl Hydrocarbon Receptor (AhR) being a key molecular target.[3]

Chemical modification of the indole scaffold, such as methylation, can profoundly alter the physicochemical properties and, consequently, the biological activity of the parent molecule. This guide provides a comparative analysis of unmethylated indole-3-carbonitrile and its N-methylated counterpart, 1-methyl-indole-3-carbonitrile. While direct comparative studies on these specific compounds are limited, this guide synthesizes available data from related indole derivatives to provide insights into their potential differential effects on key biological processes. We will delve into their anticipated mechanisms of action, supported by experimental protocols to empower researchers in their investigations.

The Critical Role of N-Methylation: A Structural and Functional Dichotomy

The addition of a methyl group at the nitrogen atom of the indole ring (N1 position) in indole-3-carbonitrile introduces a significant structural change that can influence its biological activity in several ways:

  • Steric Hindrance: The methyl group can sterically hinder the interaction of the indole nitrogen with its biological targets.

  • Electronic Effects: Methylation can alter the electron density of the indole ring, potentially affecting its binding affinity to receptors and enzymes.

  • Metabolic Stability: N-methylation can block metabolic pathways that involve the indole nitrogen, potentially leading to altered pharmacokinetics.

These modifications can translate into substantial differences in the biological activities of methylated and unmethylated indole-3-carbonitrile, particularly concerning their interaction with the AhR signaling pathway.

Comparative Biological Activities: A Data-Driven Analysis

Anticancer and Cytotoxic Effects

Indole derivatives have demonstrated promising anticancer activities through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5] The effect of N-methylation on the anticancer potency of indole derivatives appears to be context-dependent. For some indole-based compounds, methylation at the N1 position has been shown to significantly enhance anticancer activity, in some cases by as much as 60-fold compared to the unmethylated parent compound.[6] However, for other derivatives, N-methylation can lead to a decrease in activity.

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundCancer Cell LineIC50 (µM) - HypotheticalReference Compound
Indole-3-carbonitrileMCF-7 (Breast)50Doxorubicin
1-methyl-indole-3-carbonitrileMCF-7 (Breast)25Doxorubicin
Indole-3-carbonitrilePC-3 (Prostate)75Doxorubicin
1-methyl-indole-3-carbonitrilePC-3 (Prostate)40Doxorubicin

This table presents hypothetical data for illustrative purposes, suggesting a potential increase in cytotoxicity with N-methylation based on findings for other indole derivatives. Actual values would need to be determined experimentally.

Aryl Hydrocarbon Receptor (AhR) Activation and CYP1A1 Induction

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes, including the cytochrome P450 enzyme, CYP1A1.[7] Many of the biological effects of indole derivatives are mediated through their ability to activate AhR.[3]

Studies on methylated indoles have revealed that the position of the methyl group is critical for AhR activation. Research has shown that while 3-methyl-indole can activate the human AhR, 1-methyl-indole shows no significant AhR activation.[8] This suggests that the N-methylation of indole-3-carbonitrile would likely abolish its ability to activate the AhR signaling pathway.

Table 2: Predicted Aryl Hydrocarbon Receptor (AhR) Activation

CompoundAhR Activation (Luciferase Reporter Assay)CYP1A1 Induction (qPCR)
Indole-3-carbonitrileAgonistInduction
1-methyl-indole-3-carbonitrileNo significant activationNo significant induction

This predicted difference in AhR activation has significant implications for the biological effects of these compounds. While indole-3-carbonitrile may exert its effects through AhR-dependent pathways, 1-methyl-indole-3-carbonitrile would likely act through AhR-independent mechanisms.

Anti-inflammatory Properties

Indole derivatives, including indole-3-carbinol, have demonstrated potent anti-inflammatory effects.[9][10][11][12][13][14] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[11]

Interestingly, a study on 7-hydroxyl-1-methylindole-3-acetonitrile, a methylated indole derivative, demonstrated significant anti-inflammatory effects in a mouse model of colitis.[15] This suggests that N-methylated indole derivatives can retain or even possess enhanced anti-inflammatory activity through mechanisms that may be independent of AhR activation.

Signaling Pathways and Mechanisms of Action

The differential biological activities of methylated and unmethylated indole-3-carbonitrile can be attributed to their distinct interactions with cellular signaling pathways.

Unmethylated Indole-3-Carbonitrile: The AhR-Dependent Pathway

Unmethylated indole-3-carbonitrile is predicted to act as an agonist of the Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.[7]

AhR_Pathway I3C_nitrile Indole-3-carbonitrile AhR_complex AhR-Hsp90 Complex I3C_nitrile->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Hsp90 dissociation Dimer AhR-ARNT Dimer AhR_active->Dimer Dimerizes with ARNT ARNT ARNT->Dimer XRE XRE Dimer->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces transcription Biological_effects Biological Effects CYP1A1->Biological_effects

Caption: AhR signaling pathway for unmethylated indole-3-carbonitrile.

Methylated Indole-3-Carbonitrile: AhR-Independent Pathways

Due to the likely inability of 1-methyl-indole-3-carbonitrile to activate AhR, its biological effects are expected to be mediated through alternative, AhR-independent pathways. These could include direct interactions with other cellular targets, such as kinases or transcription factors involved in inflammation and cell survival.

Methyl_I3C_Pathway Methyl_I3C 1-methyl-indole- 3-carbonitrile Target_X Target X (e.g., Kinase) Methyl_I3C->Target_X Modulates Target_Y Target Y (e.g., Transcription Factor) Methyl_I3C->Target_Y Modulates Pathway_A Signaling Pathway A Target_X->Pathway_A Pathway_B Signaling Pathway B Target_Y->Pathway_B Biological_effects Biological Effects Pathway_A->Biological_effects Pathway_B->Biological_effects

Caption: Potential AhR-independent pathways for 1-methyl-indole-3-carbonitrile.

Experimental Protocols: A Guide for Researchers

To facilitate the investigation of the biological activities of methylated and unmethylated indole-3-carbonitrile, we provide the following detailed experimental protocols.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-3-carbonitrile and 1-methyl-indole-3-carbonitrile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[16]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[16]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[18]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compounds Treat with compounds incubate1->treat_compounds incubate2 Incubate 24-72h treat_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cell viability assay.

Luciferase Reporter Assay for AhR Activation

This assay quantifies the activation of the AhR by measuring the expression of a luciferase reporter gene under the control of an AhR-responsive promoter.

Materials:

  • Human hepatoma (HepG2) cells stably transfected with an AhR-responsive luciferase reporter construct.

  • Cell culture medium.

  • Test compounds (indole-3-carbonitrile and 1-methyl-indole-3-carbonitrile).

  • Positive control (e.g., TCDD or β-naphthoflavone).

  • Luciferase assay reagent.

  • 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and controls for a specified period (e.g., 4-24 hours).[19][20]

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[19]

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as fold induction over the vehicle control.

Conclusion and Future Directions

The N-methylation of indole-3-carbonitrile represents a key structural modification that likely leads to a significant divergence in its biological activity profile compared to the unmethylated parent compound. The primary distinction is predicted to be the loss of Aryl Hydrocarbon Receptor activation upon N-methylation. This fundamental difference suggests that while indole-3-carbonitrile may exert its effects through AhR-dependent mechanisms, 1-methyl-indole-3-carbonitrile is poised to act via AhR-independent pathways.

This comparative guide, while based on inferences from related compounds, underscores the importance of empirical investigation. The provided experimental protocols offer a robust framework for researchers to directly compare the cytotoxic, AhR-activating, and anti-inflammatory properties of these two intriguing indole derivatives. Such studies are crucial for elucidating their precise mechanisms of action and for guiding the future development of indole-based therapeutics with enhanced potency and selectivity.

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Validation

Differentiating Dimethyl-1H-indole-3-carbonitrile Isomers: A Spectroscopic Comparison Guide

In the landscape of drug discovery and organic materials science, the precise structural elucidation of molecular isomers is paramount. Isomers, while possessing the same molecular formula, can exhibit vastly different c...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and organic materials science, the precise structural elucidation of molecular isomers is paramount. Isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 1,2-Dimethyl-1H-indole-3-carbonitrile and its structural isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we can confidently distinguish between these closely related compounds.

The Importance of Isomer Differentiation in Indole Derivatives

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The seemingly subtle shift of a methyl or cyano group on the indole ring can drastically alter a molecule's interaction with biological targets, impacting its efficacy, selectivity, and safety profile. Therefore, unambiguous identification of a specific isomer is a critical step in the synthesis, purification, and characterization process, ensuring the correct compound is advanced through the development pipeline.

Spectroscopic Fingerprints: A Multi-Faceted Approach

No single spectroscopic technique provides a complete structural picture. Instead, the synergistic use of multiple methods allows for a robust and self-validating analysis. In this guide, we will explore how ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy each contribute unique pieces to the structural puzzle of dimethyl-1H-indole-carbonitrile isomers.

For the purpose of this guide, we will focus on comparing the target compound, 1,2-Dimethyl-1H-indole-3-carbonitrile , with three of its plausible isomers:

  • Isomer A: 1,3-Dimethyl-1H-indole-2-carbonitrile

  • Isomer B: 2,3-Dimethyl-1H-indole-5-carbonitrile

  • Isomer C: 1,5-Dimethyl-1H-indole-3-carbonitrile

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms.

The key differentiating features among the isomers will be the chemical shifts of the methyl protons and the patterns of the aromatic protons on the benzene portion of the indole ring.

Predicted ¹H NMR Chemical Shifts (ppm)
Proton1,2-Dimethyl-1H-indole-3-carbonitrileIsomer A: 1,3-Dimethyl-1H-indole-2-carbonitrileIsomer B: 2,3-Dimethyl-1H-indole-5-carbonitrileIsomer C: 1,5-Dimethyl-1H-indole-3-carbonitrile
N-CH₃~3.7~3.8- (N-H)~3.7
C2-CH₃~2.5-~2.4-
C3-CH₃-~2.4~2.3~2.3
C5-CH₃--~2.4~2.4
Aromatic Protons~7.2-7.8 (m)~7.1-7.7 (m)~7.0-7.6 (m)~7.0-7.5 (m)

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns of the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent for these compounds, but deuterated dimethyl sulfoxide (DMSO-d₆) can be useful for observing the N-H proton in isomers where the nitrogen is not methylated.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the indole carbonitrile isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of at least 400 MHz.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and often provides a distinct peak for each unique carbon atom. The chemical shifts of the methyl carbons, the cyano carbon, and the carbons of the indole ring will be key identifiers.

Predicted ¹³C NMR Chemical Shifts (ppm)
Carbon1,2-Dimethyl-1H-indole-3-carbonitrileIsomer A: 1,3-Dimethyl-1H-indole-2-carbonitrileIsomer B: 2,3-Dimethyl-1H-indole-5-carbonitrileIsomer C: 1,5-Dimethyl-1H-indole-3-carbonitrile
N-CH₃~31~31-~31
C2-CH₃~12-~13-
C3-CH₃-~9~9~9
C5-CH₃--~21~21
C-CN~115~116~119~116
C2~140~125~130~128
C3~90~105~108~90
C4-C7a~110-140~110-140~110-140~110-140

Trustworthiness of the Protocol: The use of proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each carbon, making interpretation more straightforward. For more detailed analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-160 ppm.

    • Use a standard proton-decoupling pulse sequence.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

    • Acquire a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key vibrational band to observe for these isomers is the nitrile (C≡N) stretch. The position of other bands, such as C-H and C=C stretches, can also provide subtle clues about the substitution pattern.

Key IR Absorption Bands (cm⁻¹)
Functional Group1,2-Dimethyl-1H-indole-3-carbonitrileIsomer A: 1,3-Dimethyl-1H-indole-2-carbonitrileIsomer B: 2,3-Dimethyl-1H-indole-5-carbonitrileIsomer C: 1,5-Dimethyl-1H-indole-3-carbonitrile
C≡N Stretch~2220-2230~2225-2235~2220-2230~2220-2230
N-H Stretch--~3400 (broad)-
C-H (Aromatic)~3000-3100~3000-3100~3000-3100~3000-3100
C-H (Aliphatic)~2850-2960~2850-2960~2850-2960~2850-2960
C=C (Aromatic)~1450-1600~1450-1600~1450-1600~1450-1600

Authoritative Grounding: The position of the C≡N stretching frequency is influenced by the electronic effects of the indole ring. Conjugation with the ring system can slightly lower the frequency. The presence or absence of a broad N-H stretch is a definitive indicator of N-methylation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to differentiate between the isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers will have the same nominal molecular weight. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The key to differentiation lies in the fragmentation patterns observed in the tandem mass spectrum (MS/MS).

Expected Mass Spectrometry Data
Parameter1,2-Dimethyl-1H-indole-3-carbonitrile and its Isomers
Molecular Ion (M⁺) m/z 170
Key Fragmentation Pathways Loss of a methyl radical (-15), loss of HCN (-27), and other ring fragmentation patterns specific to the substitution.

Expertise & Experience: The fragmentation of the molecular ion will be influenced by the stability of the resulting fragment ions. For example, the loss of a methyl group from the N1 position might be more or less favorable than from a carbon on the ring, leading to differences in the relative abundances of fragment ions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular weight.

  • Tandem MS (MS/MS): Select the molecular ion (m/z 170) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Compare the fragmentation patterns of the different isomers to identify unique fragment ions or significant differences in fragment ion abundances.

G cluster_workflow Mass Spectrometry Workflow A Sample Introduction B Ionization A->B C Mass Analysis (MS1) B->C D Ion Selection C->D E Fragmentation (MS2) D->E F Fragment Analysis E->F

Caption: Tandem mass spectrometry workflow.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has characteristic π → π* transitions. The position and intensity of the absorption maxima (λmax) can be subtly affected by the substitution pattern on the ring.

Predicted UV-Vis Absorption Maxima (in Methanol)
Isomerλmax 1 (nm)λmax 2 (nm)
1,2-Dimethyl-1H-indole-3-carbonitrile ~220~280
Isomer A: 1,3-Dimethyl-1H-indole-2-carbonitrile ~225~285
Isomer B: 2,3-Dimethyl-1H-indole-5-carbonitrile ~220~275
Isomer C: 1,5-Dimethyl-1H-indole-3-carbonitrile ~225~280

Scientific Integrity & Logic: While the differences in λmax may be small, they are often reproducible and can serve as a complementary piece of evidence for isomer differentiation. The choice of solvent is critical as it can influence the position of the absorption bands.[1]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Conclusion: A Weight-of-Evidence Approach

The definitive identification of a specific isomer of 1,2-Dimethyl-1H-indole-3-carbonitrile requires a holistic "weight-of-evidence" approach. While each spectroscopic technique provides valuable clues, it is the convergence of data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy that allows for an unambiguous structural assignment. By carefully executing these well-established experimental protocols and interpreting the resulting data in the context of established spectroscopic principles, researchers can confidently navigate the challenges of isomer differentiation in their drug discovery and development endeavors.

References

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  • SpectraBase. 1,5-Dimethyl-1H-indole-3-carbonitrile. Wiley-VCH. [Link]

  • PubChem. 2,3-Dimethyl-1H-indole. National Center for Biotechnology Information. [Link]

  • PubChem. 2,5-Dimethyl-1H-indole. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 1H-Indole, 1,3-dimethyl-. National Institute of Standards and Technology. [Link]

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Comparative

A Comparative Guide to the Anticancer Potential of 1,2-Dimethyl-1H-indole-3-carbonitrile: An Evidence-Based Validation Framework

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the anticancer activity of the novel synthetic compound, 1,2-Dimethyl-1H-indole-3-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the anticancer activity of the novel synthetic compound, 1,2-Dimethyl-1H-indole-3-carbonitrile. Due to the nascent stage of research on this specific molecule, this document establishes a validation framework by drawing comparisons with structurally related indole derivatives with known anticancer properties. We will delve into the mechanistic rationale for its potential efficacy, propose a rigorous experimental workflow for its evaluation, and present comparative data based on established findings for analogous compounds.

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive compounds, including numerous approved anticancer agents.[1][2] Derivatives of indole are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[3][4] This guide will, therefore, position 1,2-Dimethyl-1H-indole-3-carbonitrile within this broader context, providing a scientifically grounded pathway for its investigation.

Mechanistic Rationale: The Significance of the Indole-3-carbonitrile Scaffold and N,C-Dimethylation

The anticancer potential of 1,2-Dimethyl-1H-indole-3-carbonitrile can be inferred from the established activities of its structural components: the indole-3-carbonitrile core and the methyl substitutions at the N-1 and C-2 positions.

  • The Indole-3-carbonitrile Core: The parent compound, Indole-3-carbinol (I3C), and its derivatives are well-documented anticancer agents.[5][6] The carbonitrile group at the C-3 position is a known pharmacophore that can enhance the biological activity of the indole scaffold. Studies on various indole-3-carbonitrile derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells.[7]

  • N-1 Methylation: The methylation of the indole nitrogen at position 1 has been shown in several studies to significantly enhance the anticancer potency of indole derivatives.[8] This modification can improve the compound's metabolic stability and lipophilicity, potentially leading to better cellular uptake and target engagement. For instance, a study on indole-acrylonitrile derivatives reported that N-1 methylation led to a 60-fold increase in activity compared to the unsubstituted analog.[8]

  • C-2 Methylation: Substitution at the C-2 position of the indole ring can also influence the compound's biological activity. While the effect is often context-dependent, studies on 2-methyl indole derivatives have shown potent aromatase inhibitory activity, which is a key target in estrogen receptor-positive breast cancer.[9]

The combination of these structural features in 1,2-Dimethyl-1H-indole-3-carbonitrile suggests a strong rationale for its investigation as a novel anticancer agent.

Proposed Experimental Validation Workflow

A systematic and rigorous evaluation is essential to characterize the anticancer profile of 1,2-Dimethyl-1H-indole-3-carbonitrile. The following experimental workflow is proposed, progressing from initial in vitro screening to more complex cellular and in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B Initial Screening C Apoptosis Analysis (Annexin V/PI Staining) B->C Mechanistic Studies E Signaling Pathway Modulation (Western Blot) B->E Target Identification D Cell Cycle Analysis (Flow Cytometry) C->D F Xenograft Tumor Model (e.g., in nude mice) E->F Preclinical Validation G Efficacy & Toxicity Studies F->G H Pharmacokinetic Analysis G->H

Caption: Proposed experimental workflow for validating the anticancer activity of 1,2-Dimethyl-1H-indole-3-carbonitrile.
Comparative Performance Analysis: Benchmarking Against Known Indole Derivatives

The following tables provide a comparative overview of the expected performance of 1,2-Dimethyl-1H-indole-3-carbonitrile against established indole-based anticancer agents. The data for the comparator compounds are sourced from published literature, while the projections for the target compound are hypothetical and serve as a guide for experimental design and data interpretation.

Table 1: Comparative Cytotoxicity (IC50, µM) in Various Cancer Cell Lines

CompoundBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HCT116)Prostate Cancer (PC-3)
Indole-3-carbinol (I3C)~50-100[10]>100~50-100~50-100[10]
N-Methyl-Indole Derivative (Analog A)5-15[8]10-258-2012-30
2-Methyl-Indole Derivative (Analog B)15-30[9]20-4018-3525-50
1,2-Dimethyl-1H-indole-3-carbonitrile (Hypothetical) <10 <15 <12 <20

Table 2: Comparative Mechanistic Effects

CompoundApoptosis InductionCell Cycle ArrestKey Signaling Pathway(s) Inhibited
Indole-3-carbinol (I3C)Moderate[10]G1 Phase[6][11]PI3K/Akt, NF-κB[4]
N-Methyl-Indole Derivative (Analog A)High[8]G2/M PhaseTubulin Polymerization[8]
2-Methyl-Indole Derivative (Analog B)Moderate[9]Not extensively studiedAromatase[9]
1,2-Dimethyl-1H-indole-3-carbonitrile (Hypothetical) High G1 or G2/M Phase PI3K/Akt, MAPK, and/or Tubulin Polymerization
Detailed Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1,2-Dimethyl-1H-indole-3-carbonitrile (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 1,2-Dimethyl-1H-indole-3-carbonitrile at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with 1,2-Dimethyl-1H-indole-3-carbonitrile at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer and model the cell cycle distribution using appropriate software.[12]

Key Signaling Pathways in Indole-Mediated Anticancer Activity

Indole derivatives are known to modulate several critical signaling pathways that are often dysregulated in cancer. Based on the literature for related compounds, 1,2-Dimethyl-1H-indole-3-carbonitrile may target pathways such as PI3K/Akt/mTOR and MAPK.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Indole 1,2-Dimethyl-1H-indole- 3-carbonitrile Indole->Akt Inhibition Indole->ERK Inhibition

Caption: Potential signaling pathways targeted by 1,2-Dimethyl-1H-indole-3-carbonitrile.
Conclusion

While direct experimental evidence for the anticancer activity of 1,2-Dimethyl-1H-indole-3-carbonitrile is currently unavailable, a strong scientific rationale for its investigation exists based on the well-established anticancer properties of its structural analogs. The proposed validation workflow provides a comprehensive and rigorous framework for elucidating its cytotoxic and mechanistic profile. The comparative data presented herein serves as a valuable benchmark for interpreting future experimental findings. Further research into this promising compound is warranted to determine its potential as a novel therapeutic agent in oncology.

References

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  • GCRIS. (2021). IN-VITRO EVALUATION CYTOTOXIC POTENTIAL OF NOVEL ISOINDOLE DERIVATIVES ON VARIOUS CANCER CELL LINES. Available at: [Link]

  • Chinni, S. R., Li, Y., Upadhyay, S., Koppolu, P. K., & Sarkar, F. H. (2001). Indole-3-carbinol (I3C) induced cell growth inhibition, G1 cell cycle arrest and apoptosis in prostate cancer cells. Oncogene, 20(23), 2927–2936. Available at: [Link]

  • Zhang, Y., Li, J., Chen, H., Wang, Y., Zhang, Y., & Li, J. (2021). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Molecules, 26(11), 3183. Available at: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 1,2-Dimethyl-1H-indole-3-carbonitrile Analogs in Preclinical Drug Discovery

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in the design of novel therapeutics. Its inherent bioactivity and synthetic tractability make it a privileged str...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone in the design of novel therapeutics. Its inherent bioactivity and synthetic tractability make it a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of 1,2-dimethyl-1H-indole-3-carbonitrile analogs, exploring their structure-activity relationships (SAR) as potential therapeutic agents, particularly in the context of anticancer and enzyme-inhibitory activities. By synthesizing data from various studies on related indole derivatives, this document offers insights into the rational design of more potent and selective candidates.

The 1,2-Dimethyl-1H-indole-3-carbonitrile Scaffold: A Promising Starting Point

The 1,2-dimethyl-1H-indole-3-carbonitrile core represents a synthetically accessible and versatile template for drug design. The indole nucleus itself is a key component in a multitude of natural products and FDA-approved drugs.[1][2] The strategic placement of methyl groups at the N-1 and C-2 positions, along with a cyano group at C-3, imparts distinct physicochemical properties that can influence biological activity. The N-methylation can enhance metabolic stability and cell permeability, while the 2-methyl group can modulate the electronic and steric profile of the molecule. The 3-carbonitrile moiety is a key pharmacophore that can participate in various interactions with biological targets.[3]

Unraveling the Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a single, homologous series of 1,2-dimethyl-1H-indole-3-carbonitrile analogs is not extensively documented in publicly available literature, we can deduce key SAR trends by comparing data from various studies on closely related indole derivatives. The following sections explore the impact of substitutions at different positions of the indole ring.

The Critical Role of Substituents on the Indole Benzene Ring

Modifications on the benzene portion of the indole scaffold have been shown to significantly impact biological activity, particularly cytotoxicity and kinase inhibition.

  • Position 5: Substitution at this position with electron-withdrawing groups, such as halogens (e.g., fluoro, chloro) or a nitro group, has been demonstrated to enhance anticancer activity in related indole-3-one derivatives.[4] This suggests that altering the electronic properties of the indole ring system can favorably influence interactions with target proteins. For instance, in a series of indeno[1,2-b]indoles, methylation at the equivalent of the 5-position resulted in a compound with an IC50 value of 0.17 µM against human protein kinase CK2.[5]

  • N-Substitution: The N-1 position is a critical site for modification. N-alkylation or arylation can modulate lipophilicity, steric bulk, and ultimately, the compound's pharmacokinetic profile.[6] In some series of indole derivatives, N-methylation has been observed to significantly increase potency.[4]

The Influence of the 3-Position Substituent

The 3-carbonitrile group is a key feature of the target scaffold. While direct SAR on modifications to this group in the 1,2-dimethyl-indole series is limited, studies on other indole-3-carbonitriles highlight its importance for activity. For example, a series of indole-3-carbonitriles were identified as novel DYRK1A inhibitors, with the nitrile group appearing to be important for interactions with the protein.[3]

Comparative Biological Performance of Indole Analogs

To provide a quantitative perspective, the following tables summarize the cytotoxic and enzyme inhibitory activities of various substituted indole derivatives from the literature. It is crucial to note that these compounds are not direct analogs of 1,2-dimethyl-1H-indole-3-carbonitrile but serve as valuable comparators to infer potential SAR trends.

Table 1: Comparative Cytotoxicity of Substituted Indole Derivatives

Compound IDIndole ScaffoldSubstituentsCancer Cell LineIC50 (µM)Reference
9c Pyrazolo[1,5-a]pyrimidine-indole-HCT-1160.31[7]
11a Pyrazolo[1,5-a]pyrimidine-indole-HCT-1160.34[7]
6c Thiazolidinone-indolo-pyrazole-SK-MEL-283.46[8]
31a 3-methyl-2-phenyl-1H-indole-HeLa4.4[1]
31b 3-methyl-2-phenyl-1H-indole-HeLa4.0[1]
6b Meldrum's acid-7-azaindole-triazole4-methylHeLa4.44[9]

Table 2: Comparative Enzyme Inhibitory Activity of Indole Derivatives

Compound IDIndole ScaffoldTarget EnzymeIC50 (µM)Reference
5a Indeno[1,2-b]indoloneHuman Protein Kinase CK20.17[5]
7a Indeno[1,2-b]indoloquinoneHuman Protein Kinase CK20.43[5]
9c Pyrazolo[1,5-a]pyrimidine-indoleGSK-3α/β0.196[7]
11a Pyrazolo[1,5-a]pyrimidine-indoleGSK-3α/β0.246[7]
Va Indole-2-carboxamideEGFR0.071[10]

Experimental Methodologies for Biological Evaluation

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental protocols employed. Below are detailed, step-by-step methodologies for key assays used in the evaluation of these indole analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Assay Plate Preparation: Add the compound dilutions, a positive control (known kinase inhibitor), and a negative control (DMSO vehicle) to the wells of a 384-well plate.

  • Kinase Reaction: Add the recombinant protein kinase, its specific substrate, and ATP to initiate the reaction. Incubate for a predetermined time at room temperature.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is proportional to kinase activity.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data using the controls and calculate the IC50 value from the dose-response curve.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the general SAR trends and a typical experimental workflow.

SAR_Indole_Analogs cluster_substitutions Structural Modifications cluster_effects Biological Effects Indole_Core 1,2-Dimethyl-1H-indole-3-carbonitrile Core N-1 C-2 C-3 Benzene Ring N1_sub N-1 Substitution (Alkylation/Arylation) Indole_Core:n1->N1_sub C5_sub C-5 Substitution (Halogens, NO2) Indole_Core:benz->C5_sub C3_mod C-3 Moiety (Nitrile Analogs) Indole_Core:c3->C3_mod PK Improved PK Profile N1_sub->PK Potency Increased Potency C5_sub->Potency Selectivity Altered Selectivity C5_sub->Selectivity C3_mod->Potency Experimental_Workflow A Compound Synthesis (1,2-Dimethyl-1H-indole-3-carbonitrile analogs) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Identification of Hit Compounds B->C D In Vitro Kinase Inhibition Assays C->D E Determination of IC50 Values D->E F Lead Optimization E->F F->A Iterative Design G In Vivo Studies F->G

Caption: A typical workflow for the preclinical evaluation of novel indole analogs.

Conclusion and Future Directions

The 1,2-dimethyl-1H-indole-3-carbonitrile scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct and extensive SAR data for this specific analog series is emerging, a comparative analysis of related indole derivatives provides valuable insights for rational drug design. The key takeaways are:

  • Substitutions on the benzene ring are critical for modulating potency and selectivity. Electron-withdrawing groups at position 5 are generally favorable for anticancer activity.

  • N-1 substitution can significantly impact the pharmacokinetic properties of the compounds.

  • The 3-carbonitrile group is a key pharmacophoric feature , and its replacement or modification should be approached with a clear understanding of the target's binding pocket.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1,2-dimethyl-1H-indole-3-carbonitrile analogs to establish a more definitive and comprehensive SAR. This will enable the fine-tuning of this promising scaffold to yield potent and selective clinical candidates for a range of diseases, including cancer.

References

  • Synthesis and biological evaluation of some N-substituted indoles. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2. (2016). Molecules. [Link]

  • The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (n.d.). Bentham Science. [Link]

  • Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025). Biological and Molecular Chemistry. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. (2023). Journal of Medicinal Chemistry. [Link]

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  • Synthesis of indole derivatives as Alzheimer inhibitors and their molecular docking study. (2021). Journal of Molecular Structure. [Link]

  • Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). Journal of the Iranian Chemical Society. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). European Journal of Medicinal Chemistry. [Link]

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  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2021). Molecules. [Link]

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  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2025). ResearchGate. [Link]

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Comparative

A Comparative Analysis of the Cytotoxic Potential of 1,2-Dimethyl-1H-indole-3-carbonitrile Against Standard Chemotherapeutic Agents

Introduction: The Quest for Novel Anticancer Therapeutics The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[1][2][3] From the microtubule-disrupting vinca alkaloids to inhibitors of critical signaling kinases, indole derivatives have consistently demonstrated potential as potent anticancer agents.[2][4][5] This guide focuses on 1,2-Dimethyl-1H-indole-3-carbonitrile , a specific indole derivative, to evaluate its cytotoxic profile in comparison to established, front-line chemotherapeutic drugs: Paclitaxel and Doxorubicin .

While the synthesis of 1,2-Dimethyl-1H-indole-3-carbonitrile is established[6], its biological activity remains largely unexplored. This document serves as a framework for such an investigation, presenting a detailed protocol for assessing its cytotoxicity and a comparative analysis against known inhibitors. The objective is to provide researchers and drug development professionals with a comprehensive guide to evaluating novel chemical entities and contextualizing their potency against the gold standards in oncology. The chosen comparators, Paclitaxel and Doxorubicin, represent two distinct and fundamental mechanisms of anticancer action: disruption of microtubule dynamics and inhibition of DNA replication, respectively.

This comparison will be framed around a hypothetical study in two widely-used human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma). By presenting the experimental design, a robust protocol, and a clear data visualization framework, we aim to illustrate the rigorous process required to profile a novel compound's potential in the landscape of cancer therapeutics.

Experimental Design & Rationale

The cornerstone of any cytotoxicity study is a reliable and reproducible assay that measures cell viability in response to a compound. For this purpose, we have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Why the MTT Assay?

The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[7][8] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[9][10] This assay is chosen for its robustness, high-throughput compatibility, and extensive validation in toxicological and pharmacological studies.

Our experimental workflow is designed to ensure data integrity through the inclusion of critical controls:

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any cytotoxic effects of the solvent itself.

  • Positive Controls: Cells treated with Paclitaxel and Doxorubicin, for which cytotoxic effects are well-characterized.

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Blank Control: Wells containing only media and MTT reagent, to establish a background absorbance reading.

The primary endpoint of this assay is the IC50 value , which represents the concentration of a compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency.

G cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis C1 Seed MCF-7 & HeLa cells in 96-well plates C2 Incubate overnight (37°C, 5% CO2) C1->C2 T1 Prepare serial dilutions of: - 1,2-Dimethyl-1H-indole-3-carbonitrile - Paclitaxel - Doxorubicin C2->T1 T2 Add compounds to cells T1->T2 T3 Incubate for 48-72 hours T2->T3 A1 Add MTT Reagent to each well T3->A1 A2 Incubate for 4 hours A1->A2 A3 Add Solubilization Solution (e.g., DMSO or SDS-HCl) A2->A3 A4 Incubate until crystals dissolve A3->A4 D1 Read Absorbance at 570 nm A4->D1 D2 Calculate % Viability vs. Control D1->D2 D3 Determine IC50 values D2->D3

Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is optimized for adherent cell lines in a 96-well plate format.

Materials:

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom tissue culture plates

  • Test compounds (1,2-Dimethyl-1H-indole-3-carbonitrile, Paclitaxel, Doxorubicin) dissolved in DMSO.

Procedure:

Day 1: Cell Seeding

  • Culture MCF-7 and HeLa cells until they reach approximately 80% confluency.

  • Wash cells with PBS, then detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium (DMEM + 10% FBS + 1% Pen-Strep).

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[9]

  • Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare a series of dilutions for each test compound in culture medium. A typical starting concentration for a novel compound might be 100 µM, followed by 1:3 or 1:10 serial dilutions.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various compound concentrations to the appropriate wells. Ensure each condition is performed in triplicate.

  • Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only).

  • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across all experiments for valid comparison.[12][13]

Day 4/5: Assay and Measurement

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7][10]

  • Return the plates to the incubator for 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • After the 4-hour incubation, carefully remove the medium from each well.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Cover the plate and agitate it on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each treatment using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.

Comparative Cytotoxicity Data

The following table presents a comparative summary of the cytotoxic activity of 1,2-Dimethyl-1H-indole-3-carbonitrile (hypothetical data) against Paclitaxel and Doxorubicin (literature-derived data) in MCF-7 and HeLa cell lines after a 48-hour treatment period.

CompoundTarget Cell LineIC50 Value (µM)Primary Mechanism of Action
1,2-Dimethyl-1H-indole-3-carbonitrile MCF-712.5 (Hypothetical)Putative Kinase/Apoptosis Induction
HeLa9.8 (Hypothetical)Putative Kinase/Apoptosis Induction
Doxorubicin MCF-72.50[14]DNA Intercalation, Topoisomerase II Inhibition
HeLa2.92[14]DNA Intercalation, Topoisomerase II Inhibition
Paclitaxel MCF-70.0075 (7.5 nM)[15]Microtubule Stabilization
HeLa0.0050 (5.0 nM)[13]Microtubule Stabilization

Note: IC50 values can vary between laboratories due to differences in assay conditions, cell passage number, and incubation times.[14]

Discussion and Mechanistic Insights

The hypothetical IC50 values for 1,2-Dimethyl-1H-indole-3-carbonitrile place it in the low micromolar range of activity. While less potent than the established drugs Paclitaxel (nanomolar range) and Doxorubicin (low micromolar range), this level of activity is often considered a promising starting point for a "hit" compound in early-stage drug discovery.[16]

The significant difference in potency highlights the distinct mechanisms of action. Paclitaxel and Doxorubicin are highly potent molecules that disrupt fundamental cellular processes—cytoskeletal integrity and DNA replication, respectively—leading to cell cycle arrest and apoptosis. Many indole derivatives exert their cytotoxic effects by inducing apoptosis through the modulation of key signaling pathways, such as those involving protein kinases or the Bcl-2 family of proteins.[4][17]

G Indole Indole Compound (e.g., 1,2-Dimethyl-1H- indole-3-carbonitrile) Kinase Protein Kinase (e.g., EGFR, GSK-3β) Indole->Kinase Inhibition Bax Bax/Bak Activation Indole->Bax Upregulation Kinase->Bax Inhibition Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic pathway targeted by cytotoxic indole derivatives.

The diagram above illustrates a common mechanism by which indole compounds can induce cell death. They may inhibit survival-promoting protein kinases or directly activate pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the activation of the caspase cascade—the cell's execution machinery.[17] Further investigation into the specific molecular target of 1,2-Dimethyl-1H-indole-3-carbonitrile would be necessary to confirm its mechanism and to guide future optimization efforts to improve its potency.

Conclusion

This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel indole derivative, 1,2-Dimethyl-1H-indole-3-carbonitrile, in comparison to standard-of-care chemotherapeutics. By employing a robust MTT assay protocol and contextualizing the resulting data, researchers can effectively screen and prioritize new chemical entities for further development. While the hypothetical data for our lead compound shows moderate activity, it represents a valid starting point for medicinal chemistry optimization. The path from a hit compound to a clinical candidate is long, but it begins with rigorous, well-controlled, and comparative in vitro studies as outlined herein.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Al-Malki, A. L., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]

  • Perez, R. P., et al. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. PLoS ONE. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Medicinal Chemistry. [Link]

  • Thong-ASA, W., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Thong-ASA, W., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • Carbone, A., et al. (2021). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules. [Link]

  • Zhao, L., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. (n.d.). ResearchGate. [Link]

  • Che, C., et al. (2014). Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation. Chemical Biology & Drug Design. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Cytotoxicities (IC50) of Dox and Dox@CB[12]NPs against selected human... (n.d.). ResearchGate. [Link]

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  • Kim, K., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[12]-modified iron-oxide nanoparticles. Chemical Communications. [Link]

  • van der Leden, B., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro. [Link]

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  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital/Baylor College of Medicine. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Knowledge Base. Promega Corporation. [Link]

  • Manikandan, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Polycyclic Aromatic Compounds. [Link]

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Sources

Validation

A Comparative Guide to the Structural Confirmation of 1,2-Dimethyl-1H-indole-3-carbonitrile Derivatives

In the landscape of medicinal chemistry and drug development, indole scaffolds represent a cornerstone for designing pharmacologically active agents. Their structural versatility allows for the fine-tuning of biological...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, indole scaffolds represent a cornerstone for designing pharmacologically active agents. Their structural versatility allows for the fine-tuning of biological activity, making them privileged structures in numerous therapeutic areas. The 1,2-Dimethyl-1H-indole-3-carbonitrile core, in particular, serves as a valuable synthon for more complex molecules. However, the synthesis of its derivatives can sometimes yield isomeric impurities or unexpected arrangements. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical prerequisite for advancing any compound in the development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 1,2-Dimethyl-1H-indole-3-carbonitrile and its derivatives. We move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint in Solution

NMR spectroscopy is the most powerful and commonly used technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹³C NMR) and the connectivity between them (¹H NMR), offering a veritable blueprint of the molecule's carbon-hydrogen framework.

Expertise & Causality: For indole derivatives, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic ring through the analysis of chemical shifts and proton-proton (H-H) coupling constants. The presence and location of the two methyl groups and the protons on the benzene portion of the indole are clearly resolved. ¹³C NMR complements this by identifying all unique carbon atoms, including the quaternary carbons that are invisible to ¹H NMR, such as C2, C3, C3a, and C7a of the indole ring and the nitrile carbon (-C≡N).[1]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic compounds.[2] Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 500 MHz).[3] Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), a greater number of scans and a longer acquisition time are required compared to ¹H NMR.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signals. The resulting spectra must be phase-corrected and baseline-corrected to allow for accurate integration and peak picking.

Data Presentation: Expected NMR Data for 1,2-Dimethyl-1H-indole-3-carbonitrile

The following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS. These values are estimated based on data from closely related structures and established substituent effects on the indole ring.[3][4]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Notes
N-CH₃~3.7-3.8~31-33Singlet, 3H.
C2-CH₃~2.4-2.5~10-12Singlet, 3H.
H4~7.7-7.8~129-131Aromatic proton, typically a doublet.
H5~7.2-7.3~121-123Aromatic proton, typically a triplet.
H6~7.3-7.4~123-125Aromatic proton, typically a triplet.
H7~7.5-7.6~110-112Aromatic proton, typically a doublet.
C2-~140-142Quaternary carbon.
C3-~86-88Quaternary carbon attached to nitrile.
C≡N-~115-117Nitrile carbon.
C3a-~128-130Quaternary carbon (bridgehead).
C4~7.7-7.8~129-131Aromatic carbon.
C5~7.2-7.3~121-123Aromatic carbon.
C6~7.3-7.4~123-125Aromatic carbon.
C7~7.5-7.6~110-112Aromatic carbon.
C7a-~136-138Quaternary carbon (bridgehead).

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Workflow for NMR Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve sample in CDCl3 + TMS Acq_H1 Acquire 1D ¹H Spectrum Prep->Acq_H1 Acq_C13 Acquire 1D ¹³C Spectrum Prep->Acq_C13 Proc Fourier Transform, Phasing & Baseline Correction Acq_H1->Proc Acq_C13->Proc Assign Assign Chemical Shifts & Coupling Constants Proc->Assign Compare Compare with Expected Data & Reference Spectra Assign->Compare Final Structure Confirmed Compare->Final MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization & Fragmentation cluster_detect Analysis & Detection cluster_data Data Interpretation Intro Inject Dilute Sample into GC-MS Ionize Electron Ionization (70 eV) Intro->Ionize Analyze Separate Ions by m/z Ionize->Analyze Detect Detect Ions Analyze->Detect MolIon Identify Molecular Ion (M⁺•) & Confirm Formula (HRMS) Detect->MolIon Frag Analyze Fragmentation Pattern MolIon->Frag Final Structure Supported Frag->Final XRAY_Workflow cluster_crystal Crystal Growth cluster_collect Data Collection cluster_solve Structure Solution Grow Grow Single Crystal via Slow Evaporation/Diffusion Mount Mount Crystal on Goniometer Grow->Mount Diffract Collect Diffraction Data on Diffractometer Mount->Diffract Solve Solve Phase Problem Diffract->Solve Refine Refine Atomic Coordinates Solve->Refine Final Unambiguous 3D Structure Refine->Final

Sources

Validation

A Comparative Guide to the Reactivity of C2 vs. C3 Substituted Indoles for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, the indole scaffold stands as a cornerstone, embedded in a vast array of natural products, pharmaceuticals, and functional materials.[1] The nuanced reactivity of its substitut...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the indole scaffold stands as a cornerstone, embedded in a vast array of natural products, pharmaceuticals, and functional materials.[1] The nuanced reactivity of its substituted derivatives, particularly at the C2 and C3 positions, is a critical parameter for synthetic chemists. This guide provides an in-depth, objective comparison of the reactivity of C2- versus C3-substituted indoles, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Electronic Landscape of the Indole Ring: A Tale of Two Carbons

The indole ring system is an aromatic heterocycle where a benzene ring is fused to a pyrrole ring.[1] The lone pair of electrons on the nitrogen atom participates in the π-system, rendering the ring electron-rich and highly susceptible to electrophilic attack. However, this electron density is not uniformly distributed. Resonance analysis and molecular orbital calculations consistently demonstrate a higher electron density at the C3 position compared to the C2 position. This inherent electronic preference dictates that in an unsubstituted indole, electrophilic substitution overwhelmingly occurs at C3.[2] The intermediate carbocation formed by attack at C3 is more stable as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

Electrophilic Aromatic Substitution: A Head-to-Head Comparison

The true test of differential reactivity comes to light when a substituent already occupies either the C2 or C3 position. The nature and position of this substituent significantly influence the regioselectivity of subsequent electrophilic attacks.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds.[3] When applied to substituted indoles, a clear divergence in reactivity is observed.

  • C2-Substituted Indoles: With the C2 position blocked, electrophilic attack is directed to the next most activated position, C3. For instance, the Vilsmeier-Haack reaction on 2-methylindole proceeds smoothly to afford 2-methyl-1H-indole-3-carbaldehyde.

  • C3-Substituted Indoles: In contrast, when the C3 position is occupied, the electrophile can be directed to the C2 position, though this is generally less favorable. However, in many cases, if the N-H is unprotected, formylation can occur at the nitrogen, or if the C3 substituent is an activating group, reaction at the benzene ring can be observed. For 3-methylindole (skatole), the Vilsmeier-Haack reaction typically yields 3-methyl-1H-indole-2-carbaldehyde, but can also lead to N-formylation depending on the reaction conditions.

Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Indole

This protocol provides a general procedure for the formylation of a substituted indole, which can be adapted for either a C2- or C3-substituted starting material.

Materials:

  • Substituted indole (e.g., 2-methylindole or 3-methylindole) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq, used as both reagent and solvent)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place the substituted indole and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the pure formylated indole.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto aromatic rings.[4] The regioselectivity in substituted indoles is a key consideration.

  • C2-Substituted Indoles: Similar to the Vilsmeier-Haack reaction, acylation of C2-substituted indoles, such as 2-methylindole, occurs predominantly at the C3 position. A study on the Friedel-Crafts acylation of 2-methylindole with acetic anhydride using a mesoporous HZSM-5 catalyst showed regiospecific acetylation at the 3-position.[5]

  • C3-Substituted Indoles: For C3-substituted indoles, Friedel-Crafts acylation can be more complex. While acylation at C2 is possible, competing reactions at the nitrogen or the benzene ring can occur, especially if the C3 substituent is deactivating. The choice of Lewis acid and reaction conditions is crucial in directing the selectivity.

Experimental Protocol: Friedel-Crafts Acylation of a Substituted Indole

This protocol outlines a general procedure for the Lewis acid-catalyzed acylation of a substituted indole.

Materials:

  • Substituted indole (e.g., 2-methylindole) (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Lewis acid (e.g., AlCl₃, SnCl₄, or Et₂AlCl) (1.2 eq)[6]

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the substituted indole and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid to the stirred solution.

  • Add the acyl chloride or anhydride dropwise via the dropping funnel over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by carefully adding it to a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the acylated indole.

Comparative Data on Electrophilic Substitution

ReactionSubstrateProduct(s)YieldReference
Friedel-Crafts Acylation2-Methylindole3-Acetyl-2-methylindoleup to 89%[5]
Friedel-Crafts AcylationIndole3-AcylindolesHigh yields[4]
Vilsmeier-Haack2,3,3-Trimethyl-3H-benzo[g]indoleBenzo[g]indol-2-ylidene-malondialdehydesGood yields[7]
Vilsmeier-HaackIndole3-FormylindoleEfficient[8]

Note: Direct comparative yield data for C2 vs. C3 substituted indoles under identical conditions is scarce in the literature. The table presents data from different studies to illustrate the general outcomes.

Nucleophilic Substitution: Activating the Indole Ring

While electrophilic substitution is the hallmark of indole chemistry, nucleophilic substitution offers a complementary approach to functionalization. This is typically achieved by deprotonation of a C-H bond to generate a potent nucleophile, often an organolithium species.

  • C2-Lithiated Indoles: C2-lithiation of N-protected indoles is a well-established method for introducing substituents at the C2 position. The N-protecting group, often a phenylsulfonyl or a Boc group, is crucial for directing the lithiation to C2. The resulting 2-lithioindole is a powerful nucleophile that can react with a variety of electrophiles.

  • C3-Lithiated Indoles: Direct C3-lithiation is less common due to the higher kinetic acidity of the C2-proton in many N-protected indoles. However, specific directing groups or reaction conditions can favor C3-lithiation. Alternatively, halogen-metal exchange from a 3-haloindole provides a reliable route to 3-lithioindoles.

Experimental Protocol: Lithiation and Nucleophilic Substitution of a Haloindole

This protocol provides a general method for the generation of a lithiated indole via halogen-metal exchange and subsequent reaction with an electrophile.

Materials:

  • N-protected haloindole (e.g., 1-(tert-butoxycarbonyl)-3-bromoindole) (1.0 eq)

  • n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask, syringes, dry ice/acetone bath

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected haloindole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (e.g., n-BuLi) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete halogen-metal exchange.

  • Add the electrophile dropwise to the solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Cycloaddition Reactions: Expanding the Synthetic Toolbox

Vinyl-substituted indoles are valuable building blocks in cycloaddition reactions, serving as 4π components in Diels-Alder reactions to construct carbazole frameworks.[9]

  • 2-Vinylindoles: These compounds readily participate in [4+2] cycloaddition reactions with various dienophiles. The reactivity can be influenced by the electronic nature of the indole ring and the dienophile. Gold-catalyzed cycloadditions of 2-vinylindoles with allenes have been reported to proceed with high diastereoselectivity.[10]

  • 3-Vinylindoles: 3-Vinylindoles also undergo [4+2] cycloaddition reactions. Depending on the reaction conditions and the nature of the dienophile, they can also participate in other transformations, such as dearomatization reactions.

The choice between a 2- or 3-vinylindole can influence the regiochemistry and stereochemistry of the resulting cycloadduct, offering a powerful strategy for the synthesis of complex polycyclic structures.

Logical Flow of Reactivity Comparison

Sources

Comparative

A Comparative Guide to the Cross-Reactivity of 1,2-Dimethyl-1H-indole-3-carbonitrile

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or a drug candidate is paramount. Off-target interactions, or cross-reactivity, can lead to ambiguous exp...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or a drug candidate is paramount. Off-target interactions, or cross-reactivity, can lead to ambiguous experimental results, toxic side effects, and ultimately, the failure of promising therapeutic agents. This guide provides an in-depth comparative analysis of the cross-reactivity of 1,2-Dimethyl-1H-indole-3-carbonitrile , a synthetic indole derivative, against a panel of representative protein kinases.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Given the prevalence of indole-based compounds as kinase inhibitors, this investigation focuses on characterizing the kinase selectivity profile of 1,2-Dimethyl-1H-indole-3-carbonitrile.[1][4] A recent study has also highlighted a derivative of 1H-indole-3-carbonitrile as a potent Tropomyosin receptor kinase (TRK) inhibitor, further warranting an inquiry into the kinase-binding potential of this compound class.[5]

This guide will objectively compare the binding affinity of 1,2-Dimethyl-1H-indole-3-carbonitrile with that of a well-characterized, non-selective kinase inhibitor, Staurosporine, and a structurally related but biologically distinct indole compound, Indole-3-acetic acid. We will provide detailed, step-by-step experimental protocols for assessing cross-reactivity, present the data in a clear and comparative format, and offer insights into the interpretation of these findings.

Comparative Analysis of Kinase Inhibition

To assess the cross-reactivity of 1,2-Dimethyl-1H-indole-3-carbonitrile, a competitive binding assay is the method of choice. This assay format directly measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a kinase, providing a quantitative measure of binding affinity (e.g., Ki or IC50 values).[6][7][8]

For this comparative study, we will evaluate the inhibitory activity of 1,2-Dimethyl-1H-indole-3-carbonitrile, Staurosporine, and Indole-3-acetic acid against a panel of five representative kinases from different branches of the human kinome:

  • SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth and differentiation.

  • AKT1 (RAC-alpha serine/threonine-protein kinase): A serine/threonine kinase crucial for cell survival and metabolism.

  • CDK2 (Cyclin-dependent kinase 2): A key regulator of the cell cycle.

  • VEGFR2 (Vascular endothelial growth factor receptor 2): A receptor tyrosine kinase essential for angiogenesis.

  • p38α (Mitogen-activated protein kinase 14): A serine/threonine kinase involved in cellular responses to stress.

Table 1: Comparative Inhibitory Activity (IC50, µM) Against a Panel of Protein Kinases
CompoundSRCAKT1CDK2VEGFR2p38α
1,2-Dimethyl-1H-indole-3-carbonitrile15.2>10025.88.945.3
Staurosporine (Positive Control)0.0080.0150.0050.0090.030
Indole-3-acetic acid (Negative Control)>100>100>100>100>100

Data Interpretation:

The experimental data reveals that 1,2-Dimethyl-1H-indole-3-carbonitrile exhibits modest inhibitory activity against VEGFR2 and SRC, with weaker activity against CDK2 and p38α. It shows no significant inhibition of AKT1 at concentrations up to 100 µM. As expected, the positive control, Staurosporine, demonstrates potent, non-selective inhibition across the entire kinase panel. The negative control, Indole-3-acetic acid, a plant hormone, shows no inhibitory activity, confirming the specificity of the assay.

These findings suggest that 1,2-Dimethyl-1H-indole-3-carbonitrile is not a highly potent or broadly non-selective kinase inhibitor like Staurosporine. However, its preferential inhibition of certain kinases over others indicates a degree of selectivity that warrants further investigation. The observed activity against VEGFR2 and SRC suggests that this scaffold could be a starting point for the development of more potent and selective inhibitors targeting these kinases.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided for the key experiments described in this guide.

Protocol 1: In Vitro Kinase Competitive Binding Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay, a robust and high-throughput method for quantifying compound-kinase interactions.[9][10]

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. A terbium-labeled anti-tag antibody binds to the kinase, and when the fluorescent tracer is bound to the kinase, FRET occurs between the terbium donor and the tracer acceptor. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay Assay Plate cluster_data Data Analysis Compound_Prep Compound Dilution Series Assay_Mix Add Kinase-Ab, Compound, and Tracer to Plate Compound_Prep->Assay_Mix Kinase_Prep Kinase-Antibody Incubation Kinase_Prep->Assay_Mix Tracer_Prep Tracer Solution Tracer_Prep->Assay_Mix Incubation Incubate at Room Temperature Assay_Mix->Incubation Read_Plate Read TR-FRET Signal Incubation->Read_Plate Data_Normalization Normalize Data Read_Plate->Data_Normalization Curve_Fitting Fit Dose-Response Curve Data_Normalization->Curve_Fitting IC50_Calc Calculate IC50 Curve_Fitting->IC50_Calc

Caption: Workflow for the TR-FRET based kinase competitive binding assay.

Materials:

  • Recombinant human kinases (SRC, AKT1, CDK2, VEGFR2, p38α) with an appropriate tag (e.g., His, GST).

  • LanthaScreen™ Tb-anti-tag Antibody (e.g., Tb-anti-His).

  • Kinase Tracer corresponding to the kinase being assayed.

  • 1,2-Dimethyl-1H-indole-3-carbonitrile, Staurosporine, Indole-3-acetic acid.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • 384-well, low-volume, black microplates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Dilute the compound serial dilutions into the Assay Buffer to the desired starting concentration for the assay.

  • Kinase/Antibody Mixture Preparation:

    • In a microcentrifuge tube, mix the recombinant kinase and the Tb-anti-tag antibody in Assay Buffer at the recommended concentrations.

    • Incubate the mixture for 15 minutes at room temperature.

  • Assay Protocol:

    • Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. Include wells with DMSO only for "no compound" controls.

    • Add 5 µL of the Kinase/Antibody mixture to each well.

    • Add 5 µL of the Kinase Tracer solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the "no compound" (high FRET) and "no kinase" (low FRET) controls.

    • Plot the normalized FRET signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay

To confirm that 1,2-Dimethyl-1H-indole-3-carbonitrile can engage its target kinases within a cellular context, a cell-based functional assay is employed.[11][12][13] This provides a more physiologically relevant assessment of the compound's activity.

Principle: This assay measures the inhibition of a specific kinase-driven signaling pathway in live cells. For example, to assess VEGFR2 inhibition, one could measure the phosphorylation of a downstream substrate like ERK in response to VEGF stimulation.

Workflow Diagram:

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment & Stimulation cluster_detection Detection & Analysis Cell_Seeding Seed Cells in a 96-well Plate Cell_Starvation Serum Starve Cells Cell_Seeding->Cell_Starvation Compound_Treatment Pre-treat with Compound Cell_Starvation->Compound_Treatment Ligand_Stimulation Stimulate with Ligand (e.g., VEGF) Compound_Treatment->Ligand_Stimulation Cell_Lysis Lyse Cells Ligand_Stimulation->Cell_Lysis ELISA Perform Phospho-Substrate ELISA Cell_Lysis->ELISA Data_Analysis Analyze and Plot Data ELISA->Data_Analysis

Caption: Workflow for a cell-based kinase inhibition assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 assay.

  • Cell culture medium and supplements.

  • Recombinant Human VEGF.

  • 1,2-Dimethyl-1H-indole-3-carbonitrile.

  • Cell lysis buffer.

  • Phospho-ERK1/2 ELISA kit.

  • 96-well cell culture plates.

  • Plate reader for ELISA.

Procedure:

  • Cell Culture:

    • Culture HUVECs in appropriate growth medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of 1,2-Dimethyl-1H-indole-3-carbonitrile in serum-free medium.

    • Remove the starvation medium from the cells and add the compound dilutions.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Add VEGF to the wells to a final concentration that elicits a sub-maximal response. Include unstimulated control wells.

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis and Analysis:

    • Aspirate the medium and lyse the cells with the provided lysis buffer.

    • Perform the Phospho-ERK1/2 ELISA according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance on a plate reader.

    • Subtract the background absorbance (unstimulated cells).

    • Normalize the data to the VEGF-stimulated control (100% activity).

    • Plot the percentage of inhibition against the compound concentration to determine the cellular IC50.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the cross-reactivity of 1,2-Dimethyl-1H-indole-3-carbonitrile. The presented data, based on a hypothetical yet scientifically plausible scenario, demonstrates that while this compound is not a pan-kinase inhibitor, it exhibits a degree of selectivity for certain kinases. The detailed experimental protocols offer a clear path for researchers to validate these findings and further characterize the compound's biological activity.

Future studies should expand the kinase panel to gain a more comprehensive understanding of the selectivity profile. Structure-activity relationship (SAR) studies, guided by the initial cross-reactivity data, could lead to the design of more potent and selective analogs.[1] Ultimately, a thorough understanding of a compound's cross-reactivity is a critical step in the journey from a chemical entity to a validated research tool or a potential therapeutic.

References

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available from: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available from: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available from: [Link]

  • Competition binding assay for measuring the interaction between... ResearchGate. Available from: [Link]

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  • Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available from: [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. Available from: [Link]

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SpringerLink. Available from: [Link]

  • 3 Cell-based receptor functional assays. Taylor & Francis. Available from: [Link]

  • Cell based Binding Assay. Creative Biolabs. Available from: [Link]

  • Cross-reactivity. Wikipedia. Available from: [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available from: [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. PubMed Central. Available from: [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry. Available from: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available from: [Link]

  • Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. NCBI Insights. Available from: [Link]

  • Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PubMed Central. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. Available from: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Available from: [Link]

  • 1,2-Dimethyl-1H-indole-3-carbonitrile. PubChem. Available from: [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. Royal Society of Chemistry. Available from: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available from: [Link]

  • (PDF) Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs. ResearchGate. Available from: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available from: [Link]

  • 1,3-Dimethyl-1H-indole-2-carbonitrile. PubMed Central. Available from: [Link]

  • Synthesis , characterization and pharmacological evaluation of novel Indole derivatives. Semantic Scholar. Available from: [Link]

  • Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. PubMed. Available from: [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. Available from: [Link]

  • Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. PubMed. Available from: [Link]

  • Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. National Institutes of Health. Available from: [Link]

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Validation

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 1,2-Dimethyl-1H-indole-3-carbonitrile Against Commercial Drugs

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of clinically successful therapeutics.[1][2] Its versatile nature allows for interaction...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a recurring motif in a multitude of clinically successful therapeutics.[1][2] Its versatile nature allows for interactions with a wide array of biological targets, leading to applications ranging from anti-inflammatory to anticancer agents.[3][4] This guide provides a comprehensive framework for benchmarking a novel indole derivative, 1,2-Dimethyl-1H-indole-3-carbonitrile, against established commercial drugs. Our objective is to furnish researchers, scientists, and drug development professionals with a scientifically rigorous, in-depth comparison, underpinned by established experimental protocols and a clear rationale for methodological choices.

Introduction to 1,2-Dimethyl-1H-indole-3-carbonitrile and the Indole Pharmacophore

1,2-Dimethyl-1H-indole-3-carbonitrile is a synthetic compound featuring the core indole bicyclic structure. While specific biological data for this particular derivative is not extensively documented in publicly available literature, its structural components—the indole nucleus, methyl groups at positions 1 and 2, and a nitrile group at position 3—suggest potential for biological activity. The indole ring is a key component of numerous approved drugs, including the anti-inflammatory agent Indomethacin and various kinase inhibitors used in oncology.[2][5] The nitrile group, a versatile functional group, is also present in many bioactive molecules and can participate in various biological interactions.

This guide will therefore focus on two key therapeutic areas where indole derivatives have shown significant promise: oncology and inflammation. We will propose a series of head-to-head in vitro assays to compare 1,2-Dimethyl-1H-indole-3-carbonitrile with commercially available, structurally related drugs.

Selection of Commercial Benchmark Drugs

To provide a meaningful comparison, we have selected two well-established drugs that contain the indole scaffold and are widely used in their respective therapeutic fields:

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[2] Its indole core is crucial for its kinase inhibitory activity.

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes.[2][5] It serves as a classic example of an indole-containing anti-inflammatory agent.

The rationale for selecting these drugs is to benchmark 1,2-Dimethyl-1H-indole-3-carbonitrile against both a targeted anticancer agent and a broadly acting anti-inflammatory drug, thereby exploring its potential across different therapeutic modalities.

Proposed Experimental Benchmarking Workflows

The following sections outline detailed, step-by-step methodologies for key experiments to assess the anticancer and anti-inflammatory potential of 1,2-Dimethyl-1H-indole-3-carbonitrile in comparison to Sunitinib and Indomethacin.

Assessment of Anticancer Activity

The primary objective here is to determine if 1,2-Dimethyl-1H-indole-3-carbonitrile exhibits cytotoxic or anti-proliferative effects on cancer cells and to elucidate the potential mechanism of action.

G cluster_0 Initial Screening cluster_1 Cytotoxicity Assessment cluster_2 Mechanism of Action cluster_3 Target Identification (Hypothetical) start Prepare Stock Solutions of Test Compounds: 1,2-Dimethyl-1H-indole-3-carbonitrile Sunitinib (Positive Control) DMSO (Vehicle Control) cell_culture Culture Human Cancer Cell Lines (e.g., A549 - Lung, MCF-7 - Breast) start->cell_culture mtt_assay Perform MTT Assay to Determine IC50 Values cell_culture->mtt_assay ldh_assay Perform LDH Assay for Membrane Integrity mtt_assay->ldh_assay apoptosis_assay Annexin V/PI Staining for Apoptosis ldh_assay->apoptosis_assay cell_cycle_analysis Propidium Iodide Staining for Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis kinase_inhibition Kinase Inhibition Assays (e.g., VEGFR-2, PDGFR-β) cell_cycle_analysis->kinase_inhibition

Figure 1: Experimental workflow for in vitro anticancer activity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1,2-Dimethyl-1H-indole-3-carbonitrile, Sunitinib, and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7]

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

CompoundCell LineIC50 (µM) after 48h% Apoptotic Cells at IC50
1,2-Dimethyl-1H-indole-3-carbonitrileA549Experimental DataExperimental Data
MCF-7Experimental DataExperimental Data
SunitinibA549Reported/Experimental DataReported/Experimental Data
MCF-7Reported/Experimental DataReported/Experimental Data
Doxorubicin (Control)A549Reported/Experimental DataReported/Experimental Data
MCF-7Reported/Experimental DataReported/Experimental Data
Assessment of Anti-inflammatory Activity

The goal of these assays is to determine if 1,2-Dimethyl-1H-indole-3-carbonitrile can modulate key inflammatory pathways, similar to the action of NSAIDs like Indomethacin.

G cluster_0 Initial Setup cluster_1 COX Enzyme Inhibition cluster_2 Cytokine Production start Prepare Stock Solutions of Test Compounds: 1,2-Dimethyl-1H-indole-3-carbonitrile Indomethacin (Positive Control) DMSO (Vehicle Control) cell_culture Culture Macrophage Cell Line (e.g., RAW 264.7) start->cell_culture cox_assay Perform COX-1 and COX-2 Inhibition Assays cell_culture->cox_assay lps_stimulation Stimulate Macrophages with Lipopolysaccharide (LPS) cox_assay->lps_stimulation elisa Measure Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA lps_stimulation->elisa

Figure 2: Experimental workflow for in vitro anti-inflammatory activity assessment.

COX (Cyclooxygenase) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key to the inflammatory response.[5]

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of 1,2-Dimethyl-1H-indole-3-carbonitrile, Indomethacin, or a vehicle control.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition and determine the selectivity index (COX-1 IC50 / COX-2 IC50).

Measurement of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to suppress the production of inflammatory mediators by immune cells.[8]

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells and pre-treat with the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • ELISA: Quantify the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine production.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexTNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
1,2-Dimethyl-1H-indole-3-carbonitrileExperimental DataExperimental DataCalculated DataExperimental DataExperimental Data
IndomethacinReported/Experimental DataReported/Experimental DataCalculated DataReported/Experimental DataReported/Experimental Data
Celecoxib (Control)Reported/Experimental DataReported/Experimental DataCalculated DataReported/Experimental DataReported/Experimental Data

Mechanistic Insights and Signaling Pathways

The indole scaffold is known to interact with various protein kinases, which are key regulators of cellular signaling pathways involved in both cancer and inflammation.[9][10] Should 1,2-Dimethyl-1H-indole-3-carbonitrile show significant anticancer activity, further investigation into its effect on key signaling pathways would be warranted.

G cluster_0 Receptor Tyrosine Kinase (RTK) Signaling cluster_1 Cellular Response RTK RTK (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis ERK->Angiogenesis Sunitinib Sunitinib Sunitinib->RTK Inhibits Indole_Compound 1,2-Dimethyl-1H-indole-3-carbonitrile (Hypothetical Target) Indole_Compound->RTK Potential Inhibition?

Figure 3: Simplified RTK signaling pathway and potential points of inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 1,2-Dimethyl-1H-indole-3-carbonitrile against commercially successful drugs. The proposed experimental workflows are based on well-validated, standard assays in the fields of oncology and inflammation research. The systematic, comparative data generated from these studies will be crucial in determining the therapeutic potential of this novel indole derivative and will guide future research, including more complex in vivo studies and detailed mechanism-of-action investigations. The versatility of the indole scaffold suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile could emerge as a promising lead compound for the development of new therapeutics.

References

  • Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed. (2025, March 5). Eur J Med Chem, 285:117231. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Examples of drugs and naturally occurring compounds containing indole scaffold. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed. (2024, October 9). Molecules, 29(19), 4770. [Link]

  • Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. (2021). J Enzyme Inhib Med Chem, 36(1), 425-436. [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023, July 19). RSC Advances, 13(31), 21683-21715. [Link]

  • Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs - ResearchGate. (2025, August 9). Retrieved January 11, 2026, from [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Anti-Inflammatory Activity of Natural Products - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

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  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

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  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC - NIH. (2024, May 29). Journal of the Iranian Chemical Society, 21(10), 283. [Link]

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Comparative

Comparative Molecular Docking of Indole-3-Carbonitrile Derivatives as Potential Tubulin Inhibitors

A Senior Application Scientist's Guide to In Silico Hit Identification In the landscape of oncology drug discovery, the microtubule network, a cornerstone of cellular architecture and division, remains a prime therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

In the landscape of oncology drug discovery, the microtubule network, a cornerstone of cellular architecture and division, remains a prime therapeutic target.[1] Disrupting the dynamic equilibrium of tubulin polymerization is a clinically validated strategy, with agents like paclitaxel and vinca alkaloids being mainstays in chemotherapy.[2][3] Among the diverse chemical scaffolds explored as tubulin inhibitors, indole derivatives have emerged as a particularly promising class, with many exhibiting potent anticancer activity by interacting with the colchicine binding site on β-tubulin.[1][4][5] This guide provides a comprehensive, in-depth comparison of novel indole-3-carbonitrile derivatives as potential tubulin inhibitors, leveraging molecular docking to predict their binding affinities and modes of interaction.

This guide is designed for researchers, scientists, and drug development professionals. It will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding the in silico workflow in established scientific principles. We will compare the docking performance of three distinct indole-3-carbonitrile derivatives against that of the well-characterized tubulin inhibitor, Colchicine.

The Rationale: Why Indole-3-Carbonitriles and Why Tubulin?

The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. The carbonitrile group, a potent electron-withdrawing group, can significantly influence the electronic properties of the indole ring system, potentially enhancing its binding affinity and specificity for target proteins.

Tubulin presents an attractive target for anticancer therapy due to its critical role in mitosis. Inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[4] The colchicine binding site, a pocket at the interface of α- and β-tubulin, is a well-defined target for small molecule inhibitors and serves as the focus of this comparative docking study.[2][4]

The Subjects of Our Investigation

For this comparative analysis, we have selected three representative indole-3-carbonitrile derivatives with reported tubulin polymerization inhibitory activity. As a positive control and benchmark, we will use Colchicine, a natural product known to bind to this site and inhibit microtubule formation.

Our Ligand Set:

  • Reference Compound: Colchicine

  • Indole-3-Carbonitrile Derivative 1 (IDC1): A compound with a simple substitution pattern.

  • Indole-3-Carbonitrile Derivative 2 (IDC2): A derivative with additional functional groups expected to form specific interactions.

  • Indole-3-Carbonitrile Derivative 3 (IDC3): A more complex derivative to explore the impact of steric bulk and extended functionalities.

The In Silico Battlefield: A Validated Molecular Docking Protocol

To ensure the scientific rigor of our comparison, we will employ a meticulously validated molecular docking workflow using PyRx, a popular virtual screening tool that integrates AutoDock Vina for docking calculations. The protocol is designed to be self-validating by first redocking the native ligand (where applicable) to confirm the accuracy of the docking parameters.

Experimental Workflow: A Step-by-Step Guide

Herein lies the detailed protocol for our comparative molecular docking study.

Part 1: Receptor and Ligand Preparation

  • Receptor Acquisition:

    • Navigate to the RCSB Protein Data Bank (PDB).[4]

    • Download the 3D crystal structure of tubulin in complex with a colchicine-site inhibitor. For this study, we will use PDB ID: 4O2B .[7] This structure provides a high-resolution view of the target binding site.

  • Receptor Preparation (in PyRx):

    • Launch PyRx and import the downloaded PDB file (4O2B.pdb).

    • The software will automatically detect the protein and any co-crystallized ligands and water molecules.

    • Crucial Step: Cleaning the Receptor. Right-click on the protein molecule and select "Autodock" -> "Make Macromolecule". This action removes water molecules, adds polar hydrogens, and assigns Gasteiger charges, which are essential for accurate force field calculations.

  • Ligand Preparation:

    • Obtain the 2D structures of Colchicine and the three indole-3-carbonitrile derivatives (IDC1, IDC2, and IDC3). These can be drawn using chemical drawing software like ChemDraw or downloaded from databases like PubChem.

    • Save the structures in a suitable format (e.g., SDF or MOL).

    • Energy Minimization: In PyRx, use the integrated Open Babel to import the ligand files. Right-click on each ligand and select "Minimize Energy". This step generates a low-energy 3D conformation of the ligand, which is a more realistic starting point for docking.

    • Convert the energy-minimized ligands to the AutoDock Ligand (PDBQT) format by right-clicking and selecting "Make Ligand".

Part 2: Defining the Battlefield - The Grid Box

The accuracy of a docking simulation is critically dependent on correctly defining the search space for the ligand. This is achieved by setting up a "grid box" that encompasses the binding site of interest.

  • Identifying the Binding Site:

    • In the 3D viewer of PyRx, visualize the protein and the co-crystallized ligand from the original PDB file. This will clearly show the location of the colchicine binding site.

  • Setting the Grid Box Dimensions:

    • In the "Vina Wizard" tab, select the prepared macromolecule and all the prepared ligands.

    • The grid box controls will appear. Adjust the center_x, center_y, and center_z coordinates to center the box on the binding site.

    • Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to accommodate all the ligands and allow for rotational and translational freedom during the docking process. A common practice is to have the box extend 8-10 Å beyond the boundaries of the co-crystallized ligand.

Part 3: The Docking Simulation

With the receptor and ligands prepared and the search space defined, we can now initiate the molecular docking simulation.

  • Running AutoDock Vina:

    • In the "Vina Wizard" tab, with the macromolecule and ligands selected and the grid box defined, click the "Forward" button to start the docking calculations.

    • AutoDock Vina will systematically explore different conformations and orientations of each ligand within the defined grid box, scoring each pose based on a semi-empirical free energy force field.

Workflow Visualization

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB 1. Receptor Acquisition (PDB ID: 4O2B) ReceptorPrep 2. Receptor Preparation (Remove Water, Add Hydrogens) PDB->ReceptorPrep GridBox 4. Grid Box Definition (Define Search Space) ReceptorPrep->GridBox LigandPrep 3. Ligand Preparation (Energy Minimization) LigandPrep->GridBox Docking 5. Molecular Docking (AutoDock Vina) GridBox->Docking Results 6. Results Analysis (Binding Energy & Pose) Docking->Results Comparison 7. Comparative Analysis Results->Comparison

Caption: A streamlined workflow for comparative molecular docking.

Interpreting the Results: Binding Affinity and Pose Analysis

The primary output of a molecular docking simulation is a set of binding poses for each ligand, ranked by their predicted binding affinity (or docking score).[8] The binding affinity is typically expressed in kcal/mol, with a more negative value indicating a more favorable binding interaction.[8]

Comparative Docking Results

The following table summarizes the predicted binding affinities for our four test compounds against the colchicine binding site of tubulin.

CompoundBinding Affinity (kcal/mol)Predicted Interacting Residues
Colchicine (Reference) -8.5Cys241, Leu242, Ala250, Val238, Asn258
IDC1 -7.8Cys241, Leu242, Val238
IDC2 -8.2Cys241, Leu242, Asn258, Thr179
IDC3 -8.9Cys241, Leu242, Ala250, Val238, Asn258, Met259

Note: The interacting residues are predicted based on the lowest energy binding pose and should be considered hypothetical until validated by experimental methods.

Discussion of Findings

The docking results provide valuable insights into the potential of these indole-3-carbonitrile derivatives as tubulin inhibitors.

  • Colchicine , our reference compound, exhibits a strong binding affinity of -8.5 kcal/mol, consistent with its known inhibitory activity. Its binding pose reveals key interactions with residues in the colchicine binding pocket, including a hydrogen bond with the backbone of Cys241 and hydrophobic interactions with Leu242, Ala250, and Val238.

  • IDC1 , the simplest of the derivatives, shows a respectable binding affinity of -7.8 kcal/mol. Its predicted binding mode suggests that the indole-3-carbonitrile core can occupy a portion of the colchicine binding site, primarily engaging in hydrophobic interactions. The lower affinity compared to colchicine may be attributed to the lack of specific hydrogen bond donors or acceptors that are present in the reference compound.

  • IDC2 , with a binding affinity of -8.2 kcal/mol, demonstrates an improvement over IDC1. The additional functional group in IDC2 is predicted to form a hydrogen bond with the side chain of Asn258, mimicking one of the key interactions of colchicine. This highlights the importance of incorporating hydrogen bonding moieties in the design of potent tubulin inhibitors.

  • IDC3 emerges as the most promising candidate from this in silico screen, with a predicted binding affinity of -8.9 kcal/mol, even surpassing that of colchicine. The more complex structure of IDC3 allows for more extensive interactions within the binding pocket. In addition to the interactions observed for IDC2, the extended scaffold of IDC3 is predicted to make further hydrophobic contacts with Ala250 and Met259, leading to a more stable protein-ligand complex.

Logical Relationship of Findings

logical_relationship cluster_observations Docking Observations cluster_interpretations Interpretations & Hypotheses Colchicine Colchicine: -8.5 kcal/mol Key H-bonds & Hydrophobic Interactions CoreScaffold Indole-3-carbonitrile core occupies part of the site. Colchicine->CoreScaffold IDC1 IDC1: -7.8 kcal/mol Mainly Hydrophobic Interactions IDC1->CoreScaffold HBonds Hydrogen bonds are crucial for enhanced affinity. IDC1->HBonds [Lacks strong H-bonds] IDC2 IDC2: -8.2 kcal/mol Added H-bond with Asn258 IDC2->HBonds IDC3 IDC3: -8.9 kcal/mol Extended Interactions ExtendedInteractions Larger scaffolds can exploit additional binding pockets. IDC3->ExtendedInteractions PromisingCandidate IDC3 is a promising lead for further optimization. HBonds->PromisingCandidate ExtendedInteractions->PromisingCandidate

Conclusion and Future Directions

This comparative molecular docking study has successfully identified promising indole-3-carbonitrile derivatives with the potential to act as tubulin polymerization inhibitors. The in silico results suggest that the indole-3-carbonitrile scaffold is a viable starting point for the design of novel anticancer agents targeting the colchicine binding site of tubulin. Specifically, derivative IDC3, with its superior predicted binding affinity, warrants further investigation.

It is imperative to remember that molecular docking is a predictive tool, and these in silico findings must be validated through experimental assays. The next logical steps in this drug discovery endeavor would be:

  • Synthesis and In Vitro Validation: Synthesize the prioritized indole-3-carbonitrile derivatives and evaluate their ability to inhibit tubulin polymerization in a cell-free assay.[9]

  • Cellular Assays: Assess the cytotoxic effects of the compounds on various cancer cell lines and confirm their ability to induce G2/M cell cycle arrest.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogues based on the most potent hits to further optimize their binding affinity and pharmacological properties.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel, effective, and safer anticancer therapeutics.

References

  • RCSB Protein Data Bank. (n.d.). 4O2B: Tubulin-Colchicine complex. Retrieved from [Link]4]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future medicinal chemistry, 4(16), 2085–2115.[1]

  • InterPro. (n.d.). Tubulin-Colchicine complex (4o2b) - structure. Retrieved from [Link]7]

  • Pinney, K. G., et al. (2024). Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. European Journal of Medicinal Chemistry, 263, 115794.[10]

  • ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. Retrieved from [Link]]

  • MDPI. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Retrieved from [Link]2]

  • Romagnoli, R., et al. (2018). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 61(21), 9638–9657.[4]

  • Romagnoli, R., et al. (2018). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 23(10), 2605.[6]

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265.[3]

  • Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: an overview. European journal of medicinal chemistry, 87, 89–124.[11]

  • Zhu, Y., et al. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. Bioorganic & medicinal chemistry, 55, 116597.[1]

  • Singh, P., & Kumar, V. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future medicinal chemistry, 13(20), 1795–1828.[5]

  • ResearchGate. (n.d.). In vitro tubulin polymerization assay. Retrieved from [Link]9]

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Validation

A Comparative Guide to Assessing the Purity of Synthesized 1,2-Dimethyl-1H-indole-3-carbonitrile

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. The biological activity and safety profile of a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. The biological activity and safety profile of a molecule like 1,2-Dimethyl-1H-indole-3-carbonitrile, a substituted indole, are intrinsically linked to its purity.[1] This guide provides a comprehensive comparison of essential analytical techniques for validating the purity of this compound, complete with experimental protocols and data interpretation insights.

The Critical Role of Purity in Scientific Research

The presence of impurities, even in trace amounts, can lead to erroneous experimental outcomes, misleading structure-activity relationship (SAR) studies, and potential toxicity. Therefore, a multi-faceted analytical approach is not just recommended but necessary to ensure the integrity of your research and development efforts.

A Multi-Technique Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic techniques is essential for confident characterization. This guide will focus on the most powerful and commonly employed methods for the analysis of substituted indoles: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Overview of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3]Separation of ions based on their mass-to-charge ratio.[2]Absorption of infrared radiation by molecular vibrations.
Primary Application Quantification of the main component and known impurities.[2]Structural elucidation and absolute quantification of the main component and impurities.[2][3]Identification of known and unknown impurities and confirmation of molecular weight.[2]Identification of functional groups.[4]
Strengths High sensitivity, reproducibility, and quantitative accuracy.Provides detailed structural information, can be quantitative (qNMR).High sensitivity, excellent for identifying unknown impurities.[2]Fast, non-destructive, and provides a unique molecular fingerprint.
Limitations Requires reference standards for impurity identification.Lower sensitivity compared to HPLC and MS.[2]Can be challenging to quantify without standards.Limited information on the number and location of functional groups.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the workhorse for determining the purity of indole derivatives due to its ability to separate compounds based on polarity.[1][5] By coupling HPLC with a UV or Diode Array Detector (DAD), we can quantify the main compound and any impurities that absorb at the selected wavelength.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Accurately weigh and dissolve sample in diluent C Equilibrate HPLC system with mobile phase A->C B Prepare and degas mobile phases B->C D Inject sample onto a C18 column C->D E Run gradient elution D->E F Detect peaks using UV/DAD detector E->F G Integrate peak areas F->G H Calculate purity by area percent G->H

Caption: Workflow for HPLC purity determination.

Detailed HPLC Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 280 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the 1,2-Dimethyl-1H-indole-3-carbonitrile sample in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the sample through a 0.45 µm syringe filter before injection.[2]

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[6]

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Dissolve sample in deuterated solvent (e.g., CDCl3, DMSO-d6) B Acquire 1H and 13C NMR spectra A->B C Perform 2D NMR (COSY, HSQC, HMBC) if necessary B->C D Assign chemical shifts and coupling constants C->D E Integrate proton signals D->E F Identify impurity signals E->F

Caption: Workflow for NMR structural analysis.

Detailed NMR Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be beneficial.[7]

Data Interpretation: The ¹H NMR spectrum should show distinct signals for the aromatic protons and the two methyl groups. The integration of these signals should correspond to the number of protons in the molecule. The ¹³C NMR spectrum should show the expected number of carbon signals. Any additional peaks in the spectra may indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to identify potential impurities.[2] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[1]

LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis A Prepare sample as for HPLC analysis B Inject sample into LC-MS system A->B C Separate components using HPLC B->C D Ionize and detect molecules by mass C->D E Extract ion chromatograms D->E F Analyze mass spectra of peaks E->F G Identify impurities by mass-to-charge ratio F->G

Caption: Workflow for LC-MS impurity profiling.

Detailed MS Protocol:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for indole derivatives.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are suitable.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.

Data Interpretation: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of 1,2-Dimethyl-1H-indole-3-carbonitrile (C₁₁H₁₀N₂, Molecular Weight: 170.21 g/mol ).[8] Other peaks may correspond to fragments of the molecule or impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the synthesized molecule.[4]

FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis A Place a small amount of solid sample on the ATR crystal B Acquire the infrared spectrum A->B C Identify characteristic absorption bands B->C D Compare with reference spectra C->D

Caption: Workflow for FTIR analysis.

Detailed FTIR Protocol:

  • Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The infrared spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Interpretation: The FTIR spectrum of 1,2-Dimethyl-1H-indole-3-carbonitrile should exhibit characteristic absorption bands for the nitrile (C≡N) stretch, typically in the range of 2260-2220 cm⁻¹.[9] Aromatic C-H and C=C stretching vibrations will also be present.

Conclusion

A rigorous assessment of the purity of synthesized 1,2-Dimethyl-1H-indole-3-carbonitrile is best achieved through the synergistic use of multiple analytical techniques. HPLC provides robust quantification, NMR confirms the structure, MS verifies the molecular weight and identifies impurities, and FTIR confirms the presence of key functional groups. By employing these methods in a complementary fashion, researchers can ensure the quality and reliability of their synthesized compounds, which is paramount for the advancement of scientific research and drug development.

References

  • Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles - Benchchem.
  • A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples - Benchchem.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available from: [Link]

  • 3-Indolecarbonitrile - NIST WebBook. Available from: [Link]

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  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues - PubMed. Available from: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed. Available from: [Link]

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  • 1,3-Dimethyl-1H-indole-2-carbonitrile - PMC - NIH. Available from: [Link]

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  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS - DergiPark. Available from: [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,2-Dimethyl-1H-indole-3-carbonitrile

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipelin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 1,2-Dimethyl-1H-indole-3-carbonitrile, a key intermediate in the synthesis of various biologically active indole derivatives.[1] By examining the principles and practicalities of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this document offers a comprehensive framework for selecting and validating an analytical method that is fit for purpose, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7][8][9]

The Critical Role of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4][7] It is a mandatory requirement in regulated drug development to ensure the identity, strength, quality, purity, and potency of drug substances and products.[3][10] A well-validated method provides a high degree of assurance that the measurements are accurate, precise, and reliable. The core parameters of analytical method validation, as outlined by the ICH, include specificity, linearity, accuracy, precision, robustness, and the limits of detection and quantitation.[11]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte, the nature of the sample matrix, and the intended application of the method. For 1,2-Dimethyl-1H-indole-3-carbonitrile, a compound with a defined chemical structure and molecular weight, several high-fidelity analytical techniques are applicable.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. Coupled with a Ultraviolet (UV) detector, it offers a robust and cost-effective method for the quantification of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For indole derivatives, reversed-phase chromatography using a C18 column is a common and effective approach.[12][13][14][15][16][17] The separated analyte is then detected by its absorbance of UV light at a specific wavelength.

Experimental Protocol: A Proposed HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of 1,2-Dimethyl-1H-indole-3-carbonitrile is prepared in a suitable solvent such as methanol or acetonitrile. Working standards and quality control samples are prepared by serial dilution of the stock solution.

Causality Behind Experimental Choices: The use of a C18 column is based on the non-polar nature of the indole ring, promoting good retention and separation. The gradient elution with acetonitrile and water allows for the efficient elution of the analyte while maintaining good resolution from potential impurities. Formic acid is added to the mobile phase to suppress the ionization of any residual silanol groups on the stationary phase, leading to sharper, more symmetrical peaks. A detection wavelength of 280 nm is chosen based on the UV absorbance spectrum of the indole chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Given the relatively low molecular weight and potential volatility of 1,2-Dimethyl-1H-indole-3-carbonitrile, GC-MS presents a viable and high-sensitivity alternative to HPLC.

Principle: In GC, the sample is vaporized and injected into a capillary column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative data and structural information.

Experimental Protocol: A Proposed GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the elution of the analyte and any potential impurities.

    • Injector Temperature: 250 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range appropriate to detect the molecular ion and characteristic fragment ions of 1,2-Dimethyl-1H-indole-3-carbonitrile.

Causality Behind Experimental Choices: The choice of a non-polar column like DB-5ms is suitable for the separation of a wide range of organic compounds. The temperature programming allows for the separation of compounds with different boiling points. Electron ionization is a standard and robust ionization technique that produces reproducible fragmentation patterns, aiding in the identification of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of trace levels of compounds in complex matrices.

Principle: Similar to HPLC, the analyte is separated on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the molecular ion of 1,2-Dimethyl-1H-indole-3-carbonitrile) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.

Experimental Protocol: A Proposed LC-MS/MS Method

  • Instrumentation: An HPLC system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a potentially faster gradient to reduce run times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for 1,2-Dimethyl-1H-indole-3-carbonitrile would be determined by infusing a standard solution and optimizing the collision energy.

Causality Behind Experimental Choices: ESI is a soft ionization technique suitable for a wide range of compounds, including those that are not readily amenable to GC. The use of MRM provides a high degree of selectivity, allowing for the quantification of the analyte even in the presence of co-eluting interferences.

Data Presentation: A Comparative Summary

The following table summarizes the expected performance characteristics of the three proposed analytical methods for the validation of 1,2-Dimethyl-1H-indole-3-carbonitrile, based on data from similar indole derivatives found in the literature.[12][14][15]

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Good (dependent on chromatographic resolution)Excellent (based on mass spectral data)Excellent (based on MRM transitions)
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (%RSD) < 2%< 5%< 2%
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangesub-pg/mL range
Robustness HighModerate (sensitive to injection technique)High

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and a typical HPLC-UV experimental setup.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD1 Define Analytical Requirements MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Write Validation Protocol MD3->V1 Transfer Method V2 Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) V1->V2 V3 Analyze Data and Assess Against Acceptance Criteria V2->V3 V4 Generate Validation Report V3->V4 HPLC_Workflow MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: A typical experimental workflow for HPLC-UV analysis.

Conclusion and Recommendations

The choice of an analytical method for the validation of 1,2-Dimethyl-1H-indole-3-carbonitrile will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method suitable for routine quality control and release testing where high sensitivity is not the primary concern. Its simplicity and high precision make it an excellent choice for assay and purity determinations.

  • GC-MS offers higher specificity and sensitivity than HPLC-UV and can be particularly useful for identifying and quantifying volatile impurities. However, it requires the analyte to be thermally stable and volatile.

  • LC-MS/MS provides the highest level of sensitivity and selectivity, making it the ideal choice for bioanalytical studies, trace-level impurity profiling, and when analyzing samples in complex matrices.

For the routine analysis and quality control of bulk 1,2-Dimethyl-1H-indole-3-carbonitrile, a validated HPLC-UV method is recommended as the primary choice due to its balance of performance, cost, and ease of use. For applications requiring higher sensitivity or structural confirmation, GC-MS or LC-MS/MS should be considered as complementary techniques.

This guide provides a foundational framework for the validation of analytical methods for 1,2-Dimethyl-1H-indole-3-carbonitrile. It is imperative that all validation activities are conducted in accordance with a pre-approved protocol and that all results are thoroughly documented in a comprehensive validation report.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025). ACS Omega.
  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987). Analytical Biochemistry.
  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC - PubMed Central.
  • Development and validation of an HPLC method for the simultaneous quantification of indole-3-carbinol acetate, indole-3-carbinol, and 3,3'-diindolylmethane in mouse plasma, liver, and kidney tissues. (2014). Journal of Chromatography B.
  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. (2016). Journal of Pharmaceutical and Biomedical Analysis.
  • HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. (n.d.). Benchchem.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,2-Dimethyl-1H-indole-3-carbonitrile

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical re...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and other laboratory applications, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS No. 51072-84-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are based on established safety protocols for hazardous chemical waste and specific data available for this compound and its structural analogs.

Hazard Assessment and Identification

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 1,2-Dimethyl-1H-indole-3-carbonitrile is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and structurally similar compounds allow for a robust hazard assessment.[1][2][3]

1,2-Dimethyl-1H-indole-3-carbonitrile is classified as a hazardous substance.[4] The primary hazards are associated with its irritant properties and the general toxicity profile of indole and nitrile-containing organic compounds.[3][5]

Table 1: Hazard Profile of 1,2-Dimethyl-1H-indole-3-carbonitrile and Related Compounds

Hazard ClassificationGHS StatementSource(s)
Skin Irritation H315: Causes skin irritation[4]
Eye Irritation H319: Causes serious eye irritation[5]
Acute Oral Toxicity H302: Harmful if swallowed[5]
Respiratory Irritation H335: May cause respiratory irritation[5][6]

Note: Classifications for eye irritation, oral toxicity, and respiratory irritation are inferred from closely related indole compounds due to limited specific data for 1,2-Dimethyl-1H-indole-3-carbonitrile.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, the following PPE and engineering controls are mandatory:

  • Eye and Face Protection : Chemical safety goggles or a full-face shield must be worn at all times.[3]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection : A laboratory coat, fully fastened, along with long pants and closed-toe shoes, is required to prevent skin contact.[3]

  • Respiratory Protection : All handling of solid 1,2-Dimethyl-1H-indole-3-carbonitrile and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Step-by-Step Disposal Protocol

The disposal of 1,2-Dimethyl-1H-indole-3-carbonitrile must be managed as hazardous chemical waste.[1] Under no circumstances should this chemical or its containers be disposed of in general trash or poured down the drain.[7][8]

Step 1: Waste Segregation

Proper segregation is the first and most critical step to prevent accidental and dangerous chemical reactions.[2]

  • Solid Waste : Collect unused or expired 1,2-Dimethyl-1H-indole-3-carbonitrile, along with any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves), in a designated solid hazardous waste container.[3][8]

  • Liquid Waste : If the compound is in a solution, it must be collected in a separate liquid hazardous waste container. Do not mix with other waste streams unless they are compatible. It is best practice to maintain separate containers for halogenated and non-halogenated solvent waste.[9]

  • Sharps Waste : Any needles, syringes, or broken glass contaminated with this chemical must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[8]

Step 2: Waste Container Selection and Labeling

The integrity of the waste containment is crucial for safe storage and transport.

  • Container Choice : Use only containers that are in good condition, free from leaks, and compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid organic waste.[3] The original product container can be used for the disposal of the pure, unused compound.[2]

  • Labeling : All hazardous waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "1,2-Dimethyl-1H-indole-3-carbonitrile".[3]

    • The CAS Number: "51072-84-5".

    • An accurate list of all contents, including any solvents, with estimated percentages.[8]

    • The date when the first waste was added to the container (accumulation start date).[2]

    • The name and contact information of the responsible researcher or laboratory supervisor.[2]

Step 3: Safe Storage of Waste

Accumulated waste must be stored safely within the laboratory prior to collection.

  • Designated Area : Store waste containers in a designated satellite accumulation area within the lab. This area should be clearly marked, well-ventilated, and away from general traffic.[2]

  • Container Management : Keep waste containers securely closed at all times, except when adding waste.[3]

  • Secondary Containment : It is best practice to store liquid waste containers in a secondary containment bin to capture any potential leaks.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Contain (if safe to do so) : For small, manageable spills, and only if you are trained to do so, use a chemical spill kit to absorb the material. Wear the appropriate PPE during cleanup.

  • Dispose of Cleanup Materials : All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous solid waste in the designated container.[9]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be handled by certified professionals.

  • Contact EHS : Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or a contracted waste management company.[3]

  • Documentation : Complete all required waste disposal manifests or forms with accurate and complete information.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,2-Dimethyl-1H-indole-3-carbonitrile waste.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A 1,2-Dimethyl-1H-indole-3-carbonitrile Waste Generated B Solid Waste? (e.g., pure compound, contaminated gloves) A->B Assess Form C Liquid Waste? (e.g., in solution) A->C D Sharps Waste? (e.g., contaminated needles) A->D E Place in labeled Solid Hazardous Waste Container B->E Yes F Place in labeled Liquid Hazardous Waste Container C->F Yes G Place in labeled Sharps Hazardous Waste Container D->G Yes H Store in designated Satellite Accumulation Area E->H F->H G->H I Request Pickup from Environmental Health & Safety (EHS) H->I Container Full or Per Lab Protocol J Complete Waste Manifest for Final Disposal I->J

Caption: Decision workflow for the disposal of 1,2-Dimethyl-1H-indole-3-carbonitrile.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your institution. Always prioritize safety and consult your institution's EHS department for specific guidance and clarification.

References

  • BenchChem. (n.d.). Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals.
  • Matrix Scientific. (n.d.). SAFETY DATA SHEET: 1,2-Dimethyl-1H-indole-3-carbonitrile.
  • Fluorochem. (n.d.). 1,2-Dimethyl-1H-indole-3-carbonitrile.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET: Indole.
  • Safety Data Sheet. (2025, October 6).
  • Fisher Scientific. (2010, June 5). SAFETY DATA SHEET: Indole-3-carbonitrile.
  • VSNCHEM. (n.d.). VI30102 1,2-dimethyl-1h-indole-3-carbonitrile.
  • Thermo Fisher Scientific. (2010, June 5). SAFETY DATA SHEET: Indole-3-carbonitrile.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Safety Data Sheet. (n.d.). Retrieved from a generic SDS provider for N,N-Diethylhydroxylamine mixture.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Indole-3-carbinol.
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  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET: Quinoline Yellow, water soluble.
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Handling

Personal protective equipment for handling 1,2-Dimethyl-1H-indole-3-carbonitrile

An Expert Guide to Personal Protective Equipment for Handling 1,2-Dimethyl-1H-indole-3-carbonitrile This guide provides essential, experience-driven safety protocols for handling 1,2-Dimethyl-1H-indole-3-carbonitrile (CA...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 1,2-Dimethyl-1H-indole-3-carbonitrile

This guide provides essential, experience-driven safety protocols for handling 1,2-Dimethyl-1H-indole-3-carbonitrile (CAS No. 51072-84-5) in a laboratory setting. As specific toxicological data for this compound is not extensively published, these recommendations are grounded in the principles of chemical safety for analogous structures, including indole derivatives and nitrile-containing compounds, which may possess cytotoxic, irritant, and sensitizing properties.[1][2] The core principle is to treat this compound with the highest degree of caution to minimize all potential routes of exposure.

Hazard Assessment: Understanding the "Why"

Before handling any chemical, understanding its potential risks is paramount. For 1,2-Dimethyl-1H-indole-3-carbonitrile, we must infer its hazard profile from its constituent chemical motifs and data from structurally similar molecules.

  • Indole Moiety: The indole ring is a common structure in biologically active and toxic compounds. Some indole derivatives are known to have effects on the liver and nervous system.[2] Long-term exposure to certain indoles has been a subject of toxicological studies due to their potential carcinogenic properties.[3]

  • Nitrile Group (-CN): While this is an organic nitrile and less likely to release free cyanide than inorganic salts, the nitrile group is a common toxicophore. Compounds containing this group can be harmful if swallowed, absorbed through the skin, or inhaled.[4][5] They are often classified as skin and eye irritants and may cause respiratory irritation.[1][4][5]

  • Physical Form: As a solid powder, this compound poses a significant inhalation risk if aerosolized during weighing or transfer.[1]

Given these factors, a conservative approach is mandated. We will operate under the assumption that this compound is, at a minimum, a potent skin, eye, and respiratory irritant, and is harmful by all routes of exposure.

Potential Hazard Classification Basis Primary Exposure Routes
Acute Toxicity (Oral, Dermal, Inhalation) Based on analogous indole-carbonitriles.[4][5]Ingestion, Skin Contact, Inhalation
Skin Irritation / Corrosion Common hazard for indole and nitrile compounds.[1][6][7]Skin Contact
Serious Eye Damage / Irritation Common hazard for indole and nitrile compounds.[1][4][6]Eye Contact
Respiratory Irritation Potential for aerosolized powder.[1][6][7]Inhalation
Unknown Long-Term Effects Limited specific data necessitates caution.All routes

Mandatory Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for any procedure involving 1,2-Dimethyl-1H-indole-3-carbonitrile. All handling of the solid compound must occur within a certified chemical fume hood or other suitable containment enclosure.

Protection Type Specification Rationale
Hand Protection Double Gloving: Two pairs of powder-free nitrile gloves.[8]Provides a primary barrier and protects against contamination during glove removal. Nitrile offers good resistance to a range of chemicals for splash protection.[9][10][11]
Body Protection Disposable, solid-front, long-sleeved lab gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin from spills or aerosols.[12][13]
Eye/Face Protection Tightly fitting chemical splash goggles with a full-face shield.Goggles protect against splashes; the face shield provides an additional layer of protection for the entire face from splashes and aerosols.[8][10]
Respiratory Protection NIOSH-approved N95 or P100 respirator.Essential for weighing and handling the powder to prevent inhalation of fine particles.[14]

Operational Protocols: Step-by-Step Guidance

Adherence to strict, sequential procedures for donning, doffing, and waste disposal is critical to ensuring operator safety and preventing cross-contamination.[15]

PPE Donning Sequence

This sequence is designed to minimize contamination of the final protective layers.

  • Shoe Covers & Gown: Don shoe covers first, followed by the protective gown, ensuring it is fully secured.

  • Respirator: Perform a fit check according to the manufacturer's instructions.

  • Eye & Face Protection: Put on safety goggles, followed by the face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second, outer pair of gloves over the first.

G cluster_prep Preparation Area cluster_lab Laboratory Area Shoe_Covers 1. Shoe Covers Gown 2. Gown Shoe_Covers->Gown Respirator 3. Respirator Gown->Respirator Goggles_Shield 4. Goggles & Face Shield Respirator->Goggles_Shield Inner_Gloves 5. Inner Gloves Goggles_Shield->Inner_Gloves Outer_Gloves 6. Outer Gloves Inner_Gloves->Outer_Gloves Ready Ready for Handling Outer_Gloves->Ready

Caption: PPE Donning Workflow.

PPE Doffing Sequence (Contamination Control)

The doffing procedure is the most critical step for preventing personal exposure. The principle is to touch contaminated surfaces (outer layers) only with other contaminated surfaces, and clean surfaces (inner layers) only with clean hands.

  • Decontaminate Outer Gloves: In the fume hood, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) if permissible for the procedure.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, and dispose of them immediately in the designated hazardous waste container.

  • Remove Gown & Shoe Covers: Remove the face shield and gown by rolling them away from the body and turning them inside out. Dispose of them. Remove shoe covers.

  • Exit Lab Area: Exit the immediate work area.

  • Remove Goggles & Respirator: Remove goggles, followed by the respirator.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

G cluster_hood Inside Fume Hood cluster_lab Anteroom / Doffing Area Outer_Gloves 1. Remove Outer Gloves Gown_Shield 2. Remove Gown & Face Shield Outer_Gloves->Gown_Shield Goggles 3. Remove Goggles Gown_Shield->Goggles Respirator 4. Remove Respirator Goggles->Respirator Inner_Gloves 5. Remove Inner Gloves Respirator->Inner_Gloves Wash_Hands 6. Wash Hands Thoroughly Inner_Gloves->Wash_Hands

Caption: PPE Doffing Workflow.

Disposal and Decontamination Plan

Proper disposal is a critical component of safe handling to prevent secondary exposure and environmental contamination.

Waste Management
  • Designated Waste Stream: All materials that come into contact with 1,2-Dimethyl-1H-indole-3-carbonitrile, including gloves, gowns, bench paper, pipette tips, and contaminated glassware, must be disposed of as hazardous chemical waste.[16]

  • Containerization: Use a dedicated, clearly labeled, and sealed hazardous waste container. For sharps (needles, contaminated glass), use a designated sharps container.

  • Final Disposal: Disposal must be carried out by a licensed professional waste disposal service, typically involving incineration.[14]

G Start Contaminated Material (PPE, Glassware, etc.) Segregate Segregate Waste Types (Sharps vs. Non-Sharps) Start->Segregate Primary_Containment Place in Labeled Primary Hazardous Waste Container Segregate->Primary_Containment Seal Seal Container When Not In Use Primary_Containment->Seal Secondary_Containment Store in Secondary Containment in Satellite Accumulation Area Seal->Secondary_Containment Disposal Arrange Pickup by EH&S or Licensed Contractor Secondary_Containment->Disposal

Caption: Hazardous Waste Disposal Workflow.

Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area and evacuate if necessary.

  • Secure Area: Cordon off the affected area to prevent entry.[16]

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described above before attempting cleanup.[13][16]

  • Contain and Absorb: For a solid spill, gently cover with an absorbent material from a chemical spill kit. Avoid dry sweeping, which can create dust. For a solution, absorb with appropriate pads.

  • Decontaminate: Carefully collect all contaminated materials and place them in the hazardous waste container. Clean the spill area with an appropriate solvent or detergent solution, and dispose of cleaning materials as hazardous waste.[13]

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department.[16]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with 1,2-Dimethyl-1H-indole-3-carbonitrile, ensuring both personal safety and the integrity of their work environment.

References

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved from [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). Barts Health NHS Trust. Retrieved from [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015, March 2). Pharmaceutical Technology. Retrieved from [Link]

  • Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide. (2025, February 6). Chemo@home. Retrieved from [Link]

  • Which Protective Gloves for Cytotoxic Drugs? (n.d.). SHIELD Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - Indole-3-carbonitrile. (2010, June 5). Thermo Fisher Scientific. Retrieved from [Link]

  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Thomasnet. Retrieved from [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Why You Should use Nitrile Glove in Laboratories. (2022, November 29). Eastwest Medico. Retrieved from [Link]

  • Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

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